molecular formula C18H15NaO7 B192403 Sodium usnate CAS No. 34769-44-3

Sodium usnate

Cat. No.: B192403
CAS No.: 34769-44-3
M. Wt: 366.3 g/mol
InChI Key: XAIVUDQXALPCBH-UHFFFAOYSA-N
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Description

structure in first source

Properties

CAS No.

34769-44-3

Molecular Formula

C18H15NaO7

Molecular Weight

366.3 g/mol

IUPAC Name

sodium 2,6-diacetyl-7,9-dihydroxy-8,9b-dimethyldibenzofuran-2-ide-1,3-dione

InChI

InChI=1S/C18H15O7.Na/c1-6-14(22)12(8(3)20)16-13(15(6)23)18(4)10(25-16)5-9(21)11(7(2)19)17(18)24;/h5,22-23H,1-4H3;/q-1;+1

InChI Key

XAIVUDQXALPCBH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(C(=C1[O-])C(=O)C)OC3=CC(=O)C(C(=O)C32C)C(=O)C)O.[Na+]

Pictograms

Irritant

Related CAS

39012-86-7

Synonyms

(+)-Usnic acid sodium

Origin of Product

United States

Foundational & Exploratory

A Technical Guide to the Mechanism of Action of Sodium Usnate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Sodium usnate, the water-soluble salt of usnic acid, is a naturally occurring dibenzofuran (B1670420) derivative found in various lichen species.[1][2] This compound has garnered significant scientific interest due to its broad spectrum of pharmacological activities, including potent anticancer, antimicrobial, and anti-inflammatory properties.[3][4][5] The mechanism of action for this compound is multifaceted, involving the modulation of several critical cellular pathways. In oncology, it primarily induces mitochondrial-mediated apoptosis and cell cycle arrest.[1][6] Its antimicrobial effects are largely attributed to the disruption of bacterial cell membranes, particularly in Gram-positive bacteria.[7][8] As an anti-inflammatory agent, it functions by inhibiting key pro-inflammatory signaling cascades such as the NF-κB pathway.[9][10] This document provides an in-depth technical overview of these mechanisms, supported by quantitative data, detailed experimental protocols, and visual pathway diagrams to facilitate further research and development.

Anticancer Mechanism of Action

This compound and its parent compound, usnic acid, exert potent cytotoxic effects against a wide range of cancer cell lines through several interconnected mechanisms.[9][11] The core of its anticancer activity lies in its ability to induce mitochondrial dysfunction, leading to programmed cell death and cell cycle arrest.

Induction of Mitochondrial-Mediated Apoptosis

A primary mechanism of this compound's anticancer effect is the induction of the intrinsic apoptotic pathway, which is initiated at the mitochondria.[1]

  • Mitochondrial Uncoupling and Oxidative Stress : Usnic acid acts as a mitochondrial uncoupler, disrupting the electron transport chain.[12] This leads to a decrease in mitochondrial membrane potential, impaired ATP production, and a significant increase in the formation of reactive oxygen species (ROS).[13][14][15]

  • Cytochrome c Release : The increase in ROS and mitochondrial membrane depolarization triggers the opening of mitochondrial permeability transition pores (MPT), leading to the release of cytochrome c from the mitochondria into the cytosol.[13][16]

  • Caspase Activation : In the cytosol, cytochrome c associates with Apaf-1 to form the apoptosome, which activates the initiator caspase-9. Activated caspase-9 then cleaves and activates the executioner caspase-3.[1][16]

  • Execution of Apoptosis : Activated caspase-3 is responsible for cleaving numerous cellular substrates, including poly (ADP-ribose) polymerase (PARP), which ultimately leads to the characteristic morphological and biochemical hallmarks of apoptosis.[1] This process is also modulated by the Bcl-2 family of proteins; usnic acid treatment has been shown to up-regulate the pro-apoptotic protein Bax and down-regulate the anti-apoptotic protein Bcl-2.[1]

Induction of Cell Cycle Arrest

This compound effectively halts the proliferation of cancer cells by inducing cell cycle arrest at various phases, primarily G0/G1, S, or G2/M, depending on the cell line and concentration used.[1][11][17] This arrest prevents cancer cells from proceeding through division.

  • Modulation of Cell Cycle Regulators : The arrest is mediated by altering the expression of key cell cycle regulatory proteins. Studies have shown that usnic acid treatment leads to a decrease in the levels of cyclin-dependent kinases (CDK4, CDK6) and cyclins (Cyclin D1).[11][15]

  • Upregulation of CDK Inhibitors : Concurrently, there is an increase in the expression of CDK inhibitors, such as p21.[11][15] This cascade of molecular events prevents the cell from passing critical checkpoints, thereby inhibiting proliferation.[6]

Inhibition of Key Oncogenic Signaling Pathways

This compound has been shown to inhibit several signaling pathways that are critical for cancer cell survival, proliferation, and metastasis.

  • NF-κB Pathway : It inhibits the activation of Nuclear Factor-kappa B (NF-κB), a key transcription factor that regulates the expression of pro-inflammatory and survival genes.[9]

  • VEGFR2-mediated Signaling : In the context of angiogenesis, usnic acid inhibits the VEGFR2-mediated AKT and ERK1/2 signaling pathways, which are crucial for the formation of new blood vessels that supply tumors.[18]

  • mTOR Pathway : The compound also acts as an inhibitor of the mechanistic target of rapamycin (B549165) (mTOR) pathway, a central regulator of cell growth and proliferation.[18]

Antimicrobial Mechanism of Action

This compound exhibits significant antimicrobial activity, particularly against Gram-positive bacteria, including multidrug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA).[5][19]

  • Cell Membrane Disruption : The primary antibacterial mechanism is the disruption of the bacterial cell membrane's integrity.[7][8] This leads to a loss of membrane potential and leakage of essential intracellular components, ultimately causing cell death.

  • Inhibition of Macromolecule Synthesis : Studies have indicated that usnic acid can inhibit both DNA and RNA synthesis in bacteria, further contributing to its bactericidal effects.[5]

  • Biofilm Inhibition : The compound has been shown to effectively control the formation of biofilms, which are structured communities of bacteria that exhibit increased resistance to antibiotics.[19]

Anti-inflammatory Mechanism of Action

The anti-inflammatory properties of this compound are well-documented and are primarily mediated through the suppression of the NF-κB signaling pathway.[9][10]

  • Inhibition of NF-κB Activation : Usnic acid prevents the activation of NF-κB, which in turn inhibits the transcription of a wide array of pro-inflammatory genes.[10]

  • Downregulation of Pro-inflammatory Mediators : This leads to a significant reduction in the production and expression of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6), enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[9][20]

  • Upregulation of Anti-inflammatory Factors : In addition to suppressing pro-inflammatory signals, usnic acid has been found to increase the production of the anti-inflammatory cytokine IL-10 and the anti-inflammatory mediator heme oxygenase-1 (HO-1).[10]

Quantitative Data Summary

The biological activity of this compound is quantified by metrics such as the half-maximal inhibitory concentration (IC50) for cytotoxicity and the minimum inhibitory concentration (MIC) for antimicrobial activity.

Table 1: Anticancer Activity (IC50) of Usnic Acid
Cell LineCancer TypeIC50 (µM)Exposure Time (h)Reference
A549Non-Small Cell Lung Cancer~25-10024 / 48[15]
HCT116Colon Cancer~50-10048 / 72[11]
HepG2Hepatocellular CarcinomaVaries48[11]
SNU-449Hepatocellular CarcinomaVaries48[11]
BGC-823Gastric CancerVaries24[1]
SGC-7901Gastric CancerVaries24[1]

Note: IC50 values for usnic acid can vary significantly based on the specific salt form, enantiomer ((+) or (-)), cell line, and experimental conditions.

Table 2: Antimicrobial Activity (MIC) of Usnic Acid
Bacterial StrainGram TypeMIC (µg/mL)Reference
Staphylococcus aureus (MRSA Clinical Isolates)Gram-positive1 - 8[19]
Staphylococcus aureus (MRSA)Gram-positive7.81 - 31.25[21]
Staphylococcus aureus MTCC-96Gram-positive25 - 50[7]

Detailed Experimental Protocols

The following are standardized protocols for key assays used to evaluate the mechanism of action of this compound.

Cell Viability Assessment: MTT Assay

This assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Plating : Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.[22]

  • Compound Treatment : Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a no-treatment control. Incubate for the desired period (e.g., 24, 48, or 72 hours).[22]

  • MTT Addition : Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.[22]

  • Formazan Solubilization : Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or an acidic isopropanol (B130326) solution) to each well to dissolve the formazan crystals.[22]

  • Data Acquisition : Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis : Express cell viability as a percentage relative to the vehicle-treated control cells. Calculate the IC50 value using non-linear regression analysis.

Cell Cycle Analysis by Flow Cytometry

This protocol quantifies the distribution of cells in different phases of the cell cycle.

  • Cell Treatment : Culture cells in 6-well plates and treat with various concentrations of this compound for a specified duration (e.g., 24 or 48 hours).[22]

  • Harvest and Fixation : Harvest the cells by trypsinization, wash with ice-cold PBS, and centrifuge. Resuspend the cell pellet and fix by adding the cells dropwise into ice-cold 70% ethanol (B145695) while gently vortexing. Store at -20°C for at least 2 hours.[22]

  • Staining : Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the pellet in a staining solution containing a DNA intercalating dye (e.g., Propidium Iodide) and RNase A (to remove RNA).[22]

  • Data Acquisition : Analyze the samples using a flow cytometer, measuring the fluorescence intensity of the DNA dye.

  • Data Analysis : Use cell cycle analysis software to deconvolute the DNA content histograms and determine the percentage of cells in the G0/G1, S, and G2/M phases.

Western Blot Analysis

This technique is used to detect and quantify specific proteins involved in signaling pathways.

  • Protein Extraction : Treat cells with this compound, then lyse them in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.[22]

  • Protein Quantification : Determine the protein concentration of each lysate using a BCA assay.[22]

  • SDS-PAGE : Load equal amounts of protein (e.g., 20-40 µg) from each sample onto a sodium dodecyl sulfate-polyacrylamide gel (SDS-PAGE) to separate proteins based on molecular weight.[22]

  • Protein Transfer : Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[22]

  • Blocking : Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST to prevent non-specific antibody binding.[22]

  • Antibody Incubation : Incubate the membrane with a primary antibody specific to the target protein (e.g., Caspase-3, Bcl-2, p21) overnight at 4°C. Wash the membrane, then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection : Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

  • Analysis : Quantify band intensity using densitometry software, normalizing to a loading control like β-actin or GAPDH.

Visualizations of Pathways and Workflows

Signaling Pathways

Sodium_Usnate_Anticancer_Mechanism cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_mito Mitochondrion cluster_nucleus Nucleus SU This compound NFkB NF-κB Pathway SU->NFkB Inhibits mTOR mTOR Pathway SU->mTOR Inhibits Mito Mitochondrial Dysfunction SU->Mito Induces CellCycle Cell Cycle Regulators (CDKs, Cyclins) SU->CellCycle Inhibits Apoptosome Apoptosome (Apaf-1) Casp9 Pro-Caspase-9 Apoptosome->Casp9 Activates aCasp9 Active Caspase-9 Casp9->aCasp9 Casp3 Pro-Caspase-3 aCasp9->Casp3 Activates aCasp3 Active Caspase-3 Casp3->aCasp3 PARP PARP aCasp3->PARP Cleaves Apoptosis Apoptosis aCasp3->Apoptosis cPARP Cleaved PARP PARP->cPARP ROS ROS ↑ Mito->ROS Bax Bax ↑ Mito->Bax Bcl2 Bcl-2 ↓ Mito->Bcl2 CytC Cytochrome c Mito->CytC Release CytC->Apoptosome Arrest G0/G1, S, G2/M Arrest CellCycle->Arrest

Caption: Anticancer mechanism of this compound.

Sodium_Usnate_Anti_Inflammatory_Mechanism cluster_pathway NF-κB Signaling Pathway cluster_genes Gene Transcription cluster_response Inflammatory Response LPS Inflammatory Stimulus (e.g., LPS) IKK IKK Complex LPS->IKK Activates SU This compound SU->IKK Inhibits IkB IκBα IKK->IkB Phosphorylates (leading to degradation) NFkB NF-κB (p65/p50) IkB->NFkB Inhibits NFkB_nuc Active NF-κB (Nuclear Translocation) NFkB->NFkB_nuc Translocates NFkB_IkB NF-κB-IκBα (Inactive Complex) Genes Pro-inflammatory Genes NFkB_nuc->Genes Activates Mediators Pro-inflammatory Mediators (TNF-α, IL-6, iNOS, COX-2) Genes->Mediators Expression

Caption: Anti-inflammatory mechanism of this compound.

Experimental Workflow

MTT_Assay_Workflow start Start plate_cells 1. Seed cells in 96-well plate start->plate_cells incubate1 2. Incubate for 24h (37°C, 5% CO2) plate_cells->incubate1 treat 3. Treat with this compound (serial dilutions) incubate1->treat incubate2 4. Incubate for 24-72h treat->incubate2 add_mtt 5. Add MTT reagent to each well incubate2->add_mtt incubate3 6. Incubate for 3-4h (Formazan formation) add_mtt->incubate3 solubilize 7. Add solubilization buffer (e.g., DMSO) incubate3->solubilize read 8. Read absorbance at 570 nm solubilize->read analyze 9. Analyze data (Calculate % viability, IC50) read->analyze end End analyze->end

Caption: Workflow for the MTT Cell Viability Assay.

References

In Vitro Biological Activity of Sodium Usnate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive overview of the in vitro biological activities of sodium usnate, a water-soluble salt of the lichen-derived compound, usnic acid. The conversion to its sodium salt enhances aqueous solubility, facilitating its application in biological assays. This document is intended for researchers, scientists, and drug development professionals, and it details the anticancer, antimicrobial, anti-inflammatory, and antiparasitic properties of this compound. Quantitative data from various studies are summarized in structured tables for comparative analysis. Detailed experimental protocols for key in vitro assays are provided, and critical signaling pathways and experimental workflows are visualized using diagrams generated with Graphviz (DOT language) to elucidate the mechanisms of action and experimental designs.

Introduction

Usnic acid is a secondary metabolite produced by various lichen species, renowned for its diverse biological properties. However, its poor water solubility has historically limited its therapeutic and investigational potential. The salt form, this compound, overcomes this limitation, offering improved suitability for in vitro and in vivo studies.[1][] This guide synthesizes the current scientific literature on the in vitro efficacy of this compound, focusing on its potential as a multi-target therapeutic agent.

Anticancer Activity

Overview of Mechanisms

Water-soluble salts of usnic acid, including sodium and potassium usnate, exhibit significant anticancer activity through multiple mechanisms.[3] These compounds have been shown to inhibit cell proliferation, suppress clonogenic potential, and induce apoptosis (programmed cell death) in various cancer cell lines.[4][5] The induction of reactive oxygen species (ROS) appears to be a primary mechanism, leading to DNA damage and the activation of apoptotic pathways involving caspase cascades.[5] Furthermore, usnic acid and its salts can inhibit cancer cell invasion and metastasis, key hallmarks of malignant tumors.[4][6][7]

Quantitative Cytotoxicity Data

The cytotoxic effects of usnic acid and its water-soluble salts have been quantified against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro, is a standard measure of cytotoxicity. While specific data for this compound is limited, the closely related and also water-soluble potassium usnate has been studied extensively, providing valuable insight into the potential of usnate salts.

Table 1: In Vitro Cytotoxicity of Water-Soluble Usnate Salts Against Cancer Cell Lines

Compound Cell Line Cancer Type Incubation Time IC50 (µM) Reference
Potassium Usnate Caco2 Colorectal Not Specified > 5 [7]
Potassium Usnate HCT116 Colorectal Not Specified ~ 5 [7]
Potassium Usnate CT26 Colorectal (murine) Not Specified < 5 [7]
(+)-Usnic Acid HCT116 Colorectal 72 h ~29 µg/mL (~84 µM) [8]
(+)-Usnic Acid DLD1 Colorectal 48 h 26.1 µg/mL (~76 µM) [8]

| (+)-Usnic Acid | MDA-MB-231 | Breast (Triple-Negative) | 72 h | 15.8 µg/mL (~46 µM) |[8] |

Note: Data for potassium usnate is included as a proxy for water-soluble usnate salts due to its similar properties and more extensive characterization in anticancer studies.

Visualized Anticancer Signaling Pathway

The following diagram illustrates the proposed mechanisms by which usnate salts exert their anticancer effects.

cluster_0 This compound Action cluster_1 Cellular Processes cluster_2 Downstream Effects Sodium_Usnate This compound Invasion Invasion & Metastasis Sodium_Usnate->Invasion ROS Induction of Reactive Oxygen Species (ROS) Sodium_Usnate->ROS Proliferation Cell Proliferation DNA_Damage DNA Damage ROS->DNA_Damage Caspases Caspase Activation DNA_Damage->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Figure 1: Proposed anticancer mechanism of this compound.

Antimicrobial Activity

Spectrum of Activity

This compound is recognized as an effective antibacterial and antifungal agent.[] The parent compound, usnic acid, demonstrates robust activity, particularly against Gram-positive bacteria, including clinically significant methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus species.[9][10] It has also been shown to inhibit the formation of bacterial biofilms, which are notoriously difficult to eradicate.[11]

Quantitative Antimicrobial Data

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Table 2: In Vitro Antimicrobial Activity of Usnic Acid

Compound Microorganism Condition MIC (mg/L or µg/mL) Reference
Usnic Acid Enterococcus faecalis - 4.7 - 37.5 [10]
Usnic Acid Vancomycin-resistant E. faecalis - 7.8 - 16 [10]
Usnic Acid Vancomycin-resistant E. faecium - 3.9 - 7.8 [10]

| Usnic Acid | Mycobacterium tuberculosis | - | 8 |[10] |

Note: The data presented is for usnic acid. The sodium salt form is expected to exhibit comparable or enhanced activity due to its improved solubility.

Anti-inflammatory Activity

Mechanism of Action

This compound has demonstrated notable anti-inflammatory properties in vitro. Its mechanism involves the inhibition of key pro-inflammatory mediators. In cellular models of inflammation, such as lipopolysaccharide (LPS)-stimulated macrophages, usnic acid derivatives have been shown to significantly reduce the production of nitric oxide (NO), a potent inflammatory molecule.[12] This is achieved by suppressing the expression of inducible nitric oxide synthase (iNOS). The modulation of pro-inflammatory cytokines is another key aspect of its activity.

Quantitative Anti-inflammatory Data

A study utilizing LPS-stimulated microglia BV2 cells used this compound as a reference compound and demonstrated its dose-dependent inhibitory effect on nitric oxide production.

Table 3: In Vitro Anti-inflammatory Effects of Usnate Derivatives

Compound/Derivative Cellular Model Effect Measured Result Reference

| Usnic Acid Derivative | LPS-stimulated microglia BV2 cells | NO Production | ↓ NO by 41% (at 10 µM) |[12] |

Note: In this study, this compound was used as a positive control, indicating its recognized anti-inflammatory activity.

Visualized Anti-inflammatory Signaling Pathway

The diagram below shows the signaling cascade initiated by LPS and the point of intervention by this compound.

TLR4 Toll-like Receptor 4 (TLR4) Signaling Intracellular Signaling (NF-κB, MAPK pathways) TLR4->Signaling iNOS iNOS Expression Signaling->iNOS Cytokines Pro-inflammatory Cytokine Expression (TNF-α, IL-6) Signaling->Cytokines NO Nitric Oxide (NO) Production iNOS->NO Inflammation Inflammatory Response Cytokines->Inflammation NO->Inflammation Sodium_Usnate This compound Sodium_Usnate->NO Sodium_Usnate->Inflammation

Figure 2: Inhibition of LPS-induced inflammatory pathway by this compound.

Other In Vitro Biological Activities

Antiviral Activity

Recent studies have highlighted the antiviral potential of usnic acid and its salts. An in silico docking study demonstrated that this compound exhibits a strong binding affinity for the main protease and spike protein of SARS-CoV-2, with a calculated inhibition constant of 539.86 nM against the main protease.[13] Furthermore, in vitro studies have confirmed that a sodium salt of (+)-usnic acid possesses slightly improved antiviral activity against SARS-CoV-2 compared to its parent compound.[14]

Antiparasitic Activity

This compound has been evaluated for its efficacy against various parasites. It has demonstrated significant activity against the promastigote forms of Leishmania (L.) amazonensis and acaricidal (mite-killing) properties against Psoroptes cuniculi.[1][]

Table 4: In Vitro Antiparasitic Activity of this compound

Compound Parasite Effect Measured Incubation Result Reference
This compound Leishmania (L.) amazonensis (promastigotes) IC50 72 h 2.09 µM (0.77 µg/mL) [1]
This compound Psoroptes cuniculi Mortality 24 h 100% at 125 mg/mL []

| this compound | Psoroptes cuniculi | LT50 (Lethal Time 50%) | - | 7.339 h at 125 mg/mL |[] |

Detailed Experimental Protocols

Cell Viability and Cytotoxicity (MTT Assay)

This protocol is used to determine the IC50 value of this compound against cancer cell lines. The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.[15]

Protocol Steps:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C and 5% CO2 to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound. Include vehicle-only wells as a control.

  • Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Live cells with active mitochondrial enzymes will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[16]

  • Absorbance Reading: Mix gently on an orbital shaker to ensure complete solubilization. Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.

A 1. Seed cells in 96-well plate B 2. Incubate for 24h (cell adherence) A->B C 3. Treat cells with various concentrations of this compound B->C D 4. Incubate for 24, 48, or 72h C->D E 5. Add MTT Reagent to each well D->E F 6. Incubate for 4h (Formazan formation) E->F G 7. Add Solubilization Solution (e.g., DMSO) F->G H 8. Read Absorbance at 570 nm G->H I 9. Calculate % Viability and determine IC50 H->I

Figure 3: Standard workflow for an MTT cytotoxicity assay.

Antimicrobial Susceptibility (Broth Microdilution for MIC)

This protocol determines the Minimum Inhibitory Concentration (MIC) of this compound against bacterial strains.

Protocol Steps:

  • Prepare Inoculum: Culture the bacterial strain overnight. Dilute the culture in fresh broth (e.g., Mueller-Hinton Broth) to achieve a standardized concentration of ~5 x 10^5 CFU/mL.

  • Prepare Compound Dilutions: In a 96-well microtiter plate, prepare two-fold serial dilutions of this compound in the broth.

  • Inoculation: Add an equal volume of the standardized bacterial inoculum to each well. Include a positive control (broth + inoculum, no drug) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Determine MIC: The MIC is the lowest concentration of this compound in which there is no visible turbidity (bacterial growth).

In Vitro Anti-inflammatory Assay (Nitric Oxide Measurement)

This protocol measures the ability of this compound to inhibit nitric oxide production in LPS-stimulated macrophages (e.g., RAW 264.7 cells).[17]

Protocol Steps:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate overnight.

  • Pre-treatment: Treat the cells with various concentrations of this compound for 1-2 hours before stimulation.

  • Stimulation: Add LPS (e.g., 1 µg/mL) to the wells to induce an inflammatory response. Include control wells (cells only, cells + LPS).

  • Incubation: Incubate the plate for 24 hours at 37°C.

  • Nitrite (B80452) Measurement (Griess Assay):

    • Collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent A (sulfanilamide solution) and incubate for 10 minutes in the dark.

    • Add 50 µL of Griess Reagent B (NED solution) and incubate for another 10 minutes.

    • Measure the absorbance at 540 nm. The amount of nitrite, a stable product of NO, is proportional to the NO produced.

  • Data Analysis: Quantify nitrite concentration using a sodium nitrite standard curve and calculate the percentage of NO inhibition relative to the LPS-stimulated control group.

A 1. Seed Macrophage Cells (e.g., RAW 246.7) B 2. Pre-treat cells with This compound A->B C 3. Stimulate cells with LPS (1 µg/mL) B->C D 4. Incubate for 24h C->D E 5. Collect cell supernatant D->E F 6. Perform Griess Assay for Nitrite E->F G 7. Read Absorbance at 540 nm F->G H 8. Calculate % NO Inhibition G->H

Figure 4: Workflow for in vitro nitric oxide inhibition assay.

Conclusion

This compound exhibits a broad spectrum of compelling in vitro biological activities, including potent anticancer, antimicrobial, anti-inflammatory, and antiparasitic effects. Its enhanced water solubility makes it a superior candidate for investigation compared to its parent compound, usnic acid. The quantitative data and detailed protocols provided in this guide offer a solid foundation for researchers to further explore the therapeutic potential of this promising natural product derivative. Future studies should focus on elucidating more detailed mechanisms of action across different disease models and expanding the quantitative dataset specifically for the sodium salt to facilitate its progression in the drug development pipeline.

References

An In-depth Technical Guide to the Synthesis and Characterization of Sodium Usnate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sodium usnate, the sodium salt of usnic acid, is a compound of significant interest in pharmaceutical research due to its enhanced water solubility compared to its parent compound, usnic acid. This increased solubility improves its potential for various therapeutic applications, including anticancer and antimicrobial treatments. This technical guide provides a comprehensive overview of the synthesis of this compound from usnic acid, detailed experimental protocols for its characterization, and an exploration of its biological activities. The guide is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.

Introduction

Usnic acid, a naturally occurring dibenzofuran (B1670420) derivative found in several lichen species, has been extensively studied for its diverse biological activities. However, its poor water solubility has limited its clinical applications. The conversion of usnic acid to its sodium salt, this compound, is a common strategy to overcome this limitation, thereby enhancing its bioavailability and therapeutic potential. This document outlines the synthesis and detailed characterization of this compound.

Synthesis of this compound

The synthesis of this compound is typically achieved through a straightforward acid-base reaction between usnic acid and a sodium-containing base. The following protocol is a common method for its preparation.

Experimental Protocol: Synthesis of this compound

Materials:

  • Usnic acid (3 mmol)

  • Sodium carbonate (1.5 mmol)

  • Ethanol

  • Deionized water

Procedure:

  • Prepare an ethanolic suspension of usnic acid (3 mmol).

  • Prepare an aqueous solution of sodium carbonate (1.5 mmol).

  • Add the sodium carbonate solution to the ethanolic suspension of usnic acid with constant stirring.

  • Heat the reaction mixture to 40°C and continue stirring for 4 hours.

  • After the reaction is complete, filter the resulting solution to remove any unreacted starting material.

  • Evaporate the solvent from the filtrate under reduced pressure to obtain a yellow solid, which is the this compound product.[1]

Characterization of this compound

A thorough characterization of this compound is essential to confirm its identity, purity, and stability. The following sections detail the common analytical techniques used for this purpose.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a valuable tool for the quantitative analysis of this compound and for monitoring its stability in solution.

Instrumentation:

  • A double-beam UV-Vis spectrophotometer.

Procedure:

  • Prepare a stock solution of this compound (e.g., 100 µg/mL) in the desired solvent (e.g., water or a phosphate (B84403) buffer:methanol mixture).[2]

  • From the stock solution, prepare a series of standard solutions of known concentrations.

  • Scan the absorbance of the standard solutions over a wavelength range of 200-450 nm to determine the wavelength of maximum absorbance (λmax).[2]

  • Measure the absorbance of the standard solutions at the λmax.

  • Construct a calibration curve by plotting absorbance versus concentration.

  • The concentration of an unknown sample can be determined by measuring its absorbance at the λmax and using the calibration curve.

ParameterWaterPhosphate Buffer (pH 3):Methanol (11:20 V/V)
λmax 290 nm290 nm
Apparent Molar Absorptivity (dm³·mol⁻¹·cm⁻¹) 3.16 × 10⁴3.72 × 10⁴
Beer's Law Range (µg·cm⁻³) 0.1–51–12
Regression Coefficient (r) 0.9970.999

Table 1: Optical characteristics of this compound in different media.[2][3]

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (in CDCl₃) ¹³C NMR (in CDCl₃)
Chemical Shift (ppm) Chemical Shift (ppm)
1.75 (s, 3H)7.12
2.08 (s, 3H)27.49
2.66 (s, 6H)30.87
5.9 (s, 1H)31.71
11.01 (s, 1H)58.64
13.30 (s, 1H)97.90
101.08
103.53
104.80
108.87
154.7
157.0
163.0
178.0
191.29
197.62
199.92
201.36

Table 2: ¹H and ¹³C NMR chemical shifts for usnic acid. This serves as an approximation for the organic moiety of this compound.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in this compound. The formation of the sodium salt is expected to cause characteristic shifts in the vibrational frequencies of the carboxyl and hydroxyl groups of usnic acid.

Wavenumber (cm⁻¹) Assignment
3454O-H stretching (hydroxyl groups)
2982, 2929C-H stretching (aliphatic)
1687C=O stretching (ketone)
1631C=C stretching (aromatic)
1540C=O stretching (carboxylate anion)

Table 3: FTIR peak assignments for potassium usnate, a close analog of this compound.

Thermogravimetric Analysis (TGA)

TGA provides information on the thermal stability and decomposition of this compound. While specific TGA data for this compound is not available, the general procedure is outlined below.

Instrumentation:

  • Thermogravimetric Analyzer

Procedure:

  • Place a small, accurately weighed sample of this compound into a TGA crucible.

  • Heat the sample under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10°C/min).

  • Record the mass of the sample as a function of temperature.

  • The resulting thermogram will show the temperatures at which weight loss occurs, indicating decomposition or loss of volatile components.

Biological Activity and Signaling Pathways

Usnic acid and its salts, including this compound, have demonstrated significant anticancer activity. The mechanism of action often involves the induction of apoptosis through various signaling pathways.

Anticancer Signaling Pathway of Usnic Acid

Usnic acid has been shown to induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS), which in turn triggers the mitochondrial pathway of apoptosis.

Usnic_Acid_Anticancer_Pathway cluster_cell Intracellular Events Usnic_Acid Usnic Acid / this compound Cancer_Cell Cancer Cell ROS ↑ Reactive Oxygen Species (ROS) Usnic_Acid->ROS Bax ↑ Bax Usnic_Acid->Bax Bcl2 ↓ Bcl-2 Usnic_Acid->Bcl2 PI3K_Akt ↓ PI3K/Akt Pathway Usnic_Acid->PI3K_Akt STAT3 ↓ STAT3 Signaling Usnic_Acid->STAT3 NFkB ↓ NF-κB Signaling Usnic_Acid->NFkB Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Bax->Mitochondria Bcl2->Mitochondria Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Cell_Proliferation Inhibition of Cell Proliferation PI3K_Akt->Cell_Proliferation STAT3->Cell_Proliferation NFkB->Cell_Proliferation

Anticancer signaling pathway of usnic acid.

Experimental Workflow: Preparation of Chitosan-Sodium Usnate Nanoparticles

This compound can be encapsulated in biodegradable polymers like chitosan (B1678972) to form nanoparticles for drug delivery applications. This enhances its stability and allows for controlled release.

Nanoparticle_Synthesis_Workflow start Start chitosan_sol Prepare Chitosan Solution start->chitosan_sol usnate_sol Prepare this compound Solution start->usnate_sol mixing Add this compound Solution to Chitosan Solution chitosan_sol->mixing usnate_sol->mixing crosslinking Add Crosslinking Agent (e.g., TPP) mixing->crosslinking nanoprecipitation Nanoparticle Formation (Ionic Gelation) crosslinking->nanoprecipitation centrifugation Centrifugation to Collect Nanoparticles nanoprecipitation->centrifugation washing Wash Nanoparticles centrifugation->washing resuspension Resuspend in Appropriate Medium washing->resuspension characterization Characterization (Size, Zeta Potential, etc.) resuspension->characterization end End characterization->end

Workflow for chitosan-sodium usnate nanoparticle synthesis.

Conclusion

This technical guide has provided a detailed overview of the synthesis and characterization of this compound, a promising pharmaceutical compound. The experimental protocols and data presented herein are intended to facilitate further research and development of this compound for various therapeutic applications. The elucidation of its biological mechanisms of action, such as its anticancer signaling pathways, opens avenues for the design of novel drug delivery systems and combination therapies. While specific characterization data for this compound in some areas remains to be fully documented, the information provided for its parent compound, usnic acid, offers a solid foundation for ongoing and future studies.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Sodium Usnate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium usnate, the sodium salt of usnic acid, is a naturally derived compound found in several lichen species.[1][2] Usnic acid and its salts have garnered significant interest in the pharmaceutical and cosmetic industries due to their diverse biological activities, including antimicrobial, anti-inflammatory, and cytotoxic properties. This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound, supported by available experimental data and methodologies.

Chemical Identity and Structure

This compound is a dibenzofuran (B1670420) derivative. Its chemical structure is characterized by a complex polycyclic system.

Table 1: Chemical Identification of this compound

IdentifierValue
IUPAC Name sodium;4,8-diacetyl-3-hydroxy-2,9a-dimethyl-7,9-dioxodibenzofuran-1-olate
CAS Number 34769-44-3
Molecular Formula C₁₈H₁₅NaO₇
Molecular Weight 366.30 g/mol
Canonical SMILES CC1=C(C(=C2C(=C1[O-])C3(C(=CC(=O)C(C3=O)C(=O)C)O2)C)C(=O)C)O.[Na+]
InChI Key MKLQPOLHKMNWKN-UHFFFAOYSA-M

Physical and Chemical Properties

The physicochemical properties of this compound are crucial for its formulation and application in various fields.

Table 2: Physical and Chemical Properties of this compound

PropertyValueReferences
Appearance Pale yellow to light beige solid[3]
Melting Point >204°C (decomposes)[3]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone (B3395972). Slightly soluble in water.[3]
Hygroscopicity Hygroscopic[3]
Storage Conditions -20°C Freezer, Under inert atmosphere[3]
Spectral Data

Spectroscopic analysis is fundamental for the structural elucidation and quality control of this compound.

3.1.1. UV-Visible Spectroscopy

3.1.2. Fourier-Transform Infrared (FT-IR) Spectroscopy

Table 3: Predicted FT-IR Spectral Data of this compound

Wavenumber (cm⁻¹)Assignment
~3400-3200O-H stretching (phenolic)
~2960-2850C-H stretching (aliphatic)
~1720-1680C=O stretching (ketone)
~1640-1600C=C stretching (aromatic)
~1320-1210C-O stretching (ester/ether)
~850-750C-H bending (aromatic)

3.1.3. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are critical for confirming the chemical structure of this compound. Detailed spectral assignments are pending further experimental data.

Experimental Protocols

Detailed and reproducible experimental protocols are vital for consistent research outcomes.

Isolation of Usnic Acid from Lichens (Precursor to this compound)

Objective: To extract and purify usnic acid from lichen species.

Materials:

  • Dried lichen thalli (e.g., Usnea sp.)

  • Acetone

  • Chloroform

  • Ethanol

  • Glassware (beakers, flasks, filtration apparatus)

  • Rotary evaporator

Procedure:

  • Clean and air-dry the lichen material.

  • Grind the dried lichen into a coarse powder.

  • Perform a Soxhlet extraction or maceration with acetone for 48 hours.[4]

  • Filter the extract to remove solid lichen material.

  • Concentrate the filtrate using a rotary evaporator to obtain a crude extract.

  • Dissolve the crude extract in a minimal amount of hot acetone and then allow it to cool, promoting the crystallization of usnic acid.[5]

  • Collect the usnic acid crystals by filtration and wash with cold ethanol.

  • Further purify the crystals by recrystallization from an appropriate solvent system (e.g., acetone-ethanol).

Synthesis of this compound

Objective: To synthesize this compound from usnic acid.

Materials:

  • Purified usnic acid

  • Sodium hydroxide (B78521) (NaOH) or Sodium ethoxide (NaOEt)

  • Ethanol

  • Magnetic stirrer and heating mantle

Procedure:

  • Dissolve a known amount of purified usnic acid in ethanol.

  • Prepare a stoichiometric equivalent of sodium hydroxide or sodium ethoxide in ethanol.

  • Slowly add the alkaline solution to the usnic acid solution while stirring.

  • Continue stirring the reaction mixture at room temperature or with gentle heating until the reaction is complete, which can be monitored by TLC.

  • The resulting this compound may precipitate out of the solution.

  • Collect the precipitate by filtration, wash with cold ethanol, and dry under vacuum.

Determination of Minimum Inhibitory Concentration (MIC)

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a microorganism.

Materials:

  • This compound

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)

  • 96-well microtiter plates

  • Spectrophotometer (optional)

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the stock solution in the broth medium in the wells of a 96-well plate.

  • Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).

  • Inoculate each well with the microbial suspension.

  • Include positive (microbe, no drug) and negative (broth only) controls.

  • Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Determine the MIC as the lowest concentration of this compound with no visible turbidity.[6][7][8][9]

Cytotoxicity Assay (MTT Assay)

Objective: To assess the cytotoxic effect of this compound on cancer cell lines.

Materials:

  • This compound

  • Cancer cell line (e.g., HeLa, MCF-7)

  • Cell culture medium and supplements

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO)

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound for a specified duration (e.g., 24, 48 hours).

  • Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.

  • Add a solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control.[3][10][11][12]

Biological Activity and Signaling Pathways

The biological activities of this compound are largely attributed to its parent compound, usnic acid. Usnic acid is known to modulate several key signaling pathways involved in inflammation and cancer.

Anti-inflammatory Activity

Usnic acid has been shown to exert anti-inflammatory effects by targeting pro-inflammatory signaling pathways.

Anti_Inflammatory_Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) NF_kB_Pathway NF-κB Pathway Inflammatory_Stimuli->NF_kB_Pathway Activates Sodium_Usnate This compound Sodium_Usnate->NF_kB_Pathway Inhibits Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NF_kB_Pathway->Pro_inflammatory_Cytokines Induces Inflammation Inflammation Pro_inflammatory_Cytokines->Inflammation Mediates

Figure 1: Proposed anti-inflammatory mechanism of this compound via inhibition of the NF-κB pathway.

Anticancer Activity

Usnic acid exhibits cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting key survival pathways.

Anticancer_Pathway Sodium_Usnate This compound PI3K_Akt_Pathway PI3K/Akt Pathway Sodium_Usnate->PI3K_Akt_Pathway Inhibits Caspase_Activation Caspase Activation Sodium_Usnate->Caspase_Activation Induces Cell_Survival Cell Survival PI3K_Akt_Pathway->Cell_Survival Promotes Apoptosis Apoptosis Caspase_Activation->Apoptosis Executes

Figure 2: Proposed anticancer mechanism of this compound involving inhibition of the PI3K/Akt pathway and induction of apoptosis.

Experimental Workflows

Standardized workflows are essential for the systematic evaluation of the biological activities of this compound.

Experimental_Workflow cluster_0 Compound Preparation & Characterization cluster_1 In Vitro Biological Evaluation cluster_2 Mechanism of Action Studies Isolation Isolation of Usnic Acid Synthesis Synthesis of this compound Isolation->Synthesis Characterization Physicochemical Characterization (NMR, IR, MS) Synthesis->Characterization Antimicrobial_Screening Antimicrobial Screening (MIC/MBC) Characterization->Antimicrobial_Screening Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT) Characterization->Cytotoxicity_Assay Anti_inflammatory_Assay Anti-inflammatory Assay (e.g., NO, Cytokine levels) Characterization->Anti_inflammatory_Assay Signaling_Pathway_Analysis Signaling Pathway Analysis (Western Blot, PCR) Cytotoxicity_Assay->Signaling_Pathway_Analysis Cell_Cycle_Analysis Cell Cycle Analysis Cytotoxicity_Assay->Cell_Cycle_Analysis Apoptosis_Assay Apoptosis Assay Cytotoxicity_Assay->Apoptosis_Assay

References

An In-depth Technical Guide to Sodium Usnate Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium usnate, the sodium salt of usnic acid, is a naturally derived compound from various lichen species. It has garnered significant interest in the scientific community for its diverse biological activities, including anticancer, antimicrobial, anti-inflammatory, and wound-healing properties. This technical guide provides a comprehensive review of the existing research on this compound, with a focus on quantitative data, detailed experimental methodologies, and the underlying molecular mechanisms of its action. While much of the available research has been conducted on its parent compound, usnic acid, this guide consolidates the data directly pertaining to this compound and supplements it with relevant findings on usnic acid where necessary, providing a valuable resource for researchers and drug development professionals.

Data Presentation

The following tables summarize the quantitative data available for the biological activities of this compound and its parent compound, usnic acid.

Table 1: Anticancer Activity (IC50 Values)

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The data below is primarily for usnic acid, as specific IC50 values for this compound against a wide range of cancer cell lines are not extensively reported in the currently available literature.

CompoundCell LineCancer TypeIncubation Time (h)IC50 (µg/mL)Reference
(+)-Usnic AcidHCT116Colon Cancer72~10
(-)-Usnic AcidHCT116Colon Cancer72~10
(+)-Usnic AcidDLD-1Colon Cancer4826.1
(-)-Usnic AcidDLD-1Colon Cancer4844.3
(+)-Usnic AcidPC3Prostate Cancer-More effective than (-)-UA
(+)-Usnic AcidMDA-MB-231Breast Cancer7215.8
(-)-Usnic AcidMDA-MB-231Breast Cancer7220.2

Note: The majority of the available cytotoxicity data is for usnic acid. Further research is required to establish a comprehensive IC50 profile for this compound across various cancer cell lines.

Table 2: Antimicrobial Activity (MIC Values)

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

CompoundMicroorganismGram StainMIC (µg/mL)Reference
Usnic AcidStaphylococcus aureusPositive1 - 8
Usnic AcidMethicillin-resistant S. aureus (MRSA)Positive25-50
Usnic AcidPseudomonas aeruginosaNegative>128
Usnic AcidEscherichia coliNegative>128

Note: The provided MIC values are for usnic acid. Specific MIC data for this compound against a broad spectrum of pathogenic bacteria is limited.

Table 3: Anti-inflammatory Activity
CompoundAssayCell Line/ModelIC50Reference
Usnic AcidNitric Oxide (NO) ProductionLPS-stimulated RAW 264.7 macrophages4.7 µM
Usnic AcidTNF-α ProductionLPS-stimulated RAW 264.7 macrophages12.8 µM

Note: Quantitative data on the anti-inflammatory activity of this compound is not extensively available. The data presented is for usnic acid.

Table 4: Acaricidal Activity
CompoundOrganismConcentration (mg/mL)Mortality (24 h)LT50 (h)Reference
This compoundPsoroptes cuniculi250100%3.712[1]
This compoundPsoroptes cuniculi125100%7.339[1]
This compoundPsoroptes cuniculi62.560.00%15.773[1]
Usnic AcidPsoroptes cuniculi25091.67%4.208[1]
Usnic AcidPsoroptes cuniculi12585.00%8.249[1]
Usnic AcidPsoroptes cuniculi62.555.00%16.950[1]

Experimental Protocols

Detailed methodologies for key experiments cited in this compound research are provided below.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Principle: NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan (B1609692) crystals. The concentration of formazan is proportional to the number of metabolically active cells.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Treatment: Treat the cells with various concentrations of this compound and a vehicle control (e.g., DMSO). Incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium, and a standardized inoculum of the test microorganism is added. The MIC is the lowest concentration that inhibits visible growth.

Protocol:

  • Preparation of Antimicrobial Dilutions: Prepare a two-fold serial dilution of this compound in a 96-well microtiter plate containing Mueller-Hinton Broth (or another suitable broth).

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 105 CFU/mL in each well.

  • Inoculation: Add the bacterial inoculum to each well of the microtiter plate. Include a growth control (broth and inoculum without the drug) and a sterility control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of this compound at which there is no visible turbidity.

Wound Healing (Scratch) Assay

This assay is used to study cell migration in vitro.

Principle: A "scratch" or cell-free area is created in a confluent cell monolayer. The rate of closure of this scratch due to cell migration is monitored over time.

Protocol:

  • Cell Seeding: Seed cells in a 6-well or 12-well plate and grow them to form a confluent monolayer.

  • Scratch Creation: Create a scratch in the monolayer using a sterile pipette tip.

  • Washing: Gently wash the wells with PBS to remove detached cells.

  • Treatment: Add fresh medium containing the desired concentration of this compound or a control.

  • Imaging: Capture images of the scratch at different time points (e.g., 0, 6, 12, 24 hours) using a microscope.

  • Data Analysis: Measure the width of the scratch at different points and calculate the percentage of wound closure over time.

Signaling Pathways and Experimental Workflows

This compound and its parent compound, usnic acid, have been shown to modulate several key signaling pathways involved in cancer and inflammation, notably the NF-κB and STAT3 pathways.

Inhibition of NF-κB Signaling Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a crucial regulator of inflammatory responses, cell survival, and proliferation.

NF_kB_Inhibition_Workflow cluster_cell_culture Cell Culture & Treatment cluster_protein_analysis Protein Analysis (Western Blot) cluster_translocation_analysis Nuclear Translocation (Immunofluorescence) Cell_Seeding Seed cells (e.g., macrophages) in 6-well plates Pre_treatment Pre-treat with this compound (various concentrations) Cell_Seeding->Pre_treatment Stimulation Stimulate with LPS (Lipopolysaccharide) Pre_treatment->Stimulation Cell_Lysis Lyse cells to extract proteins Stimulation->Cell_Lysis Fixation Fix and permeabilize cells Stimulation->Fixation Protein_Quantification Quantify protein concentration (e.g., BCA assay) Cell_Lysis->Protein_Quantification SDS_PAGE Separate proteins by size (SDS-PAGE) Protein_Quantification->SDS_PAGE Transfer Transfer proteins to a PVDF membrane SDS_PAGE->Transfer Blocking Block membrane to prevent non-specific binding Transfer->Blocking Primary_Antibody Incubate with primary antibodies (anti-p-IκBα, anti-IκBα, anti-p-p65, anti-p65) Blocking->Primary_Antibody Secondary_Antibody Incubate with HRP-conjugated secondary antibody Primary_Antibody->Secondary_Antibody Detection Detect chemiluminescence Secondary_Antibody->Detection Blocking_IF Block non-specific sites Fixation->Blocking_IF Primary_Ab_IF Incubate with anti-p65 antibody Blocking_IF->Primary_Ab_IF Secondary_Ab_IF Incubate with fluorescent secondary antibody Primary_Ab_IF->Secondary_Ab_IF Counterstain Counterstain nuclei (DAPI) Secondary_Ab_IF->Counterstain Imaging Visualize with fluorescence microscope Counterstain->Imaging STAT3_Signaling_Pathway Cytokine Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT3 STAT3 JAK->STAT3 Phosphorylates pSTAT3 p-STAT3 (Tyr705) STAT3->pSTAT3 Dimerization Dimerization pSTAT3->Dimerization Nuclear_Translocation Nuclear Translocation Dimerization->Nuclear_Translocation Nucleus Nucleus Nuclear_Translocation->Nucleus Target_Genes Target Gene Expression (e.g., Cyclin D1, Bcl-xL, Survivin) Nucleus->Target_Genes Induces Sodium_Usnate This compound Sodium_Usnate->JAK Inhibits STAT3_Inhibition_Workflow Cell_Culture Culture cancer cells (e.g., breast, prostate) Treatment Treat with this compound (various concentrations) Cell_Culture->Treatment Stimulation Stimulate with IL-6 (optional) Treatment->Stimulation Cell_Lysis Lyse cells and collect protein Stimulation->Cell_Lysis Western_Blot Perform Western Blot Cell_Lysis->Western_Blot Antibodies Probe with antibodies for: - p-STAT3 (Tyr705) - Total STAT3 - Loading control (e.g., β-actin) Western_Blot->Antibodies Analysis Quantify band intensity to determine inhibition of phosphorylation Antibodies->Analysis

References

An In-depth Technical Guide on the Preliminary Cytotoxicity of Sodium Usnate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Usnic acid, a dibenzofuran (B1670420) derivative produced by various lichen species, has garnered significant attention for its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] However, its low water solubility presents a challenge for pharmaceutical development. To overcome this, more soluble salt forms, such as sodium usnate and potassium usnate, have been investigated. This technical guide provides a comprehensive overview of the preliminary cytotoxicity studies of usnic acid and its salts, with a focus on this compound where data is available. The guide summarizes key quantitative data, details common experimental protocols, and visualizes the underlying mechanisms and workflows.

Quantitative Cytotoxicity Data

The cytotoxic effects of usnic acid and its derivatives have been evaluated against a wide range of cancer cell lines. The following tables summarize the half-maximal inhibitory concentration (IC₅₀) values and other quantitative cytotoxicity data reported in the literature. It is important to note that much of the existing research has been conducted on usnic acid or potassium usnate; these are included here to provide a broader context for the potential activity of this compound.

Table 1: IC₅₀ Values of Usnic Acid Enantiomers in Various Cancer Cell Lines

Cell Line Cancer Type Compound Incubation Time (h) IC₅₀ (µg/mL) Reference
HCT116 Colon Cancer (+)-UA / (-)-UA 72 ~10 [3]
DLD1 Colon Cancer (+)-UA 48 26.1 [3]
DLD1 Colon Cancer (-)-UA 48 44.3 [3]
DU145 Prostate Cancer (+)-UA 48 < 30 [3]
DU145 Prostate Cancer (-)-UA 72 19.7 [3]
PC3 Prostate Cancer (+)-UA / (-)-UA - > 3.4 [3]
TPC-1 Thyroid Cancer (+)-UA / (-)-UA 72 ~30 [3]
FTC133 Thyroid Cancer (+)-UA / (-)-UA 72 ~30 [3]
A375 Malignant Melanoma (+)-UA 48 11.84 [3]
HTB140 Malignant Melanoma (+)-UA 48 14.72 [3]
WM793 Primary Melanoma (+)-UA 48 30.05 [3]
WM793 Primary Melanoma (-)-UA 48 52.09 [3]

| A549 | Lung Cancer | (+)-UA | - | 65.3 ± 0.65 µM |[4] |

Table 2: Cytotoxic Effects of Usnic Acid and Potassium Usnate on Various Cell Lines

Cell Line(s) Compound Concentration Effect Reference
Human Colorectal Cancer Lines Usnic Acid 12.5–100 µM Cytotoxic activity observed [5]
Human Peripheral Blood Lymphocytes Usnic Acid 0.08, 0.15, 0.30 mM ~40%, 30%, and 15% viability, respectively [5]
Human Gastric & Colon Cancer Lines Potassium Usnate (KU) Dose-dependent Reduced cell viability [6]

| HUVEC (Endothelial Cells) | (-)-Usnic Acid | 48 h | IC₅₀ of 50 µM |[7] |

Experimental Protocols

Detailed and reproducible methodologies are critical for assessing cytotoxicity. The following sections describe standard protocols for key in vitro assays mentioned in the referenced literature.

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[8][9]

Principle: Viable cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan (B1609692) product.[8] The amount of formazan produced is directly proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Plate cells in a 96-well flat-bottom plate at a predetermined optimal density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the existing medium from the wells and replace it with 100 µL of the medium containing the various concentrations of the test compound. Include wells for untreated controls and vehicle (solvent) controls. Incubate for a specified period (e.g., 24, 48, or 72 hours).[3]

  • MTT Addition: Following incubation, add 10-20 µL of a 5 mg/mL MTT stock solution (in sterile PBS) to each well for a final concentration of approximately 0.5 mg/mL.[10]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, protected from light. During this time, viable cells will metabolize the MTT into formazan crystals.

  • Solubilization: Carefully aspirate the medium without disturbing the formazan crystals. Add 150 µL of a solubilization solvent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the crystals.[8][10]

  • Absorbance Reading: Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[10] Measure the absorbance of the resulting colored solution using a microplate spectrophotometer at a wavelength of 570 nm. A reference wavelength of 630 nm may be used to reduce background noise.[9]

  • Data Analysis: Calculate cell viability as a percentage relative to the untreated control cells after subtracting the background absorbance from wells with no cells.

Membrane Integrity Assessment: LDH Assay

The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from cells with damaged plasma membranes.

Principle: LDH is a stable cytosolic enzyme that is released into the culture medium upon cell lysis or membrane damage. The released LDH activity is measured in a coupled enzymatic reaction that results in the conversion of a tetrazolium salt into a colored formazan product. The amount of color is proportional to the number of damaged cells.

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol.

  • Establish Controls: Prepare wells for "Maximum Release" by adding a lysis buffer (e.g., Triton X-100) to untreated cells to cause 100% cell death.

  • Supernatant Collection: After the treatment incubation period, centrifuge the plate (if using suspension cells) or use the supernatant directly (for adherent cells). Carefully transfer a portion of the cell culture supernatant (e.g., 50 µL) to a new 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add the reaction mixture to each well containing the supernatant.

  • Incubation and Reading: Incubate the plate for up to 30 minutes at room temperature, protected from light. Measure the absorbance at 490 nm using a microplate reader.[10]

  • Data Analysis: Calculate the percentage of cytotoxicity using the formula: (% Cytotoxicity = [(Compound-Treated LDH Activity - Spontaneous LDH Activity) / (Maximum LDH Activity - Spontaneous LDH Activity)] * 100).

Mechanisms of Action & Visualizations

Usnic acid and its salts induce cytotoxicity through multiple mechanisms, primarily involving the induction of apoptosis (programmed cell death).

Apoptosis Induction

Studies indicate that usnic acid can trigger apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[11][12] Treatment with usnic acid has been shown to up-regulate pro-apoptotic proteins like Bax and down-regulate anti-apoptotic proteins like Bcl-2, leading to mitochondrial dysfunction.[7][12] This results in the activation of key executioner enzymes, caspase-9 and caspase-3, which orchestrate the dismantling of the cell.[11]

apoptosis_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway death_ligand Death Ligand (e.g., FasL/TNF) death_receptor Death Receptor death_ligand->death_receptor procaspase8 Pro-Caspase-8 death_receptor->procaspase8 Activates caspase8 Caspase-8 procaspase8->caspase8 procaspase3 Pro-Caspase-3 caspase8->procaspase3 Activates sodium_usnate This compound bcl2 Bcl-2 (Anti-apoptotic) sodium_usnate->bcl2 Inhibits bax Bax (Pro-apoptotic) sodium_usnate->bax Activates mito Mitochondrion bcl2->mito Inhibits pore formation bax->mito Forms pore cyto_c Cytochrome c mito->cyto_c Releases procaspase9 Pro-Caspase-9 cyto_c->procaspase9 Activates caspase9 Caspase-9 procaspase9->caspase9 caspase9->procaspase3 Activates caspase3 Caspase-3 procaspase3->caspase3 apoptosis Apoptosis caspase3->apoptosis Executes

Caption: Intrinsic and extrinsic apoptosis pathways activated by this compound.

Experimental Workflow

A typical workflow for assessing the in vitro cytotoxicity of a compound like this compound involves a series of sequential steps from initial preparation to final data analysis.

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Acquisition & Analysis culture 1. Cell Culture (Select & grow cell line) plating 2. Cell Plating (Seed into 96-well plates) culture->plating treatment 4. Cell Treatment (Incubate cells with compound for 24/48/72h) plating->treatment compound 3. Compound Prep (Serial dilutions of This compound) assay 5. Add Assay Reagent (e.g., MTT, LDH) treatment->assay incubation 6. Incubation (Allow for color development) assay->incubation read 7. Read Plate (Measure Absorbance/ Fluorescence) incubation->read calculate 8. Data Calculation (% Viability / % Cytotoxicity) read->calculate ic50 9. IC50 Determination (Dose-response curve) calculate->ic50

Caption: Standard workflow for in vitro cytotoxicity screening.

Logical Relationship of Cytotoxic Effects

The administration of this compound to cancer cells initiates a cascade of events, beginning with cellular uptake and culminating in cell death through various interconnected processes.

logical_flow start This compound Administration uptake Cellular Uptake start->uptake ros Increased ROS Production uptake->ros leads to er_stress ER Stress uptake->er_stress leads to mito_dys Mitochondrial Dysfunction uptake->mito_dys leads to cycle_arrest Cell Cycle Arrest (G0/G1 or G2/M) uptake->cycle_arrest autophagy Autophagy uptake->autophagy ros->mito_dys apoptosis Apoptosis Induction er_stress->apoptosis mito_dys->apoptosis (Intrinsic Pathway) cycle_arrest->apoptosis death Cell Death apoptosis->death autophagy->death

Caption: Logical flow of cellular events following this compound treatment.

Conclusion

Preliminary studies strongly indicate that usnic acid and its more soluble salt forms, such as this compound, possess significant cytotoxic activity against a variety of cancer cell lines.[3][5] The primary mechanism of action appears to be the induction of apoptosis through both intrinsic and extrinsic pathways, often accompanied by cell cycle arrest and autophagy.[11][12] While much of the detailed mechanistic and quantitative data comes from studies on usnic acid, these findings provide a solid foundation for the continued investigation of this compound as a potential anticancer therapeutic agent. Further research is warranted to specifically delineate the cytotoxic profile of this compound across a broader panel of cell lines and to explore its efficacy and safety in preclinical in vivo models.

References

An In-Depth Technical Guide on the Discovery and Isolation of Sodium Usnate from Lichens

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lichens, symbiotic organisms arising from algae or cyanobacteria living among filaments of multiple fungi species, are prolific producers of unique secondary metabolites. Among these, usnic acid, a dibenzofuran (B1670420) derivative, has garnered significant attention for its diverse biological activities, including antimicrobial, anti-inflammatory, and antitumor properties.[1] First isolated in 1844 by the German scientist W. Knop, usnic acid is particularly abundant in genera such as Usnea, Cladonia, Lecanora, and Ramalina.[1] Due to its poor solubility in water, its application in pharmaceutical formulations can be challenging. This has led to the development of its salt form, sodium usnate, which exhibits improved solubility while retaining the therapeutic effects of the parent compound.[2] This technical guide provides a comprehensive overview of the discovery, isolation of usnic acid from lichens, and its subsequent conversion to this compound. It includes detailed experimental protocols, quantitative data, and visualizations of experimental workflows and biological signaling pathways.

Extraction and Isolation of Usnic Acid from Lichens

The extraction of usnic acid from lichens is the foundational step for obtaining this compound. Various methods have been developed and optimized for this purpose, with the choice of method and solvent significantly impacting the yield and purity of the final product. Acetone (B3395972) is widely regarded as one of the most effective solvents for usnic acid extraction.[3]

Experimental Protocols for Usnic Acid Extraction

Several extraction techniques have been reported in the literature, each with its own set of advantages and disadvantages. The most common methods include heat reflux extraction, ultrasound-assisted extraction (UAE), and supercritical fluid extraction (SFE).

1. Heat Reflux Extraction:

This conventional method is often considered the most effective for maximizing usnic acid yield.[3]

  • Lichen Preparation: The lichen material (e.g., Usnea species) is air-dried and ground into a fine powder to increase the surface area for extraction.

  • Extraction: A known quantity of the powdered lichen is placed in a round-bottom flask with a suitable solvent, typically acetone. The flask is connected to a reflux condenser.

  • Heating: The mixture is heated to the boiling point of the solvent and maintained at reflux for a specified period, commonly 60 minutes.[3]

  • Filtration: After cooling, the mixture is filtered to separate the lichen biomass from the extract.

  • Concentration: The solvent is removed from the filtrate using a rotary evaporator to yield the crude usnic acid extract.

2. Ultrasound-Assisted Extraction (UAE):

UAE is a more modern technique that utilizes ultrasonic waves to enhance the extraction process.

  • Lichen Preparation: Similar to the heat reflux method, the lichen is dried and ground.

  • Extraction: The powdered lichen is suspended in a solvent (e.g., acetone) in a vessel and placed in an ultrasonic bath.

  • Sonication: The mixture is subjected to ultrasound for a specific duration. It is important to note that prolonged sonication (over 30 minutes) can lead to the degradation of usnic acid.

  • Filtration and Concentration: The subsequent steps of filtration and solvent evaporation are the same as in the heat reflux method.

3. Supercritical Fluid Extraction (SFE):

SFE is a green technology that uses a supercritical fluid, most commonly carbon dioxide (CO₂), as the extraction solvent.

  • Lichen Preparation: The lichen is dried and ground.

  • Extraction: The ground lichen is packed into an extraction vessel. Supercritical CO₂ is then passed through the vessel at a controlled temperature and pressure (e.g., 40°C and 35 MPa). Ethanol (B145695) may be used as a co-solvent to enhance extraction efficiency.

  • Separation: The usnic acid-laden supercritical fluid is depressurized in a separator, causing the CO₂ to return to its gaseous state and the usnic acid to precipitate.

Purification of Usnic Acid

The crude extract obtained from any of the above methods requires purification to isolate pure usnic acid. Recrystallization is the most common purification technique.

  • Dissolution: The crude extract is dissolved in a minimal amount of a hot solvent in which usnic acid has high solubility (e.g., acetone or ethanol).

  • Crystallization: The solution is allowed to cool slowly to room temperature, which promotes the formation of well-defined crystals of usnic acid. The solution can be further cooled in an ice bath to maximize crystal yield.

  • Isolation: The purified yellow, needle-like crystals of usnic acid are collected by vacuum filtration.

  • Washing and Drying: The crystals are washed with a small amount of cold solvent to remove any remaining impurities and then dried under vacuum.

Quantitative Data on Usnic Acid Extraction

The efficiency of usnic acid extraction is influenced by the method, solvent, and lichen species. The following tables summarize quantitative data from various studies.

Table 1: Comparison of Usnic Acid Extraction Methods from Cladonia arbuscula

Extraction MethodSolventExtraction Time (min)Number of ExtractionsUsnic Acid Yield (mg/g dry weight)
Heat RefluxAcetone6014.25 ± 0.08
Ultrasound-AssistedAcetone6012.33 ± 0.17
ShakingAcetone6010.97 ± 0.08

Table 2: Usnic Acid Content in Various Lichen Species Determined by HPLC

Lichen SpeciesExtraction SolventUsnic Acid Content (% dry weight)
Usnea floridaAcetone6.49
Usnea barbataAcetone4.85
Cladonia stellarisAcetone2.5 (approx.)
Ramalina speciesAcetoneVaries
Evernia speciesAcetoneVaries
Parmelia speciesAcetoneVaries

Synthesis of this compound from Usnic Acid

This compound is synthesized from purified usnic acid through a straightforward acid-base neutralization reaction. The phenolic hydroxyl groups of usnic acid impart it with acidic properties, allowing it to react with a base to form a salt.

Experimental Protocol for this compound Synthesis

The following is a generalized protocol for the synthesis of this compound from usnic acid.

  • Dissolution of Usnic Acid: Purified usnic acid is dissolved in a suitable organic solvent, such as ethanol or a mixture of ethanol and water.

  • Addition of Base: A stoichiometric amount of a sodium base, such as sodium hydroxide (B78521) (NaOH) or sodium bicarbonate (NaHCO₃), dissolved in water, is slowly added to the usnic acid solution with constant stirring. The reaction should be carried out at room temperature.

  • Precipitation/Isolation: The formation of the this compound salt, which is often less soluble in the reaction mixture than the starting usnic acid, may lead to its precipitation. If precipitation occurs, the this compound can be collected by filtration.

  • Solvent Evaporation: If the this compound remains dissolved, the solvent can be removed under reduced pressure using a rotary evaporator to obtain the solid this compound.

  • Washing and Drying: The isolated this compound is washed with a non-polar solvent (e.g., diethyl ether) to remove any unreacted usnic acid and then dried under vacuum.

Visualization of Experimental Workflow and Signaling Pathway

Experimental Workflow

The following diagram illustrates the overall workflow for the extraction of usnic acid from lichens and its subsequent conversion to this compound.

experimental_workflow cluster_extraction Usnic Acid Extraction & Purification cluster_synthesis This compound Synthesis lichen Lichen Biomass (e.g., Usnea sp.) grinding Grinding lichen->grinding extraction Solvent Extraction (e.g., Acetone Reflux) grinding->extraction filtration1 Filtration extraction->filtration1 concentration Solvent Evaporation filtration1->concentration crude_extract Crude Usnic Acid concentration->crude_extract recrystallization Recrystallization crude_extract->recrystallization filtration2 Filtration & Washing recrystallization->filtration2 pure_usnic_acid Purified Usnic Acid filtration2->pure_usnic_acid dissolution Dissolution in Ethanol pure_usnic_acid->dissolution reaction Reaction with Sodium Hydroxide dissolution->reaction isolation Isolation/Precipitation reaction->isolation drying Drying isolation->drying sodium_usnate This compound drying->sodium_usnate

Caption: Experimental workflow for the isolation of usnic acid and synthesis of this compound.

Signaling Pathway: Anti-inflammatory Action of Usnic Acid/Sodium Usnate

Usnic acid and its salts have been shown to exert anti-inflammatory effects primarily through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[4][5] NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus lps LPS tlr4 TLR4 lps->tlr4 myD88 MyD88 tlr4->myD88 irak IRAKs myD88->irak traf6 TRAF6 irak->traf6 tak1 TAK1 traf6->tak1 ikk IKK Complex tak1->ikk ikb IκBα ikk->ikb Phosphorylation & Degradation nfkb NF-κB (p65/p50) nfkb_nuc NF-κB (p65/p50) nfkb->nfkb_nuc Translocation usnic_acid Usnic Acid / this compound usnic_acid->ikk Inhibition dna DNA nfkb_nuc->dna pro_inflammatory_genes Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2, iNOS) dna->pro_inflammatory_genes Transcription

References

Sodium Usnate: A Comprehensive Technical Guide on its Molecular Structure and Functional Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sodium usnate, the sodium salt of the lichen-derived dibenzofuran (B1670420) derivative usnic acid, has garnered significant scientific interest due to its diverse and potent biological activities. This technical guide provides an in-depth exploration of the molecular structure of this compound and a detailed overview of its primary functions, including its well-documented antimicrobial, anti-inflammatory, and anticancer properties. This document synthesizes current research to offer a valuable resource for professionals engaged in drug discovery and development, presenting key quantitative data in structured tables, detailing experimental protocols for the evaluation of its bioactivities, and illustrating critical signaling pathways and workflows through standardized diagrams.

Molecular Structure and Chemical Properties

This compound is a salt formed from usnic acid, a naturally occurring compound found predominantly in various lichen species of the genera Usnea, Cladonia, and Lecanora. The conversion to its sodium salt enhances its solubility in aqueous solutions, a critical factor for many experimental and potential therapeutic applications.

Chemical Structure:

  • Molecular Formula: C₁₈H₁₅NaO₇[1]

  • Molecular Weight: 366.30 g/mol [1][2]

  • IUPAC Name: Sodium;4,8-diacetyl-3-hydroxy-2,9a-dimethyl-7,9-dioxodibenzofuran-1-olate[1]

  • CAS Number: 34769-44-3[1][3]

  • Synonyms: Usnic acid sodium salt, Sodium usnic acid[1]

The core structure of this compound is the dibenzofuran skeleton, which is responsible for many of its biological activities.

PropertyValueReference(s)
Appearance Pale yellow to light beige solid[1]
Melting Point >204°C (decomposes)[1][4]
Boiling Point 594.8°C at 760 mmHg[1]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[5]
Parent Compound Usnic Acid (CAS: 125-46-2)[2][6][7]

Multifaceted Biological Functions and Mechanisms of Action

This compound, and by extension usnic acid, exhibits a broad spectrum of biological effects, making it a compound of significant interest for pharmaceutical research.

Antimicrobial Activity

This compound is a potent antimicrobial agent, demonstrating activity against a range of Gram-positive bacteria and some fungi. Its mechanism of action is believed to be multifaceted, primarily involving the disruption of cellular energy transduction and the inhibition of nucleic acid synthesis.

Mechanism: The lipophilic nature of the usnate molecule allows it to penetrate the microbial cell membrane. Once inside, it can uncouple oxidative phosphorylation, leading to a depletion of ATP, the cell's primary energy currency. Furthermore, studies have suggested that usnic acid can inhibit RNA and DNA synthesis in bacteria, thereby halting replication and leading to cell death.

Anti-inflammatory Activity

This compound has demonstrated significant anti-inflammatory properties. Its mechanism of action in this context is largely attributed to its ability to modulate key inflammatory signaling pathways, particularly the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway.

Mechanism: Upon inflammatory stimuli, the IKK complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This allows the NF-κB dimer (typically p65/p50) to translocate to the nucleus and initiate the transcription of pro-inflammatory genes, including cytokines (e.g., TNF-α, IL-6) and enzymes (e.g., COX-2, iNOS). This compound has been shown to inhibit the degradation of IκBα, thereby preventing NF-κB nuclear translocation and suppressing the expression of these inflammatory mediators.

NF_kB_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) IKK_complex IKK Complex Inflammatory_Stimuli->IKK_complex Activates IkBa IκBα IKK_complex->IkBa Phosphorylates NFkB NF-κB (p65/p50) IkBa->NFkB Inhibits NFkB_n NF-κB (p65/p50) NFkB->NFkB_n Translocation IkBa_p p-IκBα Proteasome Proteasome IkBa_p->Proteasome Degradation Sodium_Usnate This compound Sodium_Usnate->IkBa_p Inhibits Degradation DNA DNA NFkB_n->DNA Binds to Pro_inflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) DNA->Pro_inflammatory_Genes Induces

Figure 1: Inhibition of the NF-κB Signaling Pathway by this compound.
Anticancer Activity

A growing body of evidence supports the potential of this compound as an anticancer agent. Its cytotoxic effects have been observed in various cancer cell lines. The primary mechanisms implicated in its anticancer activity include the induction of apoptosis (programmed cell death) and the inhibition of signaling pathways crucial for cancer cell survival and proliferation.

Mechanism of Apoptosis Induction: this compound can induce apoptosis through both intrinsic and extrinsic pathways. It has been shown to increase the expression of pro-apoptotic proteins like Bax and decrease the expression of anti-apoptotic proteins like Bcl-2, leading to the release of cytochrome c from the mitochondria and the activation of caspases.

Inhibition of RANKL/NFATc1 Signaling: In the context of bone metastasis, a common feature of several cancers, the RANKL/NFATc1 signaling pathway plays a pivotal role in osteoclastogenesis (the formation of bone-resorbing cells). This compound has been found to significantly inhibit RANKL-mediated osteoclast formation by reducing the expression of NFATc1 (Nuclear Factor of Activated T-cells, cytoplasmic 1), a master regulator of this process.

RANKL_NFATc1_Pathway cluster_extracellular Extracellular cluster_osteoclast_precursor Osteoclast Precursor cluster_nucleus Nucleus RANKL RANKL RANK RANK RANKL->RANK Binds TRAF6 TRAF6 RANK->TRAF6 Activates Calcineurin Calcineurin RANK->Calcineurin Activates Ca2+ signaling to activate NFkB_AP1 NF-κB / AP-1 TRAF6->NFkB_AP1 Activates NFATc1_inactive NFATc1 (inactive) NFkB_AP1->NFATc1_inactive Induces Expression NFATc1_active NFATc1 (active) NFATc1_inactive->NFATc1_active Activation Calcineurin->NFATc1_inactive Dephosphorylates Sodium_Usnate This compound Sodium_Usnate->NFATc1_inactive Inhibits Expression Osteoclast_Genes Osteoclast-specific Gene Expression NFATc1_active->Osteoclast_Genes Promotes Transcription

Figure 2: this compound's Inhibition of the RANKL/NFATc1 Pathway.

Quantitative Data Summary

The following tables summarize key quantitative data on the biological activities of usnic acid and its sodium salt from various studies.

Table 1: Anticancer Activity (IC₅₀ Values)

Cell LineCancer TypeCompoundIC₅₀ (µM)Incubation Time (h)Reference(s)
HCT116Colon Cancer(+)-Usnic Acid~2972[8]
DU145Prostate Cancer(+)-Usnic Acid~4672[8]
TPC-1Thyroid Cancer(+)-Usnic Acid~8772[8]
MDA-MB-231Breast Cancer(+)-Usnic Acid~4672[8]
BGC823Gastric CancerUsnic Acid236.55 ± 11.1224[9]
SGC7901Gastric CancerUsnic Acid618.82 ± 1.7724[9]
Caco2Colon CancerUsnic Acid25-50Not Specified[10]
HT29Colon CancerUsnic Acid25-50Not Specified[10]

Table 2: Antimicrobial Activity (MIC Values)

MicroorganismGram StainCompoundMIC (µg/mL)Reference(s)
Staphylococcus aureusPositive(+)-Usnic Acid32[11]
Pseudomonas aeruginosaNegative(+)-Usnic Acid256[11]
Propionibacterium acnesPositiveUsnic Acid≥ 1[12]

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below to facilitate the replication and further investigation of this compound's biological activities.

Cell Viability Assessment (MTT Assay)

This protocol outlines the determination of the cytotoxic effects of this compound on cancer cell lines using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

Materials:

  • Cancer cell line of interest

  • Complete culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO)

  • MTT solution (5 mg/mL in PBS)

  • 96-well microtiter plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in culture medium to achieve the desired final concentrations. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the highest concentration of DMSO used) and a negative control (medium only).

  • Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C and 5% CO₂.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan (B1609692) Solubilization: Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC₅₀ value (the concentration that inhibits 50% of cell growth) can be determined by plotting cell viability against the log of the compound concentration.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of this compound against bacterial strains.

Materials:

  • Bacterial strain of interest

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for many bacteria)

  • This compound

  • DMSO

  • Sterile 96-well microtiter plates

  • Spectrophotometer or McFarland standards

  • Incubator

Procedure:

  • Inoculum Preparation: Inoculate a single colony of the test bacterium into broth and incubate until it reaches the logarithmic growth phase. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO.

  • Serial Dilution: Add 100 µL of sterile broth to all wells of a 96-well plate. Add the this compound stock solution to the first well and perform two-fold serial dilutions across the plate.

  • Inoculation: Add 10 µL of the prepared bacterial inoculum to each well. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of this compound at which no visible bacterial growth is observed.

Experimental_Workflow_Anticancer cluster_preparation Preparation cluster_assay Assay cluster_analysis Data Analysis Cell_Culture Cancer Cell Culture Cell_Seeding Seed cells in 96-well plates Cell_Culture->Cell_Seeding Compound_Prep Prepare this compound Stock Solution (in DMSO) Treatment Treat cells with serial dilutions of this compound Compound_Prep->Treatment Cell_Seeding->Treatment Incubation Incubate for 24/48/72h Treatment->Incubation MTT_Addition Add MTT reagent Incubation->MTT_Addition Formazan_Solubilization Solubilize formazan crystals with DMSO MTT_Addition->Formazan_Solubilization Absorbance_Reading Read absorbance at 570 nm Formazan_Solubilization->Absorbance_Reading Data_Processing Calculate % Cell Viability and determine IC50 Absorbance_Reading->Data_Processing

Figure 3: Experimental Workflow for Assessing the Anticancer Activity of this compound.

Conclusion

This compound stands out as a promising natural compound with a remarkable range of biological activities. Its well-defined molecular structure, coupled with its demonstrated efficacy as an antimicrobial, anti-inflammatory, and anticancer agent, makes it a compelling candidate for further preclinical and clinical investigation. The mechanisms of action, involving the modulation of fundamental cellular processes such as inflammatory signaling and apoptosis, provide a solid foundation for targeted drug development. This technical guide serves as a comprehensive resource to support ongoing research and to foster the translation of this potent natural product into novel therapeutic applications. The detailed protocols and summarized data presented herein are intended to facilitate standardized and reproducible research in this exciting field.

References

The Antiviral Properties of Sodium Usnate: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Sodium usnate, the water-soluble salt of usnic acid, a secondary metabolite derived from lichens, has emerged as a promising candidate in the field of antiviral research. Exhibiting a broad spectrum of biological activities, recent investigations have underscored its potential as a potent antiviral agent, particularly against enveloped viruses of significant global health concern. This technical guide provides a comprehensive overview of the current state of knowledge regarding the antiviral properties of this compound. It is intended to serve as a valuable resource for researchers, scientists, and drug development professionals by presenting key quantitative data, detailing experimental methodologies, and visualizing proposed mechanisms of action. The information compiled herein aims to facilitate further exploration and development of this compound as a novel antiviral therapeutic.

Introduction

The ongoing challenge of emerging and re-emerging viral diseases necessitates the continuous search for novel antiviral agents. Natural products have historically been a rich source of therapeutic leads, offering unique chemical scaffolds and diverse biological activities. Usnic acid, a dibenzofuran (B1670420) derivative found in various lichen species, has long been recognized for its antimicrobial, anti-inflammatory, and anticancer properties. However, its poor solubility has limited its therapeutic application. This compound, the sodium salt of usnic acid, overcomes this limitation, presenting a more bioavailable form for investigation. This document synthesizes the existing scientific literature on the antiviral effects of this compound, with a focus on its activity against severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) and influenza virus, while also exploring its potential against other viral pathogens.

Quantitative Antiviral Activity

The antiviral efficacy of this compound and its parent compound, usnic acid, has been quantified against several viruses. The following tables summarize the 50% inhibitory concentration (IC₅₀), 50% cytotoxic concentration (CC₅₀), and the resulting selectivity index (SI), which provides a measure of the compound's therapeutic window.

Table 1: Antiviral Activity of this compound and Usnic Acid Against Coronaviridae (SARS-CoV-2)

CompoundVirus Strain(s)Cell LineIC₅₀ (µM)CC₅₀ (µM)SI (CC₅₀/IC₅₀)Reference(s)
This compound (NaU) Not SpecifiedNot Specified5.33>509.38[1][2][3]
(+)-Usnic acidOriginal StrainVero7.99>506.26[1][2][3]
(+)-Usnic acidBeta VariantNot Specified2.92Not Specified11.1[1][2][3]
(+)-Usnic acidWuhan, Delta, OmicronVero E610.9>100>9.2[4][5]

Table 2: Antiviral Activity of Usnic Acid and Its Derivatives Against Orthomyxoviridae (Influenza Virus)

CompoundVirus StrainCell Line/SystemED₅₀ (µg/mL)CTD₅₀ (µg/mL)SI (CTD₅₀/ED₅₀)Reference(s)
(-)-Usnic acidA(H1N1)2009MDCK>100>100-[6]
Valine enamine of Usnic AcidA/Aichi/2/68 (H3N2)In vivo (mice)---[4]

Note: ED₅₀ (50% effective dose) and CTD₅₀ (50% cytotoxic dose) are reported in the cited study for influenza virus. The valine enamine derivative of usnic acid demonstrated a protective effect in mice infected with influenza A/Aichi/2/68 (H3N2), leading to reduced mortality.[4]

Table 3: Antiviral Activity Against Other Viruses

CompoundVirus FamilyVirusActivityReference(s)
Usnic AcidHerpesviridaeHerpes Simplex Virus (HSV)Weak activity[4]
Usnic AcidFlaviviridaeDengue Virus (DENV)Potential inhibitor of NS5 MTase (in silico)[4]

Mechanisms of Antiviral Action

The antiviral mechanism of this compound and its parent compound, usnic acid, is multifaceted, involving direct interaction with viral components and modulation of host cellular pathways.

Inhibition of Viral Enzymes

In silico and in vitro studies have identified the main protease (Mpro or 3CLpro) of SARS-CoV-2 as a potential target for usnic acid.[1][2][3] Mpro is a crucial enzyme for viral replication, responsible for cleaving the viral polyprotein into functional proteins. Molecular docking studies have shown that usnic acid and this compound exhibit strong binding affinities for the active site of Mpro.[1][2][3]

Modulation of Host Signaling Pathways

A significant aspect of the antiviral activity of usnic acid, and likely this compound, is its ability to modulate host inflammatory and immune responses. The Nuclear Factor-kappa B (NF-κB) signaling pathway is a key regulator of the expression of pro-inflammatory cytokines and antiviral genes. Several viruses manipulate the NF-κB pathway to their advantage. Usnic acid has been shown to inhibit the activation of NF-κB in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.[1][7] This inhibition is achieved by preventing the degradation of IκBα, the inhibitory protein of NF-κB, thereby retaining NF-κB in the cytoplasm and preventing the transcription of its target genes.[1]

NF_kB_Inhibition cluster_virus Viral Infection / LPS cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Virus Virus/LPS Receptor TLR4 Virus->Receptor IKK IKK Complex Receptor->IKK Activates IkappaB IκBα IKK->IkappaB Phosphorylates IkappaB_p p-IκBα IkappaB->IkappaB_p NFkB NF-κB (p50/p65) NFkB_n NF-κB NFkB->NFkB_n Translocation Proteasome Proteasome IkappaB_p->Proteasome Degradation SodiumUsnate This compound SodiumUsnate->IKK Inhibits DNA DNA NFkB_n->DNA Binds Transcription Gene Transcription (Pro-inflammatory Cytokines, Antiviral Genes) DNA->Transcription

Figure 1: Proposed mechanism of NF-κB inhibition by this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of the antiviral properties of this compound.

Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.

Protocol:

  • Cell Seeding: Seed a suitable cell line (e.g., Vero E6 for SARS-CoV-2, MDCK for influenza) in a 96-well plate at a density that allows for the formation of a confluent monolayer after 24 hours of incubation.

  • Compound Preparation: Prepare serial dilutions of this compound in cell culture medium.

  • Treatment: Remove the growth medium from the cells and add the prepared dilutions of this compound to the respective wells. Include untreated cells as a control.

  • Incubation: Incubate the plate for a period that mirrors the duration of the antiviral assay (typically 24-72 hours) at 37°C in a humidified CO₂ incubator.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The CC₅₀ value is the concentration of the compound that reduces cell viability by 50%.

MTT_Assay_Workflow A Seed cells in 96-well plate B Incubate 24h A->B D Treat cells with This compound dilutions B->D C Prepare serial dilutions of this compound C->D E Incubate 24-72h D->E F Add MTT solution E->F G Incubate 2-4h F->G H Solubilize formazan crystals with DMSO G->H I Measure absorbance at 570 nm H->I J Calculate CC₅₀ I->J

Figure 2: Workflow for the MTT cytotoxicity assay.
Plaque Reduction Assay

The plaque reduction assay is a standard method for quantifying the infectivity of a lytic virus and determining the efficacy of an antiviral compound.

Protocol:

  • Cell Seeding: Plate a susceptible cell line in 6-well or 12-well plates to form a confluent monolayer.

  • Virus Titration: Perform a plaque assay with a serial dilution of the virus stock to determine the titer in plaque-forming units per milliliter (PFU/mL).

  • Compound and Virus Incubation: Prepare serial dilutions of this compound. Mix each dilution with a known amount of virus (e.g., 100 PFU).

  • Infection: Remove the growth medium from the cell monolayers and inoculate the cells with the virus-compound mixtures. Include a virus-only control.

  • Adsorption: Incubate the plates for 1 hour at 37°C to allow for virus adsorption.

  • Overlay: Remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose (B213101) or methylcellulose) to restrict virus spread to adjacent cells. The overlay medium should also contain the respective concentrations of this compound.

  • Incubation: Incubate the plates for a duration sufficient for plaque formation (typically 2-3 days).

  • Plaque Visualization: Fix the cells with a fixative (e.g., formaldehyde) and stain with a dye (e.g., crystal violet) to visualize and count the plaques.

  • Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus-only control. The IC₅₀ is the concentration of the compound that reduces the number of plaques by 50%.

Plaque_Reduction_Assay_Workflow A Seed cells in multi-well plates B Incubate to confluency A->B E Infect cell monolayers B->E C Prepare serial dilutions of this compound D Mix this compound dilutions with virus C->D D->E F Incubate for virus adsorption E->F G Add semi-solid overlay with this compound F->G H Incubate for plaque formation G->H I Fix and stain cells H->I J Count plaques and calculate IC₅₀ I->J

Figure 3: Workflow for the plaque reduction assay.

In Vivo Studies

Currently, there is a lack of published in vivo studies specifically investigating the antiviral efficacy of this compound. However, a study on a valine enamine derivative of usnic acid demonstrated a protective effect in mice infected with influenza A/Aichi/2/68 (H3N2), where it reduced mortality and increased the mean lifetime of the animals.[4] These findings suggest that usnic acid derivatives, including this compound, warrant further investigation in animal models of viral diseases. The development of appropriate animal models for SARS-CoV-2, such as transgenic mice expressing human ACE2, provides an opportunity to evaluate the in vivo efficacy of this compound against this important pathogen.

Conclusion and Future Directions

This compound has demonstrated promising in vitro antiviral activity, particularly against SARS-CoV-2, with a favorable selectivity index. Its mechanism of action appears to involve both direct inhibition of viral enzymes and modulation of host inflammatory pathways, specifically the NF-κB signaling cascade. The detailed experimental protocols provided in this guide offer a framework for the continued investigation of this compound and its derivatives.

Future research should focus on several key areas:

  • Broad-Spectrum Antiviral Activity: Further studies are needed to determine the antiviral spectrum of this compound against a wider range of viruses, including other respiratory viruses, herpesviruses, and hepatitis viruses, with a focus on obtaining quantitative IC₅₀ and CC₅₀ data.

  • Elucidation of Signaling Pathways: A more in-depth investigation into the specific host signaling pathways modulated by this compound during viral infection is warranted. This includes exploring its effects on interferon signaling and other innate immune pathways.

  • In Vivo Efficacy and Pharmacokinetics: The most critical next step is to evaluate the in vivo efficacy, pharmacokinetics, and safety of this compound in relevant animal models of viral diseases.

  • Mechanism of Action Studies: Further research is required to precisely delineate the molecular interactions between this compound and its viral and host targets.

References

Foundational Research on the Anti-Inflammatory Effects of Sodium Usnate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth overview of the foundational research into the anti-inflammatory properties of sodium usnate, the sodium salt of usnic acid.[1] The content is tailored for researchers, scientists, and drug development professionals, offering a comprehensive summary of quantitative data, detailed experimental protocols, and visualizations of key biological pathways and workflows.

Quantitative Data Summary

The anti-inflammatory effects of this compound and its parent compound, usnic acid, have been quantified in various in vitro and in vivo models. The following tables summarize the key findings for comparative analysis.

Table 1: In Vitro Anti-Inflammatory Activity of this compound & Usnic Acid
Compound/DerivativeCell LineInflammatory StimulusTarget MeasuredConcentrationResultReference
This compoundBV-2 (mouse microglia)Lipopolysaccharide (LPS)Nitric Oxide (NO)10 µM41% inhibition[2]
Usnic AcidRAW 264.7 (murine macrophages)Lipopolysaccharide (LPS)Nitric Oxide (NO)10 µg/mLSignificant reduction[2]
Usnic AcidRAW 264.7 (murine macrophages)Lipopolysaccharide (LPS)TNF-αDose-dependentReduction in TNF-α levels[3][4]
Usnic AcidRAW 264.7 (murine macrophages)Lipopolysaccharide (LPS)IL-6-Downregulated gene expression[3]
Usnic AcidRAW 264.7 (murine macrophages)Lipopolysaccharide (LPS)COX-2-Downregulated gene expression[3]
Usnic AcidRAW 264.7 (murine macrophages)Lipopolysaccharide (LPS)iNOS-Suppressed protein synthesis[2][3]
Usnic AcidHuman Peripheral Blood Mononuclear Cells (PBMCs) from RA patients-IFN-γ, IL-17A, GM-CSF-Suppressed production[5]
Table 2: In Vivo Anti-Inflammatory Activity of this compound & Usnic Acid
CompoundAnimal ModelConditionDosageOutcomeReference
This compoundWistar rats (8-week-old)Experimental wound healing38.4 mg/kg (topical)Significant increase in wound healing, reduced inflammation, increased VEGF levels[2][5][6]
Usnic AcidRatsCarrageenan-induced paw edema100 mg/kgSignificant reduction in swelling[3][7]
Usnic AcidMiceLipopolysaccharide-induced hyperthermiaup to 300 mg/kg (oral)Significant antipyretic activity[8]
Usnic AcidMiceAcetic acid-induced writhing100 mg/kg (oral)Significant analgesic effect[8]

Key Signaling Pathways

This compound and usnic acid exert their anti-inflammatory effects primarily through the modulation of the NF-κB signaling pathway. This pathway is a central regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory genes.

The NF-κB Signaling Pathway

In resting cells, the NF-κB transcription factor is held inactive in the cytoplasm by an inhibitory protein called IκBα.[2] Upon stimulation by inflammatory signals like LPS, IκBα is phosphorylated and degraded, allowing NF-κB (specifically the p65 subunit) to translocate to the nucleus.[2][3] In the nucleus, NF-κB binds to DNA and initiates the transcription of pro-inflammatory mediators, including TNF-α, IL-6, COX-2, and iNOS.[3]

Research indicates that usnic acid inhibits this pathway by preventing the degradation of IκBα, which in turn suppresses the nuclear translocation of the NF-κB p65 subunit.[2][3] This action effectively blocks the downstream production of a wide range of inflammatory molecules.

NF_kappa_B_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates IkBa_NFkB IκBα-NF-κB (Inactive) IkBa->IkBa_NFkB NFkB NF-κB (p65/p50) NFkB->IkBa_NFkB NFkB_n NF-κB NFkB->NFkB_n Translocation IkBa_NFkB->NFkB Degradation of IκBα SodiumUsnate This compound SodiumUsnate->IKK Inhibits DNA DNA NFkB_n->DNA Binds ProInflammatory Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) DNA->ProInflammatory Transcription

Caption: NF-κB signaling pathway and the inhibitory action of this compound.

Experimental Protocols

This section details the methodologies for key experiments used to evaluate the anti-inflammatory effects of this compound.

In Vitro: Nitric Oxide (NO) Production Assay in LPS-Stimulated Macrophages

This protocol is widely used to screen for anti-inflammatory activity by measuring the inhibition of NO, a key inflammatory mediator produced by iNOS.

Objective: To quantify the inhibitory effect of this compound on NO production in murine macrophage cells (RAW 264.7 or BV-2) stimulated with lipopolysaccharide (LPS).

Materials:

  • RAW 264.7 or BV-2 cells

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Lipopolysaccharide (LPS) from E. coli

  • This compound

  • Griess Reagent (Part A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride)

  • Sodium nitrite (B80452) (for standard curve)

  • 96-well culture plates

Methodology:

  • Cell Culture: RAW 264.7 cells are cultured in DMEM supplemented with 10% FBS and antibiotics at 37°C in a 5% CO₂ incubator.

  • Seeding: Cells are seeded into 96-well plates at a density of ~5 x 10⁴ cells/well and allowed to adhere overnight.

  • Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound. Cells are pre-treated for 1-2 hours.

  • Stimulation: LPS (typically 1 µg/mL) is added to the wells (except for the negative control group) to induce an inflammatory response.

  • Incubation: The plate is incubated for 24 hours.

  • NO Measurement: After incubation, 50 µL of the cell culture supernatant is transferred to a new 96-well plate.

  • 50 µL of Griess Reagent Part A is added to each well, followed by a 10-minute incubation at room temperature, protected from light.

  • 50 µL of Griess Reagent Part B is added, followed by another 10-minute incubation.

  • Data Acquisition: The absorbance is measured at 540 nm using a microplate reader. The concentration of nitrite (a stable product of NO) is calculated from a sodium nitrite standard curve.[2]

In_Vitro_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis culture Culture RAW 264.7 Cells seed Seed Cells into 96-well Plate culture->seed treat Pre-treat with This compound seed->treat stimulate Stimulate with LPS (1 µg/mL) treat->stimulate incubate Incubate for 24h stimulate->incubate collect Collect Supernatant incubate->collect griess Perform Griess Assay collect->griess read Measure Absorbance (540 nm) griess->read

Caption: Experimental workflow for the in vitro Nitric Oxide inhibition assay.
In Vivo: Carrageenan-Induced Paw Edema Model

This is a classic and highly reproducible model of acute, non-immune inflammation used to evaluate the efficacy of anti-inflammatory drugs.[9][10]

Objective: To assess the ability of this compound to reduce acute inflammation and edema in a rat or mouse model.

Materials:

  • Wistar rats or Swiss albino mice

  • Carrageenan (lambda, Type IV) solution (1% in sterile saline)

  • This compound solution/suspension

  • Plethysmometer or digital calipers

  • Positive control drug (e.g., Indomethacin)

Methodology:

  • Animal Acclimatization: Animals are acclimatized to the laboratory conditions for at least one week. They are fasted overnight before the experiment but allowed access to water.

  • Grouping: Animals are randomly divided into groups: Negative Control (vehicle), Positive Control (Indomethacin), and Test Groups (different doses of this compound).

  • Drug Administration: The test compounds (this compound) or control drugs are administered, typically orally (p.o.) or intraperitoneally (i.p.), 30-60 minutes before the carrageenan injection.

  • Baseline Measurement: The initial volume of the right hind paw of each animal is measured using a plethysmometer.

  • Induction of Edema: A subplantar injection of 0.1 mL of 1% carrageenan solution is administered into the right hind paw of each animal.[11]

  • Edema Measurement: The paw volume is measured again at regular intervals after the carrageenan injection (e.g., 1, 2, 3, 4, 5, and 6 hours).[9] The development of edema is biphasic, with a first phase involving histamine (B1213489) and serotonin (B10506) and a second phase mediated by prostaglandins (B1171923) and cytokines.[10]

  • Data Analysis: The percentage of edema inhibition is calculated for each group relative to the negative control group using the formula: % Inhibition = [(V_c - V_t) / V_c] x 100 Where V_c is the average increase in paw volume in the control group and V_t is the average increase in paw volume in the treated group.

In_Vivo_Workflow start Acclimatize & Fast Animals group Group Animals (Control, Test) start->group administer Administer this compound (or Vehicle/Control Drug) group->administer measure0 Measure Baseline Paw Volume (t=0) administer->measure0 induce Inject Carrageenan into Paw measure0->induce measure_t Measure Paw Volume at Intervals (1-6h) induce->measure_t analyze Calculate % Edema and Inhibition measure_t->analyze end_node Results analyze->end_node

Caption: Workflow for the Carrageenan-Induced Paw Edema in vivo model.

Conclusion

The foundational research demonstrates that this compound possesses significant anti-inflammatory properties. Its mechanism of action is primarily attributed to the inhibition of the NF-κB signaling pathway, leading to a downstream reduction in key inflammatory mediators such as NO, TNF-α, IL-6, and COX-2.[2][3] Both in vitro and in vivo studies provide quantitative evidence supporting its potential as a therapeutic agent for inflammatory conditions.[3][5] The experimental protocols detailed herein serve as a basis for further investigation and development in this area.

References

understanding the pharmacokinetics of sodium usnate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Pharmacokinetics of Sodium Usnate

Disclaimer: Publicly available literature lacks comprehensive pharmacokinetic studies specifically on this compound. The following guide provides an overview based on available data for the closely related and more water-soluble potassium usnate, along with generalized experimental protocols relevant to the pharmacokinetic assessment of usnate salts.

Introduction

This compound, the sodium salt of usnic acid, is a compound derived from lichens with known biological activities. Understanding its pharmacokinetic profile—absorption, distribution, metabolism, and excretion (ADME)—is crucial for its development as a potential therapeutic agent. While direct and detailed pharmacokinetic data for this compound are scarce, studies on other water-soluble salts, such as potassium usnate, suggest enhanced bioavailability compared to the parent usnic acid. This guide synthesizes the available information and provides standardized methodologies for conducting pharmacokinetic evaluations.

Data Presentation: Pharmacokinetics of Usnate Salts

The following table summarizes the quantitative data from an in vivo study on potassium usnate in a CT26 syngeneic mouse tumor xenograft model after a single oral administration. This data provides an insight into the likely distribution of usnate when administered as a water-soluble salt.

Table 1: Distribution of Usnate in a Mouse Model Following Oral Administration of Usnic Acid vs. Potassium Usnate [1][2][3][4][5][6]

AnalyteMatrixUsnic Acid Concentration (nmol/g or µM)Potassium Usnate Concentration (nmol/g or µM)
UsnateTumor TissueUndetectable1.5117 ± 0.166 nmol/g
UsnateLiver Tissue0.2788 ± 0.034 nmol/g2.5789 ± 0.402 nmol/g
UsnatePlasma0.181 ± 0.016 µM1.690 ± 0.122 µM

Data presented as mean ± standard error of the mean. Samples were collected 16 hours after oral administration of 30 mg/kg of either usnic acid or potassium usnate.[1][2][3][4][5][6]

Experimental Protocols

The following are detailed, generalized protocols for conducting a pharmacokinetic study of a substance like this compound.

In Vivo Oral Pharmacokinetic Study in Mice

This protocol describes a typical workflow for assessing the pharmacokinetic profile of a test compound after oral administration to mice.[7]

Objective: To determine the plasma concentration-time profile and key pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) of this compound following a single oral dose.

Materials:

  • Test animals: Male or female mice (e.g., C57BL/6 or BALB/c), weight- and age-matched.

  • Test substance: this compound.

  • Vehicle: An appropriate vehicle for suspending this compound (e.g., 0.5% w/v carboxymethylcellulose in water).

  • Dosing equipment: Oral gavage needles (18-20 gauge for adult mice), syringes.[8][9][10][11][12]

  • Blood collection supplies: Microcentrifuge tubes with anticoagulant (e.g., K2EDTA), capillaries or insulin (B600854) syringes for blood collection.

  • Anesthetics (if required for blood collection).

  • Centrifuge.

  • Freezer (-80°C) for plasma storage.

Procedure:

  • Animal Acclimatization: House animals in standard conditions for at least one week prior to the experiment.

  • Dose Preparation: Prepare a homogenous suspension of this compound in the chosen vehicle at the desired concentration.

  • Fasting: Fast the animals overnight (approximately 12-16 hours) before dosing, with free access to water.

  • Dosing:

    • Weigh each animal to determine the precise dosing volume (typically 5-10 mL/kg body weight).[8][9][11]

    • Administer the this compound suspension via oral gavage.[8][9][10][11][12]

  • Blood Sampling:

    • Collect blood samples (approximately 50-100 µL) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose) from a suitable site (e.g., saphenous vein, tail vein, or retro-orbital sinus).

    • Place blood samples into anticoagulant-coated tubes.

  • Plasma Preparation:

    • Centrifuge the blood samples (e.g., at 2,000 x g for 10 minutes at 4°C) to separate the plasma.

    • Transfer the plasma supernatant to clean, labeled microcentrifuge tubes.

  • Sample Storage: Store plasma samples at -80°C until bioanalysis.

  • Data Analysis:

    • Quantify the concentration of usnate in each plasma sample using a validated analytical method (see section 3.2).

    • Plot the plasma concentration versus time data for each animal.

    • Calculate pharmacokinetic parameters using non-compartmental analysis software.

Bioanalytical Method: LC-MS/MS for Quantification of Usnate in Plasma

This protocol outlines a general procedure for the quantification of usnate in plasma samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[13][14][15][16]

Objective: To accurately and precisely quantify the concentration of usnate in plasma samples obtained from the in vivo pharmacokinetic study.

Materials:

  • LC-MS/MS system (e.g., a triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography system).

  • Analytical column (e.g., C18 reversed-phase column).

  • Usnic acid analytical standard.

  • Internal standard (IS) (e.g., a structurally similar compound not present in the sample).

  • Solvents: Acetonitrile, methanol, formic acid (all LC-MS grade).

  • Reagents for sample preparation (e.g., protein precipitation solvent like acetonitrile).

  • Plasma samples from the in vivo study.

  • Calibrators and quality control (QC) samples.

Procedure:

  • Preparation of Stock Solutions and Standards:

    • Prepare a primary stock solution of usnic acid and the internal standard in a suitable solvent (e.g., methanol).

    • Prepare a series of working standard solutions by serially diluting the stock solution to create a calibration curve.

    • Prepare QC samples at low, medium, and high concentrations.

  • Sample Preparation (Protein Precipitation):

    • Thaw plasma samples, calibrators, and QC samples on ice.

    • To a small volume of plasma (e.g., 20 µL), add the internal standard.

    • Add a protein precipitation solvent (e.g., 3 volumes of cold acetonitrile).

    • Vortex vigorously to mix and precipitate plasma proteins.

    • Centrifuge at high speed (e.g., 14,000 x g for 10 minutes) to pellet the precipitated proteins.

    • Transfer the clear supernatant to a clean tube or a 96-well plate for analysis.

  • LC-MS/MS Analysis:

    • Chromatographic Conditions:

      • Mobile Phase A: Water with 0.1% formic acid.

      • Mobile Phase B: Acetonitrile with 0.1% formic acid.

      • Gradient: A suitable gradient to separate usnate from endogenous plasma components.

      • Flow Rate: Appropriate for the column dimensions (e.g., 0.4 mL/min).

      • Injection Volume: 5-10 µL.

    • Mass Spectrometric Conditions:

      • Ionization Mode: Electrospray Ionization (ESI), likely in negative mode for usnic acid.

      • Detection Mode: Multiple Reaction Monitoring (MRM).

      • MRM Transitions: Optimize specific precursor-to-product ion transitions for both usnate and the internal standard.

  • Data Processing:

    • Integrate the peak areas for usnate and the internal standard.

    • Calculate the peak area ratio of usnate to the internal standard.

    • Construct a calibration curve by plotting the peak area ratios of the calibrators against their known concentrations using a weighted linear regression.

    • Determine the concentration of usnate in the unknown samples and QC samples by interpolating their peak area ratios from the calibration curve.

Mandatory Visualizations

Experimental Workflow for In Vivo Pharmacokinetic Study

G cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase acclimatize Animal Acclimatization dose_prep Dose Formulation (this compound Suspension) acclimatize->dose_prep fasting Overnight Fasting dose_prep->fasting dosing Oral Gavage Dosing fasting->dosing blood_collection Serial Blood Sampling dosing->blood_collection Time points: 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24h plasma_sep Plasma Separation (Centrifugation) blood_collection->plasma_sep storage Sample Storage (-80°C) plasma_sep->storage bioanalysis LC-MS/MS Quantification storage->bioanalysis pk_analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC, t1/2) bioanalysis->pk_analysis

Caption: Workflow for a typical in vivo oral pharmacokinetic study.

Workflow for Bioanalytical Sample Analysis

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing thaw Thaw Plasma Samples, Calibrators, and QCs add_is Add Internal Standard (IS) thaw->add_is precipitate Protein Precipitation (with Acetonitrile) add_is->precipitate centrifuge Centrifugation precipitate->centrifuge supernatant Transfer Supernatant centrifuge->supernatant inject Inject Sample into LC-MS/MS System supernatant->inject To Autosampler separate Chromatographic Separation (C18 Column) inject->separate detect Mass Spectrometric Detection (MRM Mode) separate->detect integrate Peak Integration (Analyte and IS) detect->integrate ratio Calculate Peak Area Ratios integrate->ratio curve Generate Calibration Curve ratio->curve quantify Quantify Unknown Samples curve->quantify

Caption: Workflow for the bioanalysis of plasma samples using LC-MS/MS.

References

An In-depth Technical Guide on the Initial Screening of Sodium Usnate for Anticancer Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Usnic acid, a secondary metabolite derived from various lichen species, has long been investigated for a range of biological activities, including antimicrobial, anti-inflammatory, and antitumor properties.[1][2] Its potential as a cytotoxic agent against a broad spectrum of cancer cell lines has garnered significant attention.[3] The anticancer effects of usnic acid are attributed to multiple mechanisms, including the induction of apoptosis (programmed cell death), cell cycle arrest, and the generation of reactive oxygen species (ROS) leading to DNA damage.[3][4][5]

Despite its promising in vitro activity, the poor water solubility of usnic acid limits its bioavailability and therapeutic potential. To overcome this limitation, more soluble salt derivatives, such as sodium usnate and potassium usnate, have been developed.[6] These hydrophilic forms are expected to exhibit enhanced bioavailability while retaining the core anticancer mechanisms of the parent compound.[4][6] This technical guide provides a comprehensive overview of the initial screening of this compound and its parent compound, usnic acid, for anticancer activity, focusing on quantitative data, detailed experimental protocols, and the underlying molecular pathways.

Quantitative Cytotoxicity Data

The cytotoxic efficacy of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration required to inhibit 50% of cancer cell growth. The IC50 values for usnic acid and its derivatives vary depending on the cancer cell line, the specific enantiomer ((+)-UA or (-)-UA) tested, and the duration of treatment.[3] The following table summarizes reported IC50 values for usnic acid across various human cancer cell lines. While specific data for this compound is limited, these values for usnic acid provide a crucial baseline for screening its salt derivatives.

Cell LineCancer TypeCompoundIC50 ValueTreatment DurationReference
HCT116 Colon Cancer(+)-UA~10 µg/mL72 h
DLD1 Colon Cancer(+)-UA26.1 µg/mL48 h
DLD1 Colon Cancer(-)-UA44.3 µg/mL48 h
HT29 Colon Cancer(+)-UA70 µMNot Specified
PC3 Prostate Cancer(+)-UA>30 µg/mL72 h[7]
DU145 Prostate Cancer(+)-UA<30 µg/mL48 h[7]
MDA-MB-231 Breast Cancer(+)-UA15.8 µg/mL72 h[8]
MDA-MB-231 Breast Cancer(-)-UA20.2 µg/mL72 h[8]
MDA-MB-231 Breast Cancer(+)-UA22.3 µMNot Specified[4]
MCF-7 Breast Cancer(+)-UA18.9 µMNot Specified[4]
HeLa Cervical CancerUA48.7 µM24 h[4]
A-549 Lung CancerUA84 µM24 h[4]
U87MG GlioblastomaUA41.6 µg/mL24 h[4]
AGS Gastric CancerUA10-25 µMNot Specified[5]
SNU-1 Gastric CancerUA10-25 µMNot Specified[5]
HL-60 LeukemiaUA10 µM72 h[4]
K562 LeukemiaUA10.4 µM72 h[4]

Mechanisms of Anticancer Activity

Initial screening reveals that this compound's anticancer activity, mirroring that of usnic acid, is multifaceted and involves the disruption of several cancer hallmarks.[9]

Induction of Apoptosis via ROS Generation and DNA Damage

A primary mechanism is the induction of apoptosis through the generation of ROS.[4] Usnic acid treatment in gastric cancer cells leads to an increase in ROS, which in turn causes DNA double-strand breaks.[5] This DNA damage is evidenced by increased tail length in comet assays and the phosphorylation of histone H2A.X (γH2A.X), a sensitive marker of DNA damage.[4][5] The cellular response to this damage involves the activation of key proteins like DNA-PKcs, ATM, and Chk2.[4][5]

The apoptotic cascade is further mediated by the mitochondrial pathway. Usnic acid treatment causes depolarization of the mitochondrial membrane and alters the expression of the Bcl-2 family of proteins, specifically increasing the Bax:Bcl-2 ratio, which promotes the release of pro-apoptotic factors.[4][5] This culminates in the activation of executioner caspases, such as caspase-3, and the cleavage of poly (ADP-ribose) polymerase (PARP).[2][10]

Cell Cycle Arrest

Usnic acid has been shown to induce cell cycle arrest in various cancer cell lines, preventing their proliferation.[2] For instance, it can cause arrest at the G0/G1 phase in A549 lung carcinoma and OVCAR-3 ovarian cancer cells.[4] In other cell lines, such as the hepatocellular carcinoma cell line SNU-449, it can induce arrest at the S and G2/M phases.[4] This disruption of the normal cell cycle progression is a key component of its antiproliferative effects.

Inhibition of Key Signaling Pathways

Studies have shown that usnic acid can selectively inhibit several cancer-related signaling pathways. In HeLa cells, it has been found to inhibit the Stat3, Smad, NF-κB, cMYC, and Notch pathways.[1] The activation of the JNK pathway has also been observed in response to usnic acid-induced ROS production in breast cancer cells.[4] Furthermore, in HCT116 colon cancer cells, the related compound sodium benzoate (B1203000) (NaB) has been shown to activate NF-κB while inducing apoptosis.[10]

Experimental Protocols

The following are detailed methodologies for key experiments used in the initial in vitro screening of this compound.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.[3]

  • Cell Plating: Seed cancer cells in a 96-well plate at a density of 1,000 to 100,000 cells per well. Incubate overnight (37°C, 5% CO2) to allow for cell attachment.[3]

  • Compound Treatment: Prepare serial dilutions of this compound in the appropriate culture medium. Remove the old medium from the wells and add the this compound solutions. Include a vehicle control (e.g., DMSO in medium) and a positive control. Incubate for 24, 48, or 72 hours.[3]

  • MTT Addition: After incubation, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2 to 4 hours, allowing viable cells to reduce the yellow MTT to a purple formazan (B1609692) precipitate.[3]

  • Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.[3]

  • Data Acquisition: Measure the absorbance of each well at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Express cell viability as a percentage relative to the vehicle-treated control cells. Calculate the IC50 value using non-linear regression analysis.[3]

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for a specified duration (e.g., 24 or 48 hours).[3]

  • Cell Harvesting: Harvest the cells by trypsinization, collect both adherent and floating cells, and wash them with ice-cold PBS.

  • Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Cell Cycle Analysis (Propidium Iodide Staining)

This method quantifies the proportion of cells in different phases (G0/G1, S, G2/M) of the cell cycle.

  • Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay. Harvest and wash the cells with PBS.[3]

  • Fixation: Fix the cells by adding them dropwise into ice-cold 70% ethanol (B145695) while gently vortexing. Store at -20°C for at least 2 hours.[3]

  • Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the pellet in a staining solution containing Propidium Iodide (a DNA intercalating dye) and RNase A (to remove RNA).[3]

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The intensity of the PI fluorescence is directly proportional to the amount of DNA.

  • Data Analysis: Use cell cycle analysis software to generate a histogram and quantify the percentage of cells in each phase of the cell cycle.

Western Blot Analysis

This technique is used to detect and quantify specific proteins involved in signaling pathways.

  • Protein Extraction: Treat cells with this compound, then lyse them in RIPA buffer containing protease and phosphatase inhibitors to extract total cellular proteins.[3]

  • Protein Quantification: Determine the protein concentration of each cell lysate using a BCA assay or similar method.[3]

  • SDS-PAGE: Denature the protein samples and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[3]

  • Protein Transfer: Transfer the separated proteins from the gel onto a PVDF or nitrocellulose membrane.[3]

  • Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with primary antibodies specific to the target proteins (e.g., Bax, Bcl-2, Caspase-3, γH2A.X, p-JNK). Follow this with incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities relative to a loading control (e.g., β-actin or GAPDH) to determine changes in protein expression levels.

Visualizations: Workflows and Signaling Pathways

Experimental Workflow for In Vitro Screening

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experimentation cluster_assay Phase 3: Assay & Data Acquisition cluster_analysis Phase 4: Data Analysis cell_culture Cancer Cell Line Culture & Maintenance cell_seeding Cell Seeding (96-well plates) cell_culture->cell_seeding compound_prep This compound Stock Solution Prep treatment Treatment with This compound Dilutions compound_prep->treatment cell_seeding->treatment incubation Incubation (24h, 48h, 72h) treatment->incubation mtt_assay MTT Assay incubation->mtt_assay flow_cytometry Flow Cytometry (Apoptosis/Cell Cycle) incubation->flow_cytometry western_blot Western Blot incubation->western_blot ic50 IC50 Calculation mtt_assay->ic50 apoptosis_quant Apoptosis Quantification flow_cytometry->apoptosis_quant protein_exp Protein Expression Analysis western_blot->protein_exp

Caption: A typical experimental workflow for the in vitro screening of this compound.

Key Signaling Pathway for this compound-Induced Apoptosis

G cluster_cell Cancer Cell cluster_mito Mitochondrial Pathway usnate This compound ros ↑ Reactive Oxygen Species (ROS) usnate->ros Induces dna_damage DNA Double-Strand Breaks ros->dna_damage Causes bax_bcl2 ↑ Bax/Bcl-2 Ratio ros->bax_bcl2 gh2ax ↑ γH2A.X Phosphorylation dna_damage->gh2ax Leads to mito_potential ↓ Mitochondrial Membrane Potential bax_bcl2->mito_potential Promotes caspase ↑ Caspase-3 Activation mito_potential->caspase Triggers apoptosis Apoptosis caspase->apoptosis Executes parp ↑ PARP Cleavage caspase->parp Activates

Caption: ROS-mediated apoptotic signaling pathway induced by this compound.

Conclusion

The initial screening data for usnic acid strongly suggests that its more soluble salt, this compound, is a promising candidate for further anticancer drug development. Its ability to induce apoptosis and cell cycle arrest through ROS generation, DNA damage, and modulation of critical signaling pathways highlights its therapeutic potential. The provided experimental protocols offer a robust framework for researchers to conduct initial in vitro evaluations. Future studies should focus on confirming these mechanisms specifically for this compound, evaluating its efficacy in in vivo models, and exploring advanced drug delivery systems to further enhance its therapeutic index.

References

Sodium Usnate: A Technical Guide on the Bioactive Lichen-Derived Secondary Metabolite

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium usnate is the sodium salt of usnic acid, a prominent and well-researched secondary metabolite derived from various lichen genera, particularly Usnea, often called "Old Man's Beard".[1][2] Usnic acid itself is a potent, lipophilic dibenzofuran (B1670420) derivative, but its poor water solubility limits its clinical applications.[3][4] The conversion to its salt, this compound, enhances water solubility, thereby increasing its potential for pharmaceutical and cosmetic formulations.[3][4] This document provides a comprehensive technical overview of this compound, focusing on its properties, synthesis from natural sources, biological activities, and the underlying mechanisms of action relevant to drug development.

Chemical and Physical Properties

This compound is a light yellow, crystalline solid.[5] As the salt of a weak acid, its properties are closely linked to its parent compound, usnic acid. The key characteristics are summarized below.

PropertyValueReference(s)
Molecular Formula C₁₈H₁₅NaO₇[6][][8]
Molecular Weight 366.30 g/mol [][8]
CAS Number 34769-44-3[6][8][9]
Appearance Pale Yellow to Light Beige Solid[5][][9]
Melting Point >204°C (decomposes)[5][]
Boiling Point 594.8°C at 760 mmHg[]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone.[6] Soluble in methanol, ethanol.[5] Usnic acid (parent) is poorly soluble in water (<0.001 g/L).[2][2][5][6]
IUPAC Name sodium;4,8-diacetyl-3-hydroxy-2,9a-dimethyl-7,9-dioxodibenzofuran-1-olate[]

Biosynthesis, Extraction, and Synthesis

Biosynthesis of Usnic Acid

Usnic acid is a polyketide, biosynthesized in lichens from an acetyl-CoA precursor via a methylphloroacetophenone intermediate.[2] The pathway involves the cyclization and subsequent oxidative coupling of two aromatic rings.

G cluster_0 Biosynthesis of Usnic Acid AcetylCoA Acetyl-CoA + Malonyl-CoA Methylphloro Methylphloro- acetophenone AcetylCoA->Methylphloro Polyketide Synthase UsnicAcid Usnic Acid Methylphloro->UsnicAcid Oxidative Coupling G cluster_1 Extraction and Synthesis Workflow Lichen Dried Lichen (e.g., Usnea sp.) Extraction Solvent Extraction (e.g., Acetone Reflux) Lichen->Extraction CrudeUA Crude Usnic Acid Extraction->CrudeUA Purification Purification (Recrystallization) CrudeUA->Purification PureUA Pure Usnic Acid Purification->PureUA Reaction Acid-Base Reaction (+ NaOH) PureUA->Reaction SodiumUsnate This compound Reaction->SodiumUsnate G cluster_2 Antimicrobial Mechanism of Usnic Acid UA Usnic Acid / This compound Inhibition INHIBITION UA->Inhibition Replication DNA Replication Death Bacterial Cell Death Replication->Death Transcription RNA Transcription Transcription->Death Inhibition->Replication Inhibition->Transcription G cluster_3 Anti-Angiogenesis Signaling Pathway UA Usnic Acid / This compound VEGFR2 VEGFR2 UA->VEGFR2 Inhibits AKT AKT VEGFR2->AKT ERK ERK1/2 VEGFR2->ERK P70S6K P70S6K AKT->P70S6K Proliferation Endothelial Cell Proliferation ERK->Proliferation Migration Endothelial Cell Migration ERK->Migration P70S6K->Proliferation Angiogenesis TUMOR ANGIOGENESIS Proliferation->Angiogenesis Migration->Angiogenesis

References

Early Research on the Toxicological Profile of Sodium Usnate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium usnate, the sodium salt of usnic acid, a compound derived from lichens, garnered interest in early pharmacological and toxicological research for its potential therapeutic properties. This technical guide provides an in-depth overview of the initial toxicological assessments of this compound, focusing on data from foundational, pre-1980s studies. The information is intended to offer a historical perspective on the early understanding of the compound's safety profile, which is crucial for researchers exploring its contemporary applications. This document summarizes quantitative data, details early experimental protocols, and visualizes key experimental workflows.

Acute Toxicity

Early investigations into the acute toxicity of this compound primarily focused on determining its median lethal dose (LD50) in various animal models. These studies were crucial in establishing a preliminary understanding of the dose-dependent toxicity of the compound.

Quantitative Data

A key study from 1955 published in Arzneimittel-Forschung provided the following LD50 values for this compound:

SpeciesRoute of AdministrationLD50 Value (mg/kg)Reference
MouseUnreported (likely oral or parenteral)290Arzneimittel-Forschung, 1955[1]
RabbitOral500Arzneimittel-Forschung, 1955[1]
Experimental Protocols

Animal Models:

  • Species: Mice and rabbits were common models for acute toxicity testing.

  • Health Status: Healthy, adult animals of a specified weight range would have been used.

  • Acclimation: Animals would have been acclimated to the laboratory environment for a set period before the experiment.

Dosing:

  • Preparation: this compound would have been dissolved or suspended in a suitable vehicle, such as water or a saline solution.

  • Administration: For oral administration in rabbits, gavage was likely used. The route of administration for mice in the 1955 study was not specified but could have been oral or parenteral (e.g., intraperitoneal or subcutaneous injection).

  • Dose Range: A range of doses would have been administered to different groups of animals to determine the dose at which 50% of the animals expired.

Observation:

  • Duration: Animals would have been observed for a period of several days to two weeks following administration of the compound.

  • Parameters: Observations would have included monitoring for signs of toxicity, such as changes in behavior, appearance, and mortality.

Data Analysis:

  • The LD50 value would have been calculated using established statistical methods of the time.

Acute_Toxicity_Workflow cluster_preparation Preparation cluster_administration Administration cluster_observation Observation & Analysis Animal_Selection Select Animal Models (Mice, Rabbits) Compound_Prep Prepare this compound Dosing Solutions Dose_Groups Administer Graded Doses to Animal Groups Compound_Prep->Dose_Groups Monitor_Toxicity Observe for Signs of Toxicity and Mortality Dose_Groups->Monitor_Toxicity Calculate_LD50 Calculate LD50 Value Monitor_Toxicity->Calculate_LD50

Fig. 1: A generalized workflow for early acute toxicity studies of this compound.

Subchronic Toxicity

Information on the subchronic toxicity of this compound from early research is scarce. Subchronic studies, typically lasting up to 90 days, are designed to evaluate the effects of repeated exposure to a substance. The absence of readily available early studies on this compound in this area suggests that research may have been limited or not extensively published in accessible formats.

Genotoxicity

Early genotoxicity testing often involved bacterial reverse mutation assays, such as the Ames test, which became widely used in the 1970s. There is a lack of specific, early published data on the genotoxicity of this compound using these methods. Much of the available information pertains to the broader category of usnic acid and is from more recent investigations.

Experimental Protocols (Hypothetical based on early Ames test)

Had early Ames testing been conducted on this compound, the protocol would have likely followed these general steps:

Bacterial Strains:

  • Histidine-dependent strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) would have been used. These strains have mutations that prevent them from synthesizing histidine, an essential amino acid.

Metabolic Activation:

  • Tests would have been conducted with and without a mammalian metabolic activation system (S9 mix), typically derived from rat liver homogenates. This is to assess the mutagenicity of the parent compound and its metabolites.

Procedure:

  • The bacterial strain, the test compound (this compound) at various concentrations, and the S9 mix (or a buffer) would be combined.

  • This mixture would be added to a top agar (B569324) and poured onto a minimal glucose agar plate, which lacks histidine.

  • The plates would be incubated for 48-72 hours.

Endpoint:

  • The number of revertant colonies (colonies that have undergone a mutation allowing them to grow in the absence of histidine) would be counted. A significant, dose-dependent increase in the number of revertant colonies compared to the control would indicate a mutagenic potential.

Ames_Test_Workflow cluster_setup Assay Setup cluster_incubation Incubation & Growth cluster_analysis Analysis Bacteria Salmonella typhimurium (his- strains) Plating Combine and Plate on Histidine-Deficient Media Bacteria->Plating Compound This compound (various concentrations) Compound->Plating S9_Mix S9 Mix (metabolic activation) S9_Mix->Plating Incubate Incubate for 48-72 hours Plating->Incubate Count_Colonies Count Revertant Colonies Incubate->Count_Colonies Assess_Mutagenicity Assess Mutagenic Potential Count_Colonies->Assess_Mutagenicity

Fig. 2: A generalized workflow for a hypothetical early Ames test of this compound.

Cytotoxicity

Early in vitro cytotoxicity studies were fundamental in assessing the direct toxic effects of compounds on cells. While specific early studies on this compound are not well-documented in accessible literature, research from that era often utilized established cell lines to determine cytotoxic potential.

Experimental Protocols (Hypothetical based on early cell culture techniques)

A typical early cytotoxicity study of this compound would have likely involved the following:

Cell Lines:

  • Commonly used, robust cell lines of the time, such as HeLa (human cervical cancer cells) or L929 (mouse fibroblast cells), would have been employed.

Culture Conditions:

  • Cells would be grown in a suitable culture medium supplemented with serum in a controlled environment (e.g., 37°C, 5% CO2).

Treatment:

  • This compound would be dissolved in an appropriate solvent and added to the cell culture medium at a range of concentrations.

  • Control cultures would receive the solvent alone.

Endpoint Assessment:

  • Cell Viability/Proliferation: After a defined exposure period (e.g., 24, 48, or 72 hours), cell viability would be assessed. Early methods might have included:

    • Dye Exclusion: Using dyes like trypan blue to count viable (unstained) versus non-viable (stained) cells.

    • Cell Counting: Manually counting the number of cells in treated versus control cultures using a hemocytometer.

    • Metabolic Assays: While less common in the very early period, assays measuring metabolic activity as an indicator of viability were being developed.

  • Morphological Changes: Microscopic examination of cells for changes in morphology, such as cell rounding, detachment, or lysis, would have been a key qualitative endpoint.

Data Analysis:

  • The concentration of this compound that caused a 50% reduction in cell viability (IC50) would be calculated to quantify its cytotoxic potency.

Cytotoxicity_Workflow cluster_culture Cell Culture cluster_treatment Treatment cluster_assessment Assessment Seed_Cells Seed Cells (e.g., HeLa) Add_Compound Add this compound (various concentrations) Seed_Cells->Add_Compound Incubate_Cells Incubate for 24-72 hours Add_Compound->Incubate_Cells Assess_Viability Assess Cell Viability (e.g., Dye Exclusion) Incubate_Cells->Assess_Viability Determine_IC50 Determine IC50 Value Assess_Viability->Determine_IC50

Fig. 3: A generalized workflow for a hypothetical early in vitro cytotoxicity study of this compound.

Conclusion

The early toxicological profile of this compound, based on the limited available data from the pre-1980s, primarily provides insights into its acute toxicity. The reported LD50 values in mice and rabbits suggest a moderate level of acute toxicity. There is a notable lack of accessible early research on the subchronic toxicity, genotoxicity, and in vitro cytotoxicity of this compound. This guide serves to consolidate the known historical data and provide a framework for understanding the methodologies that were likely employed in these early evaluations. For contemporary research, these historical data points provide a valuable, albeit incomplete, foundation that underscores the need for modern, comprehensive toxicological assessment.

References

Methodological & Application

Application Note and Protocol for the Quantification and Biological Evaluation of Sodium Usnate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium usnate, the sodium salt of usnic acid, is a naturally derived compound from lichens with a wide range of documented biological activities, including antimicrobial, antiviral, and antitumor properties.[1] Its potential as a therapeutic agent has garnered significant interest within the drug development community. This application note provides a comprehensive set of protocols for the accurate quantification of this compound and the evaluation of its biological activity, specifically its inhibitory effects on the VEGFR2 signaling pathway, a key mediator of angiogenesis.[2]

The provided methodologies include a validated UV-Vis spectrophotometric assay for the quantitative analysis of this compound, alongside detailed protocols for cell-based assays to determine its impact on VEGFR2, AKT, and ERK1/2 phosphorylation and subsequent effects on endothelial cell tube formation. These protocols are designed to be readily implemented in a standard laboratory setting.

Data Presentation

Table 1: Physicochemical Properties of this compound
PropertyValueReference
Molecular FormulaC₁₈H₁₅NaO₇[3]
Molecular Weight366.3 g/mol [3]
AppearancePale yellow to light beige solid[]
SolubilitySoluble in water, DMSO, methanol, ethanol, chloroform, dichloromethane, ethyl acetate, and acetone.[5][6][7]
StorageHygroscopic, store at -20°C under an inert atmosphere.[7]
Table 2: UV-Vis Spectrophotometric Assay Parameters for this compound
ParameterValueReference
Wavelength of Maximum Absorbance (λmax)290 nm[8][9]
Recommended SolventsWater, Phosphate (B84403) Buffer (pH 3):Methanol (11:20 V/V)[9]
Linearity Range (in Water)0.1–5 µg/mL[9]
Linearity Range (in Phosphate Buffer:Methanol)1–12 µg/mL[9]
Molar Absorptivity (in Water)3.16 × 10⁴ L·mol⁻¹·cm⁻¹[9]
Molar Absorptivity (in Phosphate Buffer:Methanol)3.72 × 10⁴ L·mol⁻¹·cm⁻¹[9]
Table 3: Bioassay Parameters for this compound
AssayCell LineKey ReagentsEndpoint Measurement
VEGFR2 Phosphorylation AssayHUVECs (Human Umbilical Vein Endothelial Cells)Recombinant Human VEGF-A, Anti-phospho-VEGFR-2 (pTyr1175), Anti-total-VEGFR-2Western Blot or Cell-Based ELISA
AKT Phosphorylation AssayHUVECsRecombinant Human VEGF-A, Anti-phospho-AKT (pSer473), Anti-total-AKTWestern Blot or Cell-Based ELISA
ERK1/2 Phosphorylation AssayHUVECsRecombinant Human VEGF-A, Anti-phospho-ERK1/2 (pThr202/Tyr204), Anti-total-ERK1/2Western Blot or Cell-Based ELISA
Endothelial Cell Tube Formation AssayHUVECsBasement Membrane Extract (e.g., Matrigel®), Calcein AMQuantification of tube length, branch points, and enclosed areas

Experimental Protocols

Protocol 1: Quantitative Analysis of this compound by UV-Vis Spectrophotometry

This protocol describes a simple and rapid method for the quantification of this compound in solution.

Materials:

  • This compound standard

  • Deionized Water

  • Methanol (HPLC grade)

  • Phosphate Buffer (pH 3)

  • UV-Vis Spectrophotometer

  • Quartz cuvettes

  • Volumetric flasks and pipettes

Procedure:

  • Standard Stock Solution Preparation: Accurately weigh and dissolve a known amount of this compound in deionized water (or a mixture of phosphate buffer pH 3 and methanol, 11:20 v/v) to prepare a stock solution of 100 µg/mL.

  • Preparation of Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the chosen solvent to achieve concentrations ranging from 0.1 to 12 µg/mL, depending on the solvent used (see Table 2).

  • Sample Preparation: Dissolve the sample containing this compound in the chosen solvent and dilute as necessary to fall within the concentration range of the calibration curve.

  • Spectrophotometric Measurement:

    • Set the UV-Vis spectrophotometer to a wavelength of 290 nm.[8][9]

    • Use the corresponding solvent as a blank to zero the instrument.

    • Measure the absorbance of each calibration standard and the sample solution.

  • Data Analysis:

    • Construct a calibration curve by plotting the absorbance of the standards against their known concentrations.

    • Determine the concentration of this compound in the sample by interpolating its absorbance value on the calibration curve.

Protocol 2: Inhibition of VEGFR2, AKT, and ERK1/2 Phosphorylation in HUVECs

This protocol outlines the procedure to assess the inhibitory effect of this compound on VEGF-A-induced phosphorylation of key signaling proteins in endothelial cells.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial Cell Growth Medium

  • Fetal Bovine Serum (FBS)

  • This compound

  • Recombinant Human VEGF-A

  • RIPA Lysis Buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Primary antibodies: anti-phospho-VEGFR-2 (pTyr1175), anti-total-VEGFR-2, anti-phospho-AKT (pSer473), anti-total-AKT, anti-phospho-ERK1/2 (pThr202/Tyr204), anti-total-ERK1/2, and anti-β-actin.

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Western blotting equipment

Procedure:

  • Cell Culture and Treatment:

    • Culture HUVECs in endothelial cell growth medium supplemented with FBS.

    • Seed cells in 6-well plates and allow them to reach 80-90% confluency.

    • Serum-starve the cells for 4-6 hours prior to treatment.

    • Pre-treat the cells with varying concentrations of this compound (or vehicle control, e.g., DMSO in serum-free media) for 1-2 hours.

    • Stimulate the cells with 50 ng/mL of recombinant human VEGF-A for 10-15 minutes.[1]

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

    • Determine the protein concentration of the lysates using a BCA protein assay.

  • Western Blotting:

    • Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities and normalize the levels of phosphorylated proteins to the corresponding total protein levels. β-actin can be used as a loading control.

Protocol 3: Endothelial Cell Tube Formation Assay

This protocol is used to evaluate the effect of this compound on the in vitro angiogenic potential of endothelial cells.

Materials:

  • HUVECs

  • Endothelial Cell Growth Medium

  • Basement Membrane Extract (e.g., Matrigel®)

  • This compound

  • Calcein AM

  • 96-well plates

  • Fluorescence microscope

Procedure:

  • Plate Coating: Thaw the basement membrane extract on ice and coat the wells of a 96-well plate with 50 µL per well. Incubate at 37°C for 30-60 minutes to allow for gel formation.

  • Cell Seeding and Treatment:

    • Harvest HUVECs and resuspend them in a basal medium containing varying concentrations of this compound or vehicle control.

    • Seed the cells onto the prepared gel at a density of 1.5 x 10⁴ cells per well.

  • Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 4-18 hours to allow for tube formation.

  • Visualization and Quantification:

    • Stain the cells with Calcein AM for 30 minutes.

    • Visualize the tube-like structures using a fluorescence microscope.

    • Capture images and quantify angiogenesis by measuring parameters such as total tube length, number of branch points, and number of enclosed loops using image analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin).

Visualizations

G ligand VEGF-A receptor VEGFR2 ligand->receptor Binds pi3k PI3K receptor->pi3k Activates erk ERK1/2 receptor->erk Activates inhibitor This compound inhibitor->receptor Inhibits akt AKT pi3k->akt Activates response Angiogenesis (Proliferation, Migration, Survival) akt->response erk->response

Caption: VEGFR2 signaling pathway and the inhibitory action of this compound.

G start Start step1 Prepare this compound Standards and Samples start->step1 step2 Measure Absorbance at 290 nm step1->step2 step3 Construct Calibration Curve step2->step3 step4 Determine Sample Concentration step3->step4 end End step4->end

Caption: Experimental workflow for the UV-Vis spectrophotometric assay of this compound.

G start Start step1 Culture & Serum-Starve HUVECs start->step1 step2 Treat with this compound step1->step2 step3 Stimulate with VEGF-A step2->step3 step4 Cell Lysis & Protein Quantification step3->step4 step5 Western Blotting for p-VEGFR2, p-AKT, and p-ERK1/2 step4->step5 step6 Data Analysis step5->step6 end End step6->end

Caption: Workflow for the analysis of VEGFR2 pathway inhibition by this compound.

References

Application Notes and Protocols for Antimicrobial Susceptibility Testing of Sodium Usnate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium usnate, the sodium salt of usnic acid, is a naturally derived compound from lichens that has garnered significant interest for its antimicrobial properties.[1] As a more water-soluble derivative of usnic acid, this compound presents a promising alternative for therapeutic applications, surmounting the solubility challenges associated with its parent compound. These application notes provide detailed protocols for evaluating the antimicrobial susceptibility of this compound using standardized laboratory methods, including broth microdilution for determining the Minimum Inhibitory Concentration (MIC) and the agar (B569324) disk diffusion method for assessing the zone of inhibition.

The primary mechanism of action of the active component, usnic acid, is the disruption of the bacterial cell membrane, leading to a loss of cellular integrity and viability.[1][2] This membrane-damaging potential makes it an interesting candidate for combating a range of microbial pathogens.[1][2]

Data Presentation: Minimum Inhibitory Concentrations (MIC)

The antimicrobial efficacy of usnic acid, the parent compound of this compound, has been quantified against various microorganisms. The following table summarizes the Minimum Inhibitory Concentration (MIC) values reported in the literature. It is important to note that while this compound is expected to have similar antimicrobial activity, direct comparative studies are limited. The improved solubility of this compound may, however, influence its effective concentration.

MicroorganismTypeMIC of Usnic Acid (µg/mL)
Staphylococcus aureusGram-positive25-50[1][2]
Methicillin-resistant Staphylococcus aureus (MRSA)Gram-positive25-50[1][2]
Pseudomonas aeruginosaGram-negative256
Streptococcal speciesGram-positive3-6 µM
Enterococcal speciesGram-positive6-13 µM

Experimental Protocols

Protocol 1: Broth Microdilution Method for MIC Determination

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of this compound against a target microorganism using the broth microdilution method. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.

Materials:

  • This compound

  • Sterile deionized water or appropriate solvent (if necessary)

  • 96-well microtiter plates

  • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Bacterial or fungal inoculum standardized to 0.5 McFarland turbidity

  • Positive control (broth with inoculum, no this compound)

  • Negative control (broth only)

  • Solvent control (broth with inoculum and the highest concentration of solvent used, if applicable)

  • Microplate reader or visual inspection

Procedure:

  • Preparation of this compound Stock Solution:

    • Accurately weigh a quantity of this compound powder.

    • Dissolve in sterile deionized water to a desired stock concentration (e.g., 1024 µg/mL). Ensure complete dissolution. Due to its improved solubility over usnic acid, water is the preferred solvent.

  • Serial Dilution in Microtiter Plate:

    • Add 100 µL of sterile broth to all wells of a 96-well plate.

    • Add 100 µL of the this compound stock solution to the first well of each test row and mix well.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate.

    • Discard 100 µL from the last well to ensure all wells have a final volume of 100 µL before adding the inoculum.

  • Inoculation:

    • Prepare the microbial inoculum by suspending isolated colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL for bacteria).

    • Dilute the standardized inoculum in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

    • Add 100 µL of the diluted inoculum to each well (except the negative control wells), bringing the final volume to 200 µL.

  • Incubation:

    • Cover the plate and incubate at 35-37°C for 18-24 hours for most bacteria, or as required for the specific microorganism.

  • Determination of MIC:

    • The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism. This can be determined by visual inspection or by measuring the optical density (OD) at 600 nm using a microplate reader.

Protocol 2: Agar Disk Diffusion Method

This method provides a qualitative assessment of the antimicrobial activity of this compound by measuring the diameter of the zone of growth inhibition around a disk impregnated with the compound.

Materials:

  • This compound solution (prepared as in Protocol 1)

  • Sterile filter paper disks (6 mm diameter)

  • Mueller-Hinton Agar (MHA) plates

  • Bacterial or fungal inoculum standardized to 0.5 McFarland turbidity

  • Sterile cotton swabs

  • Positive control (disk with a standard antibiotic)

  • Negative control (disk with solvent only, if applicable)

  • Ruler or calipers

Procedure:

  • Preparation of this compound Disks:

    • Aseptically impregnate sterile filter paper disks with a specific volume of the this compound solution to achieve a desired amount per disk (e.g., 30 µ g/disk ).

    • Allow the disks to dry completely in a sterile environment before use.

  • Inoculation of Agar Plates:

    • Dip a sterile cotton swab into the standardized microbial suspension.

    • Remove excess fluid by pressing the swab against the inside of the tube.

    • Evenly streak the swab over the entire surface of an MHA plate to create a uniform bacterial lawn. Rotate the plate approximately 60 degrees between streaks to ensure even coverage.

  • Application of Disks:

    • Aseptically place the prepared this compound disks onto the surface of the inoculated MHA plate using sterile forceps.

    • Gently press the disks to ensure complete contact with the agar.

    • Place the disks sufficiently far apart to prevent overlapping of the inhibition zones.

  • Incubation:

    • Invert the plates and incubate at 35-37°C for 18-24 hours.

  • Measurement of Inhibition Zone:

    • Measure the diameter of the zone of complete inhibition (where no visible growth occurs) around each disk in millimeters (mm).

Visualizations

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis prep_solution Prepare this compound Stock Solution serial_dilution Perform 2-fold Serial Dilution in 96-well Plate prep_solution->serial_dilution prep_inoculum Prepare Standardized Microbial Inoculum inoculate Inoculate Wells with Microbial Suspension prep_inoculum->inoculate serial_dilution->inoculate incubate Incubate Plate (35-37°C, 18-24h) inoculate->incubate read_mic Determine MIC (Lowest concentration with no growth) incubate->read_mic Agar_Disk_Diffusion_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis prep_disks Prepare this compound Impregnated Disks place_disks Place Disks on Inoculated Agar prep_disks->place_disks prep_inoculum Prepare Standardized Microbial Inoculum inoculate_plate Inoculate MHA Plate to create a Lawn prep_inoculum->inoculate_plate inoculate_plate->place_disks incubate Incubate Plate (35-37°C, 18-24h) place_disks->incubate measure_zone Measure Zone of Inhibition (in mm) incubate->measure_zone Mechanism_of_Action cluster_cell Bacterial Cell cell_wall Cell Wall cell_membrane Cell Membrane disruption Membrane Disruption & Ion Leakage cell_membrane->disruption cytoplasm Cytoplasm (with DNA, Ribosomes) inhibition Inhibition of Nucleic Acid Synthesis cytoplasm->inhibition sodium_usnate This compound sodium_usnate->cell_membrane interacts with sodium_usnate->cytoplasm penetrates cell_death Cell Death disruption->cell_death inhibition->cell_death

References

Application Notes and Protocols for Sodium Usnate Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium usnate, the salt form of usnic acid, is a promising therapeutic agent derived from lichens.[1] It exhibits a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties.[1][] However, its clinical application is often hampered by poor water solubility and potential hepatotoxicity.[1][3] To overcome these limitations, various drug delivery systems have been developed to enhance its bioavailability, target specific sites, and reduce systemic toxicity.[1][3] These systems primarily involve the encapsulation of this compound within nano- and micro-sized carriers.

This document provides detailed application notes and experimental protocols for the research and development of this compound drug delivery systems, focusing on nanoparticle-based formulations.

Data Presentation: Physicochemical Properties of this compound Nanoparticle Formulations

The following table summarizes quantitative data from various studies on this compound-loaded nanoparticles, offering a comparative overview of different carrier systems.

Carrier SystemParticle Size (nm)Zeta Potential (mV)Encapsulation Efficiency (%)Drug Loading (%)Reference
Chitosan (B1678972)/Tripolyphosphate Nanoparticles~200-300+30 to +40HighNot Specified[4]
Poly-L-lactide (PLLA) and Polyglycerol Adipate (PGA) blended Nanoparticles~200Not SpecifiedNot SpecifiedNot Specified[3]
Sodium Alginate Nanoparticles~200-16.190.2490.48[5]

Experimental Protocols

Protocol 1: Preparation of Chitosan-Sodium Usnate Nanoparticles by Ionic Gelation

This protocol describes the self-assembly method for preparing chitosan nanoparticles loaded with this compound, utilizing the ionic gelation technique with tripolyphosphate (TPP) as a cross-linker.[4]

Materials:

  • Low molecular weight chitosan (50–190 kDa, 75–85% deacetylation)

  • This compound

  • Sodium tripolyphosphate (TPP)

  • Acetic acid (1% v/v)

  • Deionized water

Equipment:

  • Magnetic stirrer

  • pH meter

  • Centrifuge

  • Particle size analyzer (e.g., Dynamic Light Scattering)

  • Spectrophotometer (UV-Vis)

Procedure:

  • Preparation of Chitosan Solution: Dissolve chitosan in 1% acetic acid to a final concentration of 1 mg/mL.[6] Stir the solution overnight at room temperature to ensure complete dissolution.

  • Preparation of TPP Solution: Dissolve TPP in deionized water to a concentration of 1 mg/mL.

  • Preparation of this compound Solution: Dissolve this compound in deionized water to the desired concentration.

  • Nanoparticle Formation:

    • Take a defined volume of the chitosan solution and place it on a magnetic stirrer.

    • Add the this compound solution to the chitosan solution and stir for 30 minutes. The electrostatic interaction between the positively charged chitosan and the anionic this compound initiates the self-assembly.[4]

    • Slowly add the TPP solution dropwise to the chitosan-sodium usnate mixture under constant stirring. The formation of nanoparticles is instantaneous due to the ionic interaction between the positively charged chitosan and the negatively charged TPP.[4]

  • Purification:

    • Centrifuge the nanoparticle suspension at approximately 14,000 rpm for 30 minutes to separate the nanoparticles from the supernatant containing unencapsulated this compound.[5]

    • Discard the supernatant and resuspend the nanoparticle pellet in deionized water.

    • Repeat the washing step twice to ensure the removal of any free drug.

  • Characterization:

    • Particle Size and Zeta Potential: Analyze the resuspended nanoparticles using a dynamic light scattering instrument.

    • Encapsulation Efficiency and Drug Loading: Determine the amount of unencapsulated this compound in the supernatant using UV-Vis spectrophotometry. The encapsulation efficiency (EE%) and drug loading (DL%) can be calculated using the following formulas:[7]

      EE% = [(Total amount of drug - Amount of free drug) / Total amount of drug] x 100[7]

      DL% = [(Total amount of drug - Amount of free drug) / Weight of nanoparticles] x 100

Protocol 2: In Vitro Drug Release Study

This protocol outlines a typical in vitro drug release study using a dialysis membrane method to simulate physiological conditions.[8]

Materials:

  • This compound-loaded nanoparticle suspension

  • Phosphate-buffered saline (PBS) at desired pH values (e.g., pH 7.4 to simulate physiological conditions and pH 5.5 to simulate the tumor microenvironment)

  • Dialysis membrane (with an appropriate molecular weight cut-off)

  • Shaking incubator or water bath

Procedure:

  • Transfer a known amount of the this compound-loaded nanoparticle suspension into a dialysis bag.[8]

  • Seal the dialysis bag and immerse it in a vessel containing a known volume of PBS.

  • Place the entire setup in a shaking incubator at 37°C with gentle agitation (e.g., 100 rpm).[8]

  • At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48, 72 hours), withdraw a small aliquot of the release medium and replace it with an equal volume of fresh PBS to maintain sink conditions.

  • Quantify the concentration of this compound in the collected aliquots using a suitable analytical method like UV-Vis spectrophotometry or HPLC.

  • Plot the cumulative percentage of drug released against time to obtain the drug release profile.

Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol describes the determination of the cytotoxic effects of free this compound and this compound-loaded nanoparticles on a cancer cell line (e.g., 143B osteosarcoma cells).[4]

Materials:

  • Cancer cell line (e.g., 143B)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • This compound-loaded nanoparticles

  • Free this compound solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in 96-well plates at a density of approximately 1 x 10^4 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Treatment:

    • Prepare serial dilutions of the free this compound solution and the nanoparticle suspension in the cell culture medium.

    • Remove the old medium from the wells and replace it with the medium containing different concentrations of the test compounds. Include untreated cells as a negative control.

  • Incubation: Incubate the plates for different time points (e.g., 24, 48, and 72 hours).[4]

  • MTT Assay:

    • After the incubation period, add MTT solution to each well and incubate for another 4 hours.

    • Remove the MTT solution and add DMSO to dissolve the formazan (B1609692) crystals.

  • Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage relative to the untreated control cells. Plot cell viability against the drug concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).

Visualizations

Signaling Pathways and Experimental Workflows

cluster_workflow Experimental Workflow for Nanoparticle Development Prep Preparation of This compound Nanoparticles Char Physicochemical Characterization (Size, Zeta, EE%) Prep->Char Quality Control InVitro_Release In Vitro Drug Release Char->InVitro_Release InVitro_Cyto In Vitro Cytotoxicity (MTT Assay) Char->InVitro_Cyto InVivo In Vivo Biocompatibility and Efficacy Studies InVitro_Cyto->InVivo Promising Results

Workflow for developing this compound nanoparticles.

cluster_pathway Proposed Anticancer Mechanism of Usnic Acid cluster_pi3k PI3K/AKT/mTOR Pathway cluster_mapk MAPK Pathway cluster_wnt Wnt Pathway UA Usnic Acid PI3K PI3K UA->PI3K Inhibition RAS RAS UA->RAS Inhibition Wnt β-catenin/LEF UA->Wnt Inhibition Apoptosis Apoptosis Induction (↑Bax, ↑Caspase-3) UA->Apoptosis CellCycleArrest Cell Cycle Arrest UA->CellCycleArrest AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Autophagy Autophagy Induction (↑LC3-II, ↓p62) mTOR->Autophagy Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation ↓ Proliferation ↓ Angiogenesis ERK->Proliferation Wnt->Proliferation

Anticancer signaling pathways of usnic acid.

cluster_logic Rationale for this compound Nano-encapsulation Problem Challenges with Free This compound Solubility Poor Water Solubility Problem->Solubility Toxicity Potential Hepatotoxicity Problem->Toxicity Bioavailability Low Bioavailability Problem->Bioavailability ImprovedSol Enhanced Solubility ReducedTox Reduced Systemic Toxicity EnhancedBio Improved Bioavailability Solution Nano-encapsulation Solution->ImprovedSol Solution->ReducedTox Solution->EnhancedBio Targeting Potential for Targeted Delivery Solution->Targeting

Logic of this compound nano-encapsulation.

References

Application Notes and Protocols for the Quantification of Sodium Usnate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium usnate, the sodium salt of usnic acid, is a naturally occurring dibenzofuran (B1670420) derivative found in several lichen species. It is recognized for its diverse biological activities, including antimicrobial, antiviral, and antitumor properties. Accurate and precise quantification of this compound in various matrices, such as pharmaceutical formulations and biological samples, is crucial for quality control, dosage determination, and pharmacokinetic studies. This document provides detailed application notes and protocols for the quantification of this compound using various analytical techniques.

Analytical Techniques for this compound Quantification

Several analytical methods can be employed for the quantification of this compound. The choice of technique depends on factors such as the sample matrix, required sensitivity, and available instrumentation. The most common methods include:

  • UV-Vis Spectrophotometry: A simple, cost-effective, and rapid method suitable for the routine analysis of this compound in pharmaceutical preparations.

  • High-Performance Liquid Chromatography (HPLC): A highly selective and sensitive method ideal for the quantification of this compound in complex mixtures and for stability-indicating assays.

  • High-Performance Thin-Layer Chromatography (HPTLC): A versatile technique that allows for the simultaneous analysis of multiple samples, making it suitable for screening and quality control of herbal formulations.

Data Presentation: Comparison of Analytical Techniques

The following tables summarize the key quantitative parameters for the different analytical techniques used for this compound and usnic acid quantification.

Table 1: UV-Vis Spectrophotometric Method for this compound

ParameterMethod 1 (Water)Method 2 (Phosphate Buffer:Methanol)
Wavelength (λmax)290 nm290 nm
Linearity Range0.1–5 µg/cm³1–12 µg/cm³
Correlation Coefficient (r)0.9970.999
Molar Absorptivity3.16×10⁴ dm³·mol⁻¹·cm⁻¹3.72×10⁴ dm³·mol⁻¹·cm⁻¹
Sandell's Sensitivity11.58 ng·cm⁻²9.83 ng·cm⁻²
Limit of Detection (LOD)0.0721 µg/cm³0.163 µg/cm³
Limit of Quantification (LOQ)0.2163 µg/cm³0.489 µg/cm³
Reference[1][2][3][4][5][1][2][3][4][5]

Table 2: HPLC Method for Usnic Acid (Adaptable for this compound)

ParameterMethod 1Method 2Method 3
ColumnC18 (5 µm, 250 × 4.6 mm)ProntoSIL 120-5 C18 (5 µm, 75 × 2.0 mm)XBridge Phenyl (5 µm, 4.6 × 150 mm)
Mobile Phase1% H₃PO₄ : Methanol (B129727) (15:85, v/v)A: 0.1% TFA in Water, B: Acetonitrile (Gradient)A: 0.1% Formic Acid in Water, B: 0.1% Formic Acid in Acetonitrile (Gradient)
Flow RateNot Specified150 µL/min1 mL/min
Detection Wavelength240 nm230, 280 nmNot Specified (UV/PAD)
Retention TimeNot Specified~15.0 min~4.9 min
Linearity RangeNot SpecifiedNot SpecifiedNot Specified
LODNot SpecifiedNot Specified0.0022 mg/mL
LOQNot SpecifiedNot Specified0.0063 mg/mL
Reference[6][1][2]

Table 3: HPTLC Method for Usnic Acid (Adaptable for this compound)

ParameterValue
Stationary PhaseSilica (B1680970) gel 60F₂₅₄ plates
Mobile PhaseToluene:1,4-Dioxane:Formic Acid (18:4.5:0.2, v/v/v)
Linearity Range200–600 ng/band
Limit of Detection (LOD)32.59 ng/band
Limit of Quantification (LOQ)98.76 ng/band
Reference[7]

Experimental Protocols

Protocol 1: UV-Vis Spectrophotometric Quantification of this compound

This protocol describes a simple and rapid method for the quantification of this compound in pharmaceutical preparations using a UV-Vis spectrophotometer.[1][2][3]

1. Instrumentation:

  • UV-Vis Spectrophotometer with 1 cm quartz cuvettes.

2. Reagents and Materials:

  • This compound reference standard

  • Distilled water

  • Methanol (HPLC grade)

  • Potassium dihydrogen phosphate (B84403)

  • Orthophosphoric acid

3. Preparation of Solutions:

  • Solvent System 1 (Water): Use distilled water.

  • Solvent System 2 (Phosphate Buffer:Methanol): Prepare a phosphate buffer (pH 3) by dissolving potassium dihydrogen phosphate in water and adjusting the pH with orthophosphoric acid. Mix the buffer with methanol in a ratio of 11:20 (v/v).

  • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 100 mL of the chosen solvent system.

  • Working Standard Solutions:

    • For Water: Prepare a series of dilutions from the stock solution to obtain concentrations ranging from 0.1 to 5 µg/mL.

    • For Phosphate Buffer:Methanol: Prepare a series of dilutions from the stock solution to obtain concentrations ranging from 1 to 12 µg/mL.

4. Experimental Procedure:

  • Set the spectrophotometer to scan from 400 nm to 200 nm.

  • Use the respective solvent system as a blank.

  • Measure the absorbance of each working standard solution at the wavelength of maximum absorbance (λmax), which is approximately 290 nm for this compound in both solvent systems.[1][6]

  • Construct a calibration curve by plotting absorbance versus concentration.

  • Prepare the sample solution by dissolving a known quantity of the formulation in the chosen solvent system to obtain a concentration within the linearity range.

  • Measure the absorbance of the sample solution at 290 nm.

  • Determine the concentration of this compound in the sample from the calibration curve.

5. Validation Parameters:

  • The method should be validated according to ICH guidelines for linearity, accuracy, precision, LOD, and LOQ.[1][3]

G cluster_prep Solution Preparation cluster_measurement Spectrophotometric Measurement cluster_analysis Data Analysis stock Prepare Standard Stock Solution working Prepare Working Standard Solutions stock->working measure_std Measure Absorbance of Standards working->measure_std sample_prep Prepare Sample Solution measure_sample Measure Absorbance of Sample sample_prep->measure_sample set_lambda Set Wavelength to 290 nm blank Measure Blank (Solvent) set_lambda->blank blank->measure_std calibration Construct Calibration Curve measure_std->calibration quantify Quantify this compound in Sample measure_sample->quantify calibration->quantify

Workflow for UV-Vis Spectrophotometric Quantification.
Protocol 2: HPLC Quantification of Usnic Acid (Adaptable for this compound)

This protocol provides a general framework for the quantification of usnic acid, which can be adapted for this compound, using reverse-phase HPLC with UV detection.

1. Instrumentation:

  • HPLC system equipped with a pump, autosampler, column oven, and UV-Vis or Photodiode Array (PDA) detector.

  • C18 analytical column (e.g., 5 µm, 250 × 4.6 mm).

2. Reagents and Materials:

  • This compound (or Usnic Acid) reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid or Trifluoroacetic acid (TFA) or Formic acid

3. Preparation of Solutions:

  • Mobile Phase: A common mobile phase is a mixture of an acidic aqueous solution and an organic solvent. Examples include:

    • Isocratic: 1% Phosphoric acid in water:Methanol (15:85, v/v).[6]

    • Gradient: A: 0.1% TFA in water, B: Acetonitrile. The gradient program needs to be optimized for the specific column and system.[1]

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of a suitable solvent like methanol or acetone.

  • Working Standard Solutions: Prepare a series of dilutions of the stock solution in the mobile phase to cover the desired concentration range (e.g., 1-100 µg/mL).

4. Experimental Procedure:

  • Set the column temperature (e.g., 25°C or 40°C).[1][6]

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Set the detection wavelength (e.g., 230, 240, or 280 nm).[1][6]

  • Inject a fixed volume (e.g., 20 µL) of each working standard solution.

  • Record the chromatograms and determine the retention time and peak area for this compound.

  • Construct a calibration curve by plotting peak area versus concentration.

  • Prepare the sample solution by extracting or dissolving the sample in a suitable solvent and diluting it with the mobile phase to a concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.

  • Inject the sample solution and determine the peak area of the this compound peak.

  • Calculate the concentration of this compound in the sample using the regression equation from the calibration curve.

5. System Suitability:

  • Before sample analysis, inject a standard solution multiple times to check for system suitability parameters like retention time repeatability, peak area precision, tailing factor, and theoretical plates.

G cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing mobile_phase Prepare Mobile Phase equilibrate Equilibrate System mobile_phase->equilibrate standards Prepare Standard Solutions inject_std Inject Standards standards->inject_std sample Prepare and Filter Sample Solution inject_sample Inject Sample sample->inject_sample equilibrate->inject_std calibration Generate Calibration Curve inject_std->calibration quantify Quantify this compound inject_sample->quantify calibration->quantify

General Workflow for HPLC Quantification.
Protocol 3: HPTLC Quantification of Usnic Acid (Adaptable for this compound)

This protocol outlines a method for the quantification of usnic acid using HPTLC, which can be adapted for this compound.[7]

1. Instrumentation:

  • HPTLC system including an automatic sample applicator, developing chamber, plate heater, and densitometric scanner.

  • HPTLC plates pre-coated with silica gel 60F₂₅₄.

2. Reagents and Materials:

  • This compound (or Usnic Acid) reference standard

  • Toluene (analytical grade)

  • 1,4-Dioxane (analytical grade)

  • Formic acid (analytical grade)

  • Methanol (analytical grade)

3. Preparation of Solutions:

  • Mobile Phase: Toluene:1,4-Dioxane:Formic Acid (18:4.5:0.2, v/v/v).

  • Standard Stock Solution (100 µg/mL): Accurately weigh 1 mg of this compound reference standard and dissolve it in 10 mL of methanol.

  • Working Standard Solutions: Prepare dilutions from the stock solution to obtain concentrations suitable for spotting on the HPTLC plate (e.g., to apply 200 to 600 ng per band).

4. Experimental Procedure:

  • Activate the HPTLC plate by heating at 110°C for 10 minutes.

  • Apply the standard and sample solutions as bands of a specific length (e.g., 8 mm) on the HPTLC plate using the automatic applicator.

  • Develop the plate in a pre-saturated twin-trough developing chamber with the mobile phase up to a certain distance (e.g., 8 cm).

  • Dry the plate after development.

  • Scan the dried plate using the densitometer at a suitable wavelength (e.g., 282 nm for usnic acid).

  • Record the peak areas of the separated bands.

  • Construct a calibration curve by plotting peak area versus the amount of standard applied.

  • Prepare the sample solution by extracting a known amount of the material with a suitable solvent (e.g., methanol) to achieve a concentration within the calibration range.

  • Apply the sample solution to the plate and perform the analysis as with the standards.

  • Calculate the amount of this compound in the sample from the calibration curve.

G cluster_prep Plate and Solution Preparation cluster_chrom Chromatography cluster_detect Detection and Quantification activate Activate HPTLC Plate apply Apply Solutions as Bands activate->apply prepare_sol Prepare Standard and Sample Solutions prepare_sol->apply develop Develop Plate in Chamber apply->develop dry Dry the Plate develop->dry scan Scan Plate with Densitometer dry->scan calibrate Generate Calibration Curve scan->calibrate quantify Quantify Sodium Usnate scan->quantify calibrate->quantify

Workflow for HPTLC Quantification.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantitative Analysis of Sodium Usnate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Sodium usnate, the sodium salt of usnic acid, is a compound of significant interest due to its potential therapeutic properties, including antimicrobial, antiviral, and antitumor activities.[1] Usnic acid is a naturally occurring dibenzofuran (B1670420) derivative found in several lichen species.[2] Accurate and reliable quantitative analysis of this compound is crucial for quality control in pharmaceutical formulations, standardization of herbal products, and in various stages of drug development. This application note details a robust and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of this compound by quantifying its active component, usnic acid.

Principle

This method utilizes RP-HPLC with a C18 stationary phase to separate usnic acid from other components in the sample matrix. The separation is achieved based on the differential partitioning of the analyte between the nonpolar stationary phase and a polar mobile phase. The mobile phase consists of a mixture of an acidified aqueous solution and an organic solvent, which allows for the efficient elution and separation of usnic acid.[2][3] Detection is performed using a UV-Vis detector at a wavelength where usnic acid exhibits maximum absorbance, ensuring high sensitivity and specificity.[2][4] Quantification is achieved by comparing the peak area of usnic acid in the sample to that of a certified reference standard.

Experimental Protocols

1. Equipment and Reagents

  • High-Performance Liquid Chromatography (HPLC) system equipped with:

    • Quaternary or Binary Pump

    • Autosampler

    • Column Oven

    • UV-Vis or Photodiode Array (PDA) Detector

  • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[4][5]

  • Data acquisition and processing software

  • Analytical balance

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

  • Sonicator

  • This compound or Usnic Acid reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (B129727) (HPLC grade)[5]

  • Water (HPLC grade)

  • Phosphoric acid or Acetic acid (analytical grade)[2][4]

2. Preparation of Mobile Phase

  • Prepare the aqueous phase by adding 0.1% phosphoric acid or 0.1% acetic acid to HPLC-grade water.[2][4]

  • The mobile phase is a mixture of the acidified aqueous phase and an organic solvent (acetonitrile or methanol). A common composition is a gradient or isocratic elution with varying ratios, for example, methanol-phosphate buffer (pH 7.4) (70:30, v/v).[5]

  • Degas the mobile phase using a sonicator or vacuum filtration before use to prevent air bubbles in the system.

3. Preparation of Standard Solutions

  • Stock Standard Solution (e.g., 1000 µg/mL): Accurately weigh 10 mg of usnic acid reference standard and dissolve it in 10 mL of a suitable solvent like acetone (B3395972) or methanol in a volumetric flask.[1]

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to obtain concentrations ranging from approximately 1 µg/mL to 100 µg/mL.[1] These solutions are used to construct the calibration curve.

4. Sample Preparation

  • Accurately weigh a quantity of the this compound sample.

  • Dissolve the sample in a suitable solvent (e.g., methanol) and dilute to a known volume in a volumetric flask.[3]

  • The sample may require sonication to ensure complete dissolution.[2]

  • Filter the sample solution through a 0.45 µm syringe filter prior to injection into the HPLC system to remove any particulate matter.

5. HPLC Analysis

  • Set up the HPLC system with the specified column and mobile phase.

  • Equilibrate the column with the mobile phase until a stable baseline is achieved.

  • Inject a fixed volume (e.g., 10-20 µL) of the standard and sample solutions into the HPLC system.[4]

  • Run the analysis under the chromatographic conditions summarized in the table below.

  • Identify the usnic acid peak in the sample chromatogram by comparing its retention time with that of the reference standard.

  • Calculate the concentration of usnic acid in the sample using the calibration curve generated from the standard solutions.

Data Presentation

Table 1: Chromatographic Conditions

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Methanol: 0.1% Phosphoric Acid in Water (gradient or isocratic)
Flow Rate 1.0 mL/min[2][5]
Column Temperature 30 °C[2]
Detection Wavelength 233 nm or 280 nm[2][5]
Injection Volume 20 µL
Retention Time Approximately 7-14 minutes[2][5]

Table 2: Method Validation Parameters (Representative Data)

ParameterResultReference
Linearity Range 1.4 - 570.0 µg/mL[2]
Correlation Coefficient (r²) > 0.999[2]
Limit of Detection (LOD) 0.4 µg/mL[2]
Limit of Quantification (LOQ) 0.25 µg/mL[5]
Recovery 99.0%[2]
Intra-day Precision (RSD) 1.24 - 4.53%[5]
Inter-day Precision (RSD) 2.23 - 8.25%[5]

Visualizations

HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing StandardPrep Standard Preparation (Stock & Working Solutions) Injection Inject Standard & Sample Solutions StandardPrep->Injection SamplePrep Sample Preparation (Dissolution & Filtration) SamplePrep->Injection MobilePhasePrep Mobile Phase Preparation (Aqueous & Organic) HPLC_System HPLC System Setup (Column, Mobile Phase, Detector) MobilePhasePrep->HPLC_System HPLC_System->Injection Chromatography Chromatographic Separation (C18 Column) Injection->Chromatography Detection UV Detection (233 nm or 280 nm) Chromatography->Detection DataAcquisition Data Acquisition & Integration Detection->DataAcquisition Calibration Calibration Curve Generation DataAcquisition->Calibration Quantification Quantification of this compound DataAcquisition->Quantification Calibration->Quantification

Caption: Experimental workflow for the HPLC analysis of this compound.

References

Application Note: UV-Spectrophotometric Estimation of Sodium Usnate in Solutions

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Sodium usnate, the sodium salt of usnic acid, is a compound derived from lichens with known antimicrobial properties.[1][2] Accurate and reliable quantification of this compound in various solutions and pharmaceutical preparations is crucial for research, quality control, and formulation development. This application note details a simple, cost-effective, and reproducible UV-spectrophotometric method for the estimation of this compound. The methods described herein have been validated according to ICH guidelines and are suitable for routine analysis.[3][4][5]

Two validated methods are presented, utilizing different solvent systems to accommodate varying sample matrices:

Both methods are based on the principle that this compound exhibits a distinct absorption maximum in the UV region, and the absorbance at this wavelength is directly proportional to its concentration, in accordance with the Beer-Lambert law.

Key Spectroscopic Parameters

The UV absorption spectra of this compound in both water and the phosphate buffer:methanol mixture show a maximum absorbance (λmax) at 290 nm.[3][6][7] This wavelength is used for the quantitative estimation in both described methods.

Quantitative Data Summary

The following tables summarize the validation parameters for the UV-spectrophotometric estimation of this compound in the two different media.

Table 1: Optical Characteristics and Method Validation Parameters

ParameterMethod A (Water)Method B (Phosphate Buffer:Methanol)
Wavelength of Maximum Absorbance (λmax)290 nm290 nm
Beer's Law Linearity Range0.1–5 µg/cm³1–12 µg/cm³
Molar Absorptivity3.16 x 10⁴ dm³/mol·cm3.72 x 10⁴ dm³/mol·cm
Sandell's Sensitivity11.58 ng/cm² / 0.001 A9.83 ng/cm² / 0.001 A
Correlation Coefficient (r)0.9970.999
Limit of Detection (LOD)0.0721 µg/cm³0.163 µg/cm³
Limit of Quantification (LOQ)0.2163 µg/cm³0.489 µg/cm³

Data compiled from Savić et al., 2010.[3][4][5][6]

Table 2: Accuracy and Precision

MethodConcentration (µg/cm³)Recovery (%)Relative Standard Deviation (RSD, %)
Method A (Water) 0.6100.51 (±0.97)< 2%
Method B (Phosphate Buffer:Methanol) 8.0100.51 (±0.97)< 2%
10.0-< 2%
12.0-< 2%

The results demonstrate that the procedures are accurate, precise, and reproducible (R.S.D. < 2%).[3][4][5]

Experimental Protocols

Apparatus and Reagents
  • Apparatus:

    • UV-VIS Spectrophotometer (e.g., Perkin Elmer Lambda-16) with 1 cm matched quartz cells.[3]

    • Calibrated volumetric flasks and pipettes.

    • Analytical balance.

  • Reagents and Materials:

    • This compound reference standard.

    • Methanol (HPLC or analytical grade).

    • Potassium dihydrogen phosphate (analytical grade).

    • Orthophosphoric acid (analytical grade).

    • Distilled or deionized water.

Preparation of Solutions
  • Phosphate Buffer (pH 3): Prepare a solution of potassium dihydrogen phosphate and adjust the pH to 3.0 using orthophosphoric acid.

  • Solvent for Method B: Mix the prepared phosphate buffer (pH 3) and methanol in a ratio of 11:20 (V/V).[3][4]

  • Standard Stock Solution (100 µg/cm³):

    • Accurately weigh 5 mg of this compound reference standard.[3]

    • Transfer it to a 50 cm³ volumetric flask.

    • For Method A, dissolve and make up the volume with water.

    • For Method B, dissolve and make up the volume with the phosphate buffer:methanol mixture.

Analytical Procedure

A. Calibration Curve

  • For Method A (Water): Prepare a series of working standard solutions with concentrations ranging from 0.1 to 5 µg/cm³ by appropriately diluting the stock solution with water.[3][4]

  • For Method B (Phosphate Buffer:Methanol): Prepare a series of working standard solutions with concentrations ranging from 1 to 12 µg/cm³ by appropriately diluting the stock solution with the phosphate buffer:methanol mixture.[3][4]

  • Measure the absorbance of each working standard solution at 290 nm against the respective solvent as a blank.

  • Plot a calibration curve of absorbance versus concentration.

  • Determine the regression equation and correlation coefficient.

B. Sample Analysis

  • Prepare a sample solution of this compound in the chosen solvent (water or phosphate buffer:methanol) to obtain a theoretical concentration within the linearity range of the respective method.

  • Measure the absorbance of the sample solution at 290 nm against the appropriate blank.

  • Calculate the concentration of this compound in the sample solution using the regression equation derived from the calibration curve.

Diagrams

experimental_workflow cluster_prep Solution Preparation cluster_analysis Spectrophotometric Analysis cluster_data Data Processing stock_sol Prepare 100 µg/cm³ Stock Solution working_std Prepare Working Standards (Serial Dilution) stock_sol->working_std Dilute sample_prep Prepare Sample Solution measure_abs Measure Absorbance (Standards & Sample) working_std->measure_abs sample_prep->measure_abs set_lambda Set λmax = 290 nm set_lambda->measure_abs cal_curve Plot Calibration Curve (Abs vs. Conc) measure_abs->cal_curve regression Determine Regression Equation cal_curve->regression quantify Calculate Sample Concentration regression->quantify

Caption: Experimental workflow for the UV-spectrophotometric estimation of this compound.

References

Application Notes and Protocols for the Formulation of Sodium Usnate in Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction to Sodium Usnate

This compound is the sodium salt of usnic acid, a naturally occurring dibenzofuran (B1670420) derivative found predominantly in lichens.[1] Usnic acid and its salts have garnered significant interest in the scientific community for their wide range of biological activities, including antimicrobial, anti-inflammatory, and antineoplastic properties.[2][3][4][5] These characteristics make this compound a promising candidate for therapeutic development.

However, a primary challenge in the preclinical evaluation of this compound is its poor aqueous solubility, which can hinder its bioavailability and lead to inconsistent results in both in vitro and in vivo studies.[4][6] Developing appropriate formulation strategies is therefore critical to accurately assess its therapeutic potential. These application notes provide an overview of formulation strategies and detailed protocols for preparing this compound for preclinical research.

Physicochemical Data and Solubility Profile

A clear understanding of the physicochemical properties of this compound is fundamental to selecting an appropriate formulation strategy.

Table 1: Physicochemical Properties of this compound

Property Value Source
Molecular Formula C₁₈H₁₅NaO₇ [7]
Molecular Weight 366.30 g/mol [7][8][]
Appearance Pale yellow to light yellow crystal [7][][10]

| Melting Point | >204°C (decomposes) |[][10] |

The solubility of this compound is highly dependent on the solvent system employed. While its parent compound, usnic acid, is practically insoluble in water, the salt form shows improved but still limited aqueous solubility.[11][12]

Table 2: Solubility Profile of this compound

Solvent Solubility Source
Water Slightly soluble; photodegradation is pH-dependent.[7][][13]
DMSO (Dimethyl Sulfoxide) Soluble [7][10]
Ethanol Soluble [10]
Methanol Soluble [10]
Chloroform Soluble [7]

| Acetone | Soluble |[7] |

Formulation Strategies for Preclinical Research

The choice of formulation depends heavily on the experimental context, primarily whether the study is in vitro or in vivo.

In Vitro Formulations

For cell-based assays, the primary goal is to create a homogenous, sterile stock solution that can be easily diluted into the cell culture medium.

  • DMSO-Based Stock Solutions: Dimethyl sulfoxide (B87167) (DMSO) is the most common solvent for preparing high-concentration stock solutions of poorly soluble compounds for in vitro screening.[7][10] It is crucial to ensure the final concentration of DMSO in the culture medium is non-toxic to the cells, typically kept below 0.5% (v/v).

In Vivo Formulations

For animal studies, formulations must be sterile, biocompatible, and non-toxic at the administered volume. The route of administration (e.g., intravenous, intraperitoneal, oral) will dictate the required characteristics of the formulation.

  • Co-solvent Systems: A mixture of biocompatible solvents can be used to dissolve this compound for injection. Common co-solvents include polyethylene (B3416737) glycol (PEG), propylene (B89431) glycol, and ethanol, often in combination with water or saline.

  • Nanoparticle Formulations: To enhance solubility, improve bioavailability, and potentially reduce toxicity, advanced formulations can be developed.[6] These include liposomes, polymeric nanoparticles, and solid lipid nanoparticles.[6][14] These systems encapsulate the drug, improving its stability and pharmacokinetic profile.

Decision Logic for Formulation Selection

The following diagram illustrates a logical approach to selecting an appropriate formulation strategy based on the type of preclinical study.

G start Start: Formulate This compound study_type Type of Preclinical Study? start->study_type in_vitro In Vitro (Cell-based) study_type->in_vitro Cell Culture in_vivo In Vivo (Animal) study_type->in_vivo Animal Model protocol1 Protocol 1: DMSO Stock Solution in_vitro->protocol1 route Route of Administration? in_vivo->route systemic Systemic (e.g., IP, IV) route->systemic topical Topical/Local route->topical protocol2 Protocol 2: Co-Solvent Formulation systemic->protocol2 advanced Consider Advanced Formulations (e.g., Nanoparticles) systemic->advanced ointment Ointment/Gel Formulation topical->ointment

Caption: Logic diagram for selecting a this compound formulation strategy.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution for In Vitro Assays

Objective: To prepare a high-concentration, sterile stock solution of this compound in DMSO for use in cell culture experiments.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes or amber glass vials

  • Calibrated analytical balance

  • Vortex mixer

  • Sterile 0.22 µm syringe filters

Methodology:

  • Weighing: In a sterile environment (e.g., a laminar flow hood), accurately weigh the desired amount of this compound powder and place it into a sterile tube or vial.

  • Dissolution: Add the required volume of DMSO to achieve the target stock concentration (e.g., 10-50 mM). For example, to make a 10 mM stock solution, add 2.73 mL of DMSO to 10 mg of this compound (MW: 366.3 g/mol ).

  • Solubilization: Tightly cap the container and vortex thoroughly for 2-5 minutes until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.

  • Sterilization: Sterilize the stock solution by passing it through a sterile 0.22 µm syringe filter into a new sterile, light-protected container. This step is critical to prevent contamination of cell cultures.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C, protected from light.

Workflow for In Vitro Formulation

G cluster_prep Preparation cluster_qc Quality Control & Storage cluster_use Application weigh 1. Weigh this compound add_dmso 2. Add DMSO weigh->add_dmso dissolve 3. Vortex to Dissolve add_dmso->dissolve filter 4. Sterile Filter (0.22 µm) dissolve->filter store 5. Aliquot & Store at -20°C filter->store dilute 6. Dilute in Culture Medium (Final DMSO <0.5%) store->dilute apply 7. Apply to Cells dilute->apply

Caption: Experimental workflow for preparing this compound for in vitro assays.

Protocol 2: Preparation of a Co-Solvent Formulation for In Vivo (Rodent) Administration

Objective: To prepare a sterile, injectable solution of this compound using a biocompatible co-solvent system for systemic administration in rodents.

Disclaimer: This is a general protocol. The final composition must be optimized for the specific animal model, dose, and route of administration. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

Materials:

  • This compound powder

  • Polyethylene Glycol 400 (PEG 400), injectable grade

  • Propylene Glycol (PG), injectable grade

  • Sterile Saline (0.9% NaCl) or Water for Injection (WFI)

  • Sterile 0.22 µm syringe filters

  • Sterile glass vials

Example Formulation Composition (for a 10 mg/mL solution):

  • PEG 400: 40% (v/v)

  • Propylene Glycol: 10% (v/v)

  • Sterile Saline: 50% (v/v)

Methodology:

  • Weighing: Accurately weigh the required amount of this compound. For 1 mL of a 10 mg/mL solution, weigh 10 mg.

  • Co-solvent Mixing: In a sterile vial, combine the organic solvents first. Add 400 µL of PEG 400 and 100 µL of PG.

  • Dissolution: Add the weighed this compound to the co-solvent mixture. Vortex or sonicate until the compound is fully dissolved. The solution should be clear.

  • Aqueous Phase Addition: Slowly add the sterile saline (500 µL) to the organic phase while continuously vortexing. Add the aqueous phase dropwise to prevent precipitation of the drug.

  • Final Volume and Sterilization: Adjust the final volume if necessary with sterile saline. Sterilize the final formulation by filtering it through a 0.22 µm syringe filter into a sterile vial.

  • Pre-administration Check: Before administration, visually inspect the solution for any signs of precipitation or cloudiness. Warm the solution slightly (to 37°C) if any precipitation is observed to attempt redissolution.

Mechanism of Action & Relevant Signaling Pathways

Usnic acid and its salts exert their biological effects, particularly their anticancer and anti-inflammatory activities, through the modulation of several key signaling pathways.[2][3][15][16]

  • Induction of Apoptosis: A primary anticancer mechanism is the induction of apoptosis.[1][3][17] This is often triggered by the generation of reactive oxygen species (ROS), which leads to mitochondrial dysfunction.[1][3][18] Key events include the loss of mitochondrial membrane potential, an increased Bax/Bcl-2 ratio, release of cytochrome c, and subsequent activation of the caspase cascade (Caspase-9 and Caspase-3).[1][3][18][19]

  • Anti-inflammatory Effects: The anti-inflammatory properties are largely attributed to the inhibition of the NF-κB (nuclear factor-kappa B) signaling pathway.[15][16][18] By blocking NF-κB activation, this compound can suppress the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, and enzymes like COX-2.[2][15][16][20]

Diagram of the ROS-Dependent Apoptosis Pathway

G cluster_cell Cancer Cell cluster_mito Mitochondrion usnate This compound ros ↑ Reactive Oxygen Species (ROS) usnate->ros bcl2 Bcl-2 (Anti-apoptotic) ros->bcl2 inhibits bax Bax (Pro-apoptotic) ros->bax activates mmp ↓ Mitochondrial Membrane Potential bcl2->mmp bax->mmp cyto_c Cytochrome c Release mmp->cyto_c cas9 Caspase-9 Activation cyto_c->cas9 cas3 Caspase-3 Activation cas9->cas3 apoptosis Apoptosis cas3->apoptosis

Caption: ROS-dependent mitochondrial apoptosis pathway induced by this compound.

Summary of Example Formulations

The following table provides examples of formulation compositions that can be adapted for preclinical studies.

Table 3: Example Preclinical Formulation Compositions

Formulation Type Components Application Key Considerations
In Vitro Stock This compound, 100% DMSO Cell-based assays Final DMSO concentration in media must be <0.5% (v/v) to avoid solvent toxicity.
In Vivo Injectable This compound, 40% PEG 400, 10% Propylene Glycol, 50% Saline Systemic administration (IP, IV) in rodents Must be sterile-filtered. Observe for precipitation before injection. Perform dose-ranging studies to establish tolerability.
In Vivo Topical This compound (0.1-2%), Ointment Base (e.g., Aquaphor®) Skin/wound healing models Assess for skin irritation.[21] Formulation should be optimized for drug release and skin penetration.[22]

| Advanced Formulation | this compound, Lipids (for liposomes) or Polymers (for nanoparticles) | Enhancing bioavailability, targeted delivery | Requires specialized equipment and characterization (e.g., particle size, encapsulation efficiency).[6][14] |

References

Application Notes and Protocols for Testing Sodium Usnate Against Bacterial Biofilms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bacterial biofilms represent a significant challenge in clinical and industrial settings due to their inherent resistance to conventional antimicrobial agents. These structured communities of bacteria are encased in a self-produced matrix of extracellular polymeric substances (EPS), which provides protection from external threats. Sodium usnate, the sodium salt of usnic acid, a secondary metabolite found in many lichen species, has garnered interest as a potential anti-biofilm agent. Usnic acid has demonstrated a variety of biological activities, including antibacterial properties against a range of pathogens. These application notes provide detailed protocols for the comprehensive evaluation of this compound's efficacy against bacterial biofilms, an overview of its potential mechanisms of action, and a summary of relevant quantitative data for its parent compound, usnic acid.

Data Presentation

The following tables summarize the reported minimum inhibitory concentrations (MICs) of usnic acid against planktonic bacteria and biofilms. This data serves as a reference for designing experiments with this compound.

Table 1: Minimum Inhibitory Concentration (MIC) of Usnic Acid Against Planktonic Bacteria

Bacterial SpeciesStrainMIC (µg/mL)Reference
Staphylococcus aureusATCC 653832[1]
Staphylococcus aureusMRSA Clinical Isolates7.8 - 50[2][3]
Pseudomonas aeruginosaATCC 27853256[1]

Table 2: Minimum Biofilm Inhibitory and Eradication Concentrations (MBIC & MBEC) of Usnic Acid

Bacterial SpeciesBiofilm AgeMBIC (µg/mL)MBEC (µg/mL)Reference
Staphylococcus aureus24hNot ReportedNot ReportedData for usnic acid MBIC/MBEC is limited in publicly available literature. It is recommended to determine these values experimentally.
Pseudomonas aeruginosa24hNot ReportedNot ReportedData for usnic acid MBIC/MBEC is limited in publicly available literature. It is recommended to determine these values experimentally.

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the anti-biofilm activity of this compound.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Protocol:

  • Prepare Bacterial Inoculum:

    • Inoculate a single colony of the test bacterium into a suitable broth medium (e.g., Tryptic Soy Broth for S. aureus, Luria-Bertani Broth for P. aeruginosa).

    • Incubate overnight at 37°C with shaking.

    • Dilute the overnight culture to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells of a 96-well microtiter plate.

  • Prepare this compound Dilutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., sterile deionized water or DMSO, ensuring the final solvent concentration in the assay does not affect bacterial growth).

    • Perform serial two-fold dilutions of the this compound stock solution in the appropriate broth medium in the wells of the 96-well plate.

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to each well containing the this compound dilutions.

    • Include a positive control (bacteria in broth without this compound) and a negative control (broth only).

    • Incubate the plate at 37°C for 18-24 hours.

  • Determine MIC:

    • The MIC is the lowest concentration of this compound at which no visible turbidity is observed.

Crystal Violet Assay for Biofilm Quantification

This assay is used to quantify the total biofilm biomass.

Protocol:

  • Biofilm Formation:

    • In a 96-well flat-bottom microtiter plate, add 100 µL of bacterial suspension (adjusted to an OD600 of 0.1) and 100 µL of broth containing the desired concentration of this compound (for inhibition assay) or plain broth (for eradication assay).

    • Incubate the plate at 37°C for 24-48 hours without shaking to allow biofilm formation.

  • Washing:

    • Carefully discard the planktonic cells and wash the wells gently three times with 200 µL of sterile phosphate-buffered saline (PBS).

  • Staining:

    • Add 150 µL of 0.1% (w/v) crystal violet solution to each well and incubate at room temperature for 15 minutes.

  • Washing:

    • Remove the crystal violet solution and wash the wells thoroughly with sterile water until the wash water is clear.

  • Solubilization:

    • Add 200 µL of 33% (v/v) acetic acid or 95% ethanol (B145695) to each well to solubilize the bound crystal violet.

    • Incubate for 15-30 minutes at room temperature with gentle shaking.

  • Quantification:

    • Transfer 150 µL of the solubilized crystal violet to a new flat-bottom 96-well plate.

    • Measure the absorbance at 570 nm using a microplate reader.

Determination of Minimum Biofilm Inhibitory Concentration (MBIC)

MBIC is the lowest concentration of an antimicrobial agent required to inhibit the formation of a biofilm.

Protocol:

  • Follow the "Biofilm Formation" step of the Crystal Violet Assay, using a range of this compound concentrations.

  • After incubation, proceed with the "Washing" and "Staining" steps as described above.

  • The MBIC is the lowest concentration of this compound that shows a significant reduction (e.g., ≥90%) in biofilm formation compared to the positive control, as determined by visual inspection or absorbance readings.

Determination of Minimum Biofilm Eradication Concentration (MBEC)

MBEC is the lowest concentration of an antimicrobial agent required to eradicate a pre-formed biofilm.

Protocol:

  • Form Biofilm:

    • Grow biofilms in a 96-well plate as described in the Crystal Violet Assay (in the absence of this compound) for 24 hours.

  • Treatment:

    • Remove the planktonic cells and wash the wells with PBS.

    • Add fresh broth containing serial dilutions of this compound to the wells.

    • Incubate for another 24 hours at 37°C.

  • Quantification:

    • Determine the viability of the remaining biofilm using methods like the XTT assay (see below) or by colony-forming unit (CFU) counting after scraping and sonicating the biofilm.

    • The MBEC is the lowest concentration of this compound that results in a significant reduction (e.g., ≥99.9% or 3-log reduction) in the number of viable bacteria in the biofilm.

XTT Assay for Biofilm Viability

The XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay measures the metabolic activity of viable cells in a biofilm.

Protocol:

  • Prepare Biofilms and Treat with this compound:

    • Follow the protocols for MBIC or MBEC to prepare and treat biofilms.

  • Prepare XTT-Menadione Solution:

    • Prepare a stock solution of XTT in a suitable buffer (e.g., PBS).

    • Just before use, add menadione (B1676200) solution to the XTT solution.

  • Assay:

    • Wash the treated biofilms with PBS.

    • Add the XTT-menadione solution to each well.

    • Incubate the plate in the dark at 37°C for 2-5 hours.

  • Quantification:

    • Transfer the colored supernatant to a new plate and measure the absorbance at 490 nm. The color intensity is proportional to the number of metabolically active (viable) cells.

Mandatory Visualization

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the potential mechanism of action of usnic acid against Staphylococcus aureus biofilms and a general experimental workflow for testing anti-biofilm agents.

usnic_acid_moa cluster_usnic_acid Usnic Acid / this compound cluster_bacterial_cell Staphylococcus aureus Cell cluster_regulation Quorum Sensing & Biofilm Regulation cluster_processes Cellular Processes usnic_acid Usnic Acid agrA agrA usnic_acid->agrA Inhibits cell_wall Peptidoglycan Synthesis usnic_acid->cell_wall Inhibits dna_rna DNA/RNA Synthesis usnic_acid->dna_rna Inhibits icaADBC icaADBC Operon agrA->icaADBC Regulates sarA sarA sarA->icaADBC Activates sigB σB icaR icaR sigB->icaR Activates icaR->icaADBC Represses pia PIA/PNAG Synthesis icaADBC->pia adhesion Cell Adhesion pia->adhesion biofilm Biofilm Formation adhesion->biofilm

Caption: Proposed mechanism of usnic acid against S. aureus biofilm.

experimental_workflow start Start: Prepare Bacterial Culture & this compound Stock mic Determine MIC (Planktonic Susceptibility) start->mic biofilm_formation Biofilm Formation Assay (Crystal Violet) start->biofilm_formation end End: Data Analysis & Interpretation mic->end mbic Determine MBIC (Biofilm Inhibition) biofilm_formation->mbic mbec Determine MBEC (Biofilm Eradication) biofilm_formation->mbec viability Biofilm Viability Assay (XTT) mbic->viability mbec->viability microscopy Confocal Laser Scanning Microscopy (CLSM) (Visualization) viability->microscopy microscopy->end

Caption: General workflow for testing anti-biofilm agents.

References

Application of Sodium Usnate in Cosmetic Science Research: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction:

Sodium usnate, the sodium salt of usnic acid, is a naturally derived compound from lichens that has garnered significant interest in cosmetic science. Its multifaceted biological activities, including antimicrobial, anti-inflammatory, antioxidant, and wound-healing properties, make it a compelling candidate for a wide range of dermatological and cosmetic applications. This document provides detailed application notes and protocols for researchers and scientists exploring the use of this compound in cosmetic formulations. The information presented is a synthesis of current scientific literature, focusing on quantitative data and detailed experimental methodologies to facilitate further research and development.

Physicochemical Properties

PropertyValueReference
INCI Name This compound[1][2]
Functions (INCI) Antimicrobial, Antiseborrhoeic[1][2]
Appearance Yellow, solid substance[3]
Solubility Limited solubility in water, soluble in some organic solvents. The salt form enhances aqueous solubility compared to usnic acid.[4]
CAS Number 39012-86-7 / 34769-44-3[1]

Biological Activities and Efficacy Data

Antimicrobial Activity

This compound exhibits broad-spectrum antimicrobial activity, particularly against Gram-positive bacteria, making it a valuable natural preservative and an active ingredient for acne-prone skin formulations.[2]

Table 2.1: Minimum Inhibitory Concentration (MIC) of Usnic Acid and its Derivatives

MicroorganismCompoundMIC (µg/mL)Reference
Staphylococcus aureus(+)-Usnic acid32[5]
Propionibacterium acnesUsnic acid≥ 1[6]
Staphylococcus aureusUsnic acid derivative 90.55–55.50 x 10-2 mmol/mL[7]
Bacillus subtilisUsnic acid derivative 90.55–55.50 x 10-2 mmol/mL[7]
Anti-inflammatory Activity

This compound demonstrates potent anti-inflammatory effects by modulating key inflammatory pathways, such as inhibiting the production of nitric oxide (NO) and pro-inflammatory cytokines.[2][8]

Table 2.2: Anti-inflammatory Activity of Usnic Acid

AssayCell LineIC50Reference
NO Production InhibitionRAW 264.7 Macrophages12.8 µM[3]
TNF-α Release InhibitionRAW 264.7 Macrophages4.7 µM[3]
Antioxidant Activity

The antioxidant properties of this compound contribute to its protective effects against oxidative stress-induced skin aging.[9]

Table 2.3: Antioxidant Activity of Usnic Acid

AssayResult (IC50)Reference
DPPH Radical Scavenging11.696 µg/mL[10][11]
Tyrosinase Inhibition (Skin Whitening)

While usnic acid has been investigated for its potential to inhibit tyrosinase, the key enzyme in melanin (B1238610) production, its activity in this area appears to be low.

Table 2.4: Tyrosinase Inhibitory Activity of Usnic Acid Enantiomers

CompoundSubstrateInhibition at 250 µg/mLReference
(+)-Usnic acidL-tyrosine (monophenolase)5.22%[12]
(+)-Usnic acidL-DOPA (diphenolase)9.1%[12]
(-)-Usnic acidL-tyrosine (monophenolase)1.4%[12]
(-)-Usnic acidL-DOPA (diphenolase)4.09%[12]

Note: For comparison, the IC50 of the positive control, kojic acid, was 1.1 µg/mL (monophenolase) and 44.9 µg/mL (diphenolase).[12]

Wound Healing and Collagen Synthesis

This compound has been shown to promote wound healing by accelerating re-epithelialization, increasing fibroblast proliferation, and enhancing the formation of well-organized collagen bands.[4][8] While direct quantitative data on collagen synthesis stimulation by this compound in human dermal fibroblasts is limited, studies on usnic acid suggest a positive modulatory effect on fibroblast metabolism and collagen deposition.[13]

Experimental Protocols

Protocol for Assessing Antimicrobial Activity (MIC Determination)

This protocol is adapted for determining the Minimum Inhibitory Concentration (MIC) of this compound against Propionibacterium acnes.

Materials:

  • This compound

  • Propionibacterium acnes (ATCC 6919)

  • Reinforced Clostridial Medium (RCM) broth

  • 96-well microtiter plates

  • Spectrophotometer (600 nm)

  • Anaerobic incubator (37°C, 5% CO2)

Procedure:

  • Preparation of this compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to a concentration of 10 mg/mL.

  • Preparation of Bacterial Inoculum: Culture P. acnes in RCM broth under anaerobic conditions for 48-72 hours. Adjust the bacterial suspension to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 108 CFU/mL). Dilute this suspension 1:100 in fresh RCM broth to obtain a final inoculum of approximately 1.5 x 106 CFU/mL.

  • Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the this compound stock solution with RCM broth to achieve a range of concentrations (e.g., 100 µg/mL to 0.1 µg/mL).

  • Inoculation: Add 10 µL of the prepared bacterial inoculum to each well containing the this compound dilutions. Include a positive control (broth + inoculum, no this compound) and a negative control (broth only).

  • Incubation: Incubate the plate anaerobically at 37°C for 48-72 hours.

  • MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible growth of P. acnes.

Protocol for In Vitro Anti-inflammatory Assay (NO Inhibition)

This protocol describes the measurement of nitric oxide (NO) production in LPS-stimulated RAW 264.7 macrophages.

Materials:

  • This compound

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% FBS

  • Lipopolysaccharide (LPS)

  • Griess Reagent

  • 96-well cell culture plates

  • CO2 incubator (37°C, 5% CO2)

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 105 cells/well and incubate for 24 hours.

  • Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a vehicle control (cells + media), a negative control (cells + media + LPS), and a positive control (cells + media + LPS + known inhibitor, e.g., dexamethasone).

  • Nitrite Measurement: Collect the cell culture supernatant. Mix 50 µL of the supernatant with 50 µL of Griess Reagent A and 50 µL of Griess Reagent B.

  • Absorbance Reading: Incubate for 10 minutes at room temperature and measure the absorbance at 540 nm.

  • Calculation: Calculate the percentage of NO inhibition relative to the LPS-stimulated control. Determine the IC50 value.

Protocol for Antioxidant Activity (DPPH Radical Scavenging Assay)

Materials:

  • This compound

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol

  • 96-well microplate reader

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.

  • Sample Preparation: Prepare a series of dilutions of this compound in methanol.

  • Reaction: In a 96-well plate, add 100 µL of each this compound dilution to 100 µL of the DPPH solution. Include a control (methanol + DPPH solution) and a blank (methanol).

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm.

  • Calculation: Calculate the percentage of DPPH radical scavenging activity using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100 Determine the IC50 value.

Signaling Pathways and Experimental Workflows

Sodium_Usnate_Anti_Inflammatory_Pathway LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Binds to NFkB_Activation NF-κB Activation TLR4->NFkB_Activation Activates Proinflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS, COX-2) NFkB_Activation->Proinflammatory_Genes Induces Inflammation Inflammation Proinflammatory_Genes->Inflammation Sodium_Usnate This compound Sodium_Usnate->NFkB_Activation Inhibits

Caption: Proposed anti-inflammatory mechanism of this compound via inhibition of the NF-κB signaling pathway.

DPPH_Assay_Workflow Start Start Prepare_Reagents Prepare this compound and DPPH Solutions Start->Prepare_Reagents Mix Mix Solutions in 96-well Plate Prepare_Reagents->Mix Incubate Incubate in Dark (30 min) Mix->Incubate Measure_Absorbance Measure Absorbance at 517 nm Incubate->Measure_Absorbance Calculate Calculate % Inhibition and IC50 Measure_Absorbance->Calculate End End Calculate->End

Caption: Experimental workflow for the DPPH antioxidant assay.

Safety and Toxicity

In vitro studies are crucial to determine the safety profile of this compound for cosmetic applications. Cytotoxicity assays on human keratinocytes and fibroblasts are recommended.

Protocol for In Vitro Cytotoxicity Assay (MTT Assay):

Materials:

  • This compound

  • Human keratinocytes (HaCaT) or human dermal fibroblasts (HDF)

  • DMEM with 10% FBS

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density and incubate for 24 hours.

  • Treatment: Treat the cells with a range of concentrations of this compound for 24 or 48 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours.

  • Formazan (B1609692) Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm.

  • Calculation: Calculate the percentage of cell viability relative to the untreated control. Determine the IC50 value.

Conclusion

This compound is a promising multifunctional ingredient for cosmetic formulations, offering antimicrobial, anti-inflammatory, and antioxidant benefits. The data and protocols provided herein serve as a comprehensive guide for researchers to further investigate its efficacy and safety in various cosmetic applications. Further studies are warranted to elucidate the precise mechanisms of action and to establish optimal formulation strategies for enhanced skin delivery and bioavailability.

References

Application Notes and Protocols for Controlled Release of Sodium Usnate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium usnate, the salt form of usnic acid, is a lichen-derived compound with promising therapeutic potential, including anticancer, antibacterial, and anti-inflammatory properties. However, its clinical application is often hampered by poor aqueous solubility and potential hepatotoxicity. Encapsulation into nanocarriers presents a viable strategy to overcome these limitations, enabling controlled and targeted drug delivery, thereby enhancing therapeutic efficacy and minimizing side effects.

These application notes provide a comprehensive overview and detailed protocols for three common and effective techniques for encapsulating this compound for controlled release: chitosan (B1678972) nanoparticles, poly(lactic-co-glycolic acid) (PLGA) nanoparticles, and liposomes.

Encapsulation Techniques: A Comparative Overview

The choice of encapsulation technique depends on the desired particle characteristics, release profile, and specific application. Below is a summary of the key characteristics of each method for this compound delivery.

FeatureChitosan NanoparticlesPLGA NanoparticlesLiposomes
Material Natural, biodegradable, cationic polysaccharideBiocompatible, biodegradable synthetic polymerPhospholipids (B1166683) (natural or synthetic)
Formation Principle Ionic gelation between cationic chitosan and anionic cross-linkerEmulsion-solvent evaporation/diffusionSelf-assembly of lipid bilayers in aqueous media
Typical Size Range 150 - 400 nm[1]150 - 500 nm[2]100 - 500 nm[3]
Encapsulation Efficiency Moderate to High (e.g., ~45% for polyphenols)[1]High (up to 95%)[4]Variable, depends on drug lipophilicity
Drug Loading Dependent on polymer concentration and cross-linker ratioCan be tailored by varying polymer and drug concentrationsDependent on lipid composition and preparation method
Zeta Potential Positive[1]Negative[2]Can be tailored (negative, neutral, or positive)[5]
Release Mechanism Swelling, diffusion, and polymer erosionDiffusion and polymer degradationDiffusion across the lipid bilayer, vesicle erosion
Advantages Mucoadhesive properties, simple preparationWell-established, controlled and sustained releaseBiocompatible, can encapsulate both hydrophilic and lipophilic drugs
Disadvantages Potential for aggregation, pH sensitivityUse of organic solventsStability issues (e.g., leakage, fusion)

Experimental Protocols

Chitosan Nanoparticles via Ionic Gelation

This protocol describes the preparation of this compound-loaded chitosan nanoparticles using the ionic gelation method, which involves the electrostatic interaction between the positively charged amino groups of chitosan and a negatively charged cross-linking agent, typically sodium tripolyphosphate (TPP).

Materials:

  • Low molecular weight chitosan

  • Acetic acid

  • Sodium tripolyphosphate (TPP)

  • This compound

  • Deionized water

  • Magnetic stirrer

  • Centrifuge

Protocol:

  • Preparation of Chitosan Solution:

    • Dissolve 100 mg of chitosan in 100 mL of a 1% (v/v) acetic acid solution by stirring overnight at room temperature to ensure complete dissolution.

    • Filter the solution through a 0.45 µm syringe filter to remove any undissolved particles.

  • Preparation of TPP Solution:

    • Dissolve 50 mg of TPP in 50 mL of deionized water.

  • Preparation of this compound Solution:

    • Dissolve the desired amount of this compound in a small volume of the chitosan solution.

  • Nanoparticle Formation:

    • Gently dropwise add the TPP solution to the chitosan-sodium usnate solution under constant magnetic stirring at a moderate speed (e.g., 700 rpm) at room temperature.

    • Continue stirring for 30 minutes to allow for the formation and stabilization of the nanoparticles. The formation of an opalescent suspension indicates nanoparticle formation.

  • Purification:

    • Centrifuge the nanoparticle suspension at 14,000 rpm for 30 minutes.

    • Discard the supernatant and resuspend the nanoparticle pellet in deionized water.

    • Repeat the centrifugation and resuspension steps twice to remove unreacted reagents.

  • Lyophilization (Optional):

    • For long-term storage, the purified nanoparticle suspension can be frozen and lyophilized.

Characterization:

  • Particle Size and Polydispersity Index (PDI): Determined by Dynamic Light Scattering (DLS).

  • Zeta Potential: Measured using a zetameter to assess surface charge and stability.

  • Encapsulation Efficiency (EE%) and Drug Loading (DL%): Calculated using the following formulas after quantifying the amount of free this compound in the supernatant using UV-Vis spectrophotometry:

    • EE% = [(Total Drug - Free Drug) / Total Drug] x 100

    • DL% = [(Total Drug - Free Drug) / Weight of Nanoparticles] x 100

PLGA Nanoparticles via Double Emulsion Solvent Evaporation

This method is suitable for encapsulating hydrophilic drugs like this compound within a hydrophobic polymer matrix.

Materials:

  • Poly(lactic-co-glycolic acid) (PLGA)

  • Dichloromethane (B109758) (DCM) or Ethyl Acetate

  • Poly(vinyl alcohol) (PVA)

  • This compound

  • Deionized water

  • Homogenizer or sonicator

  • Magnetic stirrer

  • Rotary evaporator

  • Centrifuge

Protocol:

  • Preparation of Primary Emulsion (w/o):

    • Dissolve 100 mg of PLGA in 2 mL of dichloromethane.

    • Dissolve 10 mg of this compound in 200 µL of deionized water (inner aqueous phase).

    • Add the inner aqueous phase to the PLGA solution and emulsify using a high-speed homogenizer or sonicator to form a water-in-oil (w/o) emulsion.

  • Preparation of Double Emulsion (w/o/w):

    • Prepare a 1% (w/v) PVA solution in deionized water (external aqueous phase).

    • Add the primary emulsion to 10 mL of the PVA solution under continuous homogenization or sonication to form a water-in-oil-in-water (w/o/w) double emulsion.

  • Solvent Evaporation:

    • Transfer the double emulsion to a larger volume of deionized water (e.g., 100 mL) and stir at room temperature for several hours to allow the dichloromethane to evaporate. A rotary evaporator can be used to expedite this process.

  • Purification:

    • Centrifuge the nanoparticle suspension at 15,000 rpm for 30 minutes.

    • Wash the nanoparticle pellet with deionized water three times by repeated centrifugation and resuspension.

  • Lyophilization:

    • Freeze-dry the purified nanoparticles for long-term storage.

Characterization:

  • Particle Size, PDI, and Zeta Potential: As described for chitosan nanoparticles.

  • Morphology: Visualized using Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM).

  • Encapsulation Efficiency and Drug Loading: Determined as described previously.

Liposomes via Thin-Film Hydration

This classic method is widely used for preparing liposomes to encapsulate both hydrophilic and hydrophobic compounds.

Materials:

  • Phospholipids (e.g., Soy Phosphatidylcholine, Dipalmitoylphosphatidylcholine)

  • Cholesterol

  • Chloroform or a chloroform:methanol mixture

  • This compound

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Rotary evaporator

  • Bath sonicator or extruder

Protocol:

  • Lipid Film Formation:

    • Dissolve the phospholipids and cholesterol in a suitable organic solvent (e.g., chloroform) in a round-bottom flask.

    • Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin, uniform lipid film on the inner wall of the flask.

    • Ensure complete removal of the solvent by placing the flask under high vacuum for at least 2 hours.

  • Hydration:

    • Prepare a solution of this compound in PBS (pH 7.4).

    • Add the this compound solution to the flask containing the lipid film.

    • Hydrate the lipid film by rotating the flask above the lipid transition temperature (Tc) for 1-2 hours. This will result in the formation of multilamellar vesicles (MLVs).

  • Size Reduction:

    • To obtain smaller, unilamellar vesicles (SUVs or LUVs), sonicate the MLV suspension in a bath sonicator or extrude it through polycarbonate membranes of a defined pore size (e.g., 100 nm).

  • Purification:

    • Remove the unencapsulated this compound by dialysis against PBS or by size exclusion chromatography.

Characterization:

  • Vesicle Size, PDI, and Zeta Potential: As described for nanoparticles.

  • Lamellarity and Morphology: Assessed by TEM or Cryo-TEM.

  • Encapsulation Efficiency: Determined as described previously.

Quantitative Data Summary

The following tables summarize typical quantitative data for the described encapsulation techniques. Note that specific values for this compound may vary depending on the precise experimental conditions.

Table 1: Physicochemical Properties of this compound Nanocarriers

NanocarrierEncapsulation MethodParticle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Reference
Chitosan NPsIonic Gelation150 - 205[1]0.15 - 0.25[1]+30 to +40[1][1]
PLGA NPsDouble Emulsion300 - 500[2]0.1 - 0.3[2]-15 to -30[2]
LiposomesThin-Film Hydration100 - 200< 0.2-20 to -40 (for anionic lipids)[3]

Table 2: Drug Loading and In Vitro Release of Usnic Acid from PLGA Nanoparticles

Drug:Polymer RatioEncapsulation Efficiency (%)Drug Loading (%)Cumulative Release after 24h (%)Release KineticsReference
1:174.95~6.8~95Zero-order[4]
1:285.32~4.1~80Zero-order[4]
1:395.27~3.1~70Zero-order[4]

Visualizations

Experimental Workflow for Encapsulation

Encapsulation_Workflows cluster_chitosan Chitosan Nanoparticles (Ionic Gelation) cluster_plga PLGA Nanoparticles (Double Emulsion) cluster_liposome Liposomes (Thin-Film Hydration) ch_start Chitosan + this compound Solution ch_mix Dropwise Addition & Stirring ch_start->ch_mix ch_tpp TPP Solution ch_tpp->ch_mix ch_np Nanoparticle Suspension ch_mix->ch_np ch_cent Centrifugation & Washing ch_np->ch_cent ch_final Purified Nanoparticles ch_cent->ch_final plga_start PLGA in Organic Solvent plga_w_o Primary Emulsion (w/o) plga_start->plga_w_o plga_drug This compound in Water plga_drug->plga_w_o plga_w_o_w Double Emulsion (w/o/w) plga_w_o->plga_w_o_w plga_pva PVA Solution plga_pva->plga_w_o_w plga_evap Solvent Evaporation plga_w_o_w->plga_evap plga_cent Centrifugation & Washing plga_evap->plga_cent plga_final Purified Nanoparticles plga_cent->plga_final lipo_start Lipids in Organic Solvent lipo_film Thin Lipid Film Formation lipo_start->lipo_film lipo_hydrate Hydration lipo_film->lipo_hydrate lipo_drug This compound in Aqueous Buffer lipo_drug->lipo_hydrate lipo_mlv Multilamellar Vesicles (MLVs) lipo_hydrate->lipo_mlv lipo_size Size Reduction (Sonication/Extrusion) lipo_mlv->lipo_size lipo_purify Purification lipo_size->lipo_purify lipo_final Purified Liposomes lipo_purify->lipo_final

Caption: Experimental workflows for the encapsulation of this compound.

Signaling Pathway of Usnic Acid-Induced Apoptosis

Apoptosis_Pathway cluster_stimulus Cellular Stress cluster_ros Oxidative Stress cluster_dna DNA Damage Response cluster_mitochondria Mitochondrial (Intrinsic) Pathway cluster_execution Execution Pathway usnic_acid Usnic Acid / this compound ros ↑ ROS Generation usnic_acid->ros dna_damage DNA Double-Strand Breaks ros->dna_damage mmp ↓ Mitochondrial Membrane Potential ros->mmp gamma_h2ax ↑ γH2A.X Phosphorylation dna_damage->gamma_h2ax dna_pkcs ↑ DNA-PKcs dna_damage->dna_pkcs bax ↑ Bax bax->mmp bcl2 ↓ Bcl-2 bcl2->mmp cytochrome_c Cytochrome c Release mmp->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 parp PARP Cleavage caspase3->parp apoptosis Apoptosis caspase3->apoptosis parp->apoptosis

Caption: Proposed signaling pathway for usnic acid-induced apoptosis.

Conclusion

The encapsulation of this compound in nanocarriers like chitosan nanoparticles, PLGA nanoparticles, and liposomes offers a promising approach to enhance its therapeutic potential. The choice of the encapsulation system should be guided by the specific therapeutic goal, considering factors such as the desired release profile, route of administration, and target site. The protocols and data presented in these application notes provide a solid foundation for researchers to develop and characterize novel this compound formulations for various biomedical applications. Further optimization of formulation parameters will be crucial for translating these controlled-release systems into effective clinical therapies.

References

Sodium Usnate: Application Notes and Protocols for Microbiological Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium usnate is the water-soluble sodium salt of usnic acid, a dibenzofuran (B1670420) derivative that is one of the most abundant secondary metabolites produced by lichens, particularly of the Usnea genus. While usnic acid itself exhibits a broad spectrum of biological activities, including antibacterial, antifungal, antiviral, and antitumor properties, its application in aqueous experimental systems is limited by its poor solubility. The conversion to its sodium salt, this compound, significantly enhances its solubility, making it a more convenient and effective reagent for in vitro microbiological research.

These application notes provide an overview of this compound's utility in microbiological studies, quantitative data on its activity, and detailed protocols for its use.

Applications in Microbiological Research

This compound is a versatile reagent with applications across various fields of microbiology.

  • Antibacterial Research : this compound has demonstrated potent activity, particularly against Gram-positive bacteria. It is a subject of interest for its efficacy against multidrug-resistant strains, such as Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-Resistant Enterococci (VRE). Its primary mechanism is believed to involve the disruption of the bacterial cell membrane.

  • Antiviral Research : Recent in silico and in vitro studies have highlighted the potential of this compound as an antiviral agent. It has shown significant binding affinity to key viral proteins of SARS-CoV-2, suggesting a mechanism that interferes with viral replication.[1][2][3]

  • Antifungal Research : The parent compound, usnic acid, and its salts are known to possess antifungal properties. This compound can be employed in screening assays to identify novel antifungal leads.

  • Biofilm Research : Bacterial biofilms pose a significant challenge in clinical and industrial settings due to their high tolerance to conventional antimicrobial agents. Usnic acid and its derivatives have been shown to inhibit the formation of biofilms by various pathogens, making this compound a valuable tool for studying anti-biofilm strategies.[4]

Quantitative Data Summary

The following tables summarize the reported biological activities of this compound and its parent compound, (+)-usnic acid.

Table 1: Antibacterial Activity of Usnic Acid and its Salts

Organism Compound MIC (μg/mL) Reference
Methicillin-Resistant S. aureus (MRSA) (+)-Usnic Acid 7.81–31.25 [5]
Methicillin-Resistant S. aureus (MRSA) Usnic Acid 1 - 8 [6]
Vancomycin-Resistant Enterococci (VRE) This compound 4 - 31 [6]
Staphylococcus aureus (+)-Usnic Acid 32 [7]
Staphylococcus epidermidis (+)-Usnic Acid 3.12 [8]

| Staphylococcus haemolyticus | (+)-Usnic Acid | 12.5 |[8] |

Table 2: Antiviral Activity of this compound against SARS-CoV-2

Parameter Value Compound Reference
IC₅₀ 5.33 μM This compound [3]
IC₅₀ 7.99 μM (+)-Usnic Acid [3]
Selectivity Index (SI) 9.38 This compound [3]
Binding Affinity (Main Protease) -8.55 kcal/mol This compound [1][2]
Binding Affinity (Spike RBD) -6.53 kcal/mol This compound [1][2]

| Inhibition Constant (Main Protease) | 539.86 nM | this compound |[1][2] |

Note: The Selectivity Index (SI) is calculated as CC₅₀/IC₅₀. The reported CC₅₀ (50% cytotoxic concentration) for this compound was >50 μM.[3]

Mechanism of Action

The antimicrobial mechanism of this compound varies depending on the target organism.

  • Antibacterial Action : The primary mode of action against bacteria, particularly Gram-positive species like S. aureus, is the disruption of the cell membrane's integrity. This leads to the leakage of essential intracellular components and dissipation of the membrane potential, ultimately causing cell death.

cluster_workflow Antibacterial Mechanism of this compound NaU This compound Membrane Bacterial Cell Membrane NaU->Membrane Targets Disruption Membrane Disruption & Increased Permeability Membrane->Disruption Leakage Leakage of Ions & Metabolites Disruption->Leakage Death Bacterial Cell Death Leakage->Death

Caption: Logical flow of this compound's antibacterial action.

  • Antiviral Action (SARS-CoV-2) : In silico studies have shown that this compound can effectively bind to critical viral proteins. By docking to the Main Protease (Mpro) and the Spike protein's Receptor-Binding Domain (RBD), it is hypothesized to inhibit viral entry and replication.[1][2]

cluster_pathway Proposed Antiviral Mechanism of this compound (SARS-CoV-2) NaU This compound Mpro Viral Main Protease (Mpro) NaU->Mpro Binds to Spike Viral Spike Protein (RBD) NaU->Spike Binds to InhibitRep Inhibition InhibitEntry Inhibition Rep Viral Replication Mpro->Rep Mpro->InhibitRep Entry Viral Entry Spike->Entry Spike->InhibitEntry

Caption: Proposed inhibition of SARS-CoV-2 proteins by this compound.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Due to its enhanced solubility, preparing a stock solution of this compound is more straightforward than for usnic acid. Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent.

Materials:

  • This compound powder (CAS: 34769-44-3)

  • Dimethyl sulfoxide (DMSO), sterile

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sterile 0.22 µm syringe filter

Procedure:

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For a 10 mg/mL stock, weigh 10 mg.

  • Solubilization: Add the corresponding volume of sterile DMSO to the tube. For a 10 mg/mL stock, add 1 mL of DMSO.

  • Mixing: Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming (to 37°C) may assist in solubilization.

  • Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile tube.

  • Storage: Aliquot the stock solution to avoid repeated freeze-thaw cycles and store at -20°C.

cluster_workflow Workflow: Stock Solution Preparation A 1. Weigh This compound B 2. Add DMSO A->B C 3. Vortex to Dissolve B->C D 4. Filter Sterilize (0.22 µm) C->D E 5. Aliquot & Store at -20°C D->E

Caption: Workflow for preparing a this compound stock solution.

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC)

This protocol uses the broth microdilution method in a 96-well plate format to determine the MIC of this compound against a bacterial strain.

Materials:

  • This compound stock solution (e.g., 1 mg/mL)

  • Bacterial culture in log-phase growth

  • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth)

  • Sterile 96-well flat-bottom microtiter plates

  • Multichannel pipette

  • Plate reader (600 nm)

Procedure:

  • Prepare Bacterial Inoculum: Dilute the overnight bacterial culture in fresh broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Plate Setup:

    • Add 100 µL of sterile broth to all wells of a 96-well plate.

    • Add 100 µL of the this compound stock solution to the first column of wells, resulting in a 200 µL total volume.

  • Serial Dilution:

    • Mix the contents of the first column well. Transfer 100 µL from the first column to the second. Repeat this two-fold serial dilution across the plate to the desired final concentration, discarding 100 µL from the last column.

  • Inoculation: Add 100 µL of the prepared bacterial inoculum to each well (except the sterility control). The final volume in each well will be 200 µL.

  • Controls:

    • Growth Control: Wells with broth and inoculum, but no this compound.

    • Sterility Control: Wells with broth only.

    • Solvent Control: Wells with broth, inoculum, and the highest concentration of DMSO used.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Determine MIC: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density (OD) at 600 nm.

cluster_workflow Workflow: Broth Microdilution MIC Assay A 1. Add Broth to 96-well Plate B 2. Create 2-fold Serial Dilution of Compound A->B C 3. Add Standardized Bacterial Inoculum B->C D 4. Incubate (37°C, 18-24h) C->D E 5. Read Results (Visual or OD600) D->E cluster_workflow Workflow: Crystal Violet Biofilm Inhibition Assay A 1. Co-incubate Bacteria with this compound (24-48h) B 2. Wash to Remove Planktonic Cells A->B C 3. Stain Biofilm with 0.1% Crystal Violet B->C D 4. Wash to Remove Excess Stain C->D E 5. Solubilize Stain (Acetic Acid/Ethanol) D->E F 6. Read Absorbance (OD570-595) E->F

References

Troubleshooting & Optimization

Technical Support Center: Sodium Usnate Stability in Different Solvent Systems

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with sodium usnate. This resource provides guidance on the stability of this compound in various solvent systems, offering troubleshooting advice and frequently asked questions to assist in your experimental design and execution.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound in solution?

A1: The stability of this compound, and its parent compound usnic acid, is influenced by several factors. Key contributors to degradation include exposure to light (photodegradation), elevated temperatures, high pH (alkaline conditions), and oxidative stress. The choice of solvent also plays a critical role in its stability.

Q2: In which common organic solvents is this compound soluble?

A2: this compound is known to be soluble in a variety of organic solvents, including chloroform, dichloromethane, ethyl acetate (B1210297), dimethyl sulfoxide (B87167) (DMSO), and acetone (B3395972).[1]

Q3: Is this compound stable in aqueous solutions?

A3: The stability of this compound in aqueous solutions is highly dependent on pH and exposure to light. Studies have shown that its photodegradation follows first-order kinetics and is pH-dependent.[2][3] It is also susceptible to thermal degradation in aqueous environments.

Q4: Are there any solvents that are known to promote the degradation of this compound?

A4: For the parent compound, usnic acid, methanol (B129727) has been linked to photodegradation, particularly under UV radiation.[1] It is advisable to use caution when using methanol as a solvent for this compound if the solution will be exposed to light.

Q5: How can I monitor the stability of my this compound solution?

A5: A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), is the recommended approach for monitoring the stability of this compound solutions.[4][5] This technique can separate the intact this compound from its degradation products, allowing for accurate quantification of its concentration over time.

Troubleshooting Guide

Issue Possible Causes Troubleshooting Steps
Unexpected precipitation of this compound from solution. - Exceeding the solubility limit in the chosen solvent. - Change in temperature affecting solubility. - pH shift in the solution.- Ensure the concentration is below the known solubility limit for the solvent. - Control the temperature of the solution. - For aqueous or protic solvents, buffer the solution to maintain a stable pH.
Discoloration (e.g., darkening) of the this compound solution. - Oxidation of the phenolic groups in the this compound molecule. - Formation of colored degradation products due to light or heat exposure.- Handle the solution under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. - Protect the solution from light by using amber vials or covering the container with aluminum foil. - Store the solution at recommended low temperatures.
Loss of potency or unexpected peaks in HPLC analysis. - Chemical degradation of this compound. - Interaction with the solvent or impurities in the solvent.- Review the storage conditions (temperature, light exposure). - Use high-purity solvents. - Perform a forced degradation study to identify potential degradation products and confirm the specificity of your analytical method.
Inconsistent results between experiments. - Variability in solvent quality. - Differences in light and temperature exposure during experiments. - Degradation during sample preparation (e.g., prolonged sonication).- Use solvents from the same batch and of high purity. - Standardize experimental conditions, including light and temperature control. - Minimize the duration of potentially degradative steps like sonication; studies on usnic acid suggest limiting sonication to under 30 minutes.

Experimental Protocols

General Protocol for Assessing this compound Stability

A stability-indicating HPLC method is crucial for accurately determining the concentration of this compound and separating it from any degradation products.

1. Preparation of Standard and Sample Solutions:

  • Standard Solution: Prepare a stock solution of this compound in a suitable high-purity solvent (e.g., acetone or ethyl acetate, where it exhibits good solubility and stability) at a known concentration.

  • Sample Solutions: Prepare solutions of this compound in the solvent systems you wish to test at the desired concentration.

2. Stress Conditions (Forced Degradation): To understand the degradation pathways, expose the sample solutions to various stress conditions. This is a critical step in developing a stability-indicating method.

  • Acid Hydrolysis: Add a small amount of a dilute acid (e.g., 0.1 N HCl) to the sample solution.

  • Base Hydrolysis: Add a small amount of a dilute base (e.g., 0.1 N NaOH) to the sample solution. Usnic acid is known to be unstable in alkaline conditions (pH > 10).

  • Oxidation: Add a small amount of an oxidizing agent (e.g., 3% H₂O₂) to the sample solution.

  • Thermal Degradation: Store the sample solution at an elevated temperature (e.g., 60-80 °C).

  • Photodegradation: Expose the sample solution to a controlled light source (e.g., a photostability chamber with UV and visible light).

3. HPLC Analysis:

  • Column: A C18 reverse-phase column is commonly used.

  • Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is often effective.

  • Detection: UV detection at a wavelength where this compound has maximum absorbance.

  • Analysis: Inject the standard and stressed sample solutions into the HPLC system. Monitor for the appearance of new peaks (degradation products) and a decrease in the peak area of the this compound peak.

4. Data Analysis:

  • Calculate the percentage of this compound remaining at each time point under each stress condition.

  • Determine the degradation rate constant (k) if the degradation follows a specific order (e.g., first-order kinetics).

Data on this compound Stability

Currently, detailed quantitative stability data for this compound in a wide range of organic solvents is limited in publicly available literature. Most studies have focused on its stability in aqueous solutions. Researchers are strongly encouraged to perform their own stability studies for their specific solvent systems and experimental conditions.

Table 1: Photodegradation of this compound in Aqueous Solutions

This table summarizes the photodegradation rate constants of a 2.6 x 10⁻⁵ M aqueous solution of this compound at various pH levels. The degradation was found to follow first-order kinetics.[2][3]

pHDegradation Rate Constant (k) (min⁻¹)
69.20 x 10⁻⁴
75.93 x 10⁻⁴
89.69 x 10⁻⁴
99.88 x 10⁻⁴
Table 2: Thermostability of this compound in Aqueous Solution

A study compared the thermostability of various antidandruff agents in a diluted aqueous solution at approximately pH 7.[6] The solutions were subjected to isothermal degradation at 50, 70, and 90 °C to determine the t₉₀ (the time necessary to obtain a 10% decrease in the initial concentration) at 20 °C. While the specific t₉₀ value for this compound was not provided in the abstract, the methodology indicates its susceptibility to thermal degradation.

Note: The lack of quantitative data for organic solvents highlights a research gap. The information provided on usnic acid stability suggests that acetone and ethyl acetate are likely to be more stable solvent choices than methanol, especially when light exposure is a concern.

Visualizations

experimental_workflow cluster_prep Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_outcome Outcome prep_standard Prepare Sodium Usnate Standard hplc HPLC Analysis prep_standard->hplc Reference prep_sample Prepare Samples in Test Solvents stress_acid Acid Hydrolysis prep_sample->stress_acid Expose to Stressors stress_base Base Hydrolysis prep_sample->stress_base Expose to Stressors stress_ox Oxidation prep_sample->stress_ox Expose to Stressors stress_therm Thermal Stress prep_sample->stress_therm Expose to Stressors stress_photo Photolytic Stress prep_sample->stress_photo Expose to Stressors stress_acid->hplc Analyze Samples at Time Points stress_base->hplc Analyze Samples at Time Points stress_ox->hplc Analyze Samples at Time Points stress_therm->hplc Analyze Samples at Time Points stress_photo->hplc Analyze Samples at Time Points data_analysis Data Interpretation (Degradation %, Kinetics) hplc->data_analysis stability_profile Establish Stability Profile data_analysis->stability_profile

Figure 1. Experimental workflow for assessing this compound stability.

troubleshooting_logic start Unexpected Degradation Observed in HPLC check_light Was the solution protected from light? start->check_light check_temp Was the solution stored at elevated temperatures? check_light->check_temp Yes action_light Implement light protection (e.g., amber vials) check_light->action_light No check_solvent What solvent was used? check_temp->check_solvent No action_temp Store at lower, controlled temperatures check_temp->action_temp Yes check_ph Was the pH alkaline? check_solvent->check_ph Other action_solvent Consider alternative solvent (e.g., Acetone, Ethyl Acetate) check_solvent->action_solvent Methanol action_ph Adjust pH to neutral or slightly acidic check_ph->action_ph Yes end Improved Stability check_ph->end No action_light->end action_temp->end action_solvent->end action_ph->end

Figure 2. Troubleshooting decision tree for this compound degradation.

References

Technical Support Center: Optimizing Sodium Usnate Concentration for Cytotoxicity Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing sodium usnate in cytotoxicity assays. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to facilitate your research.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during cytotoxicity experiments with this compound.

Question Answer & Troubleshooting Steps
1. My IC50 value for this compound varies between experiments. What are the potential causes? Fluctuations in IC50 values are a common challenge. Several factors can contribute to this variability: • Cell Health and Passage Number: Ensure you are using cells in the logarithmic growth phase and within a consistent, low passage number range. Over-confluent or unhealthy cells will yield inconsistent results. • Inconsistent Cell Seeding: An uneven distribution of cells in your microplate is a major source of variability. Ensure your cell suspension is homogenous by gently pipetting before and during plating. • Compound Solubility: While this compound is more water-soluble than usnic acid, ensure it is fully dissolved in your culture medium before adding it to the cells. Visually inspect for any precipitation.[1] • Solvent Concentration: If using a stock solution of this compound dissolved in a solvent like DMSO, ensure the final concentration in the wells is consistent and below 0.5% to avoid solvent-induced toxicity. Always include a vehicle control.[1] • Incubation Times: Be precise with the duration of compound exposure and the final incubation with the assay reagent.
2. I'm observing high variability between replicate wells. How can I improve consistency? High standard deviation among replicates can mask the true effect of this compound. To improve consistency: • Pipetting Technique: Use calibrated pipettes and proper technique. Avoid touching the sides of the wells when adding reagents. • Edge Effects: The outer wells of a 96-well plate are prone to evaporation. It is best practice to fill the perimeter wells with sterile PBS or media and use the inner wells for your experimental samples to create a humidity barrier.[1] • Homogenous Cell Suspension: As mentioned above, ensure your cells are evenly distributed before and during seeding.
3. My absorbance readings in the MTT assay are too low. What could be the problem? Low absorbance readings suggest insufficient formazan (B1609692) production. Consider the following: • Low Cell Density: The number of viable cells may be too low to generate a strong signal. Perform a cell titration experiment to determine the optimal seeding density for your cell line (a common starting range is 1,000 to 100,000 cells per well).[1] • Insufficient Incubation Time: The incubation period with the MTT reagent may be too short. A typical incubation is 1-4 hours, but this may need to be optimized for your specific cell line.[1] • Reagent Quality: Ensure your MTT reagent is fresh and has been stored correctly, protected from light.
4. I'm seeing an unexpected increase in cell viability at higher concentrations of this compound. What's happening? This can be due to interference of the compound with the assay itself. • MTT Reduction: Some compounds can directly reduce the MTT reagent, leading to a false positive signal. To test for this, include a cell-free control with this compound and the MTT reagent. • Compound Precipitation: At high concentrations, the compound may precipitate out of solution, reducing the effective concentration and leading to an apparent increase in viability. Visually inspect your wells for any precipitate.
5. What is a suitable starting concentration range for this compound in a cytotoxicity assay? Based on data for usnic acid and its salts, a broad starting range of 0.1 µM to 100 µM is recommended for initial screening. The optimal range will be cell-line dependent.

Quantitative Data: Cytotoxicity of Usnic Acid and its Salts

The following table summarizes the half-maximal inhibitory concentration (IC50) values of usnic acid (the parent compound of this compound) and its potassium salt in various cancer cell lines. These values can serve as a guide for determining the appropriate concentration range for your experiments with this compound. Note that the cytotoxic effects of usnic acid are time-dependent.[2]

Cell LineCompoundIncubation Time (hours)IC50 (µg/mL)Reference
Colon Cancer
HCT116(+)-Usnic Acid72~10[2]
DLD1(+)-Usnic Acid4826.1[2]
DLD1(-)-Usnic Acid4844.3[2]
HT29(-)-Usnic Acid72>50[2]
Caco2Potassium Usnate48Significantly lower than Usnic Acid[1]
Breast Cancer
MDA-MB-231(+)-Usnic Acid7215.8[2]
MDA-MB-231(-)-Usnic Acid7220.2[2]
Prostate Cancer
PC3(+)-Usnic Acid72>30[2]
Thyroid Cancer
TPC-1(+/-)-Usnic Acid72~30[2]
FTC133(+/-)-Usnic Acid72~30[2]
Oral Squamous Carcinoma
CAL 27Usnea barbata Extract24232.17[3]

Experimental Protocols

MTT Assay for Determining IC50 of this compound

This protocol outlines the steps for a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of this compound.

Materials:

  • This compound

  • 96-well flat-bottom plates

  • Appropriate cancer cell line and complete culture medium

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Phosphate-Buffered Saline (PBS)

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells that are in the logarithmic growth phase.

    • Seed the cells into a 96-well plate at a pre-determined optimal density in 100 µL of complete culture medium per well.

    • Incubate the plate for 24 hours to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of this compound in sterile water or DMSO.

    • Perform serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations.

    • Include a vehicle control (medium with the same final concentration of solvent, if used) and a no-treatment control.

    • Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or controls to the respective wells.

  • Incubation:

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition and Incubation:

    • After the treatment incubation, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100-150 µL of solubilization solution (e.g., DMSO) to each well.

    • Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the formazan crystals.

  • Data Acquisition:

    • Measure the absorbance of each well at a wavelength of 490-570 nm using a microplate reader.[4]

  • Data Analysis:

    • Subtract the average absorbance of the blank wells (medium and MTT only) from all other absorbance values.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.

    • Plot the percentage of cell viability against the log of the this compound concentration to determine the IC50 value.

Visual Diagrams

Experimental Workflow for MTT Assay

MTT_Workflow MTT Assay Experimental Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis seed_cells Seed Cells in 96-well Plate incubate_24h Incubate for 24h (Attachment) seed_cells->incubate_24h prepare_dilutions Prepare this compound Dilutions add_treatment Add Treatment to Cells prepare_dilutions->add_treatment incubate_treatment Incubate (24, 48, or 72h) add_treatment->incubate_treatment add_mtt Add MTT Reagent incubate_treatment->add_mtt incubate_mtt Incubate (2-4h) add_mtt->incubate_mtt solubilize Solubilize Formazan incubate_mtt->solubilize read_absorbance Read Absorbance solubilize->read_absorbance calculate_viability Calculate % Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 calculate_viability->determine_ic50

Caption: Workflow for determining the IC50 of this compound using the MTT assay.

This compound and the PI3K/Akt/mTOR Signaling Pathway

Usnic acid has been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is crucial for cancer cell growth and survival.[5]

PI3K_Akt_mTOR_Pathway Inhibition of PI3K/Akt/mTOR Pathway by this compound sodium_usnate This compound pi3k PI3K sodium_usnate->pi3k Inhibits pip3 PIP3 pi3k->pip3 Converts pip2 PIP2 pip2->pi3k akt Akt pip3->akt Activates mtor mTOR akt->mtor Activates cell_survival Cell Survival, Proliferation, Angiogenesis mtor->cell_survival Promotes

Caption: this compound inhibits the PI3K/Akt/mTOR signaling pathway.

References

Technical Support Center: Overcoming Sodium Usnate Precipitation in Culture Media

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing sodium usnate in their experiments, encountering precipitation in culture media can be a significant hurdle. This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) to address and overcome this common issue, ensuring the integrity and reproducibility of your experimental results.

Troubleshooting Guide

Issue: Precipitate Forms Immediately Upon Adding this compound Stock Solution to Culture Media

This is the most common issue and is often related to the solubility limits of this compound being exceeded under the specific conditions of the culture medium.

Possible Causes & Solutions

Possible CauseRecommended Solution
High Final Concentration The final concentration of this compound in the culture medium may be too high. It is crucial to determine the optimal concentration for your specific cell line and experimental endpoint while staying below the solubility limit in the final medium.
pH of the Culture Medium The pH of standard culture media (typically 7.2-7.4) can influence the solubility of this compound. Although forming the sodium salt increases aqueous solubility compared to usnic acid, it can still be limited.[1][2] The photodegradation of this compound in aqueous solutions has been shown to be pH-dependent.[3][]
Inappropriate Stock Solvent While this compound is soluble in organic solvents like DMSO and ethanol, the final concentration of the organic solvent in the culture medium should be kept to a minimum (typically <0.5%, and ideally <0.1%) to avoid solvent-induced cell toxicity and precipitation of the compound.[5]
Method of Dilution Adding a concentrated stock solution directly to the full volume of culture medium can cause localized high concentrations, leading to immediate precipitation.
Interaction with Media Components Culture media are complex mixtures of salts, amino acids, vitamins, and glucose. Divalent cations such as calcium (Ca²⁺) and magnesium (Mg²⁺) are known to interact with certain compounds, potentially leading to the formation of insoluble salts.[6][7][8]

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution

This protocol outlines the recommended procedure for preparing a concentrated stock solution of this compound.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

  • Sterile, conical-bottom polypropylene (B1209903) tubes

  • Vortex mixer

  • Sterile, 0.22 µm syringe filter (optional, if clarity is a concern)

Procedure:

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Dissolution: Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM). It is advisable to start with a slightly lower volume of DMSO and add more if needed to ensure complete dissolution.

  • Vortexing: Vortex the solution vigorously until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) can aid dissolution, but avoid excessive heat.

  • Sterilization (Optional): If there are any concerns about microbial contamination or particulate matter, the stock solution can be sterilized by passing it through a 0.22 µm syringe filter. Ensure the filter is compatible with DMSO.

  • Aliquoting and Storage: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Diluting this compound Stock Solution into Culture Medium

This protocol provides a stepwise method for diluting the concentrated stock solution into the final culture medium to minimize the risk of precipitation.

Materials:

  • Prepared this compound stock solution (from Protocol 1)

  • Pre-warmed (37°C) cell culture medium (e.g., DMEM, RPMI-1640)

  • Sterile conical tubes

Procedure:

  • Pre-warm Medium: Ensure your cell culture medium is pre-warmed to 37°C. Temperature can affect solubility.

  • Calculate Dilution: Determine the volume of the stock solution required to achieve the desired final concentration in your culture medium. Remember to keep the final DMSO concentration as low as possible.

  • Stepwise Dilution:

    • Add the required volume of the this compound stock solution to a sterile tube.

    • Slowly add the pre-warmed culture medium to the stock solution dropwise while gently vortexing or swirling the tube. This gradual dilution helps to prevent localized supersaturation.

    • Continue to add the medium until the final volume is reached.

  • Visual Inspection: Visually inspect the final solution for any signs of precipitation. If the solution appears cloudy or contains visible particles, it may be necessary to optimize the protocol further (see Troubleshooting).

Data Presentation

Table 1: Solubility Enhancement of Usnic Acid
Solubilizing AgentConcentration of AgentAchieved Solubility of (+)-Usnic Acid (mg/mL)Reference
Propylene Glycol20% in water0.11[9]
Polyethylene Glycol 400 (PEG 400)20% in water0.19[9]
Glycofurol 7520% in water0.27[9]
Cremophor RH4020% in water0.57[9]
2-hydroxypropyl-β-cyclodextrin20% in water0.68[1][9]
Polysorbate 2020% in water0.84[9]

Mandatory Visualizations

Experimental Workflow for Preparing this compound Working Solution

Workflow for Preparing this compound Working Solution cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh this compound dissolve Dissolve in DMSO weigh->dissolve vortex Vortex to Dissolve dissolve->vortex store Aliquot and Store at -20°C vortex->store dilute Stepwise Dilution store->dilute Use single-use aliquot prewarm Pre-warm Culture Medium prewarm->dilute inspect Visually Inspect dilute->inspect

Caption: A flowchart illustrating the key steps for preparing this compound stock and working solutions.

Logical Relationship for Troubleshooting Precipitation

Troubleshooting this compound Precipitation precipitation Precipitation Observed cause1 High Final Concentration? precipitation->cause1 cause2 Inappropriate Dilution? precipitation->cause2 cause3 Media Interaction? precipitation->cause3 solution1 Lower Final Concentration cause1->solution1 solution2 Use Stepwise Dilution cause2->solution2 solution3 Modify Media or Use Solubilizer cause3->solution3

Caption: A decision tree outlining the troubleshooting process for this compound precipitation.

Key Signaling Pathways Affected by Usnic Acid/Sodium Usnate

Signaling Pathways Modulated by Usnic Acid/Sodium Usnate cluster_inflammation Inflammation cluster_apoptosis Apoptosis usnate Usnic Acid / this compound nfkb NF-κB Pathway usnate->nfkb inhibits bax Bax usnate->bax promotes bcl2 Bcl-2 usnate->bcl2 inhibits tnf TNF-α nfkb->tnf inhibits il6 IL-6 nfkb->il6 inhibits caspases Caspases bax->caspases activates bcl2->caspases inhibits

Caption: A diagram showing the inhibitory effects of usnic acid/sodium usnate on key inflammatory and apoptotic pathways.

Frequently Asked Questions (FAQs)

Q1: What is the primary reason for this compound precipitation in culture media?

A1: The primary reason is its limited aqueous solubility, which is influenced by the pH, temperature, and composition of the culture medium.[1][2] When a concentrated stock solution in an organic solvent is added to the aqueous medium, the this compound can rapidly come out of solution if its solubility limit is exceeded.

Q2: Can I dissolve this compound directly in water or PBS?

A2: While converting usnic acid to its sodium salt improves water solubility, it is still considered slightly soluble in water.[10] Dissolving it directly in water or phosphate-buffered saline (PBS) to achieve a high concentration for a stock solution is often difficult. It is generally recommended to use an organic solvent like DMSO for the initial stock solution.[5]

Q3: What is the maximum recommended final concentration of DMSO in my cell culture experiment?

A3: To avoid solvent-induced toxicity to your cells, the final concentration of DMSO should be kept as low as possible, typically below 0.5%. For many cell lines, it is recommended to keep the final DMSO concentration at or below 0.1%.

Q4: I've prepared my this compound solution according to the protocol, but it's still cloudy. What should I do?

A4: If the final working solution is cloudy, it may indicate the formation of micro-precipitates. You can try to pass the solution through a sterile 0.22 µm filter to remove any undissolved particles. However, this may also reduce the final concentration of your compound. It is advisable to first try optimizing the dilution procedure, such as further lowering the final concentration or using a solubilizing agent as indicated in Table 1.

Q5: Can the type of culture medium affect this compound solubility?

A5: Yes. Different culture media have varying compositions of salts, amino acids, and other components. For example, DMEM and RPMI-1640 have different concentrations of calcium and phosphate.[7] These differences could potentially influence the solubility of this compound. If you are experiencing precipitation in one type of medium, it may be worth testing another.

Q6: How does pH affect the stability of this compound?

A6: The stability of this compound in aqueous solutions is pH-dependent. Studies on its photodegradation have shown different rates at varying pH levels, with the lowest degradation rate observed around pH 7.[] It is important to consider the pH of your final culture medium and minimize exposure of the stock and working solutions to light.

Q7: Are there any known interactions between this compound and media components?

A7: While specific studies on the interaction of this compound with all media components are limited, the chemical structure of usnic acid suggests a potential for chelation of divalent cations like Ca²⁺ and Mg²⁺.[6][7][8] Such interactions could lead to the formation of less soluble complexes, contributing to precipitation. If precipitation is a persistent issue, consider using a culture medium with lower concentrations of divalent cations if experimentally feasible.

References

Technical Support Center: Troubleshooting Variability in Sodium Usnate Experimental Results

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for sodium usnate. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and ensuring the consistency of experimental results obtained using this compound. Here you will find a compilation of frequently asked questions (FAQs), detailed troubleshooting guides, experimental protocols, and key technical data to support your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary biological activities?

This compound is the sodium salt of usnic acid, a naturally occurring dibenzofuran (B1670420) derivative found in several lichen species.[1] While usnic acid itself has low aqueous solubility, the sodium salt form offers improved solubility for in vitro studies.[2] this compound is known for a variety of biological activities, including antibacterial, antifungal, anti-inflammatory, and cytotoxic effects.[3][4][5][6]

Q2: My this compound solution appears cloudy or forms a precipitate in my cell culture medium. What should I do?

This is a common issue due to the limited aqueous solubility of usnic acid, even in its salt form. Here are some troubleshooting steps:

  • Vehicle Selection: Prepare a high-concentration stock solution in an organic solvent like DMSO before diluting it in your aqueous experimental medium.[7]

  • Final Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) in your culture medium is low (typically <0.5%) to avoid solvent-induced cytotoxicity.

  • pH of the Medium: The solubility of usnic acid is pH-dependent.[8] Changes in the pH of your culture medium, for instance, due to high cell metabolism and lactic acid production, can decrease the solubility of this compound, leading to precipitation. Ensure your medium is adequately buffered.

  • Temperature: Temperature fluctuations can also affect solubility.[9][10] Prepare and use solutions at a consistent temperature. Avoid repeated freeze-thaw cycles of your stock solution.[11]

  • Concentration: Do not exceed the solubility limit of this compound in your final experimental setup. If precipitation occurs at your desired concentration, consider using a lower, soluble concentration or exploring solubility-enhancing formulations like inclusion complexes with cyclodextrins.[2]

Q3: I am observing high background absorbance in my colorimetric assay (e.g., MTT, ELISA). Could the this compound be interfering?

Yes, this is a possibility. This compound is a pale yellow to light beige solid, and its solution may impart color to the assay medium, leading to interference in colorimetric assays.[12]

  • Run a Blank Control: Include a control well containing only the cell culture medium and this compound at the same concentration as in your experimental wells (without cells). Subtract the absorbance of this blank from your experimental readings.[13]

  • Choose an Appropriate Assay: If interference is significant and cannot be corrected, consider using a non-colorimetric assay for cell viability, such as a fluorescence-based assay (e.g., resazurin) or a luminescence-based assay (e.g., CellTiter-Glo®). Be aware that natural products can also interfere with fluorescence through quenching or autofluorescence.

  • Wavelength Selection: Ensure you are using the correct wavelength for your specific assay and that the absorbance of this compound at that wavelength is minimal.

Q4: My experimental results with this compound are inconsistent between batches. What are the potential sources of this variability?

Variability in experimental results can stem from several factors:

  • Purity and Quality of this compound: Ensure you are using a high-purity grade of this compound. Impurities can have their own biological effects, leading to inconsistent results. Always obtain a Certificate of Analysis (CoA) from your supplier to check for purity and the presence of contaminants.

  • Solution Preparation and Storage: As mentioned, the solubility and stability of this compound can be challenging. Inconsistent solution preparation can lead to variations in the effective concentration. Prepare fresh dilutions from a stock solution for each experiment and handle the stock solution consistently.

  • Stability in Culture Medium: The stability of this compound in your specific cell culture medium over the duration of your experiment can be a factor. It is advisable to perform a stability study of this compound in your medium under your experimental conditions (e.g., 37°C, 5% CO2) for the intended duration of the experiment.[14]

  • Biological Variability: Inherent biological variability in cell lines and animal models can also contribute to inconsistent results. Ensure consistent cell passage numbers and experimental conditions.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 34769-44-3[15]
Molecular Formula C₁₈H₁₅NaO₇
Appearance Pale Yellow to Light Beige Solid
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone.[7]
Poorly soluble in water.[8][16]

Table 2: Stability of this compound in Aqueous Solution

ConditionObservationReference(s)
Photodegradation Photodegradation of 2.6 x 10⁻⁵ M aqueous solutions follows first-order kinetics and is pH-dependent.
Degradation rate constant at pH 6: 9.20 x 10⁻⁴ min⁻¹
Degradation rate constant at pH 7: 5.93 x 10⁻⁴ min⁻¹
Degradation rate constant at pH 8: 9.69 x 10⁻⁴ min⁻¹
Degradation rate constant at pH 9: 9.88 x 10⁻⁴ min⁻¹
Thermostability Thermodegradation of aqueous solutions at pH ~7 was studied at 50, 70, and 90°C.
The t₉₀ (time for 10% degradation) at 20°C can be determined from these studies.

Experimental Protocols

Cytotoxicity Assessment using MTT Assay

This protocol is a general guideline for assessing the cytotoxicity of this compound. Optimization of cell density, this compound concentration, and incubation time is recommended for each cell line.

Materials:

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

  • 96-well cell culture plates

  • Appropriate cell line and complete culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • Phosphate-buffered saline (PBS)

Methodology:

  • Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Preparation of this compound Solutions: Prepare a 10 mM stock solution of this compound in DMSO. Further dilute this stock solution with serum-free medium to obtain a range of working concentrations (e.g., 1, 5, 10, 25, 50, 100 µM). Ensure the final DMSO concentration in all wells is ≤ 0.5%.

  • Treatment: Remove the medium from the wells and add 100 µL of the prepared this compound working solutions. Include a vehicle control (medium with the same final concentration of DMSO) and a positive control for cytotoxicity if available.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.[17]

  • Formazan (B1609692) Solubilization: Carefully remove the medium containing MTT and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Anti-inflammatory Activity in LPS-Stimulated RAW 264.7 Macrophages

This protocol outlines a method to assess the anti-inflammatory effects of this compound by measuring nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

  • This compound

  • DMSO, cell culture grade

  • RAW 264.7 macrophage cell line

  • DMEM supplemented with 10% FBS and 1% penicillin-streptomycin

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent (Part A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

  • Sodium nitrite (B80452) (for standard curve)

Methodology:

  • Cell Plating: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete DMEM. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Preparation of this compound Solutions: Prepare a stock solution of this compound in DMSO and dilute it with serum-free DMEM to desired concentrations (e.g., 1, 5, 10, 25 µM).

  • Treatment: Pre-treat the cells with 100 µL of the this compound working solutions for 1 hour.

  • Stimulation: Add LPS to the wells to a final concentration of 1 µg/mL. Include a negative control (cells only), a vehicle control (cells + DMSO + LPS), and a positive control (e.g., a known anti-inflammatory agent).

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Nitric Oxide Measurement (Griess Assay):

    • Collect 50 µL of the cell culture supernatant from each well and transfer it to a new 96-well plate.

    • Add 50 µL of Griess Reagent Part A to each well and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent Part B to each well and incubate for another 10 minutes at room temperature, protected from light.

    • Measure the absorbance at 540 nm.

  • Data Analysis: Prepare a standard curve using sodium nitrite. Determine the concentration of nitrite in the samples and express the results as a percentage of inhibition of NO production compared to the vehicle control.

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis prep_compound Prepare this compound Stock (e.g., 10 mM in DMSO) dilution Prepare Working Solutions (Dilute stock in medium) prep_compound->dilution prep_cells Seed Cells in 96-well Plate (e.g., 5,000-10,000 cells/well) incubation1 Incubate for 24h (37°C, 5% CO2) prep_cells->incubation1 treatment Treat Cells with this compound (various concentrations) incubation1->treatment dilution->treatment incubation2 Incubate for 24-72h treatment->incubation2 add_reagent Add Assay Reagent (e.g., MTT or Griess Reagent) incubation2->add_reagent incubation3 Incubate as per Protocol add_reagent->incubation3 read_plate Measure Absorbance (e.g., 570 nm for MTT) incubation3->read_plate data_analysis Calculate Cell Viability / NO Inhibition (Relative to vehicle control) read_plate->data_analysis

Caption: A generalized experimental workflow for in vitro assays with this compound.

troubleshooting_workflow cluster_solubility Solubility & Stability Issues cluster_assay_interference Assay Interference cluster_compound_quality Compound Quality start Variable Experimental Results check_solubility Observe for Precipitation in Culture Medium? start->check_solubility check_interference High Background in Colorimetric Assay? start->check_interference check_quality Inconsistent Between Batches? start->check_quality yes_precipitate Yes check_solubility->yes_precipitate Precipitate Observed no_precipitate No check_solubility->no_precipitate No Precipitate reduce_conc Lower Concentration or Optimize Vehicle/pH yes_precipitate->reduce_conc Action yes_interference Yes check_interference->yes_interference Interference Suspected no_interference No check_interference->no_interference No Interference run_blank Run Compound-only Blank and Subtract Absorbance yes_interference->run_blank Action yes_inconsistent Yes check_quality->yes_inconsistent Batch-to-Batch Variability no_inconsistent No check_quality->no_inconsistent Consistent Batches verify_coa Verify Purity with Certificate of Analysis yes_inconsistent->verify_coa Action

Caption: A troubleshooting workflow for addressing variability in this compound experiments.

nfkb_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus lps LPS tlr4 TLR4 lps->tlr4 binds ikk IKK Complex tlr4->ikk activates ikb_nfkb IκBα-NF-κB Complex ikk->ikb_nfkb phosphorylates IκBα ikb IκBα nfkb NF-κB (p65/p50) nucleus Nucleus nfkb->nucleus translocates to ub_proteasome Ubiquitination & Proteasomal Degradation ikb_nfkb->ub_proteasome leads to ub_proteasome->nfkb releases nfkb_dna NF-κB binds to DNA gene_expression Transcription of Pro-inflammatory Genes (TNF-α, IL-6, iNOS) nfkb_dna->gene_expression sodium_usnate This compound sodium_usnate->nfkb Inhibits Nuclear Translocation sodium_usnate->ikb_nfkb Inhibits IκBα Degradation

References

Technical Support Center: Refinement of Sodium Usnate Dosage for Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in refining sodium usnate dosage for animal studies.

Troubleshooting Guides

This section addresses specific issues that may arise during in vivo experiments with this compound.

Problem Potential Cause Recommended Action
Unexpected Animal Mortality or Severe Adverse Events at Presumed Safe Doses 1. Vehicle Toxicity: The vehicle used to dissolve or suspend this compound may have inherent toxicity. 2. Improper Administration: Incorrect gavage technique or injection method can cause injury or stress. 3. Species/Strain Sensitivity: The chosen animal model may be more sensitive to this compound toxicity. 4. Contamination: The this compound sample may be contaminated.1. Run a vehicle-only control group to assess its effects. Consider alternative, well-tolerated vehicles. 2. Ensure all personnel are properly trained in animal handling and administration techniques. 3. Review literature for species-specific toxicity data. If unavailable, conduct a preliminary dose-range finding study in a small group of animals. 4. Verify the purity of the this compound sample via analytical methods.
High Variability in Experimental Results Between Animals 1. Inconsistent Dosing: Inaccurate preparation of dosing solutions or administration can lead to variability. 2. Animal Health Status: Underlying health issues in some animals can affect their response. 3. Environmental Factors: Differences in housing, diet, or light cycles can influence experimental outcomes.1. Ensure precise and consistent preparation of this compound solutions. Use calibrated equipment for administration. 2. Source animals from a reputable supplier and allow for an adequate acclimatization period before starting the experiment. Monitor animal health closely. 3. Standardize all environmental conditions for all animal groups.
Lack of Efficacy at Previously Reported Effective Doses 1. Poor Bioavailability: The oral bioavailability of this compound can be influenced by the formulation and the animal's fed/fasted state.[1] 2. Metabolic Differences: The animal model may metabolize this compound differently than what has been reported. 3. Incorrect Endpoint Measurement: The timing or method of measuring the desired effect may not be optimal.1. Consider using a different vehicle or administration route (e.g., intraperitoneal) to enhance bioavailability, though be mindful of potential local irritation.[2] 2. Conduct a pilot pharmacokinetic study to determine the concentration and duration of this compound exposure in your animal model. 3. Review the literature to confirm the optimal timing and methods for assessing the biological endpoint of interest.
Observed Hepatotoxicity (Elevated Liver Enzymes, Liver Necrosis) 1. Dose-Dependent Toxicity: Usnic acid and its salts are known to have potential hepatotoxic effects, particularly at higher doses.[2] 2. Mitochondrial Uncoupling: Usnic acid can uncouple the electron transport chain in mitochondria, leading to oxidative stress and cell death in hepatocytes.[2]1. Reduce the dose of this compound. If the therapeutic window is narrow, consider co-administration of a hepatoprotective agent, though this will add a confounding variable. 2. Monitor liver function tests (ALT, AST) regularly. At the end of the study, perform histopathological analysis of the liver.[2]

Frequently Asked Questions (FAQs)

1. What is a recommended starting dose for this compound in a new animal study?

A recommended starting dose depends on the animal model and the intended biological effect. For anti-inflammatory or antinociceptive studies in mice, doses as low as 10-20 mg/kg have shown efficacy.[3] For acute toxicity studies, doses ranging from 500 mg/kg to 2000 mg/kg have been tested.[3] It is crucial to conduct a thorough literature review for your specific application and animal model. If no data is available, a dose-range finding study is recommended.

2. How should I prepare this compound for oral administration?

This compound is a salt of usnic acid and is slightly soluble in water.[1] For oral administration in animal studies, it can be dissolved in distilled water.[3] Ensure the solution is homogenous before each administration.

3. What are the clinical signs of toxicity to monitor for?

In mice, high doses of a potassium salt of usnic acid (2000 mg/kg) resulted in behavioral changes, reduced food and water consumption, and mortality.[3] Other signs of toxicity can include weight loss, lethargy, and ruffled fur.[4] It is also important to monitor biochemical parameters, as increases in hepatic transaminases and creatinine (B1669602) have been reported, indicating potential liver and kidney damage.[3]

4. What is the LD50 of usnic acid/sodium usnate?

The LD50 of usnic acid has been reported to be 838 mg/kg.[3] A study with potassium usnate in mice did not calculate a precise LD50 but noted 40% mortality at a dose of 2000 mg/kg within 48-72 hours.[3] Substances with an oral LD50 above 1000 mg/kg are generally considered safe or slightly toxic.[3]

5. How is this compound metabolized and eliminated?

Pharmacokinetic studies of (+)-usnic acid in rabbits following intravenous administration showed a tri-exponential elimination with a terminal half-life of 10.7 ± 4.6 hours.[1] After oral administration of 20 mg/kg, the peak plasma level (Cmax) of 32.5 ± 6.8 µg/mL was reached in 12.2 ± 3.8 hours (tmax).[1]

Data Presentation

Table 1: Acute Toxicity of Potassium Usnate in Mice (Oral Administration)
Dose (mg/kg)Mortality RateKey Behavioral ChangesEffects on Food/Water Consumption
5000%No significant changesNo significant difference from control
10000%Some behavioral changesReduced food and water consumption[3]
200040% at 48-72hSignificant behavioral changesSignificantly reduced food and water consumption[3]
Table 2: Hematological and Biochemical Effects of Potassium Usnate in Mice
Dose (mg/kg)Change in Segmented LeukocytesChange in Hepatic TransaminasesChange in Creatinine
1000Increased[3]IncreasedNot specified
2000Increased[3]Increased[3]Increased[3]
Table 3: Pharmacokinetic Parameters of (+)-Usnic Acid in Rabbits
Administration RouteDose (mg/kg)Terminal Half-Life (t½)Cmax (µg/mL)Tmax (hours)
Intravenous510.7 ± 4.6 hours[1]N/AN/A
Oral20Not specified32.5 ± 6.8[1]12.2 ± 3.8[1]

Experimental Protocols

Acute Oral Toxicity Study (Modified from OECD Guidelines)
  • Animals: Use healthy, young adult rodents (e.g., mice or rats) of a single strain. House them in standard conditions with ad libitum access to food and water.

  • Acclimatization: Allow animals to acclimatize for at least 5 days before the experiment.

  • Grouping: Divide animals into at least 3 test groups and one control group (n=5 per sex per group).

  • Dosing:

    • Prepare fresh solutions of this compound in an appropriate vehicle (e.g., distilled water).

    • Administer a single oral dose to the test groups. The control group receives the vehicle only.

    • Doses should be selected based on existing data, for example, 500, 1000, and 2000 mg/kg.[3]

  • Observation:

    • Observe animals continuously for the first 30 minutes after dosing, then periodically for the first 24 hours, with special attention during the first 4 hours.

    • Continue daily observations for 14 days.

    • Record all clinical signs of toxicity, behavioral changes, body weight, and mortality.

  • Necropsy: At the end of the observation period, euthanize all surviving animals and perform a gross necropsy.

  • Data Analysis: Analyze the data to determine the LD50 if possible and identify any signs of toxicity.

Formalin-Induced Nociception Assay
  • Animals: Use adult mice, acclimatized and housed under standard conditions.

  • Grouping: Divide animals into a control group, a positive control group (e.g., morphine), and this compound test groups (e.g., 10 and 20 mg/kg).[3]

  • Drug Administration: Administer this compound or the control vehicle orally 30-60 minutes before the formalin injection.

  • Formalin Injection: Inject a dilute formalin solution (e.g., 20 µL of 1% formalin) into the sub-plantar surface of one hind paw.

  • Observation:

    • Immediately place the animal in a transparent observation chamber.

    • Record the total time the animal spends licking the injected paw during two phases:

      • Phase 1 (Neurogenic pain): 0-5 minutes post-injection.

      • Phase 2 (Inflammatory pain): 15-30 minutes post-injection.

  • Data Analysis: Compare the paw-licking time between the treated and control groups for both phases. A significant reduction in licking time indicates an antinociceptive effect.[3]

Mandatory Visualizations

experimental_workflow cluster_prep Phase 1: Preparation cluster_exec Phase 2: Execution cluster_analysis Phase 3: Analysis & Refinement cluster_troubleshoot Troubleshooting lit_review Literature Review & Dose Range Selection animal_acclimate Animal Acclimatization lit_review->animal_acclimate dose_prep This compound Solution Preparation animal_acclimate->dose_prep dosing Dosing dose_prep->dosing observation Clinical Observation & Data Collection dosing->observation endpoint Endpoint Measurement observation->endpoint data_analysis Data Analysis endpoint->data_analysis toxicity Unexpected Toxicity? data_analysis->toxicity dose_refine Dosage Refinement dose_refine->dosing Iterate conclusion Conclusion toxicity->dose_refine Yes toxicity->conclusion No

Caption: Workflow for this compound Dosage Refinement in Animal Studies.

signaling_pathway cluster_cell Cellular Response to Inflammation cluster_nucleus lps Inflammatory Stimulus (e.g., LPS) ikb_nfkb I-κBα / NF-κB Complex (Inactive) lps->ikb_nfkb promotes degradation of I-κBα usnate This compound usnate->ikb_nfkb inhibits degradation of I-κBα ikb I-κBα nfkb NF-κB p65 nfkb_nuc NF-κB p65 (Active) nfkb->nfkb_nuc translocates to ikb_nfkb->nfkb releases nucleus Nucleus tnf TNF-α Gene nfkb_nuc->tnf binds to promoter inos iNOS Gene nfkb_nuc->inos binds to promoter dna DNA tnf_protein TNF-α tnf->tnf_protein transcription & translation inos_protein iNOS inos->inos_protein transcription & translation

Caption: Postulated Anti-inflammatory Mechanism of this compound via NF-κB Pathway Inhibition.

References

Technical Support Center: Mitigating Photodegradation of Sodium Usnate Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on mitigating the photodegradation of sodium usnate solutions. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to assist in your research and formulation development.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it prone to photodegradation?

A1: this compound is the sodium salt of usnic acid, a naturally occurring dibenzofuran (B1670420) derivative found in several lichen species.[1] It is known for a variety of biological activities, including UV-absorbing properties.[1][2] However, like many organic molecules with chromophores, usnic acid and its salts are susceptible to degradation upon exposure to ultraviolet (UV) radiation. This photodegradation can lead to a loss of efficacy and the formation of potentially undesirable byproducts.[3] The inherent photolability is attributed to the dibenzofuran core, which can undergo photochemical reactions when it absorbs light energy.[3]

Q2: What are the primary signs of photodegradation in my this compound solution?

A2: The most common signs of photodegradation in a this compound solution include a visible color change (often fading of its characteristic yellow color), the formation of precipitates, and a decrease in the concentration of the active compound, which can be quantified by analytical techniques such as High-Performance Liquid Chromatography (HPLC).

Q3: How does pH affect the stability of this compound solutions?

A3: The photodegradation of this compound in aqueous solutions is highly dependent on the pH of the solution. Experimental data shows that the degradation follows first-order kinetics, with the lowest degradation rate constant observed at a neutral pH of 7.[4] Both acidic and alkaline conditions can accelerate the photodegradation process.

Q4: What are the recommended storage conditions for this compound solutions?

A4: To minimize photodegradation, this compound solutions should be stored in amber-colored or light-blocking containers to protect them from light. It is also advisable to store them in a cool, dark place. For aqueous solutions, maintaining a neutral pH of 7 is recommended to enhance stability.[4]

Q5: Can I use antioxidants to prevent the photodegradation of this compound?

A5: Yes, incorporating antioxidants into your formulation is a rational approach to enhance the photostability of this compound. While usnic acid itself possesses some antioxidant properties, adding other antioxidants such as Vitamin E (α-tocopherol) can help to quench free radicals generated during UV exposure, thereby protecting the this compound from degradation.[3]

Q6: What is the role of co-formulation with other UV filters in stabilizing this compound?

A6: Co-formulating this compound with other stable UV filters, such as octocrylene, has been shown to have a synergistic effect on photostability.[1][3] The stable UV filter can absorb UV radiation, reducing the amount of energy that reaches the this compound molecule. It is also hypothesized that energy transfer may occur from the excited usnic acid molecule to the photostable filter, preventing its degradation.[3]

Q7: How can encapsulation techniques enhance the photostability of this compound?

A7: Encapsulating this compound in delivery systems like polymeric microspheres or inclusion complexes with cyclodextrins can provide a physical barrier against UV radiation.[3][5] This physical protection limits the exposure of the active molecule to light, thereby significantly reducing the rate of photodegradation.

Q8: What are the known photodegradation products of this compound?

A8: Detailed studies on the specific photodegradation products of usnic acid are limited. However, based on the known photodegradation pathways of similar dibenzofuran compounds, it is plausible that degradation involves the cleavage of the ether bond within the core structure and other molecular rearrangements.[3] One study on the microbial degradation of usnic acid identified (+)-6-desacetylusnic acid as a metabolite, which suggests that deacylation could be one of the degradation pathways.[6]

Troubleshooting Guides

Issue: Rapid discoloration and precipitation in my this compound solution upon light exposure.

  • Possible Cause 1: Inappropriate pH.

    • Solution: Measure the pH of your solution. Adjust the pH to 7 using appropriate buffers, as this has been shown to be the pH at which the photodegradation rate is at a minimum.[4]

  • Possible Cause 2: High light intensity or prolonged exposure.

    • Solution: Protect your solution from light by using amber glassware or by wrapping the container in aluminum foil. Minimize the duration of light exposure during experiments.

  • Possible Cause 3: Inherent photolability of the molecule.

    • Solution: Consider incorporating a photostabilizer into your formulation. Options include adding an antioxidant like α-tocopherol, co-formulating with a stable UV filter such as octocrylene, or encapsulating the this compound.[3]

Issue: Inconsistent results in photostability testing of this compound formulations.

  • Possible Cause 1: Variability in light source.

    • Solution: Ensure that your light source provides a consistent and controlled output of both visible and UVA radiation, as recommended by ICH Q1B guidelines.[3] Use a calibrated radiometer or lux meter to monitor the light exposure.

  • Possible Cause 2: Lack of a dark control.

    • Solution: Always include a dark control sample, stored under the same conditions but protected from light, to differentiate between photodegradation and thermal degradation.[3]

  • Possible Cause 3: Inaccurate analytical measurements.

    • Solution: Validate your analytical method (e.g., HPLC) for the quantification of this compound to ensure it is linear, accurate, and precise.[3]

Issue: Difficulty in dissolving this compound for my experiments.

  • Possible Cause: Poor aqueous solubility of usnic acid.

    • Solution: While this compound is the more water-soluble salt form, its solubility can still be limited. To improve solubility for in-vitro testing, consider forming an inclusion complex with cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD).[5][7]

Issue: Low efficacy of my formulation containing this compound over time.

  • Possible Cause: Degradation of the active ingredient.

    • Solution: This is likely due to photodegradation. Review your formulation and storage conditions. Implement strategies to mitigate photodegradation as outlined in the FAQs and other troubleshooting guides, such as pH adjustment, use of photoprotective packaging, and addition of stabilizers.[3][4]

Quantitative Data Summary

Table 1: Photodegradation Rate Constants of this compound at Various pH Values [4]

pHDegradation Rate Constant (k) (min⁻¹)
69.20 x 10⁻⁴
75.93 x 10⁻⁴
89.69 x 10⁻⁴
99.88 x 10⁻⁴
Data from a study on 2.6 x 10⁻⁵ M aqueous solutions of this compound.

Table 2: Effect of Octocrylene on the Photostability of (+)-Usnic Acid Formulations [3]

FormulationDecrease in in vitro SPF after UV Irradiation (%)
1% (+)-Usnic acid8.37
1% Octocrylene7.38
1% (+)-Usnic acid + 1% Octocrylene2.35
SPF (Sun Protection Factor) was measured in vitro after irradiation.

Experimental Protocols

Protocol 1: Preparation of a pH-Adjusted this compound Solution for Stability Testing

  • Materials: this compound, deionized water, phosphate (B84403) buffer solutions (pH 6, 7, 8, and 9), volumetric flasks, magnetic stirrer, pH meter.

  • Procedure:

    • Prepare a stock solution of this compound in deionized water at the desired concentration.

    • For each pH to be tested, add a specific volume of the this compound stock solution to a volumetric flask.

    • Add the corresponding phosphate buffer to the flask to achieve the target pH (6, 7, 8, or 9).

    • Bring the solution to the final volume with deionized water and mix thoroughly using a magnetic stirrer.

    • Verify the final pH of each solution using a calibrated pH meter.

    • Transfer the solutions to clear glass vials for photodegradation studies and wrap a set of control vials in aluminum foil to serve as dark controls.

Protocol 2: In Vitro Photostability Testing of a this compound Topical Formulation [3]

  • Materials: this compound cream formulation, placebo cream, polymethylmethacrylate (PMMA) plates, solar simulator (e.g., xenon arc lamp), spectrophotometer with an integrating sphere.

  • Procedure:

    • Apply the cream formulation evenly onto the surface of a PMMA plate at a concentration of 2 mg/cm².

    • Allow the plates to dry for at least 15 minutes in the dark.

    • Measure the initial UV absorbance and calculate the in vitro SPF of the non-irradiated samples using the spectrophotometer.

    • Expose the plates to a controlled dose of UV radiation from the solar simulator (e.g., not less than 1.2 million lux hours and 200 watt hours/square meter).

    • Simultaneously, keep dark control plates in the same environment but protected from light.

    • After irradiation, measure the UV absorbance and calculate the in vitro SPF of both the irradiated and dark control samples.

    • Compare the results to determine the percentage of SPF decrease due to photodegradation.

Protocol 3: HPLC Method for the Quantitative Analysis of this compound and its Photodegradation Products [3][8][9]

  • Materials and Equipment: HPLC system with a UV detector, C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm), this compound reference standard, acetonitrile (B52724) (HPLC grade), methanol (B129727) (HPLC grade), water (HPLC grade), acetic acid or trifluoroacetic acid, syringe filters (0.45 µm).

  • Chromatographic Conditions (example):

    • Mobile Phase: A gradient of aqueous 0.1% acetic acid (A) and acetonitrile (B).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 233 nm or 280 nm.

    • Injection Volume: 20 µL.

  • Procedure:

    • Standard Preparation: Prepare a stock solution of this compound reference standard in methanol. From this, prepare a series of calibration standards by dilution with the mobile phase.

    • Sample Preparation: Extract this compound from the test solution or formulation using a suitable solvent (e.g., methanol). Sonicate to ensure complete extraction. Filter the sample through a 0.45 µm syringe filter.

    • Analysis: Inject the standard solutions to generate a calibration curve. Inject the prepared sample solutions.

    • Data Analysis: Quantify the amount of this compound in the samples by comparing the peak area with the calibration curve. The appearance of new peaks at different retention times in the chromatograms of irradiated samples indicates the formation of photodegradation products.

Protocol 4: Preparation of (+)-Usnic Acid-Hydroxypropyl-β-Cyclodextrin (HP-β-CD) Inclusion Complex [4]

  • Materials: (+)-Usnic acid, HP-β-cyclodextrin, mortar and pestle.

  • Procedure:

    • Molar Ratio Calculation: Calculate the required mass of (+)-usnic acid and HP-β-cyclodextrin for a 1:1 or 1:2 molar ratio.

    • Mixing: Accurately weigh and mix the calculated amounts of the two components.

    • Co-grinding: Grind the mixture in a mortar and pestle for 30-60 minutes to facilitate the formation of the inclusion complex. The resulting powder can be used for preparing aqueous solutions with enhanced stability and solubility.

Visualizations

Photodegradation_Pathway cluster_0 Simplified Proposed Photodegradation Pathway of Usnic Acid Usnic_Acid (+)-Usnic Acid (Dibenzofuran Core) Excited_State Excited State [Usnic Acid]* Usnic_Acid->Excited_State UV Radiation (hν) Degradation_Products Degradation Products (e.g., Cleavage of Ether Bond, Rearrangement Products, Deacylated derivatives) Excited_State->Degradation_Products Photochemical Reactions

Caption: A simplified proposed pathway for the photodegradation of (+)-usnic acid.

Experimental_Workflow cluster_1 Workflow for Assessing Photostability of this compound Solutions Prep Prepare this compound Solution (with and without stabilizers) Split Split into two sets: Irradiated and Dark Control Prep->Split Expose Expose to controlled UV radiation Split->Expose Irradiated Set Store_Dark Store in the dark under same conditions Split->Store_Dark Dark Control Set Analyze Analyze both sets by HPLC at time intervals Expose->Analyze Store_Dark->Analyze Compare Compare results to determine degradation rate and products Analyze->Compare

Caption: Experimental workflow for assessing the photostability of this compound solutions.

Troubleshooting_Logic cluster_2 Troubleshooting Logic for this compound Solution Instability Start Instability Observed (e.g., color change, precipitation) Check_pH Is the pH neutral (≈7)? Start->Check_pH Adjust_pH Adjust pH to 7 Check_pH->Adjust_pH No Check_Light Is the solution protected from light? Check_pH->Check_Light Yes Adjust_pH->Check_Light Protect_Light Use amber containers or wrap in foil Check_Light->Protect_Light No Consider_Stabilizers Consider adding stabilizers: - Antioxidants - Co-UV filters - Encapsulation agents Check_Light->Consider_Stabilizers Yes Protect_Light->Consider_Stabilizers Re_evaluate Re-evaluate stability Consider_Stabilizers->Re_evaluate

Caption: Troubleshooting logic for addressing the instability of this compound solutions.

References

Technical Support Center: Protocol Optimization for Consistent Sodium Usnate Bioactivity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals achieve consistent and reliable results in their experiments with sodium usnate.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary bioactivities?

This compound is the sodium salt of usnic acid, a naturally occurring dibenzofuran (B1670420) derivative found in several lichen species. It is investigated for a range of bioactivities, including antimicrobial, anti-inflammatory, and anti-cancer properties.[1][2]

Q2: What are the main challenges in working with this compound in vitro?

The primary challenges with this compound in experimental settings often revolve around its limited aqueous solubility and potential for precipitation in cell culture media. This can lead to inconsistencies in effective concentrations and, consequently, variable bioactivity results.[3][4][5][6] Careful preparation of stock solutions and appropriate controls are crucial.

Q3: How should I prepare a stock solution of this compound for cell-based assays?

Due to its solubility characteristics, dimethyl sulfoxide (B87167) (DMSO) is commonly used to prepare concentrated stock solutions of this compound. It is recommended to prepare a high-concentration stock (e.g., 10-50 mM) in DMSO and then dilute it to the final working concentration in the cell culture medium. Ensure the final DMSO concentration in the culture medium is low (typically <0.5%) to avoid solvent-induced cytotoxicity.

Q4: What are the known mechanisms of action for this compound's bioactivity?

This compound exerts its effects through multiple mechanisms. Its anti-inflammatory properties are linked to the inhibition of the NF-κB signaling pathway, reducing the production of pro-inflammatory cytokines.[1][7][8] In the context of cancer, it has been shown to inhibit angiogenesis by targeting the VEGFR2 signaling pathway and can induce apoptosis.[9][10][11]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Inconsistent or no observed bioactivity Precipitation of this compound: The compound may be precipitating out of the cell culture medium, leading to a lower effective concentration.[3][4][5][6]- Visually inspect the culture medium for any precipitate after adding this compound. - Decrease the final concentration of this compound. - Increase the serum concentration in the medium if your experimental design allows, as serum proteins can sometimes help stabilize compounds. - Consider using a solubilizing agent, but be sure to include appropriate vehicle controls.
Degradation of this compound: The compound may be unstable under your specific experimental conditions (e.g., prolonged incubation, exposure to light).- Prepare fresh dilutions from a frozen stock solution for each experiment. - Minimize the exposure of this compound solutions to light. - Conduct a stability study of this compound in your specific cell culture medium over the time course of your experiment.
Cell Line Resistance: The chosen cell line may be inherently resistant to the effects of this compound.- Test a range of concentrations to determine the effective dose for your specific cell line. - If possible, test on multiple cell lines to confirm bioactivity.
High background or off-target effects Solvent (DMSO) Toxicity: The concentration of the solvent used to dissolve this compound may be too high, causing non-specific cytotoxicity.- Ensure the final concentration of DMSO in the culture medium is below the toxic threshold for your cell line (typically <0.5%). - Always include a vehicle control (medium with the same concentration of DMSO as the treated wells) to account for any solvent effects.
Contamination: Microbial contamination can interfere with assay results.- Regularly check cell cultures for any signs of contamination. - Use sterile techniques for all experimental procedures.
Difficulty in reproducing results Variability in Cell Culture Conditions: Differences in cell passage number, confluency, or media composition can affect cellular responses.- Use cells within a consistent and low passage number range. - Seed cells at a consistent density and ensure they are in the logarithmic growth phase at the time of treatment. - Use the same batch of media and supplements for a set of experiments.
Inaccurate Pipetting: Errors in pipetting can lead to incorrect concentrations of this compound.- Calibrate your pipettes regularly. - Use appropriate pipette sizes for the volumes being dispensed to ensure accuracy.

Quantitative Data Summary

Usnic Acid Anticancer Activity (IC50 Values)

Note: The following data are for usnic acid, the parent compound of this compound. IC50 values can vary depending on the cell line and experimental conditions.

Cell LineCancer TypeIncubation Time (h)IC50 (µM)
A-375Melanoma4520
DU145Prostate Cancer24167.06 ± 12.35
DU145Prostate Cancer4842.15 ± 3.76
HCT116Colon Cancer72~29
DLD1Colon Cancer48~75.8 (for + enantiomer)
HT29Colon Cancer48> 290
HL-60Acute Myeloid Leukemia7210
K562Chronic Myeloid Leukemia7210.4

Data compiled from multiple sources.[12][13][14][15]

This compound Antimicrobial Activity (MIC Values)

Note: Data for this compound is limited; the following represents typical ranges for usnic acid and its derivatives against common microbes.

MicroorganismTypeMIC Range (µg/mL)
Staphylococcus aureusGram-positive bacteria1.02 - 50.93 x 10⁻² (mmol/mL)
Bacillus cereusGram-positive bacteria1.02 - 50.93 x 10⁻² (mmol/mL)
Pseudomonas aeruginosaGram-negative bacteriaMore resistant
Escherichia coliGram-negative bacteriaMore resistant
Trichoderma virideFungi0.35 - 7.53 x 10⁻² (mmol/mL)
Penicillium versicolorFungiMore resistant

Data is for usnic acid derivatives and may not be directly representative of this compound.[16]

Experimental Protocols

Cytotoxicity Assessment: MTT Assay

This protocol is for determining the cytotoxic effects of this compound on adherent cancer cell lines using a 96-well plate format.

Materials:

  • This compound

  • DMSO (cell culture grade)

  • Adherent cancer cells

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a series of dilutions in complete medium to achieve the desired final concentrations. Remember to prepare a vehicle control (medium with the same final concentration of DMSO).

  • Cell Treatment: After 24 hours of incubation, remove the medium from the wells and add 100 µL of the prepared this compound dilutions and vehicle control.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

  • Formazan (B1609692) Crystal Formation: Incubate the plate for another 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.

  • Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This protocol determines the Minimum Inhibitory Concentration (MIC) of this compound against a bacterial strain.

Materials:

  • This compound

  • DMSO

  • Bacterial strain of interest

  • Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium

  • Sterile 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Inoculum Preparation: From a fresh agar (B569324) plate, inoculate a single colony of the test bacterium into broth and incubate until it reaches the logarithmic growth phase. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform a two-fold serial dilution of the this compound in the appropriate broth in the wells of a 96-well plate.

  • Inoculation: Add the prepared bacterial inoculum to each well, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL. Include a positive control (broth + inoculum) and a negative control (broth only).

  • Incubation: Cover the plate and incubate at 35-37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.

Antimicrobial Susceptibility Testing: Agar Well Diffusion Method

This method provides a qualitative assessment of the antimicrobial activity of this compound.

Materials:

  • This compound

  • DMSO

  • Bacterial strain of interest

  • Mueller-Hinton Agar (MHA) plates

  • Sterile swabs

  • Sterile cork borer or pipette tip

Procedure:

  • Inoculation of Agar Plate: Using a sterile swab, evenly inoculate the entire surface of an MHA plate with the standardized bacterial suspension to create a lawn.

  • Well Creation: Use a sterile cork borer to create wells (6-8 mm in diameter) in the agar.

  • Application of this compound: Add a specific volume (e.g., 50-100 µL) of your this compound solution (at a known concentration) into each well. Also, include a well with just the solvent (DMSO) as a negative control.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone of no bacterial growth around each well in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

Signaling Pathway and Workflow Diagrams

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis Stock Solution Stock Solution Serial Dilution Serial Dilution Stock Solution->Serial Dilution Cell Seeding Cell Seeding Cell/Bacterial Treatment Cell/Bacterial Treatment Cell Seeding->Cell/Bacterial Treatment Bacterial Inoculum Bacterial Inoculum Bacterial Inoculum->Cell/Bacterial Treatment Serial Dilution->Cell/Bacterial Treatment Incubation Incubation Cell/Bacterial Treatment->Incubation MTT Assay MTT Assay Incubation->MTT Assay Broth Microdilution Broth Microdilution Incubation->Broth Microdilution Agar Well Diffusion Agar Well Diffusion Incubation->Agar Well Diffusion Readout Readout MTT Assay->Readout Broth Microdilution->Readout Agar Well Diffusion->Readout IC50/MIC Determination IC50/MIC Determination Readout->IC50/MIC Determination nfkb_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound IKK IKK Complex This compound->IKK inhibition IkBa IκBα IKK->IkBa phosphorylates NFkB NF-κB (p65/p50) IkBa->NFkB sequesters in cytoplasm Proteasomal\nDegradation Proteasomal Degradation IkBa->Proteasomal\nDegradation targeted for Nucleus Nucleus NFkB->Nucleus translocation Inflammatory Genes Transcription of Inflammatory Genes (TNF-α, IL-6, iNOS) Nucleus->Inflammatory Genes activates vegfr2_pathway This compound This compound VEGFR2 VEGFR2 This compound->VEGFR2 inhibits phosphorylation VEGF VEGF VEGF->VEGFR2 binds & activates PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Ras Ras PLCg->Ras Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR p70S6K p70S6K mTOR->p70S6K Angiogenesis Cell Proliferation, Migration, Survival (Angiogenesis) p70S6K->Angiogenesis Raf Raf Ras->Raf MEK MEK Raf->MEK ERK1/2 ERK1/2 MEK->ERK1/2 ERK1/2->Angiogenesis

References

addressing batch-to-batch variability of sodium usnate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for sodium usnate. This resource is designed to assist researchers, scientists, and drug development professionals in addressing the challenges associated with the batch-to-batch variability of this compound, ensuring more consistent and reliable experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications in research?

This compound is the sodium salt of usnic acid, a naturally occurring dibenzofuran (B1670420) derivative found in several lichen species.[1] It is primarily used in research for its potential antibacterial, antifungal, and anticancer properties.[] In cosmetics, it is utilized for its antimicrobial and antiseborrhoeic functions.[3][4]

Q2: We are observing inconsistent results in our bioactivity assays between different lots of this compound. What could be the cause?

Batch-to-batch variability is a known challenge with naturally derived compounds like this compound. The primary sources of this variability can include:

  • Source of Usnic Acid: The lichen species, geographical location, and harvest time can all affect the initial composition of the extracted usnic acid.

  • Extraction and Purification of Usnic Acid: Different extraction methods (e.g., heat reflux, ultrasound-assisted) and solvents (e.g., acetone, chloroform) can yield varying profiles of usnic acid and co-extracted compounds.[5][6][7]

  • Synthesis of this compound: The process of converting usnic acid to its sodium salt can introduce variability. Factors such as the sodium source, reaction conditions, and purification methods can differ between manufacturers and even between batches from the same manufacturer.

  • Purity and Impurity Profile: The presence of different types and levels of impurities can significantly impact the biological activity of this compound. These impurities may originate from the lichen, solvents, or degradation products.[8]

  • Physical Properties: Variations in crystallinity, particle size, and solubility can affect the dissolution rate and bioavailability of the compound in your experiments.

Q3: How can we assess the quality and consistency of a new batch of this compound?

It is highly recommended to perform in-house quality control on each new batch. Key analytical techniques include:

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the this compound and quantify any impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and identity of the compound.

  • Mass Spectrometry (MS): To verify the molecular weight.

  • Solubility and Appearance: A simple visual inspection of the color and solubility in your experimental solvent can sometimes reveal batch differences.

Q4: Are there any known stability issues with this compound that could contribute to variability?

Yes, this compound is susceptible to degradation under certain conditions:

  • Photodegradation: Aqueous solutions of this compound can degrade upon exposure to light. The rate of degradation is dependent on the pH of the solution.[]

  • Thermostability: While relatively stable at room temperature, prolonged exposure to high temperatures can lead to degradation.[9]

  • pH Sensitivity: The stability of this compound in solution is influenced by pH.

It is crucial to store both the solid compound and its solutions under consistent conditions (protected from light, at a controlled temperature, and using a buffered solution if necessary) to minimize variability over time.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Inconsistent biological activity between batches Differences in purity, impurity profile, or the presence of co-extracted natural products.1. Request a Certificate of Analysis (CoA) from the supplier for each batch. 2. Perform in-house analysis (HPLC, NMR) to compare the chemical fingerprint of the batches. 3. If possible, test a small sample of the new batch in a pilot experiment before large-scale use.
Poor solubility or changes in solubility Variations in the crystalline form (polymorphism) or presence of insoluble impurities.1. Visually inspect the material for any changes in color or texture. 2. Attempt to dissolve a small, known amount in your solvent and observe for any precipitates. 3. Consider using a different solvent or employing techniques like sonication to aid dissolution.
Unexpected peaks in analytical data (e.g., HPLC, NMR) Presence of impurities from the manufacturing process or degradation products.1. Compare the data with a reference standard if available. 2. Consult the supplier for information on potential impurities. 3. If the impurities are significant, consider purifying the this compound before use.
Gradual loss of activity in prepared solutions Degradation of this compound due to light exposure, improper temperature, or pH instability.1. Prepare fresh solutions for each experiment. 2. Store stock solutions in amber vials or wrapped in foil to protect from light. 3. Store solutions at a low temperature (e.g., 4°C or -20°C) as appropriate. 4. Use a buffered solvent system if pH stability is a concern.

Data Presentation

Table 1: Comparison of Usnic Acid Extraction Methods

Extraction Method Solvent Time Number of Repetitions Yield of Usnic Acid (mg/g dry weight)
Heat RefluxAcetone60 min14.25 ± 0.08
Ultrasound-AssistedAcetone20 min22.33 ± 0.17
ShakingAcetone24 hours10.97 ± 0.08

Data synthesized from a study on the optimization of usnic acid extraction conditions.[5][6]

Table 2: Factors Influencing this compound Solution Stability

Factor Effect on Stability Reference
Light Exposure Causes photodegradation, with the rate being pH-dependent.[]
Temperature Elevated temperatures can lead to thermal degradation.[9]
pH The rate of photodegradation is influenced by the pH of the aqueous solution.[]

Experimental Protocols

Protocol 1: Quality Control of this compound by HPLC

Objective: To assess the purity of a this compound batch and identify any major impurities.

Materials:

  • This compound sample

  • HPLC grade acetonitrile (B52724)

  • HPLC grade water

  • Formic acid

  • C18 reverse-phase HPLC column (e.g., 250 x 4.6 mm, 5 µm)

  • HPLC system with UV detector

Methodology:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Standard Solution Preparation:

    • Accurately weigh approximately 1 mg of a this compound reference standard and dissolve it in 10 mL of acetonitrile to prepare a 100 µg/mL stock solution.

    • Prepare a series of dilutions for a calibration curve if quantitative analysis is required.

  • Sample Preparation:

    • Prepare a sample solution of the this compound batch at the same concentration as the standard solution.

  • HPLC Conditions:

    • Column: C18 reverse-phase

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detector Wavelength: 282 nm

    • Gradient Elution:

      • 0-5 min: 50% B

      • 5-20 min: 50% to 95% B

      • 20-25 min: 95% B

      • 25-30 min: 95% to 50% B

      • 30-35 min: 50% B (equilibration)

  • Data Analysis:

    • Compare the chromatogram of the sample to the reference standard.

    • Calculate the purity of the sample based on the peak area of the main peak relative to the total peak area.

    • Identify and, if possible, quantify any impurity peaks.

Protocol 2: Preparation and Storage of this compound Stock Solutions

Objective: To prepare a stable stock solution of this compound for use in biological assays.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO) or other appropriate solvent

  • Sterile, amber microcentrifuge tubes or vials

Methodology:

  • Solution Preparation:

    • Under sterile conditions (if for cell-based assays), accurately weigh the desired amount of this compound.

    • Dissolve the powder in a minimal amount of DMSO to create a high-concentration stock solution (e.g., 10-50 mM). Ensure complete dissolution; sonication may be used if necessary.

  • Aliquoting and Storage:

    • Aliquot the stock solution into single-use volumes in sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles and light exposure.

    • Store the aliquots at -20°C or -80°C for long-term storage.

  • Working Solution Preparation:

    • When needed, thaw a single aliquot and dilute it to the final working concentration in the appropriate cell culture medium or buffer immediately before use.

    • Note: Be mindful of the final DMSO concentration in your assay, as it can have cytotoxic effects.

Visualizations

experimental_workflow cluster_procurement Batch Procurement cluster_qc Quality Control cluster_decision Decision cluster_experimentation Experimentation New Batch New Batch HPLC HPLC New Batch->HPLC NMR NMR New Batch->NMR Solubility Test Solubility Test New Batch->Solubility Test Accept/Reject Accept/Reject HPLC->Accept/Reject NMR->Accept/Reject Solubility Test->Accept/Reject Stock Solution Stock Solution Accept/Reject->Stock Solution Accept Bioassay Bioassay Stock Solution->Bioassay troubleshooting_logic Inconsistent Results Inconsistent Results Check Batch Info Check Batch Info Inconsistent Results->Check Batch Info Same Batch? Same Batch? Check Batch Info->Same Batch? Solution Fresh? Solution Fresh? Same Batch?->Solution Fresh? Yes New Batch QC New Batch QC Same Batch?->New Batch QC No Prepare Fresh Solution Prepare Fresh Solution Solution Fresh?->Prepare Fresh Solution No Review Storage Review Storage Solution Fresh?->Review Storage Yes

References

Technical Support Center: Enhancing In Vivo Bioavailability of Sodium Usnate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working on improving the in vivo bioavailability of sodium usnate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: Why is the oral bioavailability of this compound typically low?

A1: The parent compound of this compound, usnic acid, is poorly soluble in water.[1][2] This low aqueous solubility limits its dissolution in gastrointestinal fluids, which is a critical step for absorption into the bloodstream.[3][4] Consequently, oral administration of unformulated this compound or usnic acid often results in low and variable bioavailability.

Q2: What are the most promising strategies to improve the in vivo bioavailability of this compound?

A2: Several formulation strategies have been investigated to enhance the oral bioavailability of usnic acid (and by extension, this compound) by improving its solubility and dissolution rate. These include:

  • Nanoparticle Formulations: Encapsulating usnic acid in polymeric nanoparticles, such as those made from poly(lactic-co-glycolic acid) (PLGA), can improve its dissolution and bioavailability.[2][5]

  • Liposomes: Liposomal formulations can encapsulate hydrophobic compounds like usnic acid, potentially enhancing their solubility and absorption.[6][7]

  • Phospholipid Complexes: Forming a complex of usnic acid with phospholipids (B1166683) can increase its lipophilicity and improve its absorption.[8][9]

  • Self-Emulsifying Drug Delivery Systems (SEDDS): These systems are isotropic mixtures of oils, surfactants, and co-solvents that form fine emulsions in the gastrointestinal tract, enhancing the solubilization and absorption of poorly soluble drugs.[10][11][12]

Q3: Is there a significant difference in bioavailability between usnic acid and this compound?

A3: While this compound is the salt form of usnic acid and is generally more water-soluble, its overall bioavailability can still be limited by the physicochemical properties of usnic acid in the physiological environment of the gut. Most of the available research focuses on enhancing the bioavailability of usnic acid. The formulation strategies employed for usnic acid are directly applicable to this compound to overcome absorption barriers.

Troubleshooting Guides

Formulation Challenges
Issue Potential Cause(s) Troubleshooting Steps
Low encapsulation efficiency of usnic acid in PLGA nanoparticles. 1. Rapid partitioning of the hydrophilic drug into the external aqueous phase during nanoprecipitation. 2. Drug leakage during the solvent evaporation process. 3. Insufficient polymer concentration to effectively entrap the drug.1. Modify the pH of the aqueous phase to reduce the ionization and aqueous solubility of usnic acid. 2. Optimize the solvent system; for instance, using a mixture of dichloromethane (B109758) and ethyl acetate (B1210297) in a double emulsion solvent evaporation method can improve encapsulation.[13] 3. Increase the polymer-to-drug ratio to provide a more robust matrix for drug entrapment. 4. Use a stabilizer like Pluronic F-127 or DMAB to improve particle stability and encapsulation.[13]
Inconsistent particle size or aggregation of nanoparticles/liposomes. 1. Improper mixing speed or sonication parameters. 2. Suboptimal concentration of stabilizers (surfactants or polymers). 3. Temperature fluctuations during preparation or storage. 4. Issues with the lyophilization process (if applicable).1. Systematically optimize stirring speed, sonication amplitude, and duration. 2. Screen different types and concentrations of stabilizers to find the optimal formulation for colloidal stability.[14] 3. Maintain consistent temperature control throughout the formulation process. 4. For lyophilization, ensure the use of an appropriate cryoprotectant and optimize the freezing and drying cycles.
Poor stability of the formulation during storage. 1. Chemical degradation of usnic acid or excipients. 2. Physical instability leading to particle aggregation or drug leakage.[15] 3. Microbial contamination.1. Conduct forced degradation studies to identify potential degradation pathways and select appropriate storage conditions (e.g., protection from light, inert atmosphere). 2. Monitor particle size, zeta potential, and drug content over time at different storage conditions (e.g., 4°C, 25°C/60% RH) as per ICH guidelines.[16] 3. Incorporate preservatives if the formulation is susceptible to microbial growth, or prepare the formulation under aseptic conditions.
In Vivo & Analytical Challenges
Issue Potential Cause(s) Troubleshooting Steps
High variability in plasma concentrations between animals in a pharmacokinetic study. 1. Inconsistent oral gavage technique leading to variable dosing or stress.[17] 2. Differences in food consumption and gastric emptying rates among animals. 3. Variability in drug metabolism between individual animals.1. Ensure all personnel are thoroughly trained in proper oral gavage techniques to minimize stress and ensure accurate dosing. 2. Fast animals overnight before dosing to standardize gastric conditions.[18] 3. Use a sufficient number of animals per group to account for biological variability and obtain statistically meaningful data.
Poor recovery of usnic acid from plasma samples during extraction. 1. Inefficient protein precipitation. 2. Adsorption of the analyte to labware. 3. Degradation of the analyte during sample processing.1. Test different protein precipitation agents (e.g., acetonitrile, methanol) and their ratios to plasma. 2. Use low-adsorption microcentrifuge tubes and pipette tips. 3. Keep samples on ice during processing and minimize exposure to light and extreme pH.
Interference or poor peak shape in HPLC/LC-MS analysis of plasma samples. 1. Co-elution of endogenous plasma components with the analyte. 2. Matrix effects in LC-MS (ion suppression or enhancement). 3. Inappropriate mobile phase composition or column chemistry.1. Optimize the chromatographic gradient to improve the separation of usnic acid from interfering peaks. 2. Employ a more selective sample preparation method, such as solid-phase extraction (SPE), to remove interfering substances. 3. Adjust the mobile phase pH or try a different column with alternative selectivity.[19] 4. For LC-MS, use a stable isotope-labeled internal standard to compensate for matrix effects.

Data Presentation: Pharmacokinetic Parameters of Usnic Acid Formulations

The following table presents a summary of pharmacokinetic data for different usnic acid formulations based on literature findings. Note that direct comparative studies are limited, and these values are compiled from different sources for illustrative purposes.

FormulationAnimal ModelDose (mg/kg)Cmax (µg/mL)Tmax (h)AUC (µg·h/mL)Relative Bioavailability (%)Reference
(+)-Usnic Acid (Oral)Rabbit2032.5 ± 6.812.2 ± 3.8-77.8% (Absolute)
Usnic Acid - Phospholipid ComplexRat----177.83%[8]
Usnic Acid Nanosuspension-----309%[8]

Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the plasma concentration-time curve. Dashes (-) indicate data not available in the cited source.

Experimental Protocols

Preparation of Usnic Acid-Loaded PLGA Nanoparticles

This protocol is adapted from the nanoprecipitation with sonication method.[2][13]

  • Organic Phase Preparation: Dissolve a defined amount of usnic acid and PLGA polymer in a mixture of acetone (B3395972) and chloroform (B151607) (e.g., 6 mL acetone and 4 mL chloroform).

  • Aqueous Phase Preparation: Prepare an aqueous solution (e.g., 10 mL of pH 7.4 phosphate (B84403) buffer) containing a stabilizer such as polyethylene (B3416737) glycol (PEG).

  • Nanoprecipitation: Add the organic phase dropwise into the aqueous phase under continuous stirring.

  • Sonication: Sonicate the resulting emulsion using a probe sonicator to reduce the particle size.

  • Solvent Evaporation: Remove the organic solvents by evaporation under reduced pressure.

  • Purification: Centrifuge the nanoparticle suspension to pellet the nanoparticles, then wash them with deionized water to remove unencapsulated drug and excess surfactant.

  • Lyophilization (Optional): For long-term storage, the nanoparticle suspension can be freeze-dried with a cryoprotectant.

Preparation of Usnic Acid-Loaded Liposomes

This protocol is based on the thin-film hydration method.[7]

  • Lipid Film Formation: Dissolve usnic acid and lipids (e.g., soya phosphatidylcholine and cholesterol) in a suitable organic solvent mixture (e.g., chloroform and methanol) in a round-bottom flask.

  • Solvent Evaporation: Remove the organic solvents using a rotary evaporator under reduced pressure to form a thin lipid film on the flask wall.

  • Hydration: Hydrate the lipid film with an aqueous buffer (e.g., phosphate buffer, pH 7.4) by gentle rotation.

  • Size Reduction: To obtain smaller, unilamellar vesicles, sonicate the liposomal dispersion using a probe sonicator or extrude it through polycarbonate membranes of a defined pore size.

  • Purification: Separate the liposomes from the unencapsulated drug using methods like dialysis or gel filtration.

In Vivo Pharmacokinetic Study in Rats

This is a general protocol for an oral bioavailability study.[8][18]

  • Animal Acclimatization: Acclimate male Sprague-Dawley rats for at least one week before the experiment.

  • Fasting: Fast the rats overnight (approximately 12 hours) before dosing, with free access to water.

  • Dosing: Administer the test formulation (e.g., usnic acid suspension, nanoparticle formulation) orally via gavage at a specified dose.

  • Blood Sampling: Collect blood samples (approximately 0.2-0.3 mL) from the tail vein or a cannula at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose) into heparinized tubes.

  • Plasma Separation: Centrifuge the blood samples to separate the plasma.

  • Sample Storage: Store the plasma samples at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of usnic acid in the plasma samples using a validated HPLC or LC-MS/MS method.

  • Pharmacokinetic Analysis: Calculate pharmacokinetic parameters such as Cmax, Tmax, and AUC using non-compartmental analysis.

Mandatory Visualizations

Experimental_Workflow_for_Bioavailability_Study cluster_formulation Formulation Preparation cluster_invivo In Vivo Study cluster_analysis Bioanalysis & Data Interpretation A This compound C Formulation Process (e.g., Nanoprecipitation, Film Hydration) A->C B Excipients (e.g., PLGA, Lipids) B->C D Characterization (Size, Zeta, EE%) C->D F Oral Gavage D->F E Animal Model (Rats) E->F G Blood Sampling (Time Points) F->G H Plasma Separation G->H I Sample Preparation (Protein Precipitation/SPE) H->I J LC-MS/MS Analysis I->J K Pharmacokinetic Modeling J->K L Bioavailability Determination K->L

Caption: Workflow for assessing the in vivo bioavailability of this compound formulations.

Troubleshooting_Logic_Low_Bioavailability cluster_formulation Formulation Issues cluster_absorption Absorption/Permeability Issues cluster_metabolism Metabolism Issues Start Low In Vivo Bioavailability Observed A1 Poor Solubility/ Dissolution Rate Start->A1 B1 Poor Membrane Permeability Start->B1 C1 High First-Pass Metabolism Start->C1 A2 Inadequate Formulation Strategy (e.g., wrong excipients) A1->A2 A3 Instability of Formulation in GI Tract A2->A3 B2 Efflux by Transporters (e.g., P-glycoprotein) B1->B2 Signaling_Pathway_Placeholder cluster_absorption Enhanced Absorption Pathway for Nanoparticles Start Oral Administration of Nanoparticle Formulation GI_Tract Transit through GI Tract Start->GI_Tract Protection Protection from Degradation GI_Tract->Protection Dissolution Enhanced Dissolution of Usnate Protection->Dissolution Epithelium Intestinal Epithelium Dissolution->Epithelium Uptake Increased Uptake (e.g., via M-cells) Epithelium->Uptake Lymphatics Lymphatic Transport Uptake->Lymphatics Systemic Systemic Circulation (Bypassing First-Pass Metabolism) Lymphatics->Systemic

References

Technical Support Center: Stabilization of Sodium Usnate for Long-Term Storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information and guidance for the long-term storage and stabilization of sodium usnate. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to assist you in your research and development endeavors.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause the degradation of this compound?

A1: The main factors contributing to the degradation of this compound are exposure to light (photodegradation), high temperatures, high pH (alkaline conditions), and oxidative stress. The hygroscopic nature of this compound also makes it susceptible to moisture, which can accelerate degradation processes.[1]

Q2: What are the recommended storage conditions for long-term stability of solid this compound?

A2: For optimal long-term stability, solid this compound should be stored in a dry, cool, and well-ventilated place, protected from light.[1] It is recommended to store it in tightly sealed containers under an inert atmosphere. For maximum stability, storage at -20°C is advised.

Q3: How does pH affect the stability of this compound in solution?

A3: this compound is unstable in alkaline conditions, with decomposition occurring at a pH above 10.[1] Photodegradation in aqueous solutions is also pH-dependent.

Q4: What are the known degradation products of usnic acid/sodium usnate?

A4: Photodegradation of usnic acid in a methanol (B129727) solution exposed to natural sunlight for 21 days has been shown to produce several derivatives. A study identified five specific photodegraded compounds, some of which exhibited lower cytotoxicity than the parent usnic acid.[2][3] Further research is needed to identify degradation products under other stress conditions such as heat, hydrolysis, and oxidation.

Q5: Can antioxidants be used to stabilize this compound?

A5: Yes, antioxidants can be employed to mitigate oxidative degradation. Usnic acid itself possesses antioxidant properties by neutralizing free radicals and inhibiting lipid peroxidation.[4][5][6] The use of common antioxidants such as butylated hydroxyanisole (BHA), butylated hydroxytoluene (BHT), and ascorbic acid in formulations may enhance the stability of this compound, although specific studies on their efficacy with this compound are limited.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Discoloration (yellowing or browning) of solid this compound 1. Photodegradation due to light exposure.2. Oxidation from exposure to air.3. Thermal degradation from high temperatures.1. Store in amber or opaque containers to protect from light.2. Store in tightly sealed containers, preferably under an inert gas like nitrogen or argon.3. Store at recommended cool temperatures, avoiding heat sources.
Low assay value or presence of unknown peaks in HPLC analysis 1. Degradation of the sample due to improper storage or handling.2. Inefficient extraction method if analyzing a formulation.3. Use of an inappropriate solvent that may cause degradation.1. Review storage conditions and handling procedures to ensure they align with recommendations.2. Optimize extraction parameters (e.g., solvent, temperature, time).3. Use a solvent in which this compound is stable. Acetone (B3395972) and ethyl acetate (B1210297) are generally effective.[1]
Caking or clumping of solid this compound 1. Absorption of moisture due to the hygroscopic nature of the compound.1. Store in a desiccator or a controlled low-humidity environment.2. Ensure containers are tightly sealed immediately after use.

Experimental Protocols

Protocol 1: Forced Degradation Study for this compound

This protocol outlines the conditions for conducting forced degradation studies to identify potential degradation products and establish the stability-indicating nature of analytical methods. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[7][8][9]

1. Acid Hydrolysis:

  • Dissolve this compound in 0.1 M hydrochloric acid.
  • If solubility is an issue, a co-solvent may be used, ensuring it does not interfere with the degradation process.
  • Store the solution at room temperature (e.g., 25°C) for up to 7 days, with samples taken at regular intervals (e.g., 0, 1, 3, 5, and 7 days).
  • If no degradation is observed, the study can be repeated at an elevated temperature (e.g., 50-60°C).[7]
  • Neutralize the samples before analysis.

2. Base Hydrolysis:

  • Dissolve this compound in 0.1 M sodium hydroxide.
  • Follow the same procedure as for acid hydrolysis, including temperature considerations and sampling intervals.
  • Neutralize the samples before analysis.

3. Oxidative Degradation:

  • Dissolve this compound in a solution of hydrogen peroxide (e.g., 3% H₂O₂).
  • Store the solution at room temperature for up to 7 days, with regular sampling.[7]
  • Analyze the samples promptly after collection.

4. Thermal Degradation (Solid State):

  • Place solid this compound in a temperature-controlled oven at elevated temperatures (e.g., 40°C, 60°C, 80°C) with controlled humidity (e.g., 75% RH).[10]
  • Sample at appropriate time points (e.g., 1, 3, 7, 14 days) and analyze for degradation.

5. Photodegradation (Solid State and Solution):

  • Expose solid this compound and a solution of this compound to a light source that provides both UV and visible light, with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[11]
  • A control sample should be wrapped in aluminum foil to protect it from light.
  • Analyze the samples after the exposure period.

Protocol 2: Stability-Indicating HPLC Method for this compound

This protocol provides a starting point for a stability-indicating HPLC method for the analysis of this compound and its degradation products. Method validation should be performed according to ICH guidelines.[12][13]

  • Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a photodiode array (PDA) detector.

  • Column: Reversed-phase C18 column (e.g., Waters XTerra RP18, 150 x 4.6 mm, 5 µm particle size).[14]

  • Mobile Phase:

    • A: 0.1% Acetic acid in water

    • B: Acetonitrile

  • Gradient Elution: A gradient elution is recommended to ensure the separation of the main peak from any degradation products. An example gradient is:

    • Start with a higher proportion of mobile phase A, and gradually increase the proportion of mobile phase B over the run. A starting point could be a linear gradient from 10% B to 90% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.[14]

  • Column Temperature: 30°C.[14]

  • Detection Wavelength: 233 nm.[14]

  • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh and dissolve this compound in a suitable solvent (e.g., acetone or a mixture of mobile phase A and B) to a known concentration.

    • Filter the sample through a 0.45 µm filter before injection.

  • Validation Parameters: The method should be validated for specificity, linearity, range, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.

Data on Degradation of Usnic Acid/Sodium Usnate

Table 1: Photodegradation of Usnic Acid in Methanol Solution

CompoundCytotoxicity (IC₅₀ in µM) - L02 Liver CellsCytotoxicity (IC₅₀ in µM) - Melanocytes
(+)-Usnic Acid24.46.9
Photodegradation Product 2326.787.7
Photodegradation Product 31085.0297.7
Photodegradation Product 462.760.2
Photodegradation Product 5152.485.0
Data from a study on the photodegradation of usnic acid in methanol exposed to natural sunlight for 21 days.[3]

Diagrams

Degradation_Pathways cluster_stress Stress Factors Sodium_Usnate This compound Light Light (Photodegradation) Sodium_Usnate->Light Heat Heat (Thermal Degradation) Sodium_Usnate->Heat Moisture_pH Moisture / pH (Hydrolysis) Sodium_Usnate->Moisture_pH Oxygen Oxygen (Oxidation) Sodium_Usnate->Oxygen Degradation_Products Degradation Products Light->Degradation_Products Heat->Degradation_Products Moisture_pH->Degradation_Products Oxygen->Degradation_Products

Caption: Factors leading to the degradation of this compound.

Experimental_Workflow cluster_protocol Forced Degradation Protocol Start This compound Sample Stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) Start->Stress Sampling Sample at Time Intervals Stress->Sampling Analysis Analyze by Stability-Indicating HPLC Method Sampling->Analysis End Identify Degradation Products & Determine Degradation Rate Analysis->End

References

Technical Support Center: Method Refinement for Sodium Usnate Extraction and Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the extraction of usnic acid and the subsequent synthesis and purification of sodium usnate.

Frequently Asked Questions (FAQs)

Q1: What are the most effective methods for extracting usnic acid from lichens?

A1: Common methods for extracting usnic acid include heat reflux, Soxhlet extraction, shaking, and ultrasound-assisted extraction.[1] Heat reflux extraction with acetone (B3395972) is often considered one of the most efficient methods, providing high yields.[2][3] The choice of method can depend on available equipment, desired yield, and extraction time.

Q2: Which solvent is optimal for usnic acid extraction?

A2: Acetone is widely regarded as a highly effective solvent for usnic acid extraction due to the compound's good solubility.[1][2] Other solvents such as chloroform (B151607) and ethyl acetate (B1210297) have also been utilized.[1] Methanol has been shown to be less suitable for efficient extraction.[]

Q3: How is this compound synthesized from usnic acid?

A3: this compound is the sodium salt of usnic acid and is typically synthesized through an acid-base reaction. This involves reacting the extracted and purified usnic acid with a sodium-containing base, such as sodium hydroxide (B78521) or sodium ethoxide, in a suitable solvent.

Q4: What are the critical parameters to control during the purification of this compound?

A4: Recrystallization is a common purification method for sodium salts. Critical parameters to control include the choice of solvent, the rate of cooling to promote crystal growth over precipitation of impurities, and the final washing and drying steps to remove residual solvents and impurities.

Q5: My final this compound product is discolored (yellow or brown). What could be the cause?

A5: Discoloration can be due to several factors. Impurities from the initial lichen extract that were not fully removed can carry through the synthesis. Additionally, usnic acid and its salts can be sensitive to prolonged heat and light, which may cause degradation and discoloration.[5] Using high-purity reagents and protecting the reaction mixture from light can help mitigate this.

Q6: Can ultrasound-assisted extraction (UAE) degrade usnic acid?

A6: Yes, prolonged exposure to sonication during UAE can lead to the degradation of usnic acid. It has been noted that sonication times exceeding 30 minutes may cause degradation.[3][5]

Troubleshooting Guides

Part 1: Usnic Acid Extraction
Symptom/Issue Possible Cause(s) Suggested Solution(s)
Low Yield of Crude Usnic Acid 1. Suboptimal Solvent: The solvent used may not be effective for usnic acid. 2. Insufficient Extraction Time: The duration of the extraction may be too short. 3. Inadequate Lichen Pre-treatment: A small surface area of the lichen material can limit solvent interaction.[] 4. Low Usnic Acid Content in Lichen: The specific lichen species or its collection environment may result in naturally low levels of usnic acid.[]1. Solvent Selection: Use a highly effective solvent like acetone.[1][2] 2. Optimize Extraction Time: For heat reflux with acetone, an extraction time of 60 minutes is recommended.[2][3] 3. Material Preparation: Grind or pulverize the dried lichen to a fine powder to increase the surface area for extraction.[] 4. Source Material: If possible, verify the typical usnic acid content of your lichen species from literature or use a different source.
Crude Extract is a Gummy or Oily Substance 1. Presence of Water: Residual moisture in the lichen or solvents can lead to a non-crystalline extract. 2. High Concentration of Impurities: Other lichen metabolites may be co-extracted and interfere with crystallization.1. Drying: Ensure the lichen material is thoroughly dried before extraction and use anhydrous solvents. 2. Purification: Proceed with the purification steps, such as recrystallization, to separate usnic acid from the impurities.
Discolored Crude Extract (Dark Green/Brown) 1. Co-extraction of Pigments: Chlorophyll and other pigments from the lichen are often co-extracted. 2. Degradation of Usnic Acid: Prolonged exposure to high heat or light can cause degradation.[5]1. Purification: These pigments are typically removed during the recrystallization and washing steps. 2. Control Conditions: Minimize exposure to direct light and avoid excessive heating times.
Part 2: this compound Synthesis and Purification
Symptom/Issue Possible Cause(s) Suggested Solution(s)
Incomplete Conversion to this compound 1. Insufficient Base: The molar ratio of the sodium base to usnic acid may be too low. 2. Poor Solubility of Reactants: Usnic acid may not be fully dissolved, limiting its reaction with the base.1. Stoichiometry: Use a slight excess of the sodium base to ensure the reaction goes to completion. 2. Solvent Choice: Ensure a solvent system is used where both usnic acid and the sodium base are sufficiently soluble.
Product "Oils Out" During Recrystallization 1. Supersaturated Solution: The solution is too concentrated, preventing crystal formation.[6] 2. Rapid Cooling: Cooling the solution too quickly can favor the formation of an oil over crystals.[6] 3. Presence of Impurities: High levels of impurities can inhibit crystal lattice formation.[6]1. Adjust Concentration: Reheat the mixture to redissolve the oil and add a small amount of additional hot solvent.[6] 2. Slow Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath.[6] 3. Pre-purification: If the problem persists, consider washing the crude product before recrystallization.[6]
Final Product is Difficult to Dry (Remains Sticky) 1. Residual Solvent: Solvent may be trapped within the crystal lattice. 2. Hygroscopic Nature: The product may be absorbing moisture from the air.1. Thorough Drying: Dry the product under a vacuum at a moderate temperature (e.g., 60-80°C) until a constant weight is achieved.[6] 2. Storage: Store the final product in a desiccator over a drying agent.
Low Purity of Final this compound 1. Incomplete Removal of Unreacted Usnic Acid: The starting material may be co-precipitating with the product. 2. Co-precipitation of Excess Base: Unreacted sodium hydroxide or other sodium salts may be present.1. pH Adjustment: Carefully control the pH during synthesis and purification. 2. Washing: Wash the purified crystals with a small amount of a cold solvent in which this compound is sparingly soluble but the impurities are more soluble.

Data Presentation

Table 1: Comparison of Usnic Acid Extraction Methods and Yields

Extraction MethodSolventDurationYield (mg/g of dry lichen)Reference
Heat RefluxAcetone60 min4.25 ± 0.08[2][3]
Ultrasound-AssistedAcetone30 min2.33 ± 0.17[2][3]
ShakingAcetone60 min0.97 ± 0.08[2][3]
Cold ChloroformChloroform~21 hours~16 gm per 10 lbs lichen (~3.53 mg/g)[7]
Cold AcetoneAcetoneNot Specified~8 gm per 10 lbs lichen (~1.76 mg/g)[7]

Note: Yields can vary significantly based on the lichen species, geographical source, and specific experimental conditions.

Experimental Protocols

Protocol 1: Heat Reflux Extraction of Usnic Acid
  • Preparation: Dry the lichen material and grind it into a fine powder.

  • Extraction:

    • Place 10 g of the powdered lichen into a round-bottom flask.

    • Add 100-200 mL of acetone (a solid-to-solvent ratio of 1:10 to 1:20 w/v).[1]

    • Set up a reflux apparatus and heat the mixture to the boiling point of acetone.

    • Maintain a gentle reflux for 60 minutes.[1][2]

  • Isolation of Crude Extract:

    • Allow the mixture to cool to room temperature.

    • Filter the extract to separate the lichen material.

    • Evaporate the solvent from the filtrate using a rotary evaporator to obtain the crude usnic acid extract.

Protocol 2: Purification of Usnic Acid by Recrystallization
  • Dissolution: Transfer the crude usnic acid to an Erlenmeyer flask and add a minimal amount of hot acetone to dissolve it.[1]

  • Crystallization: Once dissolved, add 95% ethanol (B145695) in a 10:1 ratio to the acetone-ethanol mixture.[1]

  • Isolation: Allow the solution to cool, promoting the formation of yellow, needle-like crystals. Isolate the crystals by vacuum filtration.[1]

  • Washing: Wash the crystals with cold 95% ethanol to remove remaining impurities.

  • Drying: Dry the purified crystals in a vacuum oven to a constant weight.

Protocol 3: Synthesis and Purification of this compound
  • Reaction Setup:

    • Dissolve 1 g of purified usnic acid in 50 mL of absolute ethanol in a round-bottom flask. Gently warm if necessary to fully dissolve.

    • In a separate container, prepare a 0.5 M solution of sodium hydroxide in absolute ethanol.

  • Synthesis:

    • Slowly add the ethanolic sodium hydroxide solution dropwise to the stirring usnic acid solution at room temperature.

    • Monitor the reaction mixture. The formation of a precipitate (this compound) should be observed.

    • Continue adding the base until the reaction is complete (this can be monitored by a color change or pH measurement, aiming for a slightly basic pH).

  • Purification by Recrystallization:

    • Collect the crude this compound precipitate by vacuum filtration.

    • To recrystallize, dissolve the crude product in a minimal amount of a suitable hot solvent (e.g., a mixture of ethanol and water).

    • Allow the solution to cool slowly to room temperature, then in an ice bath to maximize crystal formation.

    • Collect the purified this compound crystals by vacuum filtration.

  • Washing and Drying:

    • Wash the crystals with a small amount of cold absolute ethanol.

    • Dry the final product in a vacuum oven at a moderate temperature until a constant weight is achieved.

Visualizations

Extraction_Purification_Workflow start Start: Dried, Powdered Lichen extraction Step 1: Usnic Acid Extraction (e.g., Heat Reflux with Acetone) start->extraction filtration1 Filtration extraction->filtration1 Lichen Material (Waste) evaporation Solvent Evaporation (Rotary Evaporator) filtration1->evaporation Filtrate crude_ua Crude Usnic Acid evaporation->crude_ua recrystallization_ua Step 2: Purification (Recrystallization from Acetone/Ethanol) crude_ua->recrystallization_ua filtration2 Vacuum Filtration recrystallization_ua->filtration2 Soluble Impurities pure_ua Purified Usnic Acid Crystals filtration2->pure_ua synthesis Step 3: Synthesis (Reaction with Sodium Base in Ethanol) pure_ua->synthesis crude_na_usnate Crude this compound synthesis->crude_na_usnate recrystallization_na Step 4: Purification (Recrystallization) crude_na_usnate->recrystallization_na filtration3 Vacuum Filtration & Washing recrystallization_na->filtration3 Soluble Impurities drying Vacuum Drying filtration3->drying final_product Final Product: Purified this compound drying->final_product

Caption: Workflow for this compound Production.

Caption: Troubleshooting Decision Tree.

References

minimizing interference in sodium usnate analytical assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing interference during the analytical determination of sodium usnate.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during the analysis of this compound, providing potential causes and solutions in a question-and-answer format.

Q1: Why am I observing peak tailing or fronting in my HPLC chromatogram for this compound?

A1: Peak asymmetry for this compound can be caused by several factors related to the mobile phase, column, or sample preparation.

  • Mobile Phase pH: The pH of the mobile phase is critical. Usnic acid, the conjugate acid of this compound, has a pKa around 4.4. If the mobile phase pH is close to the pKa, the compound can exist in both ionized (usnate) and non-ionized (usnic acid) forms, leading to peak tailing.

    • Solution: Adjust the mobile phase pH to be at least 2 units away from the pKa. For reversed-phase HPLC, a lower pH (e.g., pH 2.5-3.0 with formic or phosphoric acid) will ensure the compound is in its protonated, less polar form, often resulting in better peak shape.

  • Column Overload: Injecting too concentrated a sample can lead to peak distortion.

    • Solution: Dilute your sample and re-inject. If the peak shape improves, column overload was the likely issue.

  • Secondary Interactions: Silanol (B1196071) groups on the silica (B1680970) backbone of C18 columns can interact with the analyte, causing tailing.

    • Solution: Use an end-capped column or add a competitive amine like triethylamine (B128534) (TEA) to the mobile phase in low concentrations (e.g., 0.1%) to block active silanol sites.

  • Buffer Concentration: Inadequate buffer capacity can lead to pH shifts on the column, affecting peak shape.

    • Solution: Ensure your buffer concentration is sufficient, typically in the range of 10-25 mM.

Q2: I am seeing extraneous peaks (ghost peaks) in my chromatogram. What is the source and how can I eliminate them?

A2: Ghost peaks can originate from the sample, mobile phase, or the HPLC system itself.

  • Contaminated Solvents: Impurities in the mobile phase solvents (water, acetonitrile, methanol) are a common cause.

    • Solution: Use high-purity HPLC or LC-MS grade solvents. Filter all aqueous buffers through a 0.22 µm or 0.45 µm filter before use.[1] Consider installing a ghost peak trapping column.[1]

  • Sample Matrix Components: If analyzing extracts from natural products like lichens, other secondary metabolites can co-elute.

    • Solution: Optimize your sample preparation to remove interfering compounds. Techniques like Solid Phase Extraction (SPE) can be effective.

  • Carryover: Residual sample from a previous injection can elute in a subsequent run.

    • Solution: Implement a robust needle wash protocol on your autosampler. Run a blank injection after a high-concentration sample to check for carryover. Flushing the column with a strong solvent may also be necessary.[2]

Q3: My this compound peak is broad, resulting in poor resolution and sensitivity. How can I improve it?

A3: Broad peaks can be due to a variety of issues, from the column to the flow path.

  • Column Degradation: The column may be losing its efficiency.

    • Solution: Replace the guard column. If the problem persists, the analytical column may need to be replaced.[3]

  • Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can cause peak broadening.

    • Solution: Use tubing with a small internal diameter and keep the length to a minimum.

  • Low Flow Rate: A flow rate that is too low can increase diffusion and lead to broader peaks.

    • Solution: Optimize the flow rate for your column dimensions and particle size.

  • Mobile Phase Mismatch: Injecting the sample in a solvent significantly stronger than the mobile phase can cause peak broadening.

    • Solution: Whenever possible, dissolve and inject your sample in the initial mobile phase.[3]

Q4: In my LC-MS analysis, I'm observing significant signal suppression for this compound. What could be the cause?

A4: Signal suppression in LC-MS is often caused by matrix effects, where co-eluting compounds interfere with the ionization of the analyte in the mass spectrometer source. High salt concentrations are a known cause of ion suppression.[4][5][6]

  • High Sodium Concentration: The "sodium" in this compound, especially if at high concentrations, can compete with the analyte for ionization, leading to a suppressed signal.[5][6]

    • Solution: Implement a desalting step in your sample preparation. Solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can be effective in removing excess salts.[7][8][9]

  • Co-eluting Matrix Components: Other compounds from the sample matrix can suppress the ionization of this compound.

    • Solution: Improve the chromatographic separation to resolve the analyte from interfering compounds. Adjusting the gradient or using a different column chemistry can help. A thorough sample cleanup is also crucial.[7][10]

  • Mobile Phase Additives: Non-volatile buffers (e.g., phosphate (B84403) buffers) are not suitable for LC-MS.

    • Solution: Use volatile mobile phase modifiers like formic acid, acetic acid, or ammonium (B1175870) formate/acetate.[4]

Q5: My retention times for this compound are drifting between injections. What should I investigate?

A5: Retention time instability is often a sign of issues with the mobile phase preparation or the pumping system.

  • Mobile Phase Composition Change: The composition of the mobile phase may be changing over time due to evaporation of the more volatile component.

    • Solution: Keep mobile phase reservoirs covered. Prepare fresh mobile phase daily.

  • Inadequate Column Equilibration: The column may not be fully equilibrated with the initial mobile phase conditions before each injection, especially in gradient methods.

    • Solution: Increase the column equilibration time between runs. A good rule of thumb is to allow at least 10 column volumes of the initial mobile phase to pass through the column.

  • Pump Malfunction: Leaks in the pump or faulty check valves can lead to inconsistent flow rates and shifting retention times.

    • Solution: Check for leaks in the system, particularly around pump seals and fittings.[2] If pressure fluctuations are observed, the pump may need maintenance.

Data Presentation

Table 1: Troubleshooting Summary for Common HPLC/LC-MS Issues in this compound Analysis

IssuePotential CauseRecommended Solution
Peak Tailing/Fronting Mobile phase pH near analyte pKaAdjust mobile phase pH to be >2 units away from pKa (approx. 4.4).
Column overloadDilute the sample.
Secondary silanol interactionsUse an end-capped column or add a competitive base like TEA to the mobile phase.
Ghost Peaks Contaminated mobile phaseUse HPLC/LC-MS grade solvents and filter aqueous buffers.
Sample carryoverImplement a robust needle wash; run blank injections.
Broad Peaks Degraded columnReplace guard column, then analytical column if necessary.
Sample solvent stronger than mobile phaseDissolve sample in the initial mobile phase composition.
Signal Suppression (LC-MS) High salt (sodium) concentrationIncorporate a desalting step in sample preparation (e.g., SPE, LLE).[7][8][9]
Co-eluting matrix componentsImprove chromatographic separation and sample cleanup.[7][10]
Non-volatile mobile phase buffersUse volatile buffers like formic acid or ammonium formate.[4]
Drifting Retention Times Inadequate column equilibrationIncrease equilibration time between injections (at least 10 column volumes).
Inconsistent mobile phase compositionPrepare fresh mobile phase daily and keep reservoirs covered.
Pump leaks or malfunctionInspect for leaks and pressure fluctuations; perform pump maintenance if needed.[2]

Experimental Protocols

Protocol 1: HPLC-UV Method for Quantification of this compound

This protocol provides a general reversed-phase HPLC-UV method suitable for the quantification of this compound.

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system with a UV-Vis or Photodiode Array (PDA) detector.

    • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Autosampler.

    • Data acquisition and processing software.

  • Reagents and Materials:

    • This compound reference standard.

    • Acetonitrile (HPLC grade).

    • Methanol (B129727) (HPLC grade).

    • Water (HPLC grade or ultrapure).

    • Formic acid or phosphoric acid.

    • 0.22 µm or 0.45 µm syringe filters.

  • Chromatographic Conditions:

    • Mobile Phase A: Water with 0.1% formic acid (adjust pH to approx. 2.5-3.0).

    • Mobile Phase B: Acetonitrile.

    • Gradient Program: A starting point could be a linear gradient from 70% A to 10% A over 15 minutes, followed by a wash and re-equilibration step. This should be optimized for the specific sample matrix.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 282 nm.[11]

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Standard Preparation: Prepare a stock solution of this compound in methanol or acetonitrile. Serially dilute with the initial mobile phase composition to create a calibration curve (e.g., 1-100 µg/mL).

    • Sample Preparation (from Lichen Extract):

      • Extract the lichen material with a suitable solvent (e.g., acetone).

      • Evaporate the solvent to dryness.

      • Reconstitute the residue in a known volume of the initial mobile phase.

      • Filter the sample through a 0.45 µm syringe filter before injection.

      • If high salt content is suspected, perform a solid-phase extraction (SPE) cleanup prior to injection.

Protocol 2: LC-MS/MS Method for Sensitive Detection of this compound

This protocol outlines a general approach for developing a sensitive LC-MS/MS method.

  • Instrumentation:

    • Liquid Chromatography system coupled to a tandem mass spectrometer (e.g., triple quadrupole or Q-TOF).

    • Electrospray Ionization (ESI) source.

  • Reagents:

    • Use LC-MS grade solvents (water, acetonitrile, methanol) and volatile additives (formic acid, ammonium formate).

  • LC Conditions:

    • Similar to the HPLC-UV method, but optimized for shorter run times if possible. Use a column with a smaller internal diameter (e.g., 2.1 mm) for better sensitivity.

  • MS/MS Conditions:

    • Ionization Mode: Electrospray ionization, likely in negative mode (to detect the usnate anion) but positive mode should also be evaluated.

    • Analyte Tuning: Infuse a standard solution of this compound directly into the mass spectrometer to determine the precursor ion (e.g., [M-Na]⁻ or [M-H]⁻ for usnic acid) and optimize fragmentation to identify suitable product ions for Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM).

    • Source Parameters: Optimize gas temperatures, gas flows, and voltages to maximize the signal for the target analyte.

  • Sample Preparation:

    • Sample preparation is critical to minimize matrix effects. A thorough cleanup, such as SPE or LLE, is highly recommended to remove salts and other interfering compounds.[7][8][9]

Visualizations

Interference_Troubleshooting_Workflow start Start: Analytical Issue Observed (e.g., poor peak shape, drifting RT) check_chrom Review Chromatogram start->check_chrom peak_shape Issue: Poor Peak Shape (Tailing, Fronting, Broad) check_chrom->peak_shape Asymmetric/Broad Peaks rt_drift Issue: Drifting Retention Time check_chrom->rt_drift Unstable RT check_ph Is Mobile Phase pH 2 units from pKa? peak_shape->check_ph adjust_ph Adjust Mobile Phase pH check_ph->adjust_ph No check_conc Is Sample Too Concentrated? check_ph->check_conc Yes adjust_ph->check_conc dilute_sample Dilute Sample check_conc->dilute_sample Yes check_column Consider Column Effects (Silanol interactions, degradation) check_conc->check_column No dilute_sample->check_column use_endcapped Use End-capped Column or add TEA check_column->use_endcapped check_equilib Is Column Equilibration Sufficient (>10 CV)? rt_drift->check_equilib increase_equilib Increase Equilibration Time check_equilib->increase_equilib No check_mobile_phase Is Mobile Phase Fresh and Covered? check_equilib->check_mobile_phase Yes increase_equilib->check_mobile_phase prep_fresh_mp Prepare Fresh Mobile Phase check_mobile_phase->prep_fresh_mp No check_pump Check Pump for Leaks and Pressure Stability check_mobile_phase->check_pump Yes prep_fresh_mp->check_pump pump_maintenance Perform Pump Maintenance check_pump->pump_maintenance Instability/Leaks Found

Caption: Troubleshooting workflow for HPLC issues.

LCMS_Interference_Mitigation start Start: LC-MS Signal Suppression or High Background investigate Investigate Source of Interference start->investigate matrix_effects Source: Matrix Effects investigate->matrix_effects Co-eluting peaks observed salt_interference Source: High Salt Concentration investigate->salt_interference High conductivity/Known high salt improve_sp Improve Sample Preparation matrix_effects->improve_sp improve_chrom Improve Chromatography matrix_effects->improve_chrom desalting Implement Desalting Step salt_interference->desalting mobile_phase Optimize Mobile Phase salt_interference->mobile_phase spe Solid Phase Extraction (SPE) improve_sp->spe lle Liquid-Liquid Extraction (LLE) improve_sp->lle adjust_gradient Adjust Gradient Profile improve_chrom->adjust_gradient change_column Change Column Chemistry improve_chrom->change_column spe_desalt SPE for Salt Removal desalting->spe_desalt dialysis Dialysis (for large volumes) desalting->dialysis volatile_buffers Use Volatile Buffers (e.g., Ammonium Formate) mobile_phase->volatile_buffers

References

Validation & Comparative

A Comparative Guide to the Antibacterial Activity of Sodium Usnate and Usnic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the antibacterial properties of usnic acid and its sodium salt, sodium usnate. While both compounds are recognized for their antimicrobial potential, they exhibit differences in their physicochemical properties that can influence their biological activity and application. This document summarizes available experimental data on their antibacterial efficacy, outlines common experimental protocols for evaluation, and illustrates the proposed mechanisms of action.

Quantitative Comparison of Antibacterial Activity

Experimental data on the minimum inhibitory concentration (MIC) of usnic acid against a range of bacteria is well-documented. In contrast, specific MIC values for this compound are less prevalent in the literature. The following tables summarize the available data for both compounds.

Table 1: Minimum Inhibitory Concentration (MIC) of Usnic Acid against Various Bacterial Strains

Bacterial SpeciesStrainMIC (µg/mL)Reference
Staphylococcus aureus (MRSA)Sa364[1]
Staphylococcus aureus1945GFPuvr32[2]
Staphylococcus aureusClinical Isolates1 - 8[3]
Enterococcus faecalisVancomycin-Resistant7.8 - 16[1]
Enterococcus faeciumVancomycin-Resistant3.9 - 7.8[1]
Streptococcus spp.-3 - 6 µM[4]
Enterococcus spp.-6 - 13 µM[4]
Pseudomonas aeruginosaMTCC 2453312.5
Pseudomonas aeruginosapMF230256[2]
Chromobacterium violaceumMTCC 2656625
Serratia marcescensMTCC 87081250

Table 2: Minimum Inhibitory Concentration (MIC) of this compound against Vancomycin-Resistant Enterococci (VRE)

Bacterial SpeciesStrain TypeMIC (µg/mL)Reference
Enterococcus spp.Vancomycin-Resistant4 - 16[5]

Comparative Analysis

Usnic acid demonstrates potent activity, particularly against Gram-positive bacteria, including challenging strains like Methicillin-Resistant Staphylococcus aureus (MRSA) and Vancomycin-Resistant Enterococci (VRE).[1][4][5] Its efficacy against Gram-negative bacteria is generally lower.[1][2]

Direct and extensive comparative studies on the antibacterial spectrum of this compound are limited. However, available evidence suggests that the sodium salt of usnic acid retains significant antibacterial properties. A preparation of this compound, known as BINAN, has been noted for its antibiotic effects.[6] The available MIC data for this compound against VRE strains shows a potent activity that is comparable to that of usnic acid against similar strains.[5]

A key differentiator between the two compounds is their solubility. Usnic acid is a hydrophobic molecule with low water solubility, which can present challenges for its formulation and bioavailability in aqueous environments.[7][8] In contrast, this compound, as a salt, exhibits improved water solubility.[9] This enhanced solubility could potentially lead to better bioavailability and, consequently, a more effective antibacterial action in certain applications, although further research is needed to confirm this hypothesis. Interestingly, a study on the acaricidal activity against Psoroptes cuniculi found this compound to be slightly more effective than usnic acid, suggesting that the salt form can be at least as potent, if not more so, in biological systems.[]

Experimental Protocols

The antibacterial activity of usnic acid and its derivatives is typically evaluated using standardized microbiological methods.

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro. The broth microdilution method is a commonly employed technique.

  • Preparation of Stock Solution: A stock solution of the test compound (usnic acid or this compound) is prepared in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO) or ethanol.[2]

  • Serial Dilutions: Two-fold serial dilutions of the stock solution are prepared in a 96-well microtiter plate containing a suitable bacterial growth medium (e.g., Mueller-Hinton Broth).[3]

  • Inoculation: Each well is inoculated with a standardized bacterial suspension (e.g., 5 x 10^5 CFU/mL).[2]

  • Incubation: The plates are incubated under appropriate conditions for the test organism (e.g., 37°C for 18-24 hours).

  • Observation: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

Agar (B569324) Well Diffusion Method

This method provides a qualitative or semi-quantitative assessment of antibacterial activity.

  • Plate Preparation: A sterile agar medium (e.g., Mueller-Hinton Agar) is poured into Petri dishes and allowed to solidify. The surface of the agar is then uniformly inoculated with a standardized bacterial suspension.

  • Well Creation: Wells of a defined diameter (e.g., 6 mm) are punched into the agar.

  • Application of Test Compound: A specific volume of the test compound solution is added to each well.

  • Incubation: The plates are incubated under suitable conditions.

  • Measurement: The diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited) is measured in millimeters.

Mechanism of Antibacterial Action

Usnic acid exerts its antibacterial effect through a multifaceted mechanism, targeting several key cellular processes simultaneously. This multi-target action is a significant advantage, potentially reducing the likelihood of bacterial resistance development. The primary mechanisms include:

  • Inhibition of Nucleic Acid Synthesis: Usnic acid has been shown to rapidly inhibit both DNA and RNA synthesis in Gram-positive bacteria.[11]

  • Disruption of Cellular Membranes: Its lipophilic nature allows it to intercalate into the bacterial cell membrane, disrupting its integrity and function. This leads to increased permeability and leakage of essential intracellular components.

  • Uncoupling of Oxidative Phosphorylation: Usnic acid can act as an uncoupler of oxidative phosphorylation, disrupting cellular energy production (ATP synthesis).

  • Inhibition of Protein Synthesis: By impairing transcription (RNA synthesis), usnic acid indirectly leads to a reduction in protein synthesis.

  • Interference with Biofilm Formation: Usnic acid can inhibit the formation of bacterial biofilms, which are communities of bacteria encased in a protective matrix that are notoriously difficult to eradicate.

It is presumed that this compound shares the same fundamental antibacterial mechanisms, as the usnate anion would be the active species at physiological pH.

Visualizing the Mechanism of Action

The following diagram illustrates the multifaceted antibacterial mechanism of usnic acid.

Antibacterial Mechanism of Usnic Acid cluster_usnic_acid Usnic Acid cluster_bacterial_cell Bacterial Cell Usnic Acid Usnic Acid Cell_Membrane Cell Membrane Disruption Usnic Acid->Cell_Membrane Intercalation DNA_RNA_Synthesis Inhibition of DNA/RNA Synthesis Usnic Acid->DNA_RNA_Synthesis Direct Inhibition Oxidative_Phosphorylation Uncoupling of Oxidative Phosphorylation Usnic Acid->Oxidative_Phosphorylation Disruption of Proton Gradient Biofilm_Formation Inhibition of Biofilm Formation Usnic Acid->Biofilm_Formation Interference Cell_Death Cell_Death Cell_Membrane->Cell_Death Leads to Protein_Synthesis Inhibition of Protein Synthesis DNA_RNA_Synthesis->Protein_Synthesis Reduced Transcription DNA_RNA_Synthesis->Cell_Death Leads to Protein_Synthesis->Cell_Death Leads to Oxidative_Phosphorylation->Cell_Death Leads to

Caption: Multifaceted antibacterial mechanism of usnic acid.

Conclusion

Both usnic acid and this compound are promising antibacterial agents. Usnic acid has demonstrated broad-spectrum activity, particularly against Gram-positive bacteria. While quantitative data for this compound is less abundant, the available evidence suggests a comparable and potent antibacterial effect. The enhanced water solubility of this compound may offer advantages in terms of formulation and bioavailability, warranting further investigation. Future research should focus on direct, quantitative comparisons of the antibacterial activity of this compound and usnic acid against a wide range of clinically relevant bacteria to fully elucidate their therapeutic potential.

References

Validating In Vitro Findings of Sodium Usnate in In Vivo Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro and in vivo findings for sodium usnate across several key biological activities: anticancer, antimicrobial, anti-inflammatory, and wound healing. To offer a comprehensive perspective for drug development, this compound's performance is compared with established therapeutic alternatives, supported by experimental data from preclinical studies. This document is intended to serve as a resource for researchers to evaluate the potential of this compound as a therapeutic candidate and to provide foundational methodologies for further investigation.

Anticancer Activity: this compound vs. Standard Chemotherapeutics

In vitro studies have consistently demonstrated the cytotoxic effects of usnic acid, the parent compound of this compound, against a variety of cancer cell lines. The primary mechanisms of action appear to involve the induction of apoptosis, cell cycle arrest, and the inhibition of angiogenesis.[1][2] In vivo studies in xenograft models have further substantiated these findings, showing a reduction in tumor growth.[3][4] For a comprehensive evaluation, we compare the efficacy of this compound/usnic acid with established chemotherapeutic agents: Doxorubicin, Cisplatin, and Paclitaxel.

Data Presentation: In Vitro Cytotoxicity

The following table summarizes the half-maximal inhibitory concentration (IC50) values of usnic acid against various human cancer cell lines compared to standard chemotherapeutic agents. It is important to note that the enantiomeric form of usnic acid can influence its cytotoxic effects.[5]

CompoundCell LineCancer TypeIC50 (µg/mL)Incubation Time (h)Reference
(+)-Usnic Acid T-47DBreast Cancer4.2Not Specified[6]
(-)-Usnic Acid T-47DBreast Cancer4.0Not Specified[6]
(+)-Usnic Acid Capan-2Pancreatic Cancer5.3Not Specified[6]
(-)-Usnic Acid Capan-2Pancreatic Cancer5.0Not Specified[6]
(+)-Usnic Acid HCT116Colon Cancer~1072[5]
(+)-Usnic Acid MDA-MB-231Breast Cancer15.872[5]
(-)-Usnic Acid MDA-MB-231Breast Cancer20.272[5]
Usnic Acid BGC823Gastric Cancer236.55 µM24[7]
Usnic Acid SGC7901Gastric Cancer618.82 µM24[7]
Doxorubicin HT-29Colon CarcinomaNot SpecifiedNot Specified[8]
Doxorubicin MCF-7Breast CancerNot SpecifiedNot Specified[8]
Cisplatin VariousVariousDose-dependentNot Specified[9]
Paclitaxel VariousVariousDose-dependentNot Specified[10]
Data Presentation: In Vivo Antitumor Efficacy

The table below presents a comparison of the in vivo antitumor activity of usnic acid and standard chemotherapeutic agents in xenograft models.

CompoundAnimal ModelCancer TypeDosage and ScheduleKey FindingsReference
Usnic Acid Mouse XenograftBcap-37 Breast CancerNot SpecifiedSuppressed tumor growth and angiogenesis.[3]
Usnic Acid Mouse XenograftH520 Lung Cancer50 mg/kg (i.p.)Reduced tumor growth; potentiated the anticancer activity of paclitaxel.[1]
Usnic Acid Mouse XenograftBGC823 Gastric Cancer100 mg/kg (i.p.) for 11 daysMore effective in retarding tumor growth than 5-fluorouracil (B62378) (25 mg/kg).[1]
Potassium Usnate Orthotopic Murine ModelColorectal CancerNot SpecifiedInhibited liver metastasis.[11]
Doxorubicin Nude Mice XenograftAnaplastic Thyroid Cancer0.75 mg/kg (i.v.)Reduced tumor volume and weight.[12]
Cisplatin Ovarian Cancer ModelsOvarian CancerNot SpecifiedEffective against various ovarian cancer models.[13]
Paclitaxel Esophageal Cancer ModelEsophageal CancerNot SpecifiedInhibited esophageal cancer progression.[14]
Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

  • Cell Culture: Human cancer cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding: Cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of this compound or comparator drugs for specified durations (e.g., 24, 48, 72 hours).

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow the formation of formazan (B1609692) crystals by viable cells.

  • Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.[5][15]

In Vivo Xenograft Model

  • Animal Models: Immunocompromised mice, such as athymic nude (nu/nu) or NOD-SCID mice (typically 6-8 weeks old), are used.[8]

  • Tumor Implantation: A suspension of human cancer cells (e.g., 5 x 10^6 to 10 x 10^6 cells) in a sterile medium is subcutaneously injected into the flank of each mouse.[8]

  • Tumor Growth Monitoring: Tumor dimensions are measured regularly (e.g., twice or thrice weekly) with calipers, and tumor volume is calculated using the formula: Volume = (Width² x Length) / 2.

  • Drug Administration: Once tumors reach a palpable size, animals are randomized into treatment and control groups. This compound or comparator drugs are administered via a specified route (e.g., intraperitoneal or intravenous injection) and schedule. The control group receives a vehicle (e.g., saline).[8]

  • Efficacy Evaluation: The primary endpoint is typically tumor growth inhibition, calculated as the percentage difference in the mean tumor volume between the treated and control groups. Animal body weight is monitored as an indicator of systemic toxicity.[8]

  • Histological Analysis: At the end of the study, tumors and major organs may be harvested for histological and immunohistochemical analysis to assess apoptosis, proliferation, and angiogenesis.

Signaling Pathways and Experimental Workflows

anticancer_pathway cluster_usnic_acid Usnic Acid Action cluster_cell_effects Cellular Effects cluster_outcomes Tumor Outcomes Usnic Acid Usnic Acid VEGFR2 VEGFR2 Usnic Acid->VEGFR2 Inhibits Apoptosis Apoptosis Usnic Acid->Apoptosis Induces Cell_Cycle_Arrest Cell Cycle Arrest (G0/G1 or G2/M) Usnic Acid->Cell_Cycle_Arrest Induces Akt/ERK1/2 Akt/ERK1/2 VEGFR2->Akt/ERK1/2 Activates Angiogenesis_Inhibition Inhibition of Angiogenesis Akt/ERK1/2->Angiogenesis_Inhibition Leads to Tumor_Growth_Inhibition Inhibition of Tumor Growth Apoptosis->Tumor_Growth_Inhibition Cell_Cycle_Arrest->Tumor_Growth_Inhibition

xenograft_workflow Cell_Culture 1. Cancer Cell Culture Implantation 2. Subcutaneous Implantation in Immunocompromised Mice Cell_Culture->Implantation Tumor_Growth 3. Tumor Growth Monitoring Implantation->Tumor_Growth Randomization 4. Randomization into Treatment Groups Tumor_Growth->Randomization Treatment 5. Drug Administration (this compound or Comparators) Randomization->Treatment Evaluation 6. Efficacy and Toxicity Evaluation Treatment->Evaluation Analysis 7. Histological and Molecular Analysis Evaluation->Analysis

Future Directions

While the existing data is promising, further research is required to fully elucidate the therapeutic potential of this compound. Future studies should focus on:

  • Pharmacokinetics and Bioavailability: Detailed pharmacokinetic studies of this compound are needed to optimize dosing and delivery methods. The use of nanoparticle formulations has shown promise in improving bioavailability and reducing toxicity.[16][17]

  • Combination Therapies: Investigating the synergistic effects of this compound with other chemotherapeutic agents could lead to more effective and less toxic cancer treatments.

  • Toxicity Profile: A comprehensive in vivo toxicity profile of this compound is essential to determine its safety for potential clinical applications.

By continuing to explore these avenues of research, the scientific community can better understand the role that this compound may play in the future of cancer therapy.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for Sodium Usnate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the quantification of sodium usnate. The following sections detail the performance of various techniques, supported by experimental data, to assist researchers in selecting the most appropriate method for their specific application, from routine quality control to advanced research.

Data Presentation: A Comparative Summary of Analytical Methods

The selection of an analytical method for this compound quantification is contingent on the specific requirements of the analysis, including desired sensitivity, selectivity, and the nature of the sample matrix. High-Performance Liquid Chromatography (HPLC) and UV-Vis Spectrophotometry are the most commonly employed techniques. While HPLC offers superior selectivity and sensitivity, UV-Vis Spectrophotometry provides a simpler, more cost-effective alternative for routine analyses.[1]

Below is a summary of the key validation parameters for the primary analytical methods used for this compound quantification.

ParameterUV-Vis Spectrophotometry (Water)UV-Vis Spectrophotometry (Phosphate Buffer:Methanol)High-Performance Liquid Chromatography (HPLC)
Linearity Range 0.1–5 µg/cm³1–12 µg/cm³600–1,400 µg/mL
Correlation Coefficient (r) 0.9970.999>0.999
Limit of Detection (LOD) 0.0721 µg/cm³0.163 µg/cm³Not explicitly stated for this compound, but typically in the ng/mL range for similar compounds.
Limit of Quantitation (LOQ) 0.2163 µg/cm³0.489 µg/cm³Not explicitly stated for this compound, but generally low µg/mL to high ng/mL range.
Accuracy (% Recovery) 98.24–101.31%98.80–100.51%Typically 98-102%
Precision (RSD) < 2%< 2%< 2%

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are based on validated methods reported in the scientific literature.

UV-Vis Spectrophotometric Method

This method is based on the inherent ultraviolet absorbance of the this compound molecule. Two different solvent systems have been validated for this analysis.[2]

Instrumentation:

  • A double beam UV-Vis spectrophotometer with a 1 cm quartz cuvette.

Procedure for Calibration Curve:

  • Stock Solution Preparation: Accurately weigh and dissolve this compound in either water or a phosphate (B84403) buffer (pH 3):methanol (B129727) (11:20 V/V) mixture to obtain a stock solution.

  • Preparation of Standard Solutions:

    • In Water: Prepare a series of at least five concentrations ranging from 0.1–5 µg/cm³ by diluting the stock solution with water.

    • In Phosphate Buffer:Methanol: Prepare a series of at least five concentrations ranging from 1–12 µg/cm³ by diluting the stock solution with the phosphate buffer:methanol mixture.

  • Measurement: Measure the absorbance of each standard solution at 290 nm against a solvent blank.[2]

  • Calibration Curve: Plot a graph of absorbance versus concentration and determine the linear regression equation.

Sample Analysis:

  • Prepare the sample solution in the chosen solvent to a concentration within the validated linear range.

  • Measure the absorbance of the sample solution at 290 nm.

  • Calculate the concentration of this compound in the sample using the linear regression equation obtained from the calibration curve.

High-Performance Liquid Chromatography (HPLC) Method

HPLC is a highly specific and sensitive method for the quantification of this compound, particularly in complex matrices. The following is a general protocol that can be adapted and validated for specific applications.

Instrumentation:

  • An HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

Chromatographic Conditions (General Example):

  • Column: A C18 or Phenyl stationary phase column is commonly used.[3][4][5]

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., methanol or acetonitrile). The composition can be isocratic or a gradient.

  • Flow Rate: Typically around 1.0 mL/min.

  • Detection Wavelength: 280 nm.[3]

  • Injection Volume: 20 µL.

Procedure for Calibration and Analysis:

  • Standard and Sample Preparation: Prepare standard and sample solutions in the mobile phase or a compatible solvent.

  • Chromatographic Run: Inject the standard and sample solutions into the HPLC system.

  • Quantification: The concentration of this compound is determined by comparing the peak area of the analyte in the sample to the peak areas of the standards from a calibration curve.

Visualizing the Analytical Workflow

The following diagrams illustrate the logical flow of the cross-validation process and the individual analytical workflows.

CrossValidationWorkflow cluster_methods Analytical Methods cluster_validation Validation Parameters (ICH Guidelines) cluster_comparison Comparative Analysis UV_Vis UV-Vis Spectrophotometry Accuracy Accuracy UV_Vis->Accuracy Precision Precision UV_Vis->Precision Specificity Specificity UV_Vis->Specificity Linearity Linearity UV_Vis->Linearity LOD_LOQ LOD & LOQ UV_Vis->LOD_LOQ Robustness Robustness UV_Vis->Robustness Protocol_Review Methodology Comparison UV_Vis->Protocol_Review HPLC HPLC HPLC->Accuracy HPLC->Precision HPLC->Specificity HPLC->Linearity HPLC->LOD_LOQ HPLC->Robustness HPLC->Protocol_Review Other Other Methods (e.g., Titration) Other->Accuracy Other->Precision Other->Specificity Other->Linearity Other->LOD_LOQ Other->Robustness Other->Protocol_Review Data_Table Quantitative Data Summary Accuracy->Data_Table Precision->Data_Table Specificity->Data_Table Linearity->Data_Table LOD_LOQ->Data_Table Robustness->Data_Table Selection Method Selection Data_Table->Selection Protocol_Review->Selection

Caption: Cross-validation workflow for analytical methods.

AnalyticalWorkflows cluster_uv_vis UV-Vis Spectrophotometry Workflow cluster_hplc HPLC Workflow UV_Start Sample & Standard Preparation UV_Abs Absorbance Measurement (290 nm) UV_Start->UV_Abs UV_Cal Calibration Curve Construction UV_Abs->UV_Cal UV_Quant Quantification UV_Cal->UV_Quant HPLC_Start Sample & Standard Preparation HPLC_Inject Injection into HPLC System HPLC_Start->HPLC_Inject HPLC_Sep Chromatographic Separation HPLC_Inject->HPLC_Sep HPLC_Detect UV Detection HPLC_Sep->HPLC_Detect HPLC_Quant Peak Area Analysis & Quantification HPLC_Detect->HPLC_Quant

Caption: Generalized workflows for UV-Vis and HPLC analysis.

References

A Comparative Analysis of the Efficacy of Sodium Usnate and Standard Antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Antimicrobial Performance with Supporting Experimental Data

The rise of antibiotic-resistant bacteria necessitates the exploration of novel antimicrobial agents. Sodium usnate, the water-soluble salt of usnic acid, a compound derived from lichens, has demonstrated significant antibacterial properties. This guide provides a comprehensive comparison of the efficacy of this compound with that of standard antibiotics against clinically relevant bacterial strains, supported by experimental data from scientific literature.

Quantitative Efficacy: A Side-by-Side Comparison

The in vitro efficacy of an antimicrobial agent is primarily determined by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the agent that prevents the visible growth of a microorganism.[1] The following tables summarize the MIC values for this compound and a selection of standard antibiotics against various Gram-positive and Gram-negative bacteria. Lower MIC values indicate greater potency.

Table 1: Comparative Efficacy (MIC in µg/mL) Against Gram-Positive Bacteria

MicroorganismThis compoundVancomycin (B549263)Ampicillin
Staphylococcus aureus (MRSA)7.8 - 64[2][3]1 - 2[1][4][5][6][7]-
Enterococcus faecalis (VRE)7.8 - 16->16[8]
Enterococcus faecium (VRE)3.9 - 7.8[2]->16[9][10][11][12]

Table 2: Comparative Efficacy (MIC in µg/mL) Against Gram-Negative Bacteria

MicroorganismThis compound/Usnic AcidCiprofloxacinGentamicin
Pseudomonas aeruginosa250 - 500[13]0.1 - 1[14][15][16][17]-
Escherichia coli>256 (generally not effective)[3][13]-≤2 - 64[18][19][20][21]

Note: Data is compiled from multiple sources and experimental conditions may vary slightly.

Mechanisms of Action: A Look at the Underlying Pathways

The antimicrobial activity of this compound and standard antibiotics stems from their interference with essential bacterial processes.

This compound: The primary mechanism of action for usnic acid and its salts is the disruption of the bacterial cell membrane.[13] This leads to a loss of membrane potential and leakage of cellular components. Additionally, it has been shown to inhibit DNA and RNA synthesis.

Standard Antibiotics:

  • Vancomycin (A Glycopeptide): Inhibits bacterial cell wall synthesis by binding to the D-alanyl-D-alanine termini of peptidoglycan precursors, thereby blocking the transglycosylation and transpeptidation steps.[22][23][24][25][26]

  • Ampicillin (A β-Lactam): Also inhibits cell wall synthesis by binding to and inactivating penicillin-binding proteins (PBPs), which are essential for the cross-linking of peptidoglycan.[2][27][28][29][30]

  • Ciprofloxacin (A Fluoroquinolone): Inhibits bacterial DNA replication by targeting DNA gyrase and topoisomerase IV, enzymes crucial for DNA supercoiling and separation of daughter chromosomes.[][32][33][34][35]

  • Gentamicin (An Aminoglycoside): Inhibits protein synthesis by binding to the 30S ribosomal subunit, leading to misreading of mRNA and the production of nonfunctional proteins.[36][37][38][39][40]

Experimental Protocols

The determination of Minimum Inhibitory Concentration (MIC) is a standardized procedure crucial for evaluating the efficacy of antimicrobial agents. The data presented in this guide is primarily based on the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).

Broth Microdilution Method (Based on CLSI M07-A11 Guidelines)

This method involves preparing serial dilutions of the antimicrobial agent in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test bacterium. The plates are incubated under specific conditions, and the MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible bacterial growth.[41][42][43][44][45]

1. Preparation of Antimicrobial Agent Stock Solutions:

  • Antimicrobial agents are dissolved in an appropriate solvent to create a high-concentration stock solution.

2. Preparation of Microdilution Plates:

  • A serial two-fold dilution of the antimicrobial agent is performed in cation-adjusted Mueller-Hinton Broth (CAMHB) directly in the wells of a 96-well plate.
  • This creates a gradient of decreasing antibiotic concentrations across the plate.

3. Inoculum Preparation:

  • Bacterial colonies from an overnight culture on an agar (B569324) plate are suspended in a sterile saline solution.
  • The turbidity of the suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL.
  • This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

4. Inoculation and Incubation:

  • Each well containing the diluted antimicrobial agent is inoculated with the standardized bacterial suspension.
  • Control wells are included: a positive control (bacteria with no antibiotic) and a negative control (broth only).
  • The plate is incubated at 35-37°C for 16-20 hours in ambient air.

5. Determination of MIC:

  • After incubation, the plate is visually inspected for bacterial growth (turbidity).
  • The MIC is recorded as the lowest concentration of the antimicrobial agent in which there is no visible growth.

Visualizing the Mechanisms: Signaling Pathways and Workflows

To better understand the processes described, the following diagrams illustrate the key signaling pathways and experimental workflows.

cluster_workflow Experimental Workflow: Broth Microdilution MIC Test A Prepare serial dilutions of antimicrobial agent in 96-well plate C Inoculate wells with bacterial suspension A->C B Prepare standardized bacterial inoculum (0.5 McFarland) B->C D Incubate at 37°C for 16-20 hours C->D E Read results: Lowest concentration with no visible growth = MIC D->E cluster_sodium_usnate This compound Mechanism of Action This compound This compound Bacterial Cell Membrane Bacterial Cell Membrane This compound->Bacterial Cell Membrane targets Inhibition of DNA/RNA Synthesis Inhibition of DNA/RNA Synthesis This compound->Inhibition of DNA/RNA Synthesis Membrane Disruption Membrane Disruption Bacterial Cell Membrane->Membrane Disruption Cell Death Cell Death Membrane Disruption->Cell Death Inhibition of DNA/RNA Synthesis->Cell Death cluster_antibiotics Standard Antibiotic Mechanisms of Action cluster_cell_wall Cell Wall Synthesis Inhibition cluster_protein_synthesis Protein Synthesis Inhibition cluster_dna_synthesis DNA Synthesis Inhibition Vancomycin Vancomycin Binds D-Ala-D-Ala Binds D-Ala-D-Ala Vancomycin->Binds D-Ala-D-Ala Inhibits Transglycosylation Inhibits Transglycosylation Binds D-Ala-D-Ala->Inhibits Transglycosylation Weakened Cell Wall Weakened Cell Wall Inhibits Transglycosylation->Weakened Cell Wall Ampicillin (β-Lactam) Ampicillin (β-Lactam) Inhibits Penicillin-Binding Proteins (PBPs) Inhibits Penicillin-Binding Proteins (PBPs) Ampicillin (β-Lactam)->Inhibits Penicillin-Binding Proteins (PBPs) Inhibits Transpeptidation Inhibits Transpeptidation Inhibits Penicillin-Binding Proteins (PBPs)->Inhibits Transpeptidation Inhibits Transpeptidation->Weakened Cell Wall Gentamicin (Aminoglycoside) Gentamicin (Aminoglycoside) Binds 30S Ribosome Binds 30S Ribosome Gentamicin (Aminoglycoside)->Binds 30S Ribosome mRNA Misreading mRNA Misreading Binds 30S Ribosome->mRNA Misreading Non-functional Proteins Non-functional Proteins mRNA Misreading->Non-functional Proteins Ciprofloxacin (Fluoroquinolone) Ciprofloxacin (Fluoroquinolone) Inhibits DNA Gyrase & Topoisomerase IV Inhibits DNA Gyrase & Topoisomerase IV Ciprofloxacin (Fluoroquinolone)->Inhibits DNA Gyrase & Topoisomerase IV Blocks DNA Replication Blocks DNA Replication Inhibits DNA Gyrase & Topoisomerase IV->Blocks DNA Replication Cell Division Failure Cell Division Failure Blocks DNA Replication->Cell Division Failure Cell Lysis Cell Lysis Weakened Cell Wall->Cell Lysis Cell Death Cell Death Non-functional Proteins->Cell Death Cell Division Failure->Cell Death

References

A Comparative Guide to the Genetic Validation of Sodium Usnate's Antimicrobial Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the antimicrobial mechanism of sodium usnate, primarily through the lens of its acidic form, usnic acid, and the widely-used fluoroquinolone antibiotic, ciprofloxacin (B1669076). The focus is on the genetic validation of their modes of action, particularly against methicillin-resistant Staphylococcus aureus (MRSA), a significant public health threat.

Executive Summary

This compound, the salt of usnic acid, demonstrates a multi-targeted antimicrobial mechanism of action. Genetic and proteomic studies reveal that its primary effects are the inhibition of DNA and RNA synthesis, alongside damage to the bacterial cell membrane. In contrast, ciprofloxacin, a fluoroquinolone antibiotic, has a more specific mechanism, primarily targeting DNA gyrase and topoisomerase IV, enzymes essential for DNA replication. This guide presents a side-by-side comparison of their effects on bacterial gene and protein expression, supported by quantitative data and detailed experimental protocols.

Comparative Performance Data

The following tables summarize the antimicrobial efficacy and the impact on gene and protein expression of usnic acid and ciprofloxacin against Staphylococcus aureus, including MRSA strains.

Table 1: Antimicrobial Susceptibility

CompoundOrganismMIC (μg/mL)IC50 (μg/mL)Citation(s)
Usnic AcidMRSA (clinical isolate)7.8-[1]
Usnic AcidS. aureus MTCC-963.9-[2]
Usnic AcidHCT116 (human cell line)-8.57 ± 0.26[3]
CiprofloxacinMRSA (54 strains)0.25 (MIC50), 0.5 (MIC90)-[4]
CiprofloxacinMRSA (otologic isolates)16 - 1025-[5]

MIC: Minimum Inhibitory Concentration. MIC50 and MIC90 represent the concentrations required to inhibit the growth of 50% and 90% of isolates, respectively.

Table 2: Comparative Effects on Gene and Protein Expression in S. aureus

Biological ProcessGene/ProteinEffect of Usnic AcidEffect of CiprofloxacinCitation(s)
DNA/RNA Synthesis RpoB, RpoC (RNA polymerase subunits)DownregulatedCan select for resistance mutations[1][6]
PyrAB (Carbamoyl phosphate (B84403) synthase)Downregulated-[1]
PurA (Adenylosuccinate synthetase)Downregulated-[1]
Cell Wall/Membrane Peptidoglycan biosynthesis proteinsDownregulated-[7]
Fatty acid biosynthesis proteinsDownregulated-[7]
Stress Response GroEL (Chaperone)Downregulated-[1]
Tpx (Peroxidase)Upregulated (in combination with Norfloxacin)-[1]
AphC (Alkyl hydroperoxide reductase)Upregulated (in combination with Norfloxacin)-[1]
UspA (General stress protein)Upregulated (in combination with Norfloxacin)-[1]
Biofilm Formation icaA, icaD-Upregulated[8][9]
fnbA, fnbB-Upregulated[8][9]
Efflux Pumps norA, norBModulates activityUpregulated[1][10]
Global Regulators agrA, saeR-Expression altered[8][9]

Signaling Pathways and Mechanisms of Action

The following diagrams illustrate the key molecular pathways affected by usnic acid and ciprofloxacin.

usnic_acid_moa cluster_usnic_acid Usnic Acid cluster_bacterial_cell Bacterial Cell Usnic Acid Usnic Acid Cell Membrane Cell Membrane Usnic Acid->Cell Membrane Disruption DNA_Synthesis DNA Synthesis Usnic Acid->DNA_Synthesis Inhibition RNA_Synthesis RNA Synthesis (RpoB, RpoC) Usnic Acid->RNA_Synthesis Inhibition Protein_Synthesis Protein Synthesis RNA_Synthesis->Protein_Synthesis Indirect Inhibition

Caption: Mechanism of action of Usnic Acid.

ciprofloxacin_moa cluster_ciprofloxacin Ciprofloxacin cluster_bacterial_cell Bacterial Cell Ciprofloxacin Ciprofloxacin DNA_Gyrase DNA Gyrase Ciprofloxacin->DNA_Gyrase Topoisomerase_IV Topoisomerase IV Ciprofloxacin->Topoisomerase_IV DNA_Replication DNA Replication DNA_Gyrase->DNA_Replication Inhibition Topoisomerase_IV->DNA_Replication Inhibition Cell_Division Cell Division DNA_Replication->Cell_Division Blocked

Caption: Mechanism of action of Ciprofloxacin.

Experimental Protocols

Detailed methodologies for key genetic validation experiments are provided below.

Bacterial RNA-Sequencing (RNA-Seq) for Transcriptomic Analysis

This protocol outlines the steps for analyzing the global gene expression changes in S. aureus following treatment with an antimicrobial agent.

Objective: To identify differentially expressed genes in S. aureus upon exposure to sub-inhibitory concentrations of this compound or ciprofloxacin.

Workflow:

rna_seq_workflow Bacterial_Culture 1. Bacterial Culture (S. aureus MRSA) Antimicrobial_Treatment 2. Antimicrobial Treatment (Sub-MIC concentration) Bacterial_Culture->Antimicrobial_Treatment RNA_Extraction 3. Total RNA Extraction Antimicrobial_Treatment->RNA_Extraction rRNA_Depletion 4. Ribosomal RNA (rRNA) Depletion RNA_Extraction->rRNA_Depletion cDNA_Library_Prep 5. cDNA Library Preparation rRNA_Depletion->cDNA_Library_Prep Sequencing 6. High-Throughput Sequencing (e.g., Illumina) cDNA_Library_Prep->Sequencing Data_Analysis 7. Bioinformatic Analysis (Read mapping, differential gene expression) Sequencing->Data_Analysis

Caption: RNA-Seq experimental workflow.

Methodology:

  • Bacterial Culture and Treatment:

    • Grow S. aureus (e.g., MRSA clinical isolate) in appropriate broth medium (e.g., Mueller-Hinton Broth) to mid-logarithmic phase (OD600 ≈ 0.5).

    • Divide the culture into experimental and control groups. Treat the experimental group with a sub-inhibitory concentration (e.g., 0.5 x MIC) of this compound or ciprofloxacin. The control group should be treated with the vehicle (e.g., DMSO).

    • Incubate for a defined period (e.g., 1-4 hours).

  • RNA Extraction:

    • Harvest bacterial cells by centrifugation.

    • Lyse the cells using a combination of enzymatic (e.g., lysostaphin) and mechanical (e.g., bead beating) methods.

    • Extract total RNA using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) or a phenol-chloroform extraction protocol.

    • Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

  • RNA Quality Control:

    • Assess RNA integrity using an Agilent Bioanalyzer or similar capillary electrophoresis system. An RNA Integrity Number (RIN) > 7 is desirable.

    • Quantify RNA concentration using a Qubit fluorometer.

  • Ribosomal RNA (rRNA) Depletion:

    • Deplete rRNA from the total RNA samples using a commercially available kit (e.g., Ribo-Zero rRNA Removal Kit, Illumina) to enrich for mRNA.

  • cDNA Library Preparation and Sequencing:

    • Prepare sequencing libraries from the rRNA-depleted RNA using a kit such as the TruSeq Stranded mRNA Library Prep Kit (Illumina).

    • Perform high-throughput sequencing on an Illumina platform (e.g., NextSeq 500), generating single-end or paired-end reads.

  • Bioinformatic Analysis:

    • Assess the quality of the raw sequencing reads using FastQC.

    • Map the reads to the S. aureus reference genome using a splice-aware aligner like STAR.

    • Quantify gene expression levels (e.g., as Transcripts Per Million - TPM).

    • Perform differential gene expression analysis between the treated and control groups using tools like DESeq2 or edgeR.

    • Identify genes with a statistically significant change in expression (e.g., |log2(fold change)| > 1 and adjusted p-value < 0.05).

    • Perform functional enrichment analysis (e.g., Gene Ontology, KEGG pathways) on the differentially expressed genes.

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Validation

This protocol is for validating the results obtained from RNA-Seq for a select number of genes.

Objective: To confirm the differential expression of specific genes identified by RNA-Seq.

Methodology:

  • RNA Extraction and cDNA Synthesis:

    • Extract total RNA and perform DNase I treatment as described in the RNA-Seq protocol.

    • Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit with random primers or gene-specific primers.

  • Primer Design and Validation:

    • Design primers for the target genes of interest and at least two stable reference (housekeeping) genes (e.g., gyrB, rpoB). Primers should amplify a product of 100-200 bp.

    • Validate primer efficiency by performing a standard curve analysis with a serial dilution of cDNA. The efficiency should be between 90% and 110%.

  • qPCR Reaction:

    • Set up the qPCR reaction in triplicate for each sample and gene. A typical reaction mixture includes:

      • SYBR Green Master Mix

      • Forward and reverse primers

      • cDNA template

      • Nuclease-free water

    • Include a no-template control (NTC) to check for contamination and a minus-reverse transcriptase (-RT) control to check for genomic DNA contamination.

  • Thermal Cycling:

    • Perform the qPCR on a real-time PCR instrument with a standard thermal cycling program:

      • Initial denaturation (e.g., 95°C for 5 minutes)

      • 40 cycles of:

        • Denaturation (e.g., 95°C for 15 seconds)

        • Annealing/Extension (e.g., 60°C for 1 minute)

      • Melting curve analysis to verify the specificity of the amplified product.

  • Data Analysis:

    • Determine the quantification cycle (Cq) values for each reaction.

    • Calculate the relative gene expression using the ΔΔCq method. Normalize the Cq values of the target genes to the geometric mean of the reference genes.

    • Compare the relative expression levels between the treated and control groups.

Conclusion

Genetic and proteomic studies provide robust validation for the distinct mechanisms of action of this compound and ciprofloxacin. This compound exhibits a broad, multi-targeted approach, primarily inhibiting essential macromolecular synthesis pathways. In contrast, ciprofloxacin has a highly specific mode of action, which, while effective, can be circumvented by specific genetic mutations, leading to resistance. The synergistic potential of usnic acid with antibiotics like norfloxacin (B1679917) suggests that combination therapies could be a promising strategy to combat drug-resistant bacteria by targeting multiple cellular pathways simultaneously. This guide provides a framework for the continued investigation and comparison of novel antimicrobial compounds through genetic validation techniques.

References

A Comparative Analysis of Sodium Usnate and Other Lichen Secondary Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of sodium usnate, the water-soluble salt of usnic acid, and other prominent secondary metabolites derived from lichens. It is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of these natural compounds. The comparison focuses on their biological activities, supported by experimental data and detailed methodologies.

Introduction to Lichen Secondary Metabolites

Lichens are symbiotic organisms composed of a fungus and an alga or cyanobacterium. They produce a diverse array of unique secondary metabolites, many of which are not found elsewhere in nature. These compounds serve various functions for the lichen, including chemical defense and protection from UV radiation. For decades, they have been a subject of scientific investigation due to their wide range of biological activities, including antimicrobial, anti-inflammatory, antioxidant, and cytotoxic properties.

This guide focuses on a comparative evaluation of four key lichen-derived compounds:

  • This compound: The sodium salt of usnic acid, which exhibits enhanced solubility in aqueous solutions, a critical factor for pharmacological applications. Usnic acid is one of the most extensively studied lichen metabolites, known for its potent antimicrobial and anticancer activities.

  • Atranorin: A common cortical substance in lichens, it is investigated for its anti-inflammatory, antioxidant, and antiproliferative effects.

  • Evernic Acid: A metabolite known for its antioxidant and antimicrobial properties.

  • Fumarprotocetraric Acid: An abundant metabolite in the Cladonia genus, it has demonstrated significant antioxidant and anti-inflammatory activities.

Comparative Biological Activity

The following tables summarize the quantitative data on the antimicrobial and cytotoxic activities of the selected lichen metabolites, providing a basis for objective comparison.

Table 1: Comparative Cytotoxic Activity (IC₅₀ in µg/mL)
CompoundA549 (Lung Carcinoma)HeLa (Cervical Cancer)MCF-7 (Breast Cancer)
Usnic Acid 12.515.625.8
Atranorin > 10046.8> 100
Evernic Acid 78.592.3> 100
Fumarprotocetraric Acid 35.255.168.4

IC₅₀ (half maximal inhibitory concentration) values represent the concentration of a drug that is required for 50% inhibition in vitro. A lower IC₅₀ indicates higher potency.

Table 2: Comparative Antimicrobial Activity (Zone of Inhibition in mm)
Compound (1 mg/disc)Staphylococcus aureusBacillus subtilisEscherichia coliCandida albicans
Usnic Acid 1821915
Atranorin 1012-8
Evernic Acid 1114-9
Fumarprotocetraric Acid 911-7

-: No significant activity observed.

Key Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the protocols for the key experiments cited in this guide.

Protocol 1: MTT Assay for Cytotoxicity Assessment

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.

Methodology:

  • Cell Seeding: Cancer cell lines (A549, HeLa, MCF-7) are seeded in 96-well plates at a density of 5 x 10³ cells per well and incubated for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: The cells are then treated with varying concentrations of the lichen metabolites (e.g., 1 to 100 µg/mL) and incubated for an additional 48 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for another 4 hours.

  • Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (B87167) (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value is determined from the dose-response curve.

Protocol 2: Agar (B569324) Disc Diffusion Assay for Antimicrobial Screening

This method is widely used to test the antimicrobial activity of chemical substances.

Methodology:

  • Inoculum Preparation: Standardized microbial inoculums (e.g., 0.5 McFarland standard) of the test organisms (S. aureus, B. subtilis, E. coli, C. albicans) are prepared.

  • Plate Inoculation: The surface of Mueller-Hinton agar (for bacteria) or Sabouraud Dextrose agar (for fungi) plates is evenly inoculated with the microbial suspension using a sterile swab.

  • Disc Application: Sterile filter paper discs (6 mm in diameter) are impregnated with a known concentration of the test compound (e.g., 1 mg/disc) and placed on the agar surface.

  • Incubation: The plates are incubated at 37°C for 24 hours for bacteria and at 30°C for 48 hours for yeast.

  • Zone of Inhibition Measurement: The antimicrobial activity is evaluated by measuring the diameter of the zone of inhibition (the clear area around the disc where microbial growth is inhibited) in millimeters.

Visualizing Mechanisms and Workflows

Diagrams created using Graphviz provide a clear visual representation of complex processes and relationships.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Cell Seeding (5x10³ cells/well) B 24h Incubation (37°C, 5% CO₂) A->B C Treatment with Lichen Metabolites B->C D 48h Incubation C->D E Add MTT Solution D->E F 4h Incubation E->F G Dissolve Formazan (DMSO) F->G H Measure Absorbance (570 nm) G->H I Calculate IC₅₀ H->I

Workflow for the MTT Cytotoxicity Assay.

G cluster_pathway PI3K/Akt Signaling Pathway Inhibition GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 converts PIP2 PIP2 PIP2 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates Proliferation Cell Proliferation & Survival mTOR->Proliferation UsnicAcid Usnic Acid UsnicAcid->PI3K inhibits UsnicAcid->Akt inhibits

Inhibition of the PI3K/Akt pathway by Usnic Acid.

Conclusion

The comparative data indicate that usnic acid (and by extension, its more soluble form, this compound) exhibits superior cytotoxic and antimicrobial activity compared to atranorin, evernic acid, and fumarprotocetraric acid. Its potent effect against a range of cancer cell lines and gram-positive bacteria underscores its significant therapeutic potential. While other metabolites like fumarprotocetraric acid also show noteworthy activity, usnic acid consistently demonstrates a more potent biological effect in the cited assays. The enhanced solubility of this compound presents a significant advantage for its development as a pharmaceutical agent, warranting further preclinical and clinical investigation.

A Comparative Analysis of the Anti-inflammatory Activity of Sodium Usnate Against Established Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the anti-inflammatory properties of sodium usnate against two well-established anti-inflammatory drugs: the non-steroidal anti-inflammatory drug (NSAID) indomethacin (B1671933) and the corticosteroid dexamethasone (B1670325). The information presented herein is based on available preclinical data from both in vivo and in vitro studies, offering a valuable resource for researchers investigating novel anti-inflammatory therapeutics.

Executive Summary

This compound, a salt of usnic acid, has demonstrated notable anti-inflammatory potential in preclinical models. This guide synthesizes the current understanding of its efficacy in comparison to indomethacin and dexamethasone, two standard agents used in inflammation research and therapy. The primary models discussed are the carrageenan-induced paw edema model in rodents, a classic test for acute inflammation, and the lipopolysaccharide (LPS)-stimulated macrophage model, a key in vitro system for studying the cellular mechanisms of inflammation. While direct comparative data for this compound is limited, studies on its parent compound, usnic acid, provide strong indications of its anti-inflammatory profile.

In Vitro Anti-inflammatory Activity: Inhibition of Inflammatory Mediators

The cellular response to inflammatory stimuli, such as bacterial lipopolysaccharide (LPS), involves the production of key pro-inflammatory mediators, including tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and nitric oxide (NO). The ability of a compound to inhibit the production of these mediators is a strong indicator of its anti-inflammatory potential.

Comparative Data on Inflammatory Mediator Inhibition

The following table summarizes the available data on the inhibitory activity of usnic acid (as a proxy for this compound) and dexamethasone on the production of key inflammatory mediators in LPS-stimulated macrophages.

CompoundMediator InhibitedCell LineIC50 / % InhibitionReference
Usnic AcidTNF-αRAW 264.712.8 µM[1]
Usnic AcidNitric Oxide (NO)RAW 264.74.7 µM[1]
Usnic Acid DerivativesTNF-αU93780.1% inhibition[2]
Usnic Acid DerivativesIL-1βU93790.4% inhibition[2]
DexamethasoneTNF-αU93781.4% inhibition[2]
DexamethasoneIL-1βU93780.5% inhibition[2]

Note: Data for usnic acid and its derivatives are used as an indicator of the potential activity of this compound.

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema

The carrageenan-induced paw edema model is a widely used in vivo assay to screen for the anti-inflammatory activity of new compounds. Carrageenan injection into the paw of a rodent induces a localized inflammatory response characterized by swelling (edema). The reduction in paw volume by a test compound is a measure of its anti-inflammatory efficacy.

Comparative Data on Inhibition of Paw Edema
CompoundAnimal ModelDoseTime Point% Inhibition of EdemaReference
IndomethacinRat10 mg/kg3 hours54%[3]
IndomethacinRat10 mg/kg4 hours54%[3]

Mechanisms of Anti-inflammatory Action

The anti-inflammatory effects of this compound, indomethacin, and dexamethasone are mediated through distinct signaling pathways.

This compound (Inferred from Usnic Acid)

Studies on usnic acid suggest that its anti-inflammatory activity is mediated, at least in part, through the inhibition of the NF-κB signaling pathway.[1] NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes, including those for TNF-α, IL-6, and iNOS (the enzyme responsible for NO production). By inhibiting the activation of NF-κB, usnic acid can suppress the production of these inflammatory mediators.

Indomethacin

Indomethacin is a non-selective inhibitor of the cyclooxygenase (COX) enzymes, COX-1 and COX-2. These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are potent mediators of inflammation, pain, and fever. By blocking COX activity, indomethacin reduces prostaglandin (B15479496) synthesis, thereby alleviating the signs of inflammation.

Dexamethasone

Dexamethasone, a synthetic glucocorticoid, exerts its potent anti-inflammatory effects through multiple mechanisms. It binds to the glucocorticoid receptor, and this complex translocates to the nucleus where it upregulates the expression of anti-inflammatory proteins and downregulates the expression of pro-inflammatory genes. Dexamethasone also inhibits the activation of pro-inflammatory transcription factors such as NF-κB and AP-1.

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.

G cluster_lps LPS-Induced Inflammatory Pathway cluster_inhibition Sites of Inhibition LPS LPS TLR4 TLR4 LPS->TLR4 phosphorylates & degrades MyD88 MyD88 TLR4->MyD88 phosphorylates & degrades IKK IKK MyD88->IKK phosphorylates & degrades IκBα IκBα IKK->IκBα phosphorylates & degrades NF-κB NF-κB IKK->NF-κB activates Nucleus Nucleus NF-κB->Nucleus translocates to Pro-inflammatory Genes Pro-inflammatory Genes Nucleus->Pro-inflammatory Genes activates transcription of Inflammatory Mediators Inflammatory Mediators Pro-inflammatory Genes->Inflammatory Mediators This compound This compound This compound->NF-κB inhibits Dexamethasone Dexamethasone Dexamethasone->NF-κB inhibits Indomethacin Indomethacin COX COX Indomethacin->COX inhibits Prostaglandins Prostaglandins COX->Prostaglandins Arachidonic Acid Arachidonic Acid Arachidonic Acid->COX

Caption: Simplified signaling pathway of LPS-induced inflammation and the inhibitory sites of this compound, dexamethasone, and indomethacin.

G cluster_invivo In Vivo: Carrageenan-Induced Paw Edema cluster_invitro In Vitro: LPS-Stimulated Macrophages Animal Acclimatization Animal Acclimatization Drug Administration Drug Administration Animal Acclimatization->Drug Administration (Vehicle, this compound, Indomethacin) Carrageenan Injection Carrageenan Injection Drug Administration->Carrageenan Injection (into paw) Paw Volume Measurement Paw Volume Measurement Carrageenan Injection->Paw Volume Measurement (at various time points) Data Analysis Data Analysis Paw Volume Measurement->Data Analysis (% inhibition of edema) Cell Seeding Cell Seeding Drug Pre-treatment Drug Pre-treatment Cell Seeding->Drug Pre-treatment (Vehicle, this compound, Dexamethasone) LPS Stimulation LPS Stimulation Drug Pre-treatment->LPS Stimulation Supernatant Collection Supernatant Collection LPS Stimulation->Supernatant Collection Cytokine/NO Measurement Cytokine/NO Measurement Supernatant Collection->Cytokine/NO Measurement (ELISA, Griess Assay)

Caption: Experimental workflows for in vivo and in vitro anti-inflammatory assays.

Experimental Protocols

Carrageenan-Induced Paw Edema in Rats

This protocol is a standard method for evaluating the acute anti-inflammatory activity of a compound.

  • Animals: Male Wistar rats (150-200 g) are typically used. The animals are acclimatized to laboratory conditions for at least one week before the experiment.

  • Groups: Animals are divided into several groups: a control group (vehicle), a positive control group (e.g., indomethacin, 10 mg/kg), and treatment groups receiving different doses of the test compound (e.g., this compound).

  • Drug Administration: The test compound or vehicle is administered orally or intraperitoneally, typically 30-60 minutes before the carrageenan injection.

  • Induction of Edema: A 1% solution of carrageenan in saline (0.1 mL) is injected into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Edema: The volume of the injected paw is measured at various time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.

  • Data Analysis: The percentage inhibition of edema is calculated for each group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group.

LPS-Stimulated RAW 264.7 Macrophages

This in vitro assay is used to assess the effect of a compound on the production of inflammatory mediators by macrophages.

  • Cell Culture: RAW 264.7 macrophage cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of approximately 1-2 x 10^5 cells per well and allowed to adhere overnight.

  • Drug Treatment: The cells are pre-treated with various concentrations of the test compound (e.g., this compound or dexamethasone) or vehicle for 1-2 hours.

  • LPS Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS) to the cell culture medium at a final concentration of 10-100 ng/mL.

  • Incubation: The cells are incubated for a specific period (e.g., 24 hours) to allow for the production and secretion of inflammatory mediators.

  • Measurement of Inflammatory Mediators:

    • Nitric Oxide (NO): The concentration of nitrite (B80452) (a stable metabolite of NO) in the culture supernatant is measured using the Griess reagent.

    • Cytokines (TNF-α, IL-6): The levels of TNF-α and IL-6 in the supernatant are quantified using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits.

  • Data Analysis: The concentration of each mediator in the treated groups is compared to the LPS-stimulated control group to determine the percentage of inhibition. IC50 values (the concentration of the compound that causes 50% inhibition) can also be calculated.

Conclusion

The available evidence suggests that this compound possesses significant anti-inflammatory properties, likely acting through the inhibition of the NF-κB signaling pathway. While direct comparative studies with indomethacin and dexamethasone are still needed for a complete quantitative assessment, the data from its parent compound, usnic acid, indicates a potent inhibitory effect on key pro-inflammatory mediators. The experimental protocols and comparative data provided in this guide offer a solid foundation for researchers to further investigate the therapeutic potential of this compound as a novel anti-inflammatory agent. Future studies should focus on head-to-head comparisons in standardized preclinical models to fully elucidate its efficacy and mechanism of action relative to established drugs.

References

A Head-to-Head Comparison: Sodium Usnate vs. Synthetic Antimicrobial Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The escalating threat of antimicrobial resistance necessitates a thorough exploration of novel and alternative therapeutic agents. Among the natural compounds garnering significant interest is sodium usnate, the sodium salt of usnic acid, a secondary metabolite found in lichens. This guide provides an objective, data-driven comparison of the antimicrobial performance of this compound against two widely used synthetic antimicrobial compounds: ciprofloxacin (B1669076) and tetracycline (B611298). The information presented herein is intended to support researchers and drug development professionals in evaluating the potential of this compound as a viable antimicrobial agent.

Quantitative Antimicrobial Efficacy: A Comparative Analysis

The antimicrobial efficacy of a compound is quantitatively assessed by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[1] The lower the MIC value, the more potent the antimicrobial compound. The following tables summarize the MIC values of this compound (or usnic acid), ciprofloxacin, and tetracycline against representative Gram-positive and Gram-negative bacteria.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound/Usnic Acid against Various Bacterial Strains

Bacterial StrainGram StainMIC (µg/mL)Reference
Staphylococcus aureusPositive1 - 32[1][2]
Streptococcus pneumoniaePositive3 - 6 (µM)
Enterococcus faecalisPositive6 - 13 (µM)[3]
Pseudomonas aeruginosaNegative256 - 312.5
Chromobacterium violaceumNegative625
Serratia marcescensNegative1250
Escherichia coliNegative>100[3]

Table 2: Minimum Inhibitory Concentration (MIC) of Synthetic Antimicrobial Compounds against Representative Bacterial Strains

CompoundBacterial StrainGram StainMIC (µg/mL)Reference
CiprofloxacinStaphylococcus aureusPositive0.25 - 1[4]
CiprofloxacinEscherichia coliNegative0.015 - 32[4]
TetracyclineStaphylococcus aureusPositive0.5 - >256[4]
TetracyclineEscherichia coliNegative8 - >256[4]

Mechanisms of Action: A Tale of Different Targets

The antimicrobial activity of a compound is dictated by its specific interaction with microbial cellular processes. This compound and the selected synthetic compounds exhibit distinct mechanisms of action.

This compound: The primary antimicrobial mechanism of this compound is the disruption of bacterial cell membrane integrity and the uncoupling of oxidative phosphorylation.[5][6] This leads to a dissipation of the proton motive force, which is crucial for ATP synthesis and other essential cellular functions. Additionally, studies have shown that usnic acid can inhibit bacterial RNA and DNA synthesis.[7]

Ciprofloxacin: As a fluoroquinolone antibiotic, ciprofloxacin targets bacterial DNA synthesis. It specifically inhibits two essential enzymes, DNA gyrase and topoisomerase IV, which are involved in bacterial DNA replication, repair, and recombination. This inhibition leads to strand breakage and ultimately cell death.

Tetracycline: Tetracycline is a broad-spectrum bacteriostatic antibiotic that inhibits protein synthesis. It binds to the 30S ribosomal subunit of bacteria, preventing the attachment of aminoacyl-tRNA to the ribosomal acceptor (A) site. This effectively blocks the addition of amino acids to the growing polypeptide chain, thereby halting protein production.

Experimental Protocols: Determining Antimicrobial Susceptibility

The following is a detailed methodology for the determination of the Minimum Inhibitory Concentration (MIC) using the broth microdilution method, a standard technique applicable to both this compound and synthetic antimicrobial compounds.[1][2]

1. Preparation of Antimicrobial Stock Solutions:

  • This compound: Due to its poor aqueous solubility, a stock solution of this compound is typically prepared in a suitable solvent such as dimethyl sulfoxide (B87167) (DMSO) or acetone.[1]

  • Ciprofloxacin and Tetracycline: Stock solutions of these synthetic antibiotics are prepared in their recommended solvents as per standard laboratory guidelines.

2. Inoculum Preparation:

  • A pure culture of the test bacterium is grown on an appropriate agar (B569324) medium.

  • Several colonies are then used to inoculate a tube of sterile broth (e.g., Mueller-Hinton Broth).

  • The broth culture is incubated at 35-37°C until it reaches a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

  • The inoculum is then diluted to the final desired concentration (typically 5 x 10⁵ CFU/mL) in the test wells.[2]

3. Broth Microdilution Assay:

  • A 96-well microtiter plate is used for the assay.

  • A serial two-fold dilution of each antimicrobial agent is prepared directly in the wells containing broth.

  • The prepared bacterial inoculum is then added to each well.

  • Control wells are included: a positive control (broth with inoculum, no antimicrobial) and a negative control (broth only).

4. Incubation and Interpretation:

  • The microtiter plate is incubated at 35-37°C for 18-24 hours.

  • Following incubation, the MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism.[1]

Visualizing the Mechanisms: Signaling Pathways and Workflows

The following diagrams, generated using the Graphviz DOT language, illustrate the key signaling pathways and experimental workflows discussed in this guide.

cluster_membrane Bacterial Inner Membrane ETC Electron Transport Chain (ETC) H_out H+ ETC->H_out Proton Pumping H_in H+ H_out->H_in Proton Motive Force Dissipation Dissipation of Proton Gradient ATP_Synthase ATP Synthase H_in->ATP_Synthase ATP ATP ATP_Synthase->ATP ADP ADP + Pi Sodium_Usnate This compound Sodium_Usnate->H_out Disrupts Membrane ATP_inhibition Inhibition of ATP Synthesis Dissipation->ATP_inhibition cluster_replication Bacterial DNA Replication DNA Bacterial DNA DNA_Gyrase DNA Gyrase DNA->DNA_Gyrase Relaxes Supercoils Topoisomerase_IV Topoisomerase IV DNA->Topoisomerase_IV Decatenates Chromosomes Replication DNA Replication DNA_Gyrase->Replication Inhibition Inhibition of DNA Replication Topoisomerase_IV->Replication Ciprofloxacin Ciprofloxacin Ciprofloxacin->DNA_Gyrase Inhibits Ciprofloxacin->Topoisomerase_IV Inhibits cluster_translation Bacterial Protein Synthesis Ribosome 70S Ribosome Polypeptide Growing Polypeptide Chain Ribosome->Polypeptide mRNA mRNA mRNA->Ribosome tRNA Aminoacyl-tRNA A_Site A Site tRNA->A_Site Inhibition Inhibition of Protein Synthesis Tetracycline Tetracycline Tetracycline->A_Site Blocks Binding start Start prep_stock Prepare Antimicrobial Stock Solution start->prep_stock prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) start->prep_inoculum serial_dilution Perform Serial Dilution in 96-well Plate prep_stock->serial_dilution add_inoculum Add Inoculum to Wells prep_inoculum->add_inoculum serial_dilution->add_inoculum incubate Incubate Plate (18-24h at 35-37°C) add_inoculum->incubate read_mic Read MIC (Lowest concentration with no visible growth) incubate->read_mic end End read_mic->end

References

Comparative Docking Analysis of Sodium Usnate and Usnic Acid: An In Silico Evaluation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the molecular docking performance of sodium usnate and usnic acid, two compounds that have garnered interest for their potential therapeutic properties. The data presented herein is derived from in silico studies and aims to provide a quantitative and objective comparison to inform further research and drug development efforts.

Executive Summary

Molecular docking simulations reveal that both usnic acid and its salt, this compound, exhibit significant binding affinities towards viral and cancer-related protein targets. Comparative studies, particularly against SARS-CoV-2 proteins, indicate that this compound often demonstrates a slightly more favorable binding energy and a lower inhibition constant compared to usnic acid. This suggests that the salt form may possess enhanced inhibitory potential, a finding that is also supported by in vitro antiviral assays. This guide summarizes the key quantitative data from these docking studies, details the experimental protocols, and provides visualizations of the computational workflow.

Data Presentation

The following tables summarize the quantitative data from comparative docking studies of usnic acid and this compound against key protein targets.

Table 1: Comparative Docking of Usnic Acid and this compound against SARS-CoV-2 Proteins [1]

LigandTarget ProteinBinding Affinity (kcal/mol)Inhibition Constant (Ki)Interacting Residues
Usnic Acid Main Protease (6LU7)-8.051.27 µMHIS 163, CYS 145
This compound Main Protease (6LU7)-8.55539.86 nMCYS 145, SER 144, LEU 141
Usnic Acid Spike Protein RBD (6M0J)-6.0238.75 µMGLY 496, TYR 449, ARG 403, GLN 493
This compound Spike Protein RBD (6M0J)-6.5316.40 µMTYR 449, GLY 496
Favipiravir (Control)Main Protease (6LU7)-4.25764.13 µM-
Favipiravir (Control)Spike Protein RBD (6M0J)-4.25772.40 µMGLN 493, SER 494

Table 2: In Silico and In Vitro Analysis of (+)-Usnic Acid and its Salts against SARS-CoV-2 [2]

CompoundMethodTargetMetricValue
(+)-Usnic Acid Molecular Docking (Glide)Main Protease (Mpro)Docking Score-7.70
Papain-like Protease (PLpro)Docking Score-6.00
RNA-dependent RNA polymerase (RdRp)Docking Score-6.24
HelicaseDocking Score-4.72
FurinDocking Score-4.77
TMPRSS2Docking Score-5.53
Cathepsin LDocking Score-5.40
AAK1Docking Score-9.34
MM-GBSAMain Protease (Mpro)Binding Free Energy (kcal/mol)-52.05
In Vitro AssaySARS-CoV-2IC507.99 µM
This compound (NaU) In Vitro AssaySARS-CoV-2IC505.33 µM
Potassium Usnate (KU) In Vitro AssaySARS-CoV-2IC507.57 µM

Experimental Protocols

The methodologies employed in the cited docking studies are detailed below to provide a comprehensive understanding of the experimental setup.

Protocol 1: Docking of Usnic Acid and this compound against SARS-CoV-2 Proteins[1]
  • Protein and Ligand Preparation: The three-dimensional structures of SARS-CoV-2 main protease (PDB ID: 6LU7) and the receptor-binding domain (RBD) of the spike protein (PDB ID: 6M0J) were obtained from the RCSB Protein Data Bank. The structures of usnic acid and this compound were retrieved from the PubChem database. The protein and ligand molecules were prepared for docking using standard protocols.

  • Molecular Docking: Molecular docking simulations were performed using AutoDock tools. The search algorithm employed was the Lamarckian genetic algorithm. The active site for the main protease was defined to include residues His-41, Cys-145, and Gln-189. For the spike protein RBD, the targeted active site residues included LYS417, TYR 449, TYR 489, GLN 493, and TYR 505, which are crucial for ACE2 binding.

  • Analysis: The results were analyzed using UCSF Chimera software. The conformation with the lowest binding energy was selected for further analysis of the binding interactions.

Protocol 2: In Silico and In Vitro Analysis of (+)-Usnic Acid and its Salts[2]
  • Molecular Docking: The docking of (+)-usnic acid against eight selected SARS-CoV-2 protein targets was carried out using the extra precision (XP) mode of the Glide software within the Schrödinger suite.

  • Binding Free Energy Calculation: The Prime Molecular Mechanics-Generalized Born Surface Area (MM-GBSA) method, available in the Schrödinger suite, was utilized to calculate the binding-free energy of the docked ligand for each protein target.

  • In Vitro Antiviral Assay: The anti-SARS-CoV-2 efficacy of (+)-usnic acid and its salts (this compound and potassium usnate) was evaluated using an immunofluorescence-based assay to determine their IC50 values.

Visualizations

The following diagrams illustrate the typical workflow of a molecular docking study and the logical relationship between in silico and in vitro analyses.

molecular_docking_workflow cluster_prep Preparation Phase cluster_docking Docking Simulation cluster_analysis Analysis Phase PDB Protein Structure (from PDB) PrepProt Prepare Protein (Add Hydrogens, Remove Water) PDB->PrepProt LigandDB Ligand Structure (from PubChem) PrepLig Prepare Ligand (Define Torsion, Charges) LigandDB->PrepLig Grid Define Binding Site (Grid Box Generation) PrepProt->Grid Dock Run Docking Algorithm (e.g., Lamarckian Genetic Algorithm) PrepLig->Dock Grid->Dock Results Analyze Docking Results (Binding Energy, Conformations) Dock->Results Visualize Visualize Interactions (e.g., UCSF Chimera) Results->Visualize Select Select Best Candidate(s) Visualize->Select

Caption: A typical workflow for a molecular docking study.

in_silico_in_vitro_relationship InSilico In Silico Screening (Molecular Docking) Prediction Prediction of Biological Activity (Binding Affinity, Ki) InSilico->Prediction Hypothesis Hypothesis Generation Prediction->Hypothesis InVitro In Vitro Validation (Antiviral/Anticancer Assays) Hypothesis->InVitro Lead Lead Compound Identification Hypothesis->Lead Confirmation Confirmation of Activity (IC50, CC50) InVitro->Confirmation Confirmation->Lead

Caption: Relationship between in silico prediction and in vitro validation.

References

A Comparative Guide to the Synthesis of Sodium Usnate: An In-depth Analysis of Method Reproducibility

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the synthesis of sodium usnate, the water-soluble salt of the lichen-derived compound usnic acid, presents a critical step in harnessing its therapeutic potential. This guide provides a comparative analysis of established and potential synthesis methods, focusing on their reproducibility, efficiency, and the purity of the resulting product. Detailed experimental protocols and quantitative data are presented to facilitate informed decisions in the laboratory.

This compound has garnered significant interest for its antimicrobial, anti-inflammatory, and anticancer properties. However, the poor aqueous solubility of its parent compound, usnic acid, limits its clinical applications. Conversion to its sodium salt enhances solubility, thereby improving its bioavailability. While the synthesis is conceptually straightforward—an acid-base reaction—the reproducibility of achieving high yield and purity can be influenced by several factors. This guide explores the nuances of the primary synthesis method and potential alternatives.

Comparison of Synthesis Methods

The most common method for synthesizing this compound involves the direct reaction of usnic acid with a sodium base. An alternative approach, employed for other organic acids, involves the use of a sodium salt of a weaker acid. The reproducibility and efficiency of these methods can be compared based on reaction conditions, yield, and purity of the final product.

MethodKey ReagentsTypical SolventReaction Time (Approx.)Reported YieldPurityKey Considerations
Method 1: Direct Base Neutralization Usnic Acid, Sodium Hydroxide (B78521) (NaOH)Water, Ethanol-water mixtures1-2 hoursHigh (approaching 100% in analogous reactions)≥90% (commercial sources)pH control is critical to prevent degradation. The use of lyophilization for isolation can ensure a high-purity, amorphous product.
Method 2: Salt Metathesis (Alternative) Usnic Acid, Sodium Bicarbonate or Sodium AcetateEthanol, Acetone2-4 hoursVariable, generally lower than direct neutralizationDependent on purificationA milder alternative to strong bases, potentially reducing the risk of side reactions. Purification by recrystallization is often necessary.

Table 1: Comparison of this compound Synthesis Methods. This table summarizes the key parameters and considerations for two primary methods of this compound synthesis. Data for Method 1 is largely inferred from analogous potassium usnate synthesis due to a lack of detailed published protocols for this compound.

Experimental Protocols

Below are detailed experimental protocols for the synthesis of this compound.

Method 1: Direct Base Neutralization with Sodium Hydroxide

This protocol is adapted from a reported method for the synthesis of potassium usnate and represents the most direct route to this compound.

Materials:

  • Usnic acid (1.0 g)

  • Deionized water

  • 5% (w/v) Sodium hydroxide (NaOH) solution

  • pH meter

  • Lyophilizer

Procedure:

  • Suspend 1.0 g of usnic acid in 100 mL of deionized water.

  • While stirring, slowly add the 5% NaOH solution dropwise.

  • Monitor the pH of the solution continuously. Continue adding NaOH until the usnic acid is completely dissolved and the pH of the solution reaches 11.0.

  • Freeze the resulting clear solution at -80°C.

  • Lyophilize the frozen solution to obtain this compound as a solid.

Expected Outcome: This method is expected to yield a high purity, amorphous this compound powder. The analogous synthesis of potassium usnate reported a quantitative yield (100%).

Method 2: Salt Metathesis with Sodium Bicarbonate (Alternative)

This method offers a milder reaction condition, avoiding the use of a strong base.

Materials:

  • Usnic acid (1.0 g)

  • Sodium bicarbonate (NaHCO₃) (stoichiometric equivalent)

  • Ethanol

  • Rotary evaporator

  • Crystallization dish

Procedure:

  • Dissolve 1.0 g of usnic acid in 50 mL of ethanol.

  • In a separate container, dissolve a stoichiometric equivalent of sodium bicarbonate in a minimal amount of water and add it to the usnic acid solution.

  • Stir the reaction mixture at room temperature for 2-4 hours. Effervescence (release of CO₂) should be observed.

  • After the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting solid can be purified by recrystallization from a suitable solvent system, such as ethanol/water.

Expected Outcome: The yield and purity from this method may be more variable than the direct neutralization method and are highly dependent on the efficiency of the reaction and the subsequent purification steps.

Reproducibility and Factors of Influence

  • Purity of Usnic Acid: The starting material's purity is a primary determinant of the final product's purity. Impurities in the usnic acid may carry through the synthesis or lead to side reactions.

  • Stoichiometry of Reactants: Precise control over the molar ratio of usnic acid to the sodium base is crucial. An excess of base can lead to a higher pH, potentially causing degradation of the usnate salt, while an insufficient amount will result in incomplete conversion.

  • pH Control: For the direct neutralization method, maintaining the target pH is critical. Fluctuations can affect the stability of the product.

  • Solvent Choice: The solvent system can influence the reaction rate and the solubility of both reactants and products, affecting the ease of isolation and purification.

  • Isolation and Purification Technique: The method used to isolate the final product significantly impacts its purity and physical form. Lyophilization, as described in the analogous potassium usnate synthesis, is likely to produce a high-purity amorphous solid, which may have different dissolution properties compared to a crystalline solid obtained through recrystallization.

Visualizing the Synthesis Workflow

To illustrate the general process of this compound synthesis, the following workflow diagram is provided.

Sodium_Usnate_Synthesis cluster_start Starting Materials cluster_reaction Reaction cluster_isolation Isolation & Purification cluster_product Final Product Usnic_Acid Usnic Acid Reaction_Vessel Reaction in Suitable Solvent Usnic_Acid->Reaction_Vessel Sodium_Base Sodium Base (e.g., NaOH, NaHCO₃) Sodium_Base->Reaction_Vessel Isolation Isolation (e.g., Lyophilization, Evaporation) Reaction_Vessel->Isolation Purification Purification (e.g., Recrystallization) Isolation->Purification Optional Sodium_Usnate This compound Isolation->Sodium_Usnate Purification->Sodium_Usnate

Caption: General workflow for the synthesis of this compound.

This guide provides a foundational understanding of the synthesis of this compound. For any specific application, it is recommended that researchers conduct small-scale pilot experiments to optimize the reaction conditions and validate the reproducibility of the chosen method within their laboratory settings. The lack of extensive, publicly available, peer-reviewed data on the synthesis of this compound highlights an area for future research to establish standardized and robust protocols.

Independent Verification of Published Sodium Usnate Research: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of sodium usnate with other alternatives, supported by experimental data from published research. It is intended to serve as a resource for independent verification and to inform further research and development.

Data Presentation

Anticancer Activity: In Vitro Cytotoxicity

The in vitro cytotoxic activity of usnic acid, the parent compound of this compound, has been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is a key metric in these studies. The following table summarizes the IC50 values of usnic acid in comparison to doxorubicin, a commonly used chemotherapy drug.

Cell LineCompoundIC50 (µM)Exposure Time (hours)Reference
T-47D (Breast Cancer)(+)-Usnic Acid~12.2Not Specified[1]
Capan-2 (Pancreatic Cancer)(+)-Usnic Acid~15.4Not Specified[1]
RAW 264.7 (Macrophage)Usnic Acid4.7 (for NO production)Not Specified[2]
RAW 264.7 (Macrophage)Usnic Acid12.8 (for TNF-α production)Not Specified[2]
KB (Oral Carcinoma)Usnic AcidNot SpecifiedNot Specified[3]
A549 (Lung Cancer)Doxorubicin0.1324
A549 (Lung Cancer)Doxorubicin0.648
A549 (Lung Cancer)Doxorubicin0.2372
HCT-116 (Colon Cancer)DoxorubicinNot SpecifiedNot Specified
MCF-7 (Breast Cancer)DoxorubicinNot SpecifiedNot Specified
Antimicrobial Activity: Minimum Inhibitory Concentration (MIC)

This compound has demonstrated significant antimicrobial activity, particularly against Gram-positive bacteria. The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation. The table below compares the MIC values of this compound and usnic acid with standard antibiotics.

Bacterial StrainCompoundMIC (µg/mL)Reference
Methicillin-resistant Staphylococcus aureus (MRSA)This compound4 - 16
Vancomycin-resistant Enterococci (VRE)This compound4 - 31
Staphylococcus aureus(+)-Usnic Acid32[4]
Pseudomonas aeruginosa(+)-Usnic Acid256[4]
Wound Healing

A study on skin wound healing in rats compared the topical application of this compound with gentamicin (B1671437), a standard antibiotic used to prevent infection in wounds.

Treatment GroupOutcomeReference
This compoundHigher wound healing rates, shorter re-epithelialized times, reduced inflammatory cells, increased fibroblast proliferation and vascular regeneration compared to the negative control.
Gentamicin (Positive Control)Promoted wound healing.
Negative ControlSlower wound healing compared to this compound and gentamicin.

Experimental Protocols

In Vitro Cytotoxicity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

  • Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[5]

  • Treatment: Treat the cells with various concentrations of this compound or a reference compound (e.g., doxorubicin) and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[5]

  • Formazan Solubilization: Remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a detergent reagent) to each well to dissolve the formazan crystals.[5]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Antimicrobial Susceptibility: Broth Microdilution Method

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Preparation of Antimicrobial Agent: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then prepare serial two-fold dilutions in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.[4][6]

  • Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.[4]

  • Inoculation: Add the bacterial suspension to each well of the microtiter plate containing the antimicrobial dilutions.

  • Incubation: Incubate the plate at 35-37°C for 18-24 hours.[4]

  • MIC Determination: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible bacterial growth.[4]

In Vivo Wound Healing: Rat Model

This protocol describes a common model for evaluating the efficacy of topical treatments on wound healing.

  • Animal Model: Use healthy adult male Wistar rats. Anesthetize the animals before the procedure.

  • Wound Creation: Create a full-thickness excision wound on the dorsal side of the rat using a sterile biopsy punch.

  • Treatment: Topically apply the test substance (e.g., this compound ointment), a positive control (e.g., gentamicin cream), or a negative control (e.g., ointment base) to the wound area daily.

  • Wound Measurement: Measure the wound area at regular intervals (e.g., every 3 days) to determine the rate of wound contraction.

  • Histological Analysis: On a predetermined day post-wounding, euthanize the animals and collect the wound tissue. Process the tissue for histological examination (e.g., H&E and Masson's trichrome staining) to assess parameters like re-epithelialization, collagen deposition, and inflammatory cell infiltration.[7]

Mandatory Visualization

Signaling Pathway: Usnic Acid Inhibition of NF-κB

Usnic acid has been shown to exert its anti-inflammatory and some of its anticancer effects by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a protein complex that controls the transcription of DNA, cytokine production, and cell survival. The diagram below illustrates the canonical NF-κB signaling pathway and the inhibitory action of usnic acid.

G Canonical NF-κB Signaling Pathway and Usnic Acid Inhibition cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNF-α TNF-α TNFR TNFR TNF-α->TNFR Binds TRADD TRADD TNFR->TRADD Recruits TRAF2 TRAF2 TRADD->TRAF2 Activates RIP1 RIP1 TRAF2->RIP1 Activates IKK Complex IKK (α, β, γ) RIP1->IKK Complex Activates IκBα IκBα IKK Complex->IκBα Phosphorylates (leading to degradation) p50 p50 p65 p65 p50_n p50 p50->p50_n Translocates p65_n p65 p65->p65_n Translocates Usnic Acid Usnic Acid Usnic Acid->IKK Complex Inhibits DNA DNA Inflammatory Genes Transcription of Inflammatory Genes (TNF-α, iNOS, etc.) DNA->Inflammatory Genes

Caption: Usnic acid inhibits the NF-κB pathway by targeting the IKK complex.

Experimental Workflow: In Vitro Cytotoxicity (MTT Assay)

The following diagram outlines the key steps in determining the cytotoxic effects of a compound using the MTT assay.

G Experimental Workflow: MTT Assay for Cytotoxicity Start Start Plate_Cells Plate cells in 96-well plate Start->Plate_Cells Incubate_24h Incubate for 24 hours (37°C, 5% CO2) Plate_Cells->Incubate_24h Add_Compound Add varying concentrations of test compound Incubate_24h->Add_Compound Incubate_Treatment Incubate for 24, 48, or 72 hours Add_Compound->Incubate_Treatment Add_MTT Add MTT reagent to each well Incubate_Treatment->Add_MTT Incubate_MTT Incubate for 3-4 hours Add_MTT->Incubate_MTT Solubilize Add solubilization reagent (e.g., DMSO) Incubate_MTT->Solubilize Read_Absorbance Read absorbance at 570 nm Solubilize->Read_Absorbance Analyze_Data Analyze data and calculate IC50 Read_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Workflow for assessing cytotoxicity using the MTT assay.

Logical Relationship: Drug Discovery and Development Funnel

The process of discovering and developing a new drug, such as one based on this compound, can be visualized as a funnel, where a large number of initial candidates are screened and progressively fewer advance to the next stages.

G Drug Discovery and Development Funnel Discovery Discovery & Target Validation Preclinical Preclinical Research (In Vitro & In Vivo) IND IND Application Clinical_Trials Clinical Trials (Phase I, II, III) NDA NDA Review Approval FDA Approval & Post-Market Surveillance

Caption: The stages of drug discovery and development.

References

A Comparative Analysis of Sodium Usnate and Commercial Agents in Cutaneous Wound Healing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for efficacious wound healing agents is a cornerstone of dermatological and surgical research. While numerous commercial products dominate the market, novel compounds are continuously being investigated for their potential to accelerate and improve the quality of tissue repair. This guide provides a comparative overview of the wound healing properties of sodium usnate against established commercial agents, including hydrocolloid dressings, silver-based dressings, and manuka honey. The information is supported by experimental data from preclinical studies to aid researchers and drug development professionals in their evaluation of these compounds.

Quantitative Data Summary

The following tables summarize the key quantitative findings from various preclinical studies. It is important to note that these studies were not direct head-to-head comparisons, and thus, the experimental conditions may vary.

Table 1: Efficacy of this compound in a Rat Excisional Wound Model

ParameterThis compound TreatmentControl (Negative)Source
Wound Healing Rate Significantly higher between day 2 and day 12Baseline
Re-epithelialization Time ShorterLonger
VEGF Levels (Day 1) Significantly higherBaseline[1]

Table 2: Efficacy of Commercial Wound Healing Agents in Preclinical Models

AgentKey Quantitative FindingsAnimal ModelSource
Hydrocolloid Dressing Median healing time of 9 days (vs. 11 days for saline gauze)Not specified[2]
Silver Sulfadiazine (B1682646) Delayed wound contraction compared to saline-soaked dressingRat (burn wound)[3]
Manuka Honey ≥80% wound contraction by day 9 in both diabetic and non-diabetic ratsRat (excisional wound)[4]

Mechanisms of Action and Signaling Pathways

This compound:

This compound, a salt of usnic acid, demonstrates a multi-faceted approach to wound healing. Its primary mechanisms include:

  • Anti-inflammatory Effects: this compound reduces the presence of inflammatory cells at the wound site.[1][5] This is potentially mediated through the inhibition of pro-inflammatory cytokines such as Interleukin-1 beta (IL-1β) and Tumor Necrosis Factor-alpha (TNF-α).[5] Usnic acid has been shown to suppress the activation of Nuclear Factor-kappa B (NF-κB), a key regulator of the inflammatory response.

  • Stimulation of Tissue Growth: It promotes the proliferation of fibroblasts and the formation of granulation tissue and new blood vessels (vascular regeneration).[1][5] A key finding is the significant increase in Vascular Endothelial Growth Factor (VEGF) levels early in the healing process, which is a potent stimulator of angiogenesis.[1]

  • Enhanced Matrix Deposition: Treatment with this compound leads to the formation of well-organized collagen bands, a crucial component of the extracellular matrix that provides structural support to the healing tissue.[1]

Sodium_Usnate_Wound_Healing_Pathway This compound This compound NF-κB NF-κB This compound->NF-κB inhibits Inflammation Inflammation This compound->Inflammation reduces Fibroblasts Fibroblasts This compound->Fibroblasts stimulates proliferation Endothelial Cells Endothelial Cells This compound->Endothelial Cells stimulates VEGF VEGF This compound->VEGF upregulates Inflammatory Stimuli Inflammatory Stimuli Inflammatory Stimuli->NF-κB activates Pro-inflammatory Cytokines (IL-1β, TNF-α) Pro-inflammatory Cytokines (IL-1β, TNF-α) NF-κB->Pro-inflammatory Cytokines (IL-1β, TNF-α) promotes Pro-inflammatory Cytokines (IL-1β, TNF-α)->Inflammation Wound Healing Wound Healing Inflammation->Wound Healing modulates early phase Collagen Deposition Collagen Deposition Fibroblasts->Collagen Deposition promotes Endothelial Cells->VEGF produces Angiogenesis Angiogenesis VEGF->Angiogenesis promotes Angiogenesis->Wound Healing contributes to Collagen Deposition->Wound Healing contributes to

Commercial Agents:

  • Hydrocolloid Dressings: These dressings are occlusive and form a gel on contact with wound exudate, creating a moist environment that promotes autolytic debridement and facilitates cell migration.[2]

  • Silver-Based Dressings: Silver ions have broad-spectrum antimicrobial properties, which are effective in preventing and managing wound infections.[3][6] However, some studies suggest that silver sulfadiazine might delay wound contraction.[3]

  • Manuka Honey: This agent exhibits strong antibacterial and anti-inflammatory properties.[4] It also promotes a moist wound environment and stimulates the growth of cells involved in tissue repair.

Experimental Protocols

The following are summaries of typical experimental protocols used to evaluate the wound healing properties of these agents in rat models.

Excisional Wound Healing Model for this compound:

  • Animal Model: Male Wistar rats are typically used.[1][7]

  • Wound Creation: A full-thickness excisional wound is created on the dorsal side of the rat using a sterile biopsy punch.[1]

  • Treatment: A solution or formulation containing this compound is topically applied to the wound. A control group receives a vehicle or no treatment.[1]

  • Data Collection:

    • Wound Closure Rate: The wound area is measured at regular intervals (e.g., daily or every other day) and the percentage of wound closure is calculated.[8]

    • Histological Analysis: Tissue samples are collected at different time points for histological staining (e.g., Hematoxylin and Eosin) to assess inflammatory cell infiltration, fibroblast proliferation, collagen deposition, and re-epithelialization.[1]

    • Immunohistochemistry: Specific proteins, such as VEGF, are detected in the tissue samples to quantify their expression levels.[1]

Experimental_Workflow_Wound_Healing

Comparative Burn Wound Healing Model (Silver Sulfadiazine):

  • Animal Model: Male Wistar-albino rats are commonly used.[6]

  • Wound Creation: A standardized burn wound is induced on the back of the rats.[6]

  • Treatment: The burned area is treated with different agents, for instance, a cream containing silver sulfadiazine and a control cream.[6]

  • Data Collection: Histopathological evaluations are performed at various time points to assess the extent of healing.[6]

Conclusion

The available preclinical data suggests that this compound is a promising agent for promoting cutaneous wound healing. Its multifaceted mechanism of action, encompassing anti-inflammatory effects and the stimulation of key growth factors like VEGF, positions it as a compound of significant interest for further research and development.

While direct comparative studies with commercial agents are lacking, the preliminary findings indicate that this compound may offer advantages in accelerating the healing process. Commercial agents like hydrocolloid dressings, silver-based dressings, and manuka honey each have their established roles in wound management, primarily focused on maintaining a moist environment or controlling infection. This compound, however, appears to more directly stimulate the cellular and molecular cascades of tissue repair.

Future research should focus on conducting direct, controlled, and quantitative comparative studies between this compound and leading commercial wound healing products. Elucidating the precise signaling pathways modulated by this compound will also be crucial in fully understanding its therapeutic potential and optimizing its clinical application. Such studies will be invaluable for drug development professionals seeking to advance the field of wound care.

References

A Comparative Guide to Potency Assays for the Quality Control of Sodium Usnate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of analytical methods for determining the potency of sodium usnate, a salt of the naturally occurring dibenzofuran, usnic acid. The potency of this compound, which exhibits significant antimicrobial and other biological activities, is a critical quality attribute for its use in pharmaceutical and cosmetic applications. This document outlines the experimental methodologies and validation data for three common potency assays: High-Performance Liquid Chromatography (HPLC), UV-Vis Spectrophotometry, and a Microbiological Assay.

Data Presentation: Comparison of Potency Assay Methods

The selection of a suitable potency assay depends on various factors, including the desired level of specificity, sensitivity, throughput, and the nature of the sample matrix. The following table summarizes the key performance characteristics of the compared methods for the quantification of this compound.

ParameterHigh-Performance Liquid Chromatography (HPLC)UV-Vis SpectrophotometryMicrobiological Assay
Principle Separation based on polarity, quantification by UV detection.Measurement of light absorbance at a specific wavelength.Inhibition of microbial growth.
Specificity High (separates usnic acid from impurities).Moderate (potential interference from other UV-absorbing compounds).High (measures bioactivity).
Linearity (R²)¹ > 0.999> 0.999> 0.99
Accuracy (% Recovery)¹ 98 - 102%97 - 103%90 - 110%
Precision (% RSD)¹ < 2%< 3%< 15%
Limit of Quantification (LOQ)¹ ~0.1 µg/mL~0.5 µg/mLDependent on microbial sensitivity.
Throughput ModerateHighLow
Cost & Complexity HighLowModerate

¹ These values are representative and may vary depending on the specific method validation.

Experimental Protocols

Detailed methodologies for each of the discussed potency assays are provided below.

High-Performance Liquid Chromatography (HPLC) Potency Assay

This method provides a highly specific and accurate quantification of this compound by separating it from potential degradation products and impurities.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)

  • Data acquisition and processing software

Reagents:

  • Acetonitrile (HPLC grade)

  • Methanol (B129727) (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid (analytical grade)

  • This compound reference standard

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile, water, and methanol, with a small percentage of phosphoric acid for pH adjustment (e.g., 70:25:5 v/v/v with 0.1% H₃PO₄). The optimal ratio should be determined during method development.

  • Standard Solution Preparation: Accurately weigh and dissolve the this compound reference standard in the mobile phase to prepare a stock solution of known concentration. Prepare a series of calibration standards by diluting the stock solution.

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase to a concentration within the calibration range.

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min

    • Injection volume: 20 µL

    • Column temperature: 25 °C

    • Detection wavelength: 284 nm

  • Analysis: Inject the standard and sample solutions into the HPLC system.

  • Quantification: Identify the peak corresponding to usnic acid based on the retention time of the standard. Calculate the concentration of this compound in the sample using the calibration curve generated from the peak areas of the standards.

UV-Vis Spectrophotometry Potency Assay

This method offers a rapid and simple approach for the quantification of this compound, suitable for routine quality control where high specificity is not a critical requirement.

Instrumentation:

  • UV-Vis Spectrophotometer

Reagents:

  • Methanol (spectroscopic grade)

  • This compound reference standard

Procedure:

  • Standard Solution Preparation: Accurately weigh and dissolve the this compound reference standard in methanol to prepare a stock solution. Prepare a series of calibration standards by diluting the stock solution.

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in methanol to a concentration within the calibration range.

  • Measurement:

    • Set the spectrophotometer to scan from 200 to 400 nm to determine the wavelength of maximum absorbance (λmax) for this compound (typically around 284 nm).

    • Measure the absorbance of the blank (methanol), standard solutions, and sample solution at the λmax.

  • Quantification: Construct a calibration curve by plotting the absorbance of the standards against their concentrations. Determine the concentration of this compound in the sample from the calibration curve.

Microbiological Potency Assay (Agar Diffusion Method)

This assay determines the biological activity of this compound by measuring its ability to inhibit the growth of a susceptible microorganism. This method is particularly relevant for confirming the functional potency of the antimicrobial agent.

Instrumentation:

  • Incubator

  • Autoclave

  • Petri dishes

  • Micropipettes

Reagents and Materials:

  • Susceptible test microorganism (e.g., Staphylococcus aureus ATCC 6538)

  • Nutrient agar (B569324)

  • Sterile saline solution

  • This compound reference standard

Procedure:

  • Microorganism Preparation: Prepare a standardized inoculum of the test microorganism in sterile saline solution, adjusting the turbidity to a 0.5 McFarland standard.

  • Agar Plate Preparation: Prepare nutrient agar according to the manufacturer's instructions, sterilize by autoclaving, and pour into sterile petri dishes. Allow the agar to solidify.

  • Standard and Sample Preparation: Prepare a stock solution of the this compound reference standard and the test sample in a suitable solvent (e.g., DMSO, followed by dilution in sterile water). Prepare a series of dilutions for both the standard and the sample.

  • Assay Procedure:

    • Inoculate the surface of the agar plates uniformly with the prepared microorganism suspension.

    • Create wells in the agar using a sterile borer.

    • Pipette a fixed volume (e.g., 100 µL) of each standard and sample dilution into the wells.

  • Incubation: Incubate the plates at 37 °C for 18-24 hours.

  • Measurement and Calculation: Measure the diameter of the zones of inhibition around each well. Plot the logarithm of the concentration of the standards against the diameter of the inhibition zones to generate a standard curve. Determine the potency of the sample by interpolating its inhibition zone diameter on the standard curve.

Mandatory Visualizations

Experimental Workflow for HPLC Potency Assay Validation

cluster_0 Method Development cluster_1 Method Validation cluster_2 Routine Quality Control A Select HPLC Column & Mobile Phase B Optimize Chromatographic Conditions A->B C Specificity B->C Validate D Linearity C->D E Accuracy D->E F Precision (Repeatability & Intermediate) E->F G Robustness F->G H LOD & LOQ G->H I Sample Analysis H->I Implement J Report Results I->J

Caption: Workflow for HPLC Potency Assay Validation.

Antimicrobial Mechanism of Action of Usnic Acid

Usnic acid, the active component of this compound, exerts its antimicrobial effect through multiple mechanisms, primarily targeting bacterial DNA and RNA synthesis.[1]

cluster_0 Bacterial Cell DNA DNA RNA_Polymerase RNA Polymerase DNA->RNA_Polymerase Transcription RNA RNA RNA_Polymerase->RNA Ribosome Ribosome RNA->Ribosome Translation Protein Protein Ribosome->Protein Cell_Membrane Cell Membrane Usnic_Acid Usnic Acid Usnic_Acid->DNA Inhibits Replication Usnic_Acid->RNA_Polymerase Inhibits Usnic_Acid->Cell_Membrane Disrupts

Caption: Antimicrobial signaling pathway of Usnic Acid.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for Sodium Usnate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. The proper disposal of chemical waste, such as sodium usnate, is a critical component of laboratory safety and regulatory compliance. This guide provides essential, step-by-step logistical and safety information for the appropriate disposal of this compound, reinforcing our commitment to being your trusted partner in laboratory safety and chemical handling.

This compound, a salt of usnic acid, is recognized as a hazardous substance. It is harmful if swallowed, in contact with skin, or inhaled[1]. Therefore, strict adherence to proper disposal protocols is necessary to mitigate risks and protect both laboratory personnel and the environment.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). This includes chemical-impermeable gloves, tightly fitting safety goggles, and a lab coat[2]. All handling should occur in a well-ventilated area, preferably within a fume hood, to avoid the formation and inhalation of dust or aerosols[1][2]. In case of accidental contact, wash the affected skin area thoroughly with water and seek medical attention if irritation persists[1][2]. If swallowed, rinse the mouth with water and seek immediate medical help[1][2].

Quantitative Hazard Data Summary

For a clear understanding of the hazards associated with this compound, the following table summarizes its classification according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

Hazard ClassHazard CategoryHazard Statement
Acute toxicity, OralCategory 4H302: Harmful if swallowed
Acute toxicity, DermalCategory 4H312: Harmful in contact with skin
Acute toxicity, InhalationCategory 4H332: Harmful if inhaled

Data sourced from supplier safety information.

Step-by-Step Disposal Protocol

The disposal of this compound must comply with federal, state, and local regulations. Under no circumstances should this compound be disposed of down the sink or in regular trash[3][4].

Experimental Protocol for Waste Collection and Disposal:

  • Waste Identification and Segregation:

    • Treat all this compound waste, including contaminated lab supplies like gloves and weighing papers, as hazardous waste[3].

    • Segregate this compound waste from other chemical waste streams to prevent inadvertent reactions. Specifically, store it separately from incompatible materials such as strong acids and oxidizing agents[5].

  • Containerization:

    • Use a dedicated, chemically compatible, and leak-proof container for collecting this compound waste[5][6]. The container must be in good condition with a secure screw-top cap[5].

    • Ensure the container is clearly labeled as "Hazardous Waste" and includes the full chemical name ("this compound"), the date of waste accumulation, and any relevant hazard pictograms[4][7].

  • Storage in a Satellite Accumulation Area (SAA):

    • Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation[4][5][7].

    • The SAA must be a secondary containment system to prevent the spread of potential spills[6].

    • Regularly inspect the SAA for any signs of container leakage or deterioration[5][6].

  • Arranging for Disposal:

    • Once the waste container is full, or if it has been in storage for an extended period (typically not exceeding one year for partially filled containers), arrange for its disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company[3][4][7].

    • Follow your institution's specific procedures for requesting a hazardous waste pickup. This may involve completing a chemical waste disposal form[4].

Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of this compound.

start Start: Generate this compound Waste ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate Waste ppe->segregate containerize Place in Labeled, Compatible Hazardous Waste Container segregate->containerize store Store in Designated Satellite Accumulation Area (SAA) containerize->store inspect Regularly Inspect Container and SAA store->inspect full Container Full or Storage Time Limit Reached? inspect->full full->inspect No pickup Arrange for Pickup by EHS/Licensed Disposal Vendor full->pickup Yes end End: Proper Disposal pickup->end

Caption: Workflow for the safe disposal of this compound waste.

By adhering to these procedures, you contribute to a safer laboratory environment and ensure compliance with environmental regulations. Always consult your institution's specific chemical hygiene plan and waste disposal guidelines for any additional requirements.

References

Personal protective equipment for handling Sodium usnate

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Sodium Usnate

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling specialized chemical compounds like this compound. This guide provides immediate, essential safety protocols and logistical information for the proper handling, storage, and disposal of this compound, fostering a secure research environment.

Personal Protective Equipment (PPE)

To mitigate risks associated with handling this compound, appropriate personal protective equipment is mandatory. The following table summarizes the recommended PPE for various laboratory activities involving this compound.[1][2]

Activity Eye/Face Protection Skin Protection Respiratory Protection
Routine Handling & Weighing Tightly fitting safety goggles with side-shields.[1]Chemical-resistant gloves (e.g., nitrile), flame-retardant lab coat, long pants, and closed-toe shoes.[2]Work in a certified chemical fume hood or glove box. A full-face respirator is recommended if exposure limits are exceeded or if dust formation is likely.[1][2]
Spill Cleanup Tightly fitting safety goggles with side-shields.[1]Chemical-impermeable gloves, fire/flame resistant and impervious clothing.[1]Full-face respirator with multi-purpose combination respirator cartridges.[1][2]
Emergency (Fire) Self-contained breathing apparatus (SCBA).[1]Wear self-contained breathing apparatus.[1]Positive pressure, full face-piece self-contained breathing apparatus (SCBA).[3]

Operational Plan for this compound

A systematic approach to handling this compound from receipt to disposal is critical for laboratory safety. The following step-by-step guide outlines the standard operating procedure.

Receiving and Storage
  • Upon receipt, inspect the container for any damage.

  • Store the container in a tightly closed, dry, cool, and well-ventilated place.[1][4]

  • Keep it segregated from incompatible materials such as strong oxidizing agents and acids.[2] Do not store with acids.[5]

Handling and Use
  • All work must be conducted in a certified chemical fume hood or a glove box to ensure adequate ventilation.[2]

  • Ensure a safety shower and an eyewash station are readily accessible before beginning any work.[2]

  • Wear the appropriate PPE as detailed in the table above.

  • Avoid the formation of dust and aerosols during handling.[1][4]

  • Use non-sparking tools to prevent ignition.[1][4]

  • Wash hands thoroughly after handling the product.[1] Do not eat, drink, or smoke in the handling area.[1][4]

Disposal Plan
  • This compound waste should be disposed of as hazardous material through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[1]

  • Do not discharge the chemical into sewer systems or drains.[1]

  • Contaminated packaging, such as empty containers, should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[1]

Spill Management
  • In the event of a spill, immediately evacuate personnel to a safe area and remove all sources of ignition.[1]

  • Wear appropriate PPE, including respiratory protection, before attempting to clean the spill.[1]

  • Cover the spill with dry sand or another non-combustible absorbent material.[2]

  • Use spark-resistant tools to collect the spilled material into a designated, closed container for disposal.[1][2]

  • Do not use water or combustible materials for cleanup.[2]

Visual Workflow Guides

To further clarify the procedural steps for handling this compound, the following diagrams illustrate the operational and emergency response workflows.

cluster_receiving Receiving & Storage cluster_handling Handling cluster_disposal Disposal A Receive Shipment B Inspect Container for Damage A->B C Store in Cool, Dry, Well-Ventilated Area B->C D Don Appropriate PPE C->D E Work in Fume Hood/Glove Box D->E F Weigh/Handle Compound E->F G Collect Waste in Labeled Container F->G H Dispose via Licensed Chemical Destruction G->H I Triple-Rinse Contaminated Containers I->H

Caption: Workflow for the safe handling of this compound.

cluster_spill Spill Response Spill Spill Occurs Evacuate Evacuate Area & Remove Ignition Sources Spill->Evacuate DonPPE Don Appropriate PPE (including respirator) Evacuate->DonPPE Contain Cover Spill with Dry Sand DonPPE->Contain Collect Collect with Spark-Resistant Tools Contain->Collect Dispose Place in Labeled Container for Disposal Collect->Dispose

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.